molecular formula C13H19Br2ClN2O B3417767 Ambroxol hydrochloride CAS No. 1146648-86-3

Ambroxol hydrochloride

Número de catálogo: B3417767
Número CAS: 1146648-86-3
Peso molecular: 414.56 g/mol
Clave InChI: QNVKOSLOVOTXKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ambroxol hydrochloride, a metabolite of bromhexine, is a prominent secretolytic agent used in research related to respiratory diseases. Its primary mechanism of action involves the stimulation of surfactant synthesis and release by type II pneumocytes . Surfactant acts as an anti-glue factor by reducing mucus adhesion to the bronchial wall, thereby improving transport and providing protection against infection . Research indicates that ambroxol exerts mucokinetic and secretagogue properties, promoting mucous clearance and facilitating expectoration . Beyond its mucolytic action, it is noted for its additional pharmacodynamic properties, including anti-inflammatory and antioxidant effects, which are valuable in studies of oxidative stress and inflammation . The compound has also been shown to have a local anesthetic effect through the inhibition of neuronal sodium channels . In research settings, this compound is utilized in investigations of bronchopulmonary diseases associated with abnormal mucus secretion . Its ability to enhance antibiotic penetration into lung tissue makes it a compound of interest in co-therapy studies for respiratory infections . Recent research also explores its potential role in modulating lysosomal function and glucocerebrosidase activity, indicating wider applications beyond respiratory physiology . The product is supplied with detailed chemical documentation and is intended For Research Use Only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVKOSLOVOTXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045442, DTXSID60936098
Record name Ambroxolhydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9
Record name Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambroxol Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol hydrochloride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ambroxolhydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL HYDROCHLORIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Ambroxol Hydrochloride as a Chemical Chaperone for Glucocerebrosidase (GCase): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase). These mutations often lead to a misfolded, unstable GCase enzyme that is prematurely degraded, causing a deficiency in its activity and the subsequent accumulation of its substrate, glucosylceramide, within lysosomes. This accumulation drives the pathophysiology of the disease. Ambroxol (B1667023) hydrochloride (ABX), a long-established mucolytic agent, has been repurposed as a pharmacological chaperone therapy (PCT) for Gaucher disease and other GBA1-related neurodegenerative conditions like Parkinson's disease. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and methodologies related to Ambroxol's function as a GCase chaperone.

Pharmacological chaperones are small molecules that selectively bind to and stabilize misfolded proteins, facilitating their correct folding and transport to their designated cellular compartment. Ambroxol functions as such a chaperone for GCase, binding to the mutant enzyme in the neutral pH environment of the endoplasmic reticulum (ER), thereby preventing its recognition by the ER-associated degradation (ERAD) machinery.[1][2] This stabilization allows the Ambroxol-GCase complex to traffic to the lysosome. Within the acidic milieu of the lysosome, Ambroxol's binding affinity for GCase is significantly reduced, leading to its dissociation.[1] The now-localized and correctly folded GCase can then catabolize the accumulated glucosylceramide. This pH-dependent binding is a critical feature of its efficacy as a chaperone.[1]

Mechanism of Action of Ambroxol as a GCase Chaperone

The primary mechanism by which Ambroxol exerts its therapeutic effect in Gaucher disease is through its action as a pharmacological chaperone for the GCase enzyme.

  • Binding and Stabilization in the Endoplasmic Reticulum: GCase is synthesized in the ER, where it undergoes folding and post-translational modifications.[3] Many disease-causing mutations in the GBA1 gene result in a conformationally unstable GCase protein.[4] This misfolded enzyme is identified by the ER quality control system and targeted for degradation via the ERAD pathway, never reaching the lysosome to perform its function.[1] Ambroxol hydrochloride intervenes at this critical step. It binds to the misfolded GCase enzyme within the neutral pH (~7.4) of the ER.[2][5] Modeling studies suggest that Ambroxol interacts with both active and non-active site residues of the GCase enzyme, stabilizing its three-dimensional structure.[5][6]

  • Trafficking to the Lysosome: By stabilizing the mutant GCase, Ambroxol "rescues" it from degradation. This allows the GCase-Ambroxol complex to be correctly trafficked through the Golgi apparatus and subsequently delivered to the lysosome.[7]

  • pH-Dependent Dissociation: The lysosome maintains a highly acidic environment (pH ~4.5-5.0). Ambroxol's binding to GCase is pH-sensitive; its affinity is significantly lower at the acidic pH of the lysosome compared to the neutral pH of the ER.[1] This crucial property allows Ambroxol to dissociate from the GCase enzyme upon arrival in the lysosome.[5][8]

  • Restoration of Enzymatic Activity: Once Ambroxol is released, the properly folded and localized GCase enzyme is free to hydrolyze the accumulated glucosylceramide and glucosylsphingosine, thereby addressing the primary metabolic defect in Gaucher disease.[1][5]

Beyond its primary chaperone activity, other mechanisms may contribute to Ambroxol's beneficial effects. These include the potential to upregulate GCase expression through the activation of transcription factors like TFEB and Nrf2, and enhancing autophagic processes to clear protein aggregates.[5][8][9]

Visualizing the Mechanism and Experimental Workflow

Ambroxol's Chaperone Mechanism for GCase

GCase_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Lysosome Lysosome (pH ~4.5) mutant_gcase Misfolded Mutant GCase complex Ambroxol-GCase Complex (Stabilized) mutant_gcase->complex Binding & Stabilization erad ER-Associated Degradation (ERAD) mutant_gcase->erad Default Pathway ambroxol_er Ambroxol ambroxol_er->complex Binding & Stabilization active_gcase Active GCase complex->active_gcase Trafficking & pH-dependent Dissociation ambroxol_lyso Ambroxol active_gcase->ambroxol_lyso Release product Glucose + Ceramide active_gcase->product Hydrolysis substrate Glucosylceramide (Substrate) substrate->active_gcase

Caption: Ambroxol binds and stabilizes mutant GCase in the ER, enabling its transport to the lysosome.

Experimental Workflow for Assessing Ambroxol Efficacy

Experimental_Workflow start Patient-Derived Cells (e.g., Fibroblasts, Macrophages) culture Cell Culture & Expansion start->culture treatment Treat with Ambroxol (Dose-Response & Time-Course) culture->treatment control Untreated Control (Vehicle only) culture->control harvest Cell Harvesting & Lysis treatment->harvest control->harvest assay GCase Activity Assay (Fluorometric Substrate) harvest->assay western Western Blot (GCase Protein Levels) harvest->western analysis Data Analysis: - Fold Increase in Activity - Protein Expression assay->analysis western->analysis

Caption: Workflow for evaluating Ambroxol's chaperone activity in patient-derived cell lines.

Quantitative Data Summary

The efficacy of Ambroxol as a GCase chaperone has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Efficacy of Ambroxol on GCase Activity in Patient-Derived Cells
GCase GenotypeCell TypeAmbroxol Conc. (µM)Incubation TimeObserved Increase in GCase ActivityReference(s)
N370S/N370SFibroblasts5 - 6020 hoursOptimal enhancement without toxicity[6]
N370S/N370SFibroblasts10020 hours~1.5-fold increase[1]
N370S/V394LFibroblasts10020 hours~1.4-fold increase[1]
F213I/L444PFibroblastsNot specifiedNot specifiedIncreased activity reported[1]
L444P/L444PFibroblasts1005 daysVaried response, some lines unresponsive[10]
R120W/L444PFibroblasts10020 hours~1.2-fold increase[1]
P415R/L444PFibroblasts10020 hours~1.25-fold increase[1]
GD Patients (various)Macrophages1004 days~3.3-fold increase[11]
GBA-PD PatientsMacrophages1004 days~3.5-fold increase[11]
Table 2: Summary of In Vivo and Clinical Studies on Ambroxol
Study PopulationAmbroxol DosageDurationKey FindingsReference(s)
Neuronopathic GD (n=5)High-dose oral (up to 27 mg/kg/day)>2 yearsGood safety profile; significant increase in lymphocyte GCase activity; decreased CSF glucosylsphingosine.[12]
Type 1 GD (n=12, untreated)150 mg/day6 monthsWell-tolerated; one patient showed significant hematological and organ volume improvements.[5][13]
Parkinson's Disease (with/without GBA1 mutation, n=17)1.26 g/day 186 daysSafe and well-tolerated; crossed the blood-brain barrier; increased CSF GCase protein levels by 35%.[3][14]
Cynomolgus Monkeys (nonhuman primate)100 mg/day28 daysIncreased GCase activity in midbrain (16%), cortex (20%), and striatum (24%).[15]

Detailed Experimental Protocols

Protocol: Fluorometric GCase Activity Assay in Cell Lysates

This protocol describes the measurement of GCase activity in total cell lysates using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

5.1.1 Materials and Reagents

  • Patient-derived cells (e.g., fibroblasts)

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer: 1% (v/v) Triton X-100 or RIPA buffer

  • BCA Protein Assay Kit

  • McIlvaine's Citrate-Phosphate Buffer (pH 5.4)[16]

  • 4-MUG Substrate (Sigma-Aldrich, M3633): 10 mM stock in dH₂O (heat to dissolve)[16]

  • Sodium Taurocholate (NaT): 80 mg/mL in dH₂O (prepare fresh)[16]

  • Stopping Buffer: 0.25 M Glycine-NaOH, pH 10.4[16]

  • 4-methylumbelliferone (4-MU) standard (Sigma-Aldrich, M1381)[16]

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 445 nm)

5.1.2 Procedure

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total cell lysate) and store it at -80°C.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in McIlvaine's Buffer (pH 5.4) containing 10 mM 4-MUG and 80 mg/mL Sodium Taurocholate.

    • In a 96-well plate, add 20-50 µg of total protein from each cell lysate sample. Adjust the volume with Lysis Buffer to be equal across all wells.

    • To start the reaction, add the reaction mixture to each well. The final volume is typically 100 µL.

    • Include a "substrate blank" well containing only the reaction mixture and Lysis Buffer.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stopping the Reaction:

    • Stop the reaction by adding 100-200 µL of Stopping Buffer to each well.[16]

  • Fluorescence Measurement:

    • Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~445 nm.

  • Data Analysis:

    • Prepare a standard curve using the 4-MU standard.

    • Subtract the fluorescence reading of the substrate blank from all sample readings.

    • Calculate the amount of 4-MU produced (in nmol) using the standard curve.

    • Express GCase activity as nmol of 4-MU produced per hour per milligram of total protein (nmol/hr/mg).

Protocol: Cell-Based Assay for Ambroxol Chaperone Activity

This protocol details the treatment of patient-derived fibroblasts with Ambroxol to assess its effect on GCase activity.

5.2.1 Materials and Reagents

  • Patient-derived fibroblasts

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • This compound (stock solution in DMSO or water)

  • Vehicle control (e.g., DMSO)

  • Reagents for GCase Activity Assay (as described in Protocol 5.1)

5.2.2 Procedure

  • Cell Seeding:

    • Seed patient-derived fibroblasts in 6-well plates or T-25 flasks at a density that allows them to reach ~70-80% confluency at the time of harvesting.

    • Allow cells to adhere and grow for 24 hours.

  • Ambroxol Treatment:

    • Prepare working solutions of Ambroxol in a complete culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Ambroxol concentration.

    • Aspirate the old medium from the cells and replace it with the Ambroxol-containing medium or vehicle control medium.

  • Incubation:

    • Incubate the cells for the desired period, typically 3 to 5 days.[10][12] The medium should be replaced every 2-3 days with a fresh treatment medium.

  • Cell Harvesting and Analysis:

    • After the incubation period, wash the cells with PBS.

    • Harvest the cells by trypsinization or scraping.

    • Lyse the cells as described in Protocol 5.1.1.

    • Measure the GCase activity in the cell lysates as described in Protocol 5.1.

  • Data Analysis:

    • Normalize the GCase activity of each treated sample to its total protein concentration.

    • Express the results as a fold increase or percentage change in GCase activity compared to the vehicle-treated control cells.

    • A dose-response curve can be generated to determine the optimal effective concentration of Ambroxol.[6]

Conclusion and Future Perspectives

This compound represents a promising oral, brain-penetrant pharmacological chaperone therapy for Gaucher disease and GBA-associated Parkinson's disease. Its well-understood, pH-dependent mechanism of action allows it to specifically target misfolded GCase in the ER and facilitate its delivery to lysosomes, where it is needed. The quantitative data from both preclinical cell models and clinical studies support its ability to increase GCase protein levels and enzymatic activity.[1][12][14]

However, a notable variability in patient response has been observed, which appears to be dependent on the specific GBA1 mutation and possibly other genetic or cellular factors.[5][10] Therefore, personalized screening using patient-derived cells may be crucial to predict therapeutic efficacy.[10][17] Future research should focus on larger, placebo-controlled clinical trials to definitively establish its clinical efficacy and safety, particularly at the high doses required for chaperone activity.[13][18] Elucidating the full spectrum of Ambroxol's molecular mechanisms and understanding the basis of response variability will be key to optimizing its use as a targeted therapy for lysosomal storage and neurodegenerative diseases.

References

The Chaperone Effect: A Technical Guide to Ambroxol Hydrochloride's Enhancement of Glucocerebrosidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to a deficiency in enzyme activity. This deficiency is the primary cause of Gaucher disease, the most common lysosomal storage disorder, and is a significant genetic risk factor for Parkinson's disease. The resulting accumulation of glucosylceramide and other substrates triggers a cascade of cellular dysfunction. Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has emerged as a promising pharmacological chaperone for mutant GCase. This technical guide provides an in-depth analysis of ambroxol's effect on GCase activity, detailing the underlying molecular mechanisms, experimental validation, and quantitative outcomes from key preclinical and clinical studies.

Mechanism of Action: A pH-Dependent Chaperone

Ambroxol's primary mechanism of action in this context is as a pharmacological chaperone. In the neutral pH environment of the endoplasmic reticulum (ER), ambroxol binds to misfolded GCase, stabilizing its conformation. This stabilization facilitates the proper folding of the enzyme, allowing it to pass the ER's quality control system and traffic to the lysosome. Upon arrival in the acidic environment of the lysosome, ambroxol's binding affinity for GCase decreases, leading to its dissociation. The correctly folded and now active GCase can then hydrolyze its substrate, glucosylceramide.[1]

Beyond its chaperone activity, evidence suggests that ambroxol may also upregulate the Coordinated Lysosomal Expression and Regulation (CLEAR) network by activating the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][3] This dual action not only enhances the activity of existing GCase but also promotes the cellular machinery responsible for lysosomal function.

Quantitative Effects of Ambroxol on GCase Activity

The efficacy of ambroxol in enhancing GCase activity has been quantified across a range of models, from patient-derived cell lines to clinical trials. The following tables summarize these findings.

Table 1: In Vitro Studies in Patient-Derived Cells
Cell TypeGBA1 Mutation(s)Ambroxol ConcentrationFold Increase in GCase ActivityReference(s)
Gaucher Disease FibroblastsN370S, F213I5-60 µM2-4 fold[1]
Gaucher Disease LymphoblastsN370S/N370S30 µM~2 fold[1]
Gaucher Disease MacrophagesVariousNot specified3.3 fold[4][5]
Parkinson's Disease Macrophages (with GBA mutations)VariousNot specified3.5 fold[4][5]
Gaucher Disease FibroblastsVariousIndicated concentrationsRelative increase[6]
Table 2: In Vivo and Clinical Studies
Study PopulationConditionAmbroxol DosagePercent Increase in GCase Activity/LevelsReference(s)
L444P/+ Transgenic MiceGaucher Disease Model4 mM in drinking waterSignificant increase in various brain regions[7]
Parkinson's Disease PatientsParkinson's Disease1.26 g/day 35% increase in cerebrospinal fluid GCase levels[8]
GBA-PD PatientsParkinson's Disease with GBA mutations1.2 g/day Target engagement confirmed by increased GCase activity[9]

Experimental Protocols

Measurement of Glucocerebrosidase Activity using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

This fluorometric assay is a standard method for quantifying GCase activity in cell lysates.

Materials:

  • Cell Lysis Buffer: 1% Triton X-100 in phosphate-buffered saline (PBS)

  • Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Assay Buffer: 0.2 M phosphate-citrate buffer, pH 5.4

  • GCase Inhibitor (for specificity control): Conduritol B epoxide (CBE)

  • Stopping Solution: 0.25 M glycine (B1666218) buffer, pH 10.4

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~448 nm)

Procedure:

  • Cell Lysis:

    • Wash cultured cells (e.g., fibroblasts, macrophages) with ice-cold PBS.

    • Lyse the cells by adding cell lysis buffer and incubating on ice.

    • Homogenize the lysate using a Dounce homogenizer or by sonication.[10]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[10][11]

    • Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • Prepare a master mix containing the assay buffer and 4-MUG substrate (final concentration typically 5-6 mM).[10][12]

    • In a 96-well plate, add a standardized amount of protein from the cell lysate to each well.

    • For inhibitor control wells, pre-incubate the lysate with CBE.

    • Initiate the reaction by adding the 4-MUG master mix to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[13]

  • Measurement:

    • Stop the reaction by adding the stopping solution. The alkaline pH of this buffer enhances the fluorescence of the product, 4-methylumbelliferone (B1674119).[13]

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Create a standard curve using known concentrations of 4-methylumbelliferone to quantify the amount of product generated.

    • Calculate GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Ambroxol's Chaperone and Regulatory Activity

Ambroxol_Mechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) cluster_Nucleus Nucleus Ambroxol Ambroxol Misfolded_GCase Misfolded GCase Ambroxol->Misfolded_GCase Binds and Stabilizes TFEB_inactive Inactive TFEB (Cytoplasm) Ambroxol->TFEB_inactive Activates Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Promotes Correct Folding ER_QC ER Quality Control Misfolded_GCase->ER_QC Fails QC Trafficking Correctly_Folded_GCase->Trafficking Proteasome Proteasomal Degradation ER_QC->Proteasome GCase_in_Lysosome Active GCase Trafficking->GCase_in_Lysosome Trafficking Glucosylceramide Glucosylceramide GCase_in_Lysosome->Glucosylceramide Hydrolyzes Ambroxol_dissociates Ambroxol Dissociates GCase_in_Lysosome->Ambroxol_dissociates Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose TFEB_active Active TFEB (Nucleus) TFEB_inactive->TFEB_active Translocation CLEAR_genes CLEAR Network Genes TFEB_active->CLEAR_genes Promotes Transcription Lysosomal_proteins Lysosomal & Autophagy Proteins CLEAR_genes->Lysosomal_proteins

Caption: Ambroxol's dual mechanism of action.

Experimental Workflow for GCase Activity Assay

GCase_Assay_Workflow start Start: Cell Culture (e.g., Fibroblasts) lysis Cell Lysis (1% Triton X-100) start->lysis homogenization Homogenization (Sonication/Dounce) lysis->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Lysate) centrifugation->supernatant protein_quant Protein Quantification (BCA Assay) supernatant->protein_quant reaction_setup Set up Reaction in 96-well Plate (Lysate + Assay Buffer + 4-MUG) protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction (Glycine Buffer, pH 10.4) incubation->stop_reaction read_fluorescence Read Fluorescence (Ex: 360nm, Em: 448nm) stop_reaction->read_fluorescence data_analysis Data Analysis (Calculate nmol/hr/mg) read_fluorescence->data_analysis

Caption: Workflow for GCase activity measurement.

Conclusion

Ambroxol hydrochloride demonstrates significant potential as a therapeutic agent for Gaucher disease and Parkinson's disease by effectively increasing GCase activity. Its well-characterized chaperone function, coupled with its potential to enhance lysosomal biogenesis, provides a multi-faceted approach to addressing the underlying cellular pathology of these disorders. The quantitative data from a range of studies consistently support its efficacy. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and validation of ambroxol and other potential pharmacological chaperones. Further research, particularly large-scale, placebo-controlled clinical trials, is warranted to fully elucidate the clinical benefits of ambroxol in these patient populations.

References

An In-depth Technical Guide to the Neuroprotective Properties of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) hydrochloride is a well-established mucolytic agent, widely utilized since the 1970s for the treatment of respiratory diseases.[1] Its favorable safety profile and over-the-counter availability in many parts of the world have made it a household name.[1] However, a growing body of preclinical and clinical research has illuminated a new and compelling role for this drug: neuroprotection. This guide provides a comprehensive technical overview of the mechanisms, experimental evidence, and methodologies related to the neuroprotective effects of Ambroxol, with a focus on its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease (PD) and dementia with Lewy bodies (DLB).

Recent discoveries have highlighted Ambroxol's ability to cross the blood-brain barrier and accumulate in the brain at therapeutic concentrations.[1] This has paved the way for investigating its effects on central nervous system pathologies. The primary mechanism underlying its neuroprotective properties is its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[2][3] Mutations in the GBA1 gene, which encodes GCase, are the most significant genetic risk factor for Parkinson's disease.[4][5][6] Ambroxol has been shown to enhance the activity of both wild-type and mutant GCase, leading to a cascade of beneficial downstream effects.[2][7]

This document will delve into the multifaceted neuroprotective actions of Ambroxol, including its influence on lysosomal function, α-synuclein and tau protein aggregation, neuroinflammation, and oxidative stress. We will present quantitative data from key studies in a structured format, provide detailed experimental protocols, and visualize the complex biological pathways involved.

Mechanisms of Neuroprotection

Ambroxol's neuroprotective effects are not attributed to a single mode of action but rather a combination of interconnected mechanisms that address several pathological hallmarks of neurodegenerative diseases.

Chaperone Activity and Enhancement of Glucocerebrosidase (GCase)

The most well-documented neuroprotective mechanism of Ambroxol is its role as a pharmacological chaperone for GCase.[2][3] In the endoplasmic reticulum (ER), Ambroxol binds to GCase, promoting its correct folding and preventing its degradation through the ER-associated degradation (ERAD) pathway.[2] This chaperone activity facilitates the trafficking of GCase from the ER to the lysosomes, increasing the lysosomal fraction and enzymatic activity of the enzyme.[2][3] By enhancing GCase activity, Ambroxol helps restore the proper lysosomal function of hydrolyzing glucosylceramide into glucose and ceramide.[1] This is crucial, as dysfunctional GCase is a key factor in the pathogenesis of both Gaucher disease and GBA1-associated Parkinson's disease.[3][7]

GCase_Chaperone_Activity cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Mutant GCase Mutant GCase Ambroxol Ambroxol Correctly Folded GCase Correctly Folded GCase Functional GCase Functional GCase Correctly Folded GCase->Functional GCase Trafficking ERAD ER-Associated Degradation Glucosylceramide Glucosylceramide Glucose + Ceramide Glucose + Ceramide

Reduction of Pathological Protein Aggregates

A direct consequence of enhanced GCase activity and improved lysosomal function is the increased clearance of pathological protein aggregates, a hallmark of many neurodegenerative diseases.

  • α-Synuclein: Ambroxol has been shown to reduce the accumulation of α-synuclein.[4] This is thought to occur through the enhancement of autophagy, the cellular process for clearing damaged organelles and misfolded proteins.[8][9] Furthermore, studies suggest that Ambroxol can directly interact with α-synuclein, displacing it from lipid membranes and inhibiting the initial steps of its aggregation.[10][11]

  • Tau Protein: In cholinergic neuron models with GBA1 mutations, Ambroxol treatment has been found to significantly decrease levels of tau protein, another key player in neurodegeneration, particularly in Alzheimer's disease.[4]

Anti-Inflammatory Effects

Neuroinflammation is a critical component of the pathology of neurodegenerative diseases. Ambroxol exhibits significant anti-inflammatory properties. It has been shown to reduce the activation of M1-like pro-inflammatory microglia and suppress the release of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][12] This anti-inflammatory action is partly mediated by the suppression of ER stress and the inhibition of the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) signaling pathways.[12][13]

Antioxidant Properties

Oxidative stress is another major contributor to neuronal damage. Ambroxol has demonstrated antioxidant activity both in vitro and in vivo.[1] It can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant systems, including the Nrf-2 and HO-1 pathways.[12] By mitigating oxidative damage, Ambroxol helps protect neurons from apoptosis and other forms of cell death.[6][14]

Neuroprotective_Mechanisms cluster_cellular Cellular Level cluster_molecular Molecular Level Ambroxol Ambroxol GCase Chaperone GCase Chaperone Activity Ambroxol->GCase Chaperone Neuroinflammation Reduced Neuroinflammation Ambroxol->Neuroinflammation Oxidative Stress Reduced Oxidative Stress Ambroxol->Oxidative Stress Lysosomal Function Enhanced Lysosomal Function GCase Chaperone->Lysosomal Function Autophagy Increased Autophagy Lysosomal Function->Autophagy Alpha-Synuclein Reduced α-Synuclein Aggregation Autophagy->Alpha-Synuclein Tau Reduced Tau Protein Levels Autophagy->Tau Neuroprotection Neuroprotection Alpha-Synuclein->Neuroprotection Tau->Neuroprotection Neuroinflammation->Neuroprotection Oxidative Stress->Neuroprotection

Quantitative Data from Key Studies

The following tables summarize quantitative findings from significant preclinical and clinical studies on Ambroxol's neuroprotective effects.

Table 1: Effects of Ambroxol on GCase Activity and Protein Levels

Cell/Animal ModelAmbroxol Concentration/DoseDuration of TreatmentFold Increase in GCase ActivityReference
Gaucher Disease Patient Fibroblasts10-100 µM4 days1.15 - 1.50[2]
GBA1 Mutant (N370S/WT) Cholinergic NeuronsNot Specified6 days1.55[4]
Macrophages from Gaucher Disease PatientsNot Specified4 days3.3[7]
Macrophages from GBA-PD PatientsNot Specified4 days3.5[7]
Parkinson's Disease Dementia Patients1050 mg/day26 weeks~1.46[15]

Table 2: Effects of Ambroxol on Pathological Proteins and Cell Viability

Cell ModelPathological InsultAmbroxol ConcentrationOutcome Measure% ChangeReference
GBA1 Mutant (N370S/WT) Cholinergic Neurons---Not SpecifiedTau Protein Levels-56%[4]
HT-22 Hippocampal Neuronsα-Synuclein + Amyloid-β20 µMCell Viability+41%[8]

Table 3: Effects of Ambroxol on Inflammatory Markers

Animal ModelInsultAmbroxol DoseOutcome Measure% ChangeReference
MouseLipopolysaccharide (LPS)Not SpecifiedTNF-α LevelsSignificant Decrease[12]
MouseLipopolysaccharide (LPS)Not SpecifiedIL-1β LevelsSignificant Decrease[12]
MouseIntracerebral Hemorrhage35-70 mg/kgProinflammatory CytokinesSignificant Decrease[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Ambroxol's neuroprotective properties.

Cell Culture and Treatment
  • Primary Skin Fibroblasts: Fibroblasts derived from patients with Gaucher disease and healthy controls are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. For experiments, cells are incubated with varying concentrations of Ambroxol hydrochloride (e.g., 10-100 µM) for a specified duration, typically 4 to 6 days.[16]

  • Neuronal Cell Lines (e.g., HT-22, SH-SY5Y): Cells are maintained in appropriate media (e.g., DMEM for HT-22) with 10% FBS and antibiotics. To model neurodegenerative conditions, cells can be exposed to toxins such as α-synuclein oligomers, amyloid-β peptides, or LPS. Ambroxol is then co-administered or used as a pre-treatment at various concentrations (e.g., 1-20 µM).[8]

GCase Activity Assay
  • Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100 or sodium taurocholate) to release lysosomal contents.

  • Substrate Incubation: The cell lysate is incubated with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), at an acidic pH (typically 4.5-5.2) to mimic the lysosomal environment.

  • Fluorescence Measurement: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH). The fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer (excitation ~365 nm, emission ~445 nm).

  • Normalization: GCase activity is normalized to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).

Western Blotting for Protein Analysis
  • Protein Extraction: Cells or brain tissue are homogenized in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., α-synuclein, tau, p-JNK, GCase, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Neurons) Treatment 2. Treatment - Ambroxol - Pathological Insult (optional) Cell_Culture->Treatment Harvesting 3. Cell Harvesting and Lysis Treatment->Harvesting Viability_Assay 4d. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Lysate Cell Lysate Harvesting->Lysate GCase_Assay 4a. GCase Activity Assay (Fluorometric) Lysate->GCase_Assay Western_Blot 4b. Western Blot (Protein Expression) Lysate->Western_Blot ELISA 4c. ELISA (Cytokine Levels) Lysate->ELISA

Animal Studies
  • Models: Mouse models of Parkinson's disease (e.g., MPTP-induced) or neuroinflammation (e.g., LPS-induced) are commonly used.[12]

  • Administration: Ambroxol can be administered via oral gavage, intraperitoneal injection, or in drinking water at various doses (e.g., 35-70 mg/kg).[13]

  • Behavioral Tests: Cognitive and motor functions are assessed using tests such as the Morris water maze, Y-maze, and rotarod test.

  • Histology and Immunohistochemistry: After the study period, brains are collected, sectioned, and stained (e.g., with Iba-1 for microglia, GFAP for astrocytes, or antibodies for specific proteins) to assess neuronal survival, inflammation, and protein pathology.

Clinical Trials Overview

The promising preclinical data has led to several clinical trials investigating Ambroxol in patients with Parkinson's disease and Parkinson's disease dementia.[17][18][19]

  • Phase II Trials: Studies in the UK and Ontario have demonstrated that Ambroxol is safe and well-tolerated in this patient population.[18] These trials also confirmed target engagement by showing increased GCase activity in participants.[15][18]

  • Phase III Trial (ASPro-PD): A large-scale, world-first Phase III trial is currently underway in the UK to determine if Ambroxol can slow the progression of Parkinson's disease.[17][20] This trial involves 330 participants who will receive either Ambroxol or a placebo for two years.[20]

Conclusion and Future Directions

This compound has emerged as a promising repurposed drug with significant neuroprotective potential. Its multifaceted mechanism of action, which includes enhancing GCase activity, promoting the clearance of pathological protein aggregates, and exerting anti-inflammatory and antioxidant effects, makes it an attractive candidate for treating complex neurodegenerative diseases. The ability of Ambroxol to cross the blood-brain barrier and its established safety profile further strengthen its therapeutic potential.

Ongoing Phase III clinical trials will be crucial in determining the efficacy of Ambroxol in slowing disease progression in Parkinson's disease.[20] Future research should continue to explore the full spectrum of its neuroprotective mechanisms, including its effects on other neurodegenerative conditions like Alzheimer's disease and amyotrophic lateral sclerosis.[21] Furthermore, identifying biomarkers to predict which patient populations are most likely to respond to Ambroxol therapy will be a critical step toward personalized medicine in the field of neurodegeneration. The journey of Ambroxol from a simple cough medicine to a potential disease-modifying agent for neurodegenerative disorders exemplifies the power of drug repurposing in modern medicine.

References

Ambroxol Hydrochloride's Impact on Alpha-Synuclein Clearance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's Disease (PD).[1] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is strongly linked to the aggregation of alpha-synuclein (B15492655) (α-synuclein), a pathological hallmark of PD.[2][3] Ambroxol hydrochloride (Ambroxol), a widely used mucolytic agent, has been identified as a pharmacological chaperone that can enhance GCase activity.[4][5][6] This technical guide provides an in-depth analysis of Ambroxol's mechanism of action, summarizing key preclinical and clinical data on its ability to increase GCase function and promote the clearance of pathological α-synuclein. Detailed experimental methodologies and visualized pathways are presented to support ongoing research and development efforts.

Mechanism of Action: A Chaperone-Mediated Lysosomal Enhancement

Ambroxol's primary mechanism involves acting as a pharmacological chaperone for the GCase enzyme.[4][5] GCase is synthesized in the endoplasmic reticulum (ER), where it must fold correctly before being trafficked to the lysosome.[4][6] Many GBA1 mutations result in misfolded GCase protein, which is retained in the ER and targeted for degradation via the ER-associated degradation (ERAD) pathway.[4][5][6]

Ambroxol binds to the misfolded GCase enzyme, stabilizing its conformation and allowing it to escape ERAD.[4][5] This facilitates its proper trafficking through the Golgi apparatus to the lysosome, thereby increasing the quantity and enzymatic activity of GCase at its site of action.[4][5][6] Enhanced GCase activity improves overall lysosomal function, which is critical for cellular waste disposal, including the breakdown of aggregated α-synuclein through the autophagy-lysosome pathway.[2][7][8] Additionally, some studies suggest Ambroxol may directly interfere with the aggregation of α-synuclein at the lipid membrane, inhibiting the formation of early oligomers.[9][10]

GCASE_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Transport cluster_Lysosome Lysosome GBA1 GBA1 Gene (Transcription & Translation) misfolded_GCase Misfolded GCase (due to GBA1 mutation) GBA1->misfolded_GCase Synthesis folded_GCase Correctly Folded GCase misfolded_GCase->folded_GCase Chaperone Activity ERAD ER-Associated Degradation (ERAD) misfolded_GCase->ERAD Targeted for Degradation Ambroxol Ambroxol Ambroxol->misfolded_GCase Binds & Stabilizes Golgi Golgi Apparatus folded_GCase->Golgi Trafficking Lysosome_GCase Functional GCase in Lysosome Golgi->Lysosome_GCase Trafficking cleared_aSyn Cleared α-synuclein Lysosome_GCase->cleared_aSyn Enhanced Degradation aSyn_agg α-synuclein Aggregates aSyn_agg->Lysosome_GCase Engulfed by Autophagy GCase_Assay_Workflow cluster_reaction Enzymatic Reaction (at 37°C) start Start: Cell/Tissue Lysate protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant rxn_main Lysate + 4-MUG Substrate (Acidic Buffer, pH ~5.0) protein_quant->rxn_main rxn_control Lysate + 4-MUG Substrate + CBE Inhibitor protein_quant->rxn_control stop_rxn Add High pH Stop Buffer rxn_main->stop_rxn rxn_control->stop_rxn read_plate Measure Fluorescence (Ex: 365nm, Em: 445nm) stop_rxn->read_plate analyze Calculate Specific Activity (nmol/hr/mg protein) read_plate->analyze

References

Discovery of Ambroxol hydrochloride's function in autophagy pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has garnered significant scientific interest for its potential therapeutic applications in neurodegenerative diseases, particularly those linked to lysosomal dysfunction. This technical guide delves into the core mechanisms by which Ambroxol influences autophagy pathways. Emerging evidence points to Ambroxol's function as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase), leading to a cascade of cellular events that modulate autophagy and lysosomal biogenesis. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in drug development.

Core Mechanism of Action: A Dual Role in Lysosomal Health

Ambroxol's primary mechanism in the context of autophagy revolves around its ability to act as a molecular chaperone for β-glucocerebrosidase (GCase), an enzyme encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and Gaucher disease, leading to reduced GCase activity and lysosomal dysfunction.[1][2] Ambroxol has been shown to increase the activity and protein levels of both wild-type and mutant GCase.[1][2][3]

Beyond its chaperone activity, Ambroxol influences the master regulator of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB).[2][4][5] Studies have demonstrated that Ambroxol treatment leads to the nuclear translocation of TFEB, which in turn upregulates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[1][5] This network comprises genes essential for lysosomal function and autophagy.[5]

However, the direct impact of Ambroxol on the autophagic flux—the complete process of autophagy from initiation to lysosomal degradation—appears to be complex and potentially cell-type dependent. Some studies report that while Ambroxol increases the levels of the autophagosome marker LC3-II, it may block the fusion of autophagosomes with lysosomes, thereby inhibiting the final stages of autophagy.[2][4] Conversely, other research suggests that Ambroxol enhances the macroautophagy pathway.[6] This discrepancy highlights the need for further investigation to fully elucidate the nuanced effects of Ambroxol on autophagic dynamics in different pathological contexts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of Ambroxol hydrochloride.

Table 1: Effect of Ambroxol on β-Glucocerebrosidase (GCase) Activity and Protein Levels

Cell TypeAmbroxol ConcentrationChange in GCase ActivityChange in GCase Protein LevelReference
Control FibroblastsNot SpecifiedSignificant Increase30% Median Increase[1]
Gaucher Disease FibroblastsNot SpecifiedSignificant Increase100% Median Increase[1]
Parkinson's Disease with GBA Mutations FibroblastsNot SpecifiedSignificant Increase50% Median Increase[1]
Mouse Cortical Neurons10 µM and 30 µMIncreasedIncreased[2]
Wild-Type Mouse Brain4mMSignificant IncreaseNot Specified[3]

Table 2: Effect of Ambroxol on Autophagy Markers and Regulators

Cell Type/ModelAmbroxol ConcentrationEffect on LC3-IIEffect on p62/SQSTM1Effect on TFEBReference
Mouse Cortical Neurons10 µM and 30 µMIncreasedTendency to IncreaseIncreased Nuclear Translocation[2][4]
Multiple Myeloma Cells200 µM and 400 µMIncreasedIncreasedNot Specified[7]
Control FibroblastsNot SpecifiedNot SpecifiedNot SpecifiedUpregulation of TFEB Transcript Levels[5]
Wild-Type MiceNot SpecifiedNo significant differenceNo significant differenceNo change in protein levels[3]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the function of Ambroxol in autophagy pathways.

Measurement of β-Glucocerebrosidase (GCase) Activity

Objective: To quantify the enzymatic activity of GCase in cell lysates following Ambroxol treatment.

Procedure:

  • Cell Culture and Treatment: Culture fibroblasts or neurons in appropriate media. Treat cells with desired concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.4).

  • Enzyme Assay:

    • Incubate cell lysates with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at 37°C.

    • Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH buffer).

    • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (excitation ~365 nm, emission ~445 nm).

  • Data Analysis: Normalize the GCase activity to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA assay).

Western Blot Analysis of Autophagy Markers (LC3 and p62)

Objective: To assess the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1.

Procedure:

  • Cell Culture and Treatment: Treat cells with Ambroxol as described above. For autophagy flux analysis, include control groups treated with an autophagy inhibitor like Bafilomycin A1 (BafA1) for the final few hours of the experiment.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against LC3 and p62. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or the level of LC3-II normalized to a loading control is typically calculated.

TFEB Nuclear Translocation Assay

Objective: To determine the subcellular localization of TFEB as an indicator of its activation.

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Ambroxol.

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like Triton X-100.

    • Block with a suitable blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against TFEB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in multiple cells to determine the extent of nuclear translocation.

Alternative Method (Cell Fractionation):

  • Cell Lysis and Fractionation: Lyse cells and separate the nuclear and cytoplasmic fractions using a commercial kit or standard biochemical protocols.

  • Western Blotting: Perform Western blot analysis on both fractions using antibodies against TFEB. Use markers for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions to confirm the purity of the fractions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Ambroxol and a typical experimental workflow for studying its effects on autophagy.

Ambroxol_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus Ambroxol Ambroxol hydrochloride GCase_misfolded Misfolded GCase Ambroxol->GCase_misfolded Chaperones TFEB_cyt TFEB Ambroxol->TFEB_cyt Promotes Translocation GCase_active Active GCase GCase_misfolded->GCase_active Correct Folding & Trafficking Lysosome Lysosome GCase_active->Lysosome Increases Activity TFEB_nuc TFEB TFEB_cyt->TFEB_nuc Autophagosome Autophagosome (LC3-II) Autolysosome Autolysosome Autophagosome->Autolysosome Fusion (Potentially Inhibited) Lysosome->Autolysosome CLEAR_genes CLEAR Network Genes TFEB_nuc->CLEAR_genes Activates Transcription CLEAR_genes->Lysosome Lysosomal Biogenesis

Caption: Ambroxol's dual mechanism of action.

Experimental_Workflow cluster_assays Biochemical and Cellular Assays start Cell Culture (e.g., Neurons, Fibroblasts) treatment Ambroxol Treatment (Dose-Response & Time-Course) start->treatment flux_treatment Co-treatment with Autophagy Inhibitor (e.g., Bafilomycin A1) treatment->flux_treatment gcase_assay GCase Activity Assay treatment->gcase_assay western_blot Western Blot (LC3, p62, TFEB) treatment->western_blot if_microscopy Immunofluorescence (TFEB Localization) treatment->if_microscopy flux_treatment->western_blot data_analysis Data Analysis and Interpretation gcase_assay->data_analysis western_blot->data_analysis if_microscopy->data_analysis conclusion Conclusion on Ambroxol's Effect on Autophagy data_analysis->conclusion

Caption: Experimental workflow for investigating Ambroxol's effects.

Conclusion and Future Directions

This compound presents a compelling case as a modulator of lysosomal function and autophagy, with significant therapeutic potential. Its ability to enhance GCase activity and promote lysosomal biogenesis via TFEB activation is well-supported by current research. However, the precise consequences of these actions on the overall autophagic flux require further clarification. Future research should focus on dissecting the cell-type-specific effects of Ambroxol on autophagy and exploring its long-term impact on cellular homeostasis in various disease models. A deeper understanding of these mechanisms will be crucial for the successful clinical translation of Ambroxol for the treatment of neurodegenerative and other lysosomal storage diseases.

References

Ambroxol Hydrochloride: A Pharmacological Chaperone for Gaucher Disease Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gaucher disease (GD) is a lysosomal storage disorder characterized by the deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. Ambroxol (B1667023) hydrochloride, a commonly used mucolytic agent, has emerged as a promising pharmacological chaperone for GD. This technical guide provides a comprehensive overview of the potential of ambroxol hydrochloride in cellular models of Gaucher disease, focusing on its mechanism of action, quantitative effects on GCase activity and relevant biomarkers, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance therapeutic strategies for Gaucher disease.

Introduction to this compound in Gaucher Disease

Gaucher disease is caused by mutations in the GBA1 gene, which result in a misfolded and unstable GCase enzyme that is prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway.[1] This leads to insufficient GCase activity within the lysosome and the pathological accumulation of glucosylceramide. This compound has been identified as a pharmacological chaperone that can bind to and stabilize the misfolded GCase enzyme, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome.[2] This chaperone activity is pH-dependent, with ambroxol binding to GCase in the neutral pH of the ER and releasing it in the acidic environment of the lysosome, thereby allowing the restored enzyme to catabolize its substrate.[2]

Quantitative Efficacy of this compound in Cellular Models

Numerous studies have demonstrated the positive effects of this compound on GCase activity and related biomarkers in various cellular models of Gaucher disease. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on GCase Activity

Cell TypeGBA1 Mutation(s)Ambroxol ConcentrationTreatment DurationFold Increase in GCase ActivityReference(s)
Patient-derived MacrophagesVarious GD mutationsNot specified4 days3.3-fold[3][4]
Patient-derived FibroblastsN370S/N370S, F213I/L444P10-60 µM5 days~1.5 to 2.5-fold[5]
Patient-derived FibroblastsN370S, F213I, N188S/G193W, R120WNot specifiedNot specifiedSignificant increase[6]

Table 2: Effect of this compound on Substrate and Biomarker Levels

Cell Type / Patient CohortAnalyteAmbroxol TreatmentPercent ReductionReference(s)
Patient-derived Macrophages (GD)Hexosylsphingosine (HexSph)Not specified, 4 days2.1-fold reduction[3][4]
Gaucher Disease PatientsChitotriosidase ActivityLong-term oral43.1%[7]
Gaucher Disease PatientsGlucosylsphingosineLong-term oral34.1%[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in Gaucher disease cellular models.

Cell Culture and Ambroxol Treatment

Patient-derived skin fibroblasts or peripheral blood mononuclear cells (PBMCs) are commonly used cellular models.

  • Fibroblast Culture: Fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

  • Macrophage Differentiation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then differentiated into macrophages by culturing in RPMI-1640 medium supplemented with 10% FBS and macrophage colony-stimulating factor (M-CSF).

  • Ambroxol Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (typically ranging from 10 µM to 100 µM). Cells are incubated with the ambroxol-containing medium for a specified duration, commonly 4 to 5 days.

GCase Activity Assay (4-Methylumbelliferyl-β-D-glucopyranoside based)

This fluorometric assay measures the enzymatic activity of GCase.

  • Cell Lysis: After ambroxol treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and sodium taurocholate.

  • Enzyme Reaction: The cell lysate is incubated with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a citrate-phosphate buffer at an acidic pH (typically pH 4.5-5.2) at 37°C. GCase cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

  • Fluorescence Measurement: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH, pH 10.4). The fluorescence of the released 4-MU is measured using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~448 nm.

  • Data Analysis: The GCase activity is calculated based on a standard curve of 4-MU and normalized to the total protein concentration of the cell lysate.

Western Blotting for GCase Protein Levels

This technique is used to quantify the amount of GCase protein.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for GCase. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal, proportional to the amount of GCase protein, is detected using an imaging system.

  • Analysis: The intensity of the GCase band is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).

Confocal Microscopy for GCase Localization

This imaging technique visualizes the subcellular localization of GCase.

  • Cell Preparation: Cells are grown on glass coverslips and treated with ambroxol.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody entry.

  • Immunostaining: Cells are incubated with a primary antibody against GCase and a primary antibody against a lysosomal marker protein (e.g., LAMP1).

  • Secondary Antibody Staining: After washing, cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies (e.g., anti-mouse IgG Alexa Fluor 488 for GCase and anti-rabbit IgG Alexa Fluor 594 for LAMP1).

  • Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a confocal microscope.

  • Colocalization Analysis: The images are analyzed to determine the degree of colocalization between the GCase signal and the lysosomal marker signal, indicating the amount of GCase that has successfully trafficked to the lysosome.[5]

Signaling Pathways and Experimental Workflows

Ambroxol's mechanism of action extends beyond simple chaperone activity and involves the modulation of several cellular signaling pathways.

Proposed Mechanism of Ambroxol Action

Ambroxol binds to the misfolded GCase in the endoplasmic reticulum, stabilizing its conformation and preventing its degradation. This allows the GCase-ambroxol complex to traffic through the Golgi apparatus to the lysosomes. In the acidic environment of the lysosome, ambroxol dissociates from GCase, leaving a functional enzyme to degrade accumulated substrates.

Ambroxol_Mechanism cluster_ER cluster_Transport cluster_Lysosome ER Endoplasmic Reticulum (ER) (Neutral pH) Golgi Golgi Apparatus Lysosome Lysosome (Acidic pH) Golgi->Lysosome Trafficking Functional_GCase Functional GCase Lysosome->Functional_GCase Dissociation Misfolded_GCase Misfolded GCase Complex GCase-Ambroxol Complex Misfolded_GCase->Complex Binding Degradation ERAD Pathway (Degradation) Misfolded_GCase->Degradation Default Pathway Ambroxol Ambroxol Ambroxol->Complex Complex->Golgi Trafficking Hydrolysis Substrate Hydrolysis Functional_GCase->Hydrolysis Substrate Glucosylceramide (Substrate) Substrate->Hydrolysis

Caption: Proposed mechanism of ambroxol as a pharmacological chaperone for GCase.

Implicated Signaling Pathways

Ambroxol has been shown to influence key cellular signaling pathways that may contribute to its therapeutic effects.

  • TFEB-Mediated Lysosomal Biogenesis: Ambroxol can promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] This leads to an increase in the number and function of lysosomes.

  • Nrf2-Mediated Antioxidant Response: Ambroxol may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, potentially mitigating oxidative stress associated with Gaucher disease.[3][9]

  • ER Stress and Unfolded Protein Response (UPR) Modulation: By facilitating the proper folding and exit of GCase from the ER, ambroxol can alleviate ER stress and reduce the activation of the unfolded protein response (UPR).[10]

Signaling_Pathways cluster_TFEB TFEB Pathway cluster_Nrf2 Nrf2 Pathway cluster_ERAD ER Stress Modulation Ambroxol Ambroxol TFEB TFEB Ambroxol->TFEB Activates Nrf2 Nrf2 Ambroxol->Nrf2 Activates Misfolded_GCase Misfolded GCase in ER Ambroxol->Misfolded_GCase Stabilizes TFEB_N Nuclear TFEB TFEB->TFEB_N Translocation Lys_Biogenesis Lysosomal Biogenesis & Autophagy TFEB_N->Lys_Biogenesis Promotes ARE Antioxidant Response Element Nrf2->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates ER_Stress ER Stress / UPR Misfolded_GCase->ER_Stress Induces Proper_Folding Proper GCase Folding & Trafficking Misfolded_GCase->Proper_Folding Facilitates Proper_Folding->ER_Stress Reduces

Caption: Signaling pathways potentially modulated by ambroxol in Gaucher disease models.

Experimental Workflow for Assessing Ambroxol Efficacy

The following diagram outlines a typical experimental workflow for evaluating the potential of ambroxol in a cellular model of Gaucher disease.

Experimental_Workflow cluster_Assays Biochemical and Cellular Assays Start Start: Patient-derived Cells (Fibroblasts or Macrophages) Culture Cell Culture & Expansion Start->Culture Treatment Ambroxol Treatment (Dose-response & Time-course) Culture->Treatment GCase_Assay GCase Activity Assay Treatment->GCase_Assay WB Western Blot (GCase Protein Levels) Treatment->WB Microscopy Confocal Microscopy (GCase Localization) Treatment->Microscopy Substrate_Analysis Substrate Analysis (e.g., LC-MS/MS for GlcCer) Treatment->Substrate_Analysis Data_Analysis Data Analysis & Interpretation GCase_Assay->Data_Analysis WB->Data_Analysis Microscopy->Data_Analysis Substrate_Analysis->Data_Analysis Conclusion Conclusion on Ambroxol Efficacy Data_Analysis->Conclusion

References

Ambroxol Hydrochloride for Parkinson's Disease: A Technical Guide to Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) hydrochloride, a mucolytic agent commonly used for respiratory conditions, has emerged as a promising candidate for a disease-modifying therapy for Parkinson's disease (PD).[1][2] This interest stems from its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[3][4][5] Mutations in the GBA1 gene are the most significant genetic risk factor for Parkinson's disease, and reduced GCase activity is observed in both genetic and sporadic forms of the disease.[6] This technical guide provides an in-depth overview of the initial studies on Ambroxol for Parkinson's disease, focusing on quantitative data, experimental protocols, and key biological pathways.

Mechanism of Action: The GCase Pathway

Ambroxol is believed to exert its therapeutic effect by acting as a molecular chaperone for GCase.[3][4][7] In individuals with GBA1 mutations, the GCase enzyme can be misfolded, leading to its premature degradation and reduced activity within the lysosome. This impairment of the lysosomal pathway is thought to contribute to the accumulation of alpha-synuclein (B15492655), a hallmark of Parkinson's disease.[1][8] Ambroxol binds to the misfolded GCase enzyme, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing its activity and promoting the clearance of cellular waste products like alpha-synuclein.[5][7]

GCase_Pathway cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Misfolded GCase Misfolded GCase Correctly Folded GCase Correctly Folded GCase Misfolded GCase->Correctly Folded GCase Chaperone Activity Proteasomal Degradation Proteasomal Degradation Misfolded GCase->Proteasomal Degradation ER-associated degradation Ambroxol Ambroxol Ambroxol->Misfolded GCase Binds and stabilizes Active GCase Active GCase Correctly Folded GCase->Active GCase Trafficking Alpha-synuclein\n(aggregated) Alpha-synuclein (aggregated) Active GCase->Alpha-synuclein\n(aggregated) Promotes clearance Cleared Alpha-synuclein Cleared Alpha-synuclein Alpha-synuclein\n(aggregated)->Cleared Alpha-synuclein

Proposed mechanism of Ambroxol as a GCase chaperone.

Clinical Trials: Quantitative Data Summary

Several clinical trials have investigated the safety, tolerability, and efficacy of Ambroxol in Parkinson's disease patients. The following tables summarize the key quantitative data from these initial studies.

Table 1: Phase 2 Clinical Trial Data
Study NameNumber of PatientsDosageDurationKey Findings
AiM-PD 171.26 g/day 6 months- Safe and well-tolerated- 35% increase in CSF GCase protein levels[3][9]- 13% increase in CSF alpha-synuclein concentrations[9]- 6.8-point improvement on MDS-UPDRS Part III[3][7]
Ambroxol for PDD 55 (PDD patients)Low dose: 525 mg/dayHigh dose: 1050 mg/day52 weeks- Safe and well-tolerated- No significant difference in cognitive outcomes compared to placebo[8][10]- Potential benefit in patients with GBA1 mutations[11]
Table 2: Ongoing Phase 3 Clinical Trial (ASPro-PD)
Study NameTarget EnrollmentDosageDurationPrimary Outcome
ASPro-PD 3301.26 g/day 2 yearsChange in MDS-UPDRS Parts I-III score from baseline[12][13]

Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies of Ambroxol for Parkinson's disease.

Protocol 1: AiM-PD Clinical Trial Methodology

AiM_PD_Workflow cluster_recruitment Patient Recruitment cluster_treatment Treatment Regimen cluster_assessment Assessments Inclusion Criteria - Diagnosed with Parkinson's Disease - With or without GBA1 mutation Exclusion Criteria - Contraindications to Ambroxol Recruitment Recruit 20 Patients Administration Oral Ambroxol Administration Recruitment->Administration Dose Escalation Day 1-7: 180 mg/day Day 8-14: 360 mg/day Day 15-21: 540 mg/day Day 22-28: 900 mg/day Day 29-186: 1.26 g/day Follow-up Follow-up Assessments (Day 186) Administration->Follow-up Baseline Baseline Assessments (Day 0) Assessments List - MDS-UPDRS - Lumbar Puncture (CSF analysis) - Blood and Urine Samples

Workflow of the AiM-PD clinical trial.

1. Patient Population:

  • The AiM-PD study enrolled 20 patients diagnosed with Parkinson's disease.[14]

  • The cohort included patients both with and without mutations in the GBA1 gene.[14]

2. Treatment Regimen:

  • This was a single-center, open-label trial.[7]

  • Participants self-administered oral Ambroxol tablets.

  • A dose-escalation protocol was followed over 6 months, reaching a final daily dose of 1.26g.[15]

3. Outcome Measures:

  • Primary: Safety and tolerability of Ambroxol.

  • Secondary:

    • Measurement of Ambroxol levels in cerebrospinal fluid (CSF).

    • Change in GCase activity and protein levels in CSF.

    • Change in alpha-synuclein levels in CSF.

    • Clinical assessments using the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[7]

Protocol 2: Measurement of GCase Activity in Cerebrospinal Fluid

1. Sample Collection and Preparation:

  • CSF is collected via lumbar puncture, typically in the morning after an overnight fast.[16]

  • Samples are centrifuged to remove cellular debris.[16]

  • Aliquots are immediately frozen and stored at -80°C until analysis.[16]

2. Enzyme Assay:

  • A fluorometric assay is commonly used to determine GCase activity.

  • A specific volume of CSF (e.g., 50 μL) is incubated with a substrate solution containing 4-methylumbelliferyl-β-D-glucopyranoside.[5][16]

  • The incubation is carried out at 37°C for a defined period (e.g., 24 hours).[16]

  • The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH buffer).[16]

3. Data Analysis:

  • The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured using a fluorimeter (excitation ~360 nm, emission ~446 nm).[16]

  • Enzyme activity is calculated based on the amount of substrate hydrolyzed per unit of time and is typically expressed in nmol/mL/hour or similar units.[16]

Conclusion and Future Directions

Initial studies on Ambroxol hydrochloride for Parkinson's disease have provided encouraging results, demonstrating its safety, ability to cross the blood-brain barrier, and engagement with its target, the GCase enzyme.[3] The observed improvements in motor scores in the AiM-PD trial, although from a small, open-label study, have justified further investigation.[3][9] The ongoing large-scale, placebo-controlled Phase 3 ASPro-PD trial will be crucial in determining the efficacy of Ambroxol as a disease-modifying therapy for Parkinson's disease.[12][17] Future research will also likely focus on identifying patient populations, such as those with specific GBA1 mutations, who may derive the most benefit from this therapeutic approach.[11]

References

Ambroxol Hydrochloride and its Interaction with Lysosomal Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has garnered significant scientific attention for its role as a pharmacological chaperone, particularly in the context of lysosomal dysfunction. This technical guide provides an in-depth examination of the molecular interactions between ambroxol hydrochloride and lysosomal enzymes, with a primary focus on its effects on β-glucocerebrosidase (GCase). We will explore its mechanism of action, its impact on lysosomal function and related signaling pathways, and its therapeutic potential in lysosomal storage disorders such as Gaucher disease and GBA-associated Parkinson's disease. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Lysosome and Glucocerebrosidase

The lysosome is a critical cellular organelle responsible for the degradation of a wide range of macromolecules, playing a central role in cellular clearance and homeostasis.[1] Lysosomal dysfunction is implicated in a variety of human diseases, including lysosomal storage disorders (LSDs) and neurodegenerative conditions.[1]

β-glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal hydrolase essential for the breakdown of the sphingolipid glucosylceramide.[2] Mutations in the GBA1 gene can lead to misfolding of the GCase enzyme, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, resulting in reduced enzymatic activity within the lysosome.[3] This deficiency is the underlying cause of Gaucher disease (GD), the most common LSD.[3] Furthermore, both homozygous and heterozygous GBA1 mutations are a significant genetic risk factor for Parkinson's disease (PD).[4]

This compound as a Pharmacological Chaperone

This compound has been identified as a pharmacological chaperone for mutant GCase.[3] Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, facilitating their correct folding and trafficking to their proper cellular destination.[3]

Mechanism of Action

Ambroxol's chaperone activity is pH-dependent. It binds to the nascent GCase protein in the neutral pH environment of the endoplasmic reticulum, promoting its proper folding and preventing its premature degradation.[5][6] This stabilized GCase-ambroxol complex is then trafficked to the lysosome. The acidic environment of the lysosome (pH ~4.5-5.0) causes the dissociation of ambroxol from GCase, releasing the now correctly folded and active enzyme to perform its function of degrading glucosylceramide.[6]

Quantitative Effects of Ambroxol on Lysosomal Enzymes

Numerous studies have quantified the effects of ambroxol on GCase activity and protein levels in various cellular and in vivo models. The following tables summarize these findings.

Table 1: Effect of Ambroxol on Glucocerebrosidase (GCase) Activity

Cell/Animal ModelGBA1 MutationAmbroxol ConcentrationTreatment DurationIncrease in GCase ActivityReference(s)
Gaucher Disease FibroblastsN370S/N370S5-60 µM5 days15-50% increase[7]
Gaucher Disease FibroblastsF213I/L444PNot specifiedNot specifiedSignificant increase[7]
Gaucher Disease FibroblastsR120W/L444PNot specifiedNot specifiedSignificant increase[7]
Gaucher Disease FibroblastsP415R/L444PNot specifiedNot specifiedSignificant increase[7]
Parkinson's Disease Fibroblasts (with GBA mutations)HeterozygousNot specifiedNot specifiedSignificant increase[8]
Control FibroblastsWild-typeNot specifiedNot specifiedSignificant increase[8]
Patient-Derived Macrophages (Gaucher Disease)VariousNot specified4 days3.3-fold increase[9]
Patient-Derived Macrophages (GBA-Parkinson's Disease)VariousNot specified4 days3.5-fold increase[9]
Wild-type Mice (Brain)Wild-type100 mg/kg/day28 days~20% increase[10]
Cynomolgus Monkey (Brain)Wild-type100 mg/day28 days~20% increase[10]

Table 2: Effect of Ambroxol on Glucocerebrosidase (GCase) Protein Levels

Cell/Animal ModelGBA1 MutationAmbroxol ConcentrationTreatment DurationIncrease in GCase Protein LevelsReference(s)
Gaucher Disease FibroblastsN370S/N370S60 µMNot specifiedSignificant increase in lysosomal fraction[5]
Gaucher Disease FibroblastsF213I/L444PNot specifiedNot specifiedSignificant increase in lysosomal fraction[5]
Control FibroblastsWild-typeNot specifiedNot specifiedMedian 30% increase[11]
Gaucher Disease FibroblastsVariousNot specifiedNot specifiedMedian 100% increase[11]
Parkinson's Disease Fibroblasts (with GBA mutations)HeterozygousNot specifiedNot specifiedMedian 50% increase[11]
Non-manifesting GBA mutation carriersHeterozygousNot specifiedNot specifiedMedian 35% increase[11]

Table 3: Effect of Ambroxol on Other Lysosomal Components and Processes

ParameterCell/Animal ModelAmbroxol ConcentrationEffectReference(s)
Cathepsin D Protein LevelsGaucher Disease FibroblastsNot specifiedDecreased[12]
Total β-hexosaminidase ActivityGaucher Disease FibroblastsNot specifiedReduction suggests improved lysosomal function[8][12]
Dihydroethidium Oxidation (Oxidative Stress)Control, GD, and PD-GBA FibroblastsNot specified~50% reduction[8][11][13]
TFEB Nuclear TranslocationControl FibroblastsNot specifiedIncreased[14]
CLEAR Network Gene ExpressionFibroblastsNot specifiedUpregulated[8][14]
AutophagyIn vitro and in vivo modelsClinically relevant dosesInduced[15]

Signaling Pathways and Cellular Processes Modulated by Ambroxol

Ambroxol's influence extends beyond its direct chaperoning of GCase, impacting broader cellular pathways that regulate lysosomal biogenesis and function.

Activation of the TFEB-CLEAR Network

Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[14][16] TFEB controls the expression of a network of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[8] The CLEAR network includes genes encoding for lysosomal enzymes, membrane proteins, and components of the autophagy machinery.[8] By promoting the nuclear translocation of TFEB, ambroxol induces the expression of CLEAR network genes, leading to an overall enhancement of lysosomal function.[14]

TFEB_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ambroxol Ambroxol Hydrochloride Ca_release Ca²⁺ Release from Lysosome Ambroxol->Ca_release triggers Calcineurin_inactive Inactive Calcineurin Ca_release->Calcineurin_inactive activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active TFEB_P Phosphorylated TFEB (Inactive) Calcineurin_active->TFEB_P TFEB Dephosphorylated TFEB (Active) TFEB_P->TFEB dephosphorylation TFEB_n TFEB TFEB->TFEB_n Nuclear Translocation CLEAR CLEAR Element (in gene promoters) TFEB_n->CLEAR binds to Gene_expression Increased Expression of Lysosomal & Autophagy Genes CLEAR->Gene_expression promotes

Caption: Ambroxol-induced TFEB activation pathway. (Within 100 characters)

Chaperone-Mediated Trafficking of GCase

The primary mechanism of ambroxol's action on GCase involves its role as a pharmacological chaperone, guiding the enzyme from the endoplasmic reticulum to the lysosome.

GCase_Trafficking_Workflow cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded Mutant GCase Complex Ambroxol-GCase Complex (Stabilized) Misfolded_GCase->Complex binds ERAD ER-Associated Degradation Misfolded_GCase->ERAD leads to Ambroxol Ambroxol Ambroxol->Complex Trafficking Vesicular Transport Complex->Trafficking traffics to Active_GCase Active GCase Trafficking->Active_GCase delivers to Ambroxol_released Ambroxol Trafficking->Ambroxol_released releases Substrate Glucosylceramide Active_GCase->Substrate degrades Product Glucose + Ceramide Substrate->Product

Caption: Ambroxol-mediated GCase trafficking. (Within 100 characters)

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature for studying the effects of ambroxol on lysosomal enzymes.

Glucocerebrosidase (GCase) Activity Assay

This protocol is adapted from methodologies utilizing the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[5]

Materials:

  • Cell lysates (e.g., from fibroblasts or macrophages)

  • Assay Buffer: 0.2 M citrate/0.4 M phosphate (B84403) buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.

  • Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in Assay Buffer.

  • Stop Solution: 0.5 M glycine-NaOH, pH 10.4.

  • 96-well black microplates.

  • Fluorometer (Excitation: 360 nm, Emission: 446 nm).

Procedure:

  • Prepare cell lysates in a suitable lysis buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • In a 96-well black microplate, add 10-20 µg of protein from each cell lysate to individual wells.

  • Add Assay Buffer to each well to a final volume of 50 µL.

  • Initiate the reaction by adding 50 µL of the 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 446 nm.

  • Calculate GCase activity relative to a standard curve of 4-methylumbelliferone (B1674119) (4-MU) and normalize to the protein concentration.

Western Blot Analysis of GCase Protein Levels

This protocol outlines the general steps for assessing GCase protein levels via Western blotting.[17][18]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GCase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate 20-40 µg of protein from each cell lysate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Lysosomal Enrichment via Magnetic Separation

This protocol is a generalized method for isolating lysosomes from cultured cells.[19][20]

Materials:

  • Cultured cells

  • Iron dextran (B179266) nanoparticles

  • Homogenization buffer

  • Magnetic separation column and magnet

  • Wash and elution buffers

Procedure:

  • Incubate cultured cells with iron dextran nanoparticles for a sufficient period to allow for endocytosis and trafficking to the lysosomes.

  • Harvest the cells and gently homogenize them to release the organelles.

  • Apply the cell homogenate to a magnetic separation column placed in a magnetic field.

  • Wash the column extensively to remove unbound cellular components.

  • Elute the magnetically retained lysosomes by removing the column from the magnetic field and flushing with elution buffer.

  • The enriched lysosomal fraction can then be used for downstream applications such as enzyme activity assays or Western blotting.

Immunofluorescence for GCase Lysosomal Localization

This protocol allows for the visualization of GCase within lysosomes.[21]

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibodies: anti-GCase and anti-LAMP1 (a lysosomal marker)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding with blocking solution.

  • Incubate with primary antibodies (anti-GCase and anti-LAMP1) simultaneously.

  • Wash with PBS.

  • Incubate with appropriate fluorescently-labeled secondary antibodies.

  • Wash with PBS and stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the localization of GCase and LAMP1 using a confocal microscope. Co-localization will appear as an overlap of the fluorescent signals.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of ambroxol on GCase in a cell-based model.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture Patient-derived Fibroblasts treatment Treat cells with varying concentrations of Ambroxol start->treatment harvest Harvest Cells and Prepare Lysates treatment->harvest gcase_activity GCase Activity Assay (4-MUG) harvest->gcase_activity western_blot Western Blot for GCase Protein Levels harvest->western_blot immunofluorescence Immunofluorescence for Lysosomal Localization harvest->immunofluorescence analysis Data Analysis and Interpretation gcase_activity->analysis western_blot->analysis immunofluorescence->analysis end Conclusion on Ambroxol's Efficacy analysis->end

Caption: Workflow for assessing ambroxol's effect. (Within 100 characters)

Conclusion and Future Directions

This compound has emerged as a promising therapeutic agent for diseases associated with GCase deficiency. Its well-characterized mechanism as a pharmacological chaperone, coupled with its ability to modulate broader lysosomal pathways, underscores its potential in treating Gaucher disease and GBA-associated Parkinson's disease. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research in this area. Future studies should focus on optimizing dosing strategies, exploring the long-term efficacy and safety of ambroxol treatment, and identifying patient populations that are most likely to benefit from this therapeutic approach. Further investigation into its effects on other lysosomal enzymes and the interplay between different cellular clearance pathways will also be crucial in fully elucidating the therapeutic potential of this repurposed drug.

References

Uncovering the Molecular Targets of Ambroxol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) hydrochloride, a metabolite of bromhexine, has been a cornerstone in the treatment of respiratory diseases for decades, primarily valued for its mucolytic and secretolytic properties.[1] Initially marketed for its ability to clear mucus from the airways, recent pharmacological investigations have unveiled a surprising multiplicity of molecular targets, suggesting its therapeutic potential extends far beyond respiratory ailments.[1][2] This technical guide provides an in-depth exploration of the known molecular targets of Ambroxol, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development.

Primary Molecular Targets and Mechanisms of Action

Ambroxol's therapeutic effects are mediated through its interaction with a diverse range of cellular components, including ion channels, lysosomal enzymes, and key signaling proteins involved in inflammation and oxidative stress.

Ion Channel Modulation

Ambroxol exhibits significant activity as an ion channel blocker, which underlies its local anesthetic and analgesic properties.[3][4]

Ambroxol is a potent inhibitor of neuronal voltage-gated sodium channels.[4] This blockade is particularly effective on tetrodotoxin-resistant (TTX-r) channels, such as NaV1.8, which are crucial in pain-sensing neurons.[3][5] This preferential action explains its efficacy in suppressing inflammatory and neuropathic pain.[3][5] The interaction is characteristic of local anesthetics, involving specific residues in the S6 transmembrane segments of the channel protein.[6][7]

In addition to sodium channels, Ambroxol inhibits voltage-gated calcium channels.[3] More recent evidence highlights a complex role in calcium homeostasis. Ambroxol treatment enhances the ciliary beat frequency in airway cells by activating L-type voltage-gated Ca2+ channels (CaV1.2), a process inhibited by nifedipine.[8] This activation leads to an increase in intracellular Ca2+, which drives ciliary motion.[8][9]

Lysosomal Function and Chaperone Activity

One of the most significant recent discoveries is Ambroxol's role as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase).[10][11][12]

Mutations in the GBA1 gene, which encodes GCase, are the cause of Gaucher disease and represent a major genetic risk factor for Parkinson's disease.[13] Ambroxol binds to both wild-type and mutant GCase within the neutral pH environment of the endoplasmic reticulum (ER).[14][15] This binding stabilizes the misfolded enzyme, preventing its degradation and facilitating its proper trafficking to the lysosome.[11][12] In the acidic environment of the lysosome, Ambroxol dissociates, allowing the now correctly folded enzyme to function and clear its substrate, glucosylceramide.[11][16] This chaperone activity has been shown to increase GCase levels and activity in various cell and animal models.[13][17]

Ambroxol accumulates in acidic organelles like lysosomes (and lamellar bodies in pneumocytes), where it neutralizes the internal pH.[4][14] This pH change triggers the release of calcium from these acidic stores, an effect that can be mitigated by inhibitors of the vesicular H+ ATPase, such as bafilomycin A1.[7][14] This release of lysosomal calcium is a key mechanism behind its secretagogue effects, as it promotes the exocytosis of substances like pulmonary surfactant.[4][14]

Anti-inflammatory and Antioxidant Pathways

Ambroxol demonstrates robust anti-inflammatory and antioxidant properties by modulating key signaling pathways.[1][2][18]

Ambroxol has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[19][20] By inhibiting the NF-κB pathway, Ambroxol reduces the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from inflammatory cells.[21][22][23]

Ambroxol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5][20] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon stimulation by Ambroxol, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[24] This leads to the upregulation of potent antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1), which helps protect tissues from oxidative damage.[3][5][23]

Quantitative Data on Molecular Interactions

The following tables summarize the quantitative data available for Ambroxol's interaction with its primary molecular targets.

TargetChannel SubtypeEffectPotency (IC50)Cell/System TypeReference(s)
Sodium Channel TTX-resistant (NaV1.8)Tonic Block35.2 µMRat Sensory Neurons[3][24]
TTX-sensitiveTonic Block100 - 111.5 µMRat Sensory Neurons[3][24]

Table 1: Inhibitory concentrations of Ambroxol on voltage-gated sodium channels.

Target/ProcessEffective Concentration RangeObserved EffectCell/System TypeReference(s)
GCase Chaperone Activity 5 - 60 µMSignificant enhancement of mutant GCase activityGaucher Disease (N370S/N370S) Fibroblasts[10]
Cytokine Release Inhibition 1 - 10 µMDose-dependent reduction (6-37%) of TNF-α, IL-2, and IFN-γ releaseHuman Peripheral Blood & Bronchoalveolar Mononuclear Cells[6]
100 µMInhibition of IgE-induced histamine, LTC4, IL-4, and IL-13 releaseHuman Basophils[25]
Antioxidant Activity 25 - 70 µMInhibition (22-59%) of HClO-induced chlorinationChemical Assay[26]
1 - 10 mMDecrease (47-89%) of .OH-mediated deoxyribose oxidationChemical Assay[26]
Ciliary Beat Enhancement 10 µM~30% enhancement of ciliary beat frequency and amplitudeMouse Airway Ciliated Cells[8]

Table 2: Effective concentrations of Ambroxol for various biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Ambroxol's molecular targets.

Protocol 1: Whole-Cell Patch Clamp for Ion Channel Analysis

This protocol is used to measure the effect of Ambroxol on voltage-gated sodium currents in neuronal cells.[7][9][17]

1. Cell Preparation:

  • Culture dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., HEK293) expressing the sodium channel of interest (e.g., NaV1.8) on glass coverslips.

  • Use cells 1-2 days after plating for optimal recording.

2. Solutions:

  • External Solution (ACSF): Typically contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Ambroxol Stock: Prepare a concentrated stock solution (e.g., 100 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply voltage steps (e.g., to 0 mV for 50 ms) to elicit sodium currents.

  • After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of Ambroxol.

  • Record the currents in the presence of Ambroxol to determine the extent of channel blockade.

4. Data Analysis:

  • Measure the peak amplitude of the sodium current before (control) and after Ambroxol application.

  • Calculate the percentage of inhibition for each Ambroxol concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: GCase Enzymatic Activity Assay in Fibroblasts

This protocol measures the effect of Ambroxol on GCase activity in cultured patient-derived fibroblasts using a fluorogenic substrate.[10][15][25][27]

1. Cell Culture and Treatment:

  • Culture human skin fibroblasts (e.g., from a Gaucher disease patient with a specific mutation) in standard medium (e.g., DMEM with 10% FBS).

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Ambroxol (e.g., 0, 10, 30, 60, 100 µM) for 20-24 hours.

2. Lysate Preparation:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5, containing 0.25% Triton X-100 and protease inhibitors).

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

3. Enzymatic Reaction:

  • Prepare the assay buffer: 100 mM potassium phosphate buffer, pH 4.5, containing 0.15% Triton X-100 and 0.125% sodium taurocholate.

  • In a 96-well black plate, add 40 µg of protein lysate to each well.

  • Add the fluorogenic substrate, 1.5 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to start the reaction.

  • Incubate the plate at 37°C for 1 hour, protected from light.

4. Fluorescence Measurement:

  • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.0).

  • Measure the fluorescence in a plate reader with an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.

  • Create a standard curve using free 4-methylumbelliferone (B1674119) (4-MU) to quantify the amount of product generated.

5. Data Analysis:

  • Calculate the GCase activity as pmol of 4-MU released per mg of protein per hour.

  • Express the results as a fold increase in activity in Ambroxol-treated cells compared to untreated controls.

Protocol 3: Cytokine Release Measurement by ELISA

This protocol quantifies the inhibitory effect of Ambroxol on the release of pro-inflammatory cytokines from stimulated immune cells.[1][6][28]

1. Cell Isolation and Culture:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in complete RPMI-1640 medium.

2. Cell Stimulation and Treatment:

  • Plate the PBMCs in a 96-well plate at a density of 1x10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of Ambroxol (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Stimulate the cells with a pro-inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL), to induce cytokine production.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

3. Sample Collection:

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the cell-free supernatant for analysis.

4. ELISA (Enzyme-Linked Immunosorbent Assay):

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6).

  • Coat a 96-well ELISA plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the collected cell supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

5. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.

  • Determine the percentage inhibition of cytokine release by Ambroxol compared to the stimulated control.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by Ambroxol and a typical experimental workflow.

GCase_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Lysosome Lysosome (pH ~4.5-5.0) GBA1 GBA1 Gene mRNA mRNA GBA1->mRNA Ribosome Ribosome mRNA->Ribosome Misfolded_GCase Misfolded GCase Protein Ribosome->Misfolded_GCase ERAD ER-Associated Degradation Misfolded_GCase->ERAD Complex Ambroxol-GCase Complex Misfolded_GCase->Complex Binding & Stabilization Ambroxol_ER Ambroxol Ambroxol_ER->Complex Folded_GCase Functional GCase Complex->Folded_GCase Trafficking & Dissociation (Low pH) Ambroxol_Lyso Ambroxol Complex->Ambroxol_Lyso Product Glucose + Ceramide Folded_GCase->Product Substrate Cleavage Substrate Glucosylceramide (Substrate) Substrate->Folded_GCase

Caption: Ambroxol's chaperone mechanism for GCase.

Inflammatory_Pathways cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway LPS Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50 p65 IκBα IkB->NFkB_inactive NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active IκBα Degradation Nucleus_NFkB Nucleus NFkB_active->Nucleus_NFkB Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus_NFkB->Cytokines Induces Transcription Keap1 Keap1 Nrf2_inactive Keap1 Nrf2 Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Dissociation Nucleus_Nrf2 Nucleus Nrf2_active->Nucleus_Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Binds HO1 Antioxidant Genes (HO-1, etc.) ARE->HO1 Induces Transcription Ambroxol Ambroxol Ambroxol->IKK Inhibits Ambroxol->Nrf2_inactive Promotes Dissociation

Caption: Ambroxol's dual role in inflammation and oxidative stress.

GCase_Assay_Workflow start Start culture Culture Patient Fibroblasts start->culture treat Treat cells with Ambroxol (various concentrations) for 24h culture->treat lyse Wash cells and prepare protein lysate treat->lyse quantify Quantify total protein (BCA Assay) lyse->quantify reaction Incubate lysate with 4-MUG substrate at 37°C quantify->reaction stop Add stop solution reaction->stop read Measure fluorescence (Ex: 355nm, Em: 460nm) stop->read analyze Calculate GCase activity (pmol/mg/hr) read->analyze end End analyze->end

Caption: Experimental workflow for GCase activity assay.

Conclusion

Ambroxol hydrochloride is a multifaceted pharmacological agent with a growing list of identified molecular targets. Its well-established effects on ion channels are now complemented by its profound influence on lysosomal function and key inflammatory and antioxidant signaling pathways. The ability of Ambroxol to act as a chemical chaperone for GCase has opened new avenues for its potential application in neurodegenerative disorders like Gaucher and Parkinson's disease. The detailed protocols and pathway diagrams provided in this guide serve as a resource for the scientific community to further investigate and harness the therapeutic potential of this versatile molecule. Future research should focus on elucidating the precise binding kinetics with these targets and exploring their interplay in complex disease models.

References

Ambroxol Hydrochloride: A Pharmacological Chaperone Attenuating Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the role of Ambroxol hydrochloride in mitigating endoplasmic reticulum (ER) stress. Primarily known as a mucolytic agent, Ambroxol has emerged as a promising pharmacological chaperone with neuroprotective properties, particularly in the context of protein misfolding diseases such as Gaucher disease and GBA1-associated Parkinson's disease. This document synthesizes current scientific literature, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. The core of Ambroxol's action lies in its ability to stabilize mutant glucocerebrosidase (GCase), facilitating its proper folding and trafficking from the ER to the lysosome, thereby reducing the accumulation of misfolded protein that triggers the Unfolded Protein Response (UPR). This guide will delve into the specific effects of Ambroxol on the UPR, with a detailed focus on the IRE1α pathway, and will also address the current understanding of its impact on the PERK and ATF6 pathways.

Introduction: Endoplasmic Reticulum Stress and the Unfolded Protein Response

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three ER-resident transmembrane sensors:

  • Inositol-requiring enzyme 1 (IRE1α): An endoribonuclease that, upon activation, unconventionally splices X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • PKR-like ER kinase (PERK): A kinase that, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a transient attenuation of global protein synthesis to reduce the protein load on the ER and, paradoxically, the preferential translation of activating transcription factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, autophagy, and apoptosis.

  • Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic fragment. This fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.

While the UPR is initially a pro-survival response, chronic or overwhelming ER stress can lead to the activation of apoptotic pathways, contributing to the pathology of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

This compound: From Mucolytic to Pharmacological Chaperone

This compound has a long history of clinical use as a mucolytic agent for respiratory diseases.[1] More recently, it has been repurposed as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease due to mutations in the GBA1 gene.[2][3] These mutations cause GCase to misfold and accumulate in the ER, leading to ER stress and subsequent cellular dysfunction.[2][4] Ambroxol binds to the misfolded GCase in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can perform its enzymatic function.[1][2] This chaperone activity not only restores GCase function but also alleviates the ER stress caused by the accumulation of the misfolded protein.[4][5]

Ambroxol's Impact on the Unfolded Protein Response

Ambroxol's primary mechanism of reducing ER stress is by addressing the root cause—the accumulation of misfolded GCase. By promoting the clearance of this misfolded protein from the ER, Ambroxol effectively dampens the activation of the UPR.

The IRE1α Pathway: A Key Target of Ambroxol's Action

The most well-documented effect of Ambroxol on the UPR is its modulation of the IRE1α pathway. In conditions of ER stress induced by misfolded GCase, the IRE1α pathway is activated, leading to the downstream activation of pro-inflammatory and apoptotic signaling. Ambroxol has been shown to suppress this activation.

A key study by Jiang et al. (2020) in a mouse model of intracerebral hemorrhage (ICH) demonstrated that Ambroxol administration significantly downregulates key components of the IRE1α pathway.[6][7]

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from western blot analysis of protein expression in the brain tissue of ICH mice treated with Ambroxol.[6][8]

ProteinTreatment GroupFold Change vs. ICH Groupp-value
IRE1α ICH + Ambroxol (35 mg/kg)↓ ~0.6< 0.05
ICH + Ambroxol (70 mg/kg)↓ ~0.4< 0.01
TRAF2 ICH + Ambroxol (35 mg/kg)↓ ~0.5< 0.05
ICH + Ambroxol (70 mg/kg)↓ ~0.4< 0.01
CHOP ICH + Ambroxol (35 mg/kg)↓ ~0.5< 0.01
ICH + Ambroxol (70 mg/kg)↓ ~0.3< 0.01

Data are estimations based on the graphical representation in Jiang et al. (2020).[6][8]

These findings indicate that Ambroxol treatment leads to a dose-dependent reduction in the expression of IRE1α and its downstream signaling components, TRAF2 and the pro-apoptotic factor CHOP.[6][7]

Signaling Pathway Diagram

Ambroxol_IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Misfolded_GCase Misfolded GCase IRE1a IRE1α Misfolded_GCase->IRE1a Activation BiP BiP/GRP78 Misfolded_GCase->BiP TRAF2 TRAF2 IRE1a->TRAF2 Recruitment BiP->IRE1a Inhibition ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK CHOP CHOP JNK->CHOP Apoptosis Apoptosis CHOP->Apoptosis Ambroxol Ambroxol Ambroxol->Misfolded_GCase Stabilization & Trafficking Ambroxol->IRE1a Suppression

Ambroxol's suppression of the IRE1α-mediated apoptotic pathway.
The PERK Pathway: An Area for Further Investigation

The PERK branch of the UPR is a critical regulator of protein synthesis and cellular stress responses. Upon activation, PERK phosphorylates eIF2α, leading to a global reduction in translation. While some studies have noted increased eIF2α phosphorylation in cellular models of GBA1 mutations, there is currently a lack of direct evidence from peer-reviewed literature demonstrating a direct modulatory effect of Ambroxol on PERK phosphorylation.[5]

It can be hypothesized that by reducing the load of misfolded GCase in the ER, Ambroxol would indirectly lead to a deactivation of the PERK pathway. However, without direct experimental evidence, this remains speculative. Future research should focus on quantifying the levels of phosphorylated PERK and phosphorylated eIF2α in various cell and animal models of GBA1-related diseases following Ambroxol treatment.

The ATF6 Pathway: Unexplored Territory

Similar to the PERK pathway, the direct effect of Ambroxol on the ATF6 branch of the UPR is not well-documented in the current scientific literature. ATF6 activation involves its translocation to the Golgi and subsequent cleavage to an active transcription factor. This leads to the upregulation of ER chaperones such as BiP/GRP78.

While Ambroxol's action in reducing misfolded protein load would logically lead to a decreased need for ATF6 activation, direct experimental validation is required. Studies investigating the cleavage of ATF6 and the expression levels of its downstream targets, such as BiP/GRP78 and CHOP, in response to Ambroxol treatment are needed to fully elucidate its mechanism of action. One study did show that Ambroxol treatment can decrease the expression of BiP mRNA in a Drosophila model of Gaucher disease, suggesting a potential dampening of the UPR, which could involve the ATF6 pathway.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of Ambroxol in reducing ER stress.

Western Blot Analysis of UPR Proteins

Objective: To quantify the expression levels of key UPR proteins (e.g., IRE1α, TRAF2, CHOP, p-PERK, p-eIF2α, cleaved ATF6, GRP78/BiP).

Methodology:

  • Cell/Tissue Lysis:

    • Harvest cells or tissues and wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-IRE1α, anti-TRAF2, anti-CHOP, anti-p-PERK, anti-p-eIF2α, anti-ATF6, anti-GRP78) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).[6]

Experimental Workflow Diagram

Western_Blot_Workflow start Cell/Tissue Sample lysis Lysis in RIPA Buffer start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection ECL Detection secondary->detection analysis Densitometry Analysis detection->analysis end Quantitative Results analysis->end

Workflow for Western Blot Analysis of UPR markers.
Immunofluorescence Staining for ER Stress Markers

Objective: To visualize and quantify the expression and localization of ER stress markers (e.g., CHOP, GRP78/BiP) in cells or tissue sections.

Methodology:

  • Sample Preparation:

    • For cultured cells: Grow cells on coverslips.

    • For tissue sections: Prepare 25 µm cryosections.[6]

  • Fixation and Permeabilization:

    • Fix samples with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking:

    • Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Antibody Incubation:

    • Incubate with primary antibodies (e.g., anti-CHOP, anti-GRP78) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI.

    • Mount coverslips on slides with anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify fluorescence intensity or the number of positive cells using image analysis software.[6]

XBP1 mRNA Splicing Assay (RT-PCR)

Objective: To assess the activation of the IRE1α pathway by detecting the splicing of XBP1 mRNA.

Methodology:

  • RNA Extraction and Reverse Transcription:

    • Extract total RNA from cells or tissues using TRIzol or a similar reagent.

    • Perform reverse transcription using a cDNA synthesis kit with oligo(dT) primers to generate cDNA.

  • PCR Amplification:

    • Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

    • PCR cycling conditions: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 s, 60°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.

  • Analysis of PCR Products:

    • Separate the PCR products on a 2.5-3% agarose (B213101) gel.

    • Unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands due to the 26-nucleotide difference in size.

    • Alternatively, digest the PCR products with the restriction enzyme PstI, which specifically cuts the uXBP1 amplicon, to confirm the identity of the bands.

    • Quantify the band intensities to determine the ratio of sXBP1 to uXBP1.

Conclusion and Future Directions

This compound effectively reduces endoplasmic reticulum stress, primarily through its function as a pharmacological chaperone for mutant GCase. This action alleviates the accumulation of misfolded proteins in the ER, thereby suppressing the Unfolded Protein Response. The most compelling evidence for Ambroxol's effect on the UPR lies in its ability to downregulate the IRE1α/TRAF2/CHOP signaling pathway, leading to a reduction in pro-inflammatory and apoptotic signaling.

However, significant gaps remain in our understanding of Ambroxol's interaction with the other two branches of the UPR, the PERK and ATF6 pathways. While it is plausible that Ambroxol indirectly dampens these pathways by reducing the overall ER stress load, direct experimental evidence is currently lacking.

Future research should prioritize:

  • Investigating the effects of Ambroxol on the PERK and ATF6 pathways: This includes quantifying the phosphorylation of PERK and eIF2α, and assessing the cleavage of ATF6 in response to Ambroxol treatment in relevant cellular and animal models.

  • Conducting dose-response studies: Determining the optimal concentrations of Ambroxol for ER stress reduction in various cell types will be crucial for its therapeutic application.

  • Exploring the broader effects of Ambroxol on UPR target genes: A comprehensive transcriptomic analysis of Ambroxol-treated cells under ER stress conditions would provide a more complete picture of its mechanism of action.

A thorough understanding of how Ambroxol modulates all three arms of the UPR will be essential for the development of targeted therapies for a range of diseases associated with ER stress and protein misfolding.

References

The Effect of Ambroxol Hydrochloride on Pulmonary Surfactant Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has been recognized for its significant effects on the pulmonary surfactant system. This technical guide provides an in-depth analysis of the mechanisms by which ambroxol stimulates the synthesis and secretion of surfactant components in lung alveolar cells. It consolidates quantitative data from various studies, details common experimental protocols for investigation, and presents the underlying signaling pathways through structured diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in respiratory medicine and drug development.

Introduction

Pulmonary surfactant is a complex lipoprotein mixture, composed primarily of phospholipids (B1166683) and four specific surfactant proteins (SP-A, SP-B, SP-C, and SP-D). It is synthesized and secreted by alveolar type II (ATII) cells and stored in specialized organelles called lamellar bodies.[1] The primary function of surfactant is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse at the end of expiration. Ambroxol hydrochloride, a metabolite of bromhexine, is known to enhance the production and release of this crucial substance.[2][3][4] Its therapeutic efficacy in various respiratory diseases is, in part, attributed to this surfactant-stimulating property.[5][6] This guide delineates the molecular mechanisms, quantitative effects, and experimental methodologies related to ambroxol's impact on surfactant homeostasis.

Mechanism of Action

Ambroxol exerts a dual effect on the pulmonary surfactant system: it stimulates the secretion of pre-synthesized surfactant stored in lamellar bodies and enhances the de novo synthesis of both phospholipid and protein components.

Stimulation of Surfactant Secretion

The primary mechanism for ambroxol-induced surfactant secretion involves the mobilization of intracellular calcium (Ca²⁺) from acidic stores within the ATII cells. Ambroxol accumulates in the lamellar bodies, which are lysosome-related organelles with an acidic lumen.[7] As a weak base, ambroxol leads to a neutralization of the intra-organellar pH. This pH shift triggers the release of Ca²⁺ from the lamellar bodies into the cytoplasm. The resulting increase in cytosolic Ca²⁺ concentration is a key signal for the exocytosis of lamellar bodies, leading to the secretion of surfactant into the alveolar space.[7]

G cluster_cell Alveolar Type II Cell Ambroxol Ambroxol Hydrochloride LB Lamellar Body (Acidic Ca²⁺ Store) Ambroxol->LB Accumulates in pH_Increase Neutralization of Lamellar Body pH LB->pH_Increase Induces Ca_Release Ca²⁺ Release from Lamellar Body pH_Increase->Ca_Release Triggers Ca_Cytosol Increased Cytosolic [Ca²⁺] Ca_Release->Ca_Cytosol Exocytosis Lamellar Body Exocytosis Ca_Cytosol->Exocytosis Promotes Surfactant_Secreted Surfactant Secretion Exocytosis->Surfactant_Secreted

Caption: Signaling pathway for ambroxol-induced surfactant secretion.
Enhancement of Surfactant Synthesis

In addition to promoting secretion, ambroxol stimulates the synthesis of surfactant components. Studies have demonstrated that ambroxol treatment leads to an increase in the mRNA and protein levels of specific surfactant proteins, notably SP-B and SP-C, and enhances the synthesis of phospholipids, particularly phosphatidylcholine (PC).[6][8][9][10]

While the exact signaling cascade for synthesis is not fully elucidated, it is hypothesized to involve common pathways that regulate surfactant gene expression.[5] Key transcription factors such as Thyroid Transcription Factor 1 (TTF-1) are critical for the expression of SP-B and SP-C.[11][12] The activity of these factors can be modulated by signaling cascades, including the cAMP/Protein Kinase A (PKA) pathway. It is plausible that ambroxol may trigger an increase in intracellular cAMP, leading to the activation of PKA, which can then phosphorylate transcription factors like CREB (cAMP response element-binding protein). Activated CREB and other factors can promote the expression of TTF-1, subsequently driving the transcription of surfactant protein genes.

G cluster_cell Alveolar Type II Cell Ambroxol Ambroxol Hydrochloride cAMP ↑ intracellular cAMP (Hypothesized) Ambroxol->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB Phosphorylation of Transcription Factors (e.g., CREB) PKA->CREB TTF1 ↑ TTF-1 Gene Expression/Activity CREB->TTF1 SP_Genes SP-B & SP-C Gene Promoters TTF1->SP_Genes Binds to Transcription Increased Transcription SP_Genes->Transcription SP_mRNA ↑ SP-B & SP-C mRNA Transcription->SP_mRNA G A Cell Culture & Ambroxol Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE Separation C->D E Western Transfer (Gel to Membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-SP) F->G H Secondary Antibody Incubation (HRP) G->H I ECL Detection & Imaging H->I J Data Analysis (Normalization) I->J G A ATII Cell Culture & Ambroxol Treatment B Incubation with [³H]-Choline A->B C Cell Lysis & Lipid Extraction B->C D Phase Separation (Collect Organic Layer) C->D E (Optional) TLC Separation of PC D->E F Scintillation Counting D->F E->F G Data Normalization (to Protein/DNA) F->G

References

An In-depth Technical Guide to the Basic Synthesis and Characterization of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol hydrochloride, a potent mucolytic agent, is widely utilized in the treatment of respiratory disorders associated with excessive mucus production. This technical guide provides a comprehensive overview of the fundamental synthesis and characterization of this compound. It details various synthetic routes with comparative data on yields and purity, outlines rigorous experimental protocols for its characterization using modern analytical techniques, and presents key quantitative data in structured tables for ease of reference. Furthermore, this document includes visualizations of the primary synthesis pathway, a general experimental workflow for characterization, and the key signaling pathway involved in its mechanism of action to facilitate a deeper understanding of this important pharmaceutical compound.

Introduction

This compound, chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, is a semi-synthetic derivative of vasicine, an alkaloid obtained from the plant Adhatoda vasica. It is the active metabolite of bromhexine (B1221334) and has been in clinical use for decades as an effective secretolytic and secretomotoric agent. Its primary therapeutic action is to improve mucus clearance from the respiratory tract, making it a cornerstone in the management of conditions such as acute and chronic bronchitis. This guide serves as a technical resource for professionals engaged in the research, development, and quality control of this compound.

Synthesis of this compound

Several synthetic pathways for this compound have been established, starting from various readily available precursors. The choice of a particular route often depends on factors such as cost-effectiveness, yield, purity of the final product, and scalability for industrial production. Below are summaries of prominent synthetic methods.

Synthesis from 2-Amino-3,5-dibromobenzaldehyde (B195418)

A common and efficient method involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (B47343).

Experimental Protocol:

  • Condensation: 2-Amino-3,5-dibromobenzaldehyde (10.0 g, 35.9 mmol) and trans-4-aminocyclohexanol (5.0 g, 43.4 mmol) are dissolved in 100 ml of methanol. The mixture is heated to reflux (60-65°C) and stirred for 6 hours. The reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • Reduction: After the condensation is complete, the reaction mixture is cooled to 30-40°C. Sodium borohydride (B1222165) (2.1 g, 55.5 mmol) is added portion-wise, and the mixture is stirred for another 6 hours.[1]

  • Salification and Isolation: The reaction mixture is cooled to 10-20°C, and the pH is adjusted to 1 with hydrochloric acid solution. The mixture is further cooled to 5-10°C and stirred for 6 hours to facilitate crystallization. The resulting precipitate is filtered, washed, and dried to yield crude this compound.[1]

  • Purification: The crude product can be recrystallized from a methanol-water mixture to obtain a high-purity final product.[1]

Synthesis from Methyl 2-Aminobenzoate (B8764639)

This multi-step synthesis begins with the bromination of methyl 2-aminobenzoate.

Experimental Protocol:

  • Bromination: Methyl 2-aminobenzoate is brominated to introduce two bromine atoms onto the aromatic ring.

  • Reduction: The ester group is reduced to an alcohol.

  • Oxidation: The alcohol is then oxidized to an aldehyde.

  • Condensation and Salification: The resulting aldehyde undergoes condensation with trans-4-aminocyclohexanol, followed by salification with hydrochloric acid to yield this compound.[2][3]

Synthesis from Isatoic Anhydride (B1165640)

This pathway involves the reaction of isatoic anhydride with trans-4-aminocyclohexanol as a key step.

Experimental Protocol:

  • Ring Opening and Amide Formation: Isatoic anhydride reacts with trans-4-aminocyclohexanol to form trans-4-[(2-aminobenzoyl)amino]cyclohexanol.

  • Bromination: The intermediate is then brominated to yield trans-4-[(2-amino-3,5-dibromobenzoyl)amino]cyclohexanol.

  • Reduction: The amide bond is reduced to an amine to form the Ambroxol base.

  • Salification: The Ambroxol base is treated with hydrochloric acid to produce this compound.

Data Presentation: Comparison of Synthetic Routes
Starting MaterialKey StepsReported Yield (%)Reported Purity (%)Reference
2-Amino-3,5-dibromobenzaldehydeCondensation, Reduction, Salification81.4 - 85.599.14 - 99.35[1]
Methyl 2-AminobenzoateBromination, Reduction, Oxidation, Condensation, Salification54.6>99.9[2][3]
Isatoic AnhydrideRing Opening, Bromination, Reduction, Salification--
trans-4-Aminocyclohexanol and 2-Amino-3,5-dibromobenzaldehydeReductive Amination, Salification96.2699.76

Note: Yields and purities can vary based on specific reaction conditions and purification methods.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structural integrity. The following are standard analytical techniques employed for this purpose.

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed using an FT-IR spectrometer.

Data Presentation: FT-IR Spectral Data

Wave Number (cm⁻¹)AssignmentFunctional GroupReference
3400-3345Intermolecular hydrogen bonded O-H stretchHydroxyl[4][5]
3350-3250Aromatic primary amine N-H stretchAmine[4][5]
1595-1545Aromatic C=C stretchingAromatic Ring[5]
700-600C-Br stretchingAlkyl Halide[5]
627.38Aliphatic Bromo compoundAlkyl Halide[6]
1629.54Secondary AmineAmine[6]
1288.07Secondary AlcoholAlcohol[6]

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of this compound.

Experimental Protocol:

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the ¹H NMR spectrum is recorded on an NMR spectrometer.

Data Presentation: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HAr-H
~7.2s1HAr-H
~4.8br s2H-NH₂
~4.2s2HAr-CH₂-N
~3.5m1HCH-OH
~3.0m1HCH-N
~2.0m2HCyclohexyl-H
~1.8m2HCyclohexyl-H
~1.4m4HCyclohexyl-H

Note: This is a predicted spectrum. Experimental values may vary depending on the solvent and instrument used.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Data Presentation: Mass Spectrometry Data

Ionm/zDescription
[M+H]⁺379Protonated molecular ion of Ambroxol base
Fragment264Major product ion

Mandatory Visualizations

Synthesis Pathway of this compound

G cluster_start Starting Materials 2_amino_3_5_dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde Intermediate Schiff Base Intermediate 2_amino_3_5_dibromobenzaldehyde->Intermediate Condensation (Methanol, Reflux) trans_4_aminocyclohexanol trans-4-Aminocyclohexanol trans_4_aminocyclohexanol->Intermediate Ambroxol_Base Ambroxol (Base) Intermediate->Ambroxol_Base Reduction (NaBH4) Ambroxol_HCl This compound Ambroxol_Base->Ambroxol_HCl Salification (HCl)

Caption: Synthesis of Ambroxol HCl via Reductive Amination.

Experimental Workflow for Characterization

G Synthesis Synthesis of Crude Ambroxol HCl Purification Purification (Recrystallization) Synthesis->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization FTIR FT-IR Spectroscopy Characterization->FTIR NMR ¹H NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Purity Purity Analysis (e.g., HPLC) Characterization->Purity G Ambroxol Ambroxol CaV12 Voltage-Gated Ca²⁺ Channel (CaV1.2) Ambroxol->CaV12 Activates Ca_influx Ca²⁺ Influx CaV12->Ca_influx intracellular_Ca Increased Intracellular [Ca²⁺] Ca_influx->intracellular_Ca Cilia_beating Enhanced Ciliary Beat Frequency & Amplitude intracellular_Ca->Cilia_beating Mucus_clearance Improved Mucociliary Clearance Cilia_beating->Mucus_clearance

References

Methodological & Application

Assessing the Chaperone Activity of Ambroxol Hydrochloride on Glucocerebrosidase (GCase)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Ambroxol hydrochloride, a long-established mucolytic agent, has garnered significant attention for its potential as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[1][2][3] Ambroxol has been shown to act as a pH-dependent chaperone, binding to and stabilizing mutant GCase in the neutral pH of the endoplasmic reticulum (ER), facilitating its proper folding and trafficking to the lysosome.[4][5][6] Once in the acidic environment of the lysosome, Ambroxol dissociates, allowing the now correctly localized GCase to catabolize its substrate, glucosylceramide.[4][6] This document provides detailed protocols for assessing the chaperone activity of Ambroxol on GCase in cellular models.

Mechanism of Action: Ambroxol as a GCase Chaperone

Mutations in the GBA1 gene can cause GCase to misfold, leading to its retention in the ER and subsequent degradation via the ER-associated degradation (ERAD) pathway.[1] This results in insufficient levels of functional GCase in the lysosome and the accumulation of glucosylceramide.[4][7] Ambroxol addresses this by binding to the misfolded GCase in the ER, promoting its correct conformation.[1][5] This stabilized enzyme can then transit through the Golgi apparatus to the lysosome. The pH difference between the ER (neutral) and the lysosome (acidic) is crucial for Ambroxol's mechanism of action; its binding affinity for GCase is significantly lower at acidic pH, ensuring its release within the lysosome where the enzyme is active.[4][6][8]

Experimental Protocols

Cellular Models for Assessing Ambroxol Activity

The chaperone activity of Ambroxol is highly dependent on the specific GBA1 mutation.[9][10][11] Therefore, patient-derived cells are often the most relevant models.

  • Patient-Derived Fibroblasts: Skin fibroblasts from Gaucher disease patients are a well-established model.[4][6][9]

  • Peripheral Blood Mononuclear Cells (PBMCs) and Macrophages: These are readily accessible primary cells that can be used for screening.[2][9][10][11]

  • Induced Pluripotent Stem Cell (iPSC)-derived Neurons: For studying the effects of Ambroxol in a neuronal context, particularly relevant for neuronopathic Gaucher disease and Parkinson's disease.[3][5]

Protocol: Treatment of Patient-Derived Fibroblasts with Ambroxol

This protocol describes the treatment of patient-derived fibroblasts to assess the effect of Ambroxol on GCase activity and protein levels.

Materials:

  • Patient-derived fibroblast cell line (and a healthy control line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound solution (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bicinchoninic acid (BCA) protein assay kit

Procedure:

  • Cell Culture: Culture patient-derived fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Seeding: Seed the fibroblasts in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvesting.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 30 µM, 60 µM, 100 µM).[8][9] Include a vehicle control (DMSO) at a concentration equivalent to the highest Ambroxol concentration used.

  • Incubation: Incubate the cells for 4-5 days.[9][12]

  • Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.

Protocol: GCase Activity Assay

This assay measures the enzymatic activity of GCase using a fluorogenic substrate.

Materials:

  • Cell lysates (from Protocol 2)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate

  • Citrate/phosphate buffer (pH 5.2)

  • Glycine-NaOH buffer (pH 10.7) or another stop solution

  • Fluorometer

Procedure:

  • Reaction Setup: In a 96-well black plate, add a standardized amount of protein (e.g., 10-20 µg) from each cell lysate.

  • Substrate Addition: Prepare a 4-MUG solution in citrate/phosphate buffer. Add the 4-MUG solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Stopping the Reaction: Add the glycine-NaOH buffer to each well to stop the reaction.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis: Calculate the GCase activity as the amount of 4-methylumbelliferone (B1674119) produced per unit of protein per unit of time. Express the results as a fold increase in activity compared to the untreated control.

Protocol: Western Blot for GCase Protein Levels

This protocol is used to determine the total amount of GCase protein.

Materials:

  • Cell lysates (from Protocol 2)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GCase

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix a standardized amount of protein from each cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GCase antibody and the anti-loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the GCase signal to the loading control.

Protocol: Thermal Stability Assay

This assay assesses the ability of Ambroxol to stabilize GCase against thermal denaturation.[8][13][14]

Materials:

  • Recombinant human GCase or cell lysate

  • This compound

  • Assay buffer (e.g., citrate/phosphate buffer, pH 7.0)

  • PCR thermocycler or water bath

  • GCase activity assay reagents (from Protocol 3)

Procedure:

  • Incubation with Ambroxol: Incubate a fixed amount of GCase with varying concentrations of Ambroxol (and a vehicle control) in the assay buffer for 30 minutes on ice.

  • Thermal Denaturation: Subject the samples to a range of temperatures (e.g., 40-60°C) for a fixed period (e.g., 15 minutes) using a thermocycler. Keep a parallel set of samples on ice as a non-denatured control.

  • GCase Activity Measurement: After the heat treatment, measure the residual GCase activity of all samples using the GCase activity assay (Protocol 3).

  • Data Analysis: Plot the percentage of residual GCase activity against the temperature for each Ambroxol concentration. An increase in the melting temperature (Tm) indicates stabilization of the enzyme by Ambroxol.

Data Presentation

Table 1: Effect of Ambroxol on GCase Activity in Patient-Derived Fibroblasts

GBA1 GenotypeAmbroxol Conc. (µM)Fold Increase in GCase Activity (Mean ± SEM)Reference
N370S/N370S30~2.0[8]
F213I/L444P60~1.5[6]
L444P/L444P100Varied response[9]
R131C/R131C100~1.5[6]

Table 2: Ambroxol-Mediated Increase in GCase Activity in Various Cell Models

Cell ModelGBA1 GenotypeAmbroxol Conc. (µM)Fold Increase in GCase Activity (Mean ± SEM)Reference
Macrophages (GD)MultipleNot specified~3.3[2]
Macrophages (GBA-PD)MultipleNot specified~3.5[2]
Fibroblasts (PD-GBA)Not specifiedNot specifiedSignificant increase[15]
iPSC-derived Neurons (GBA-PD)N370S/wtNot specifiedSignificant increase[16]

Visualizations

GCase_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded Mutant GCase ERAD ER-Associated Degradation Misfolded_GCase->ERAD Degradation Complex GCase-Ambroxol Complex Misfolded_GCase->Complex Binding & Stabilization Ambroxol_ER Ambroxol Ambroxol_ER->Complex Trafficking Trafficking Complex->Trafficking Folded_GCase Folded Functional GCase Trafficking->Folded_GCase Dissociation Ambroxol_L Ambroxol Trafficking->Ambroxol_L Product Glucose + Ceramide Folded_GCase->Product Catalysis Substrate Glucosylceramide Substrate->Product

Caption: Mechanism of Ambroxol as a GCase pharmacological chaperone.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Biochemical & Functional Analysis cluster_Data Data Interpretation Patient_Cells Patient-Derived Cells (Fibroblasts, PBMCs, etc.) Ambroxol_Treatment Treat with Ambroxol (Dose-Response) Patient_Cells->Ambroxol_Treatment Vehicle_Control Vehicle Control (DMSO) Patient_Cells->Vehicle_Control Cell_Lysis Cell Lysis & Protein Quantification Ambroxol_Treatment->Cell_Lysis Vehicle_Control->Cell_Lysis GCase_Activity GCase Activity Assay (Fluorogenic Substrate) Cell_Lysis->GCase_Activity Western_Blot Western Blot (GCase Protein Levels) Cell_Lysis->Western_Blot Thermal_Stability Thermal Stability Assay Cell_Lysis->Thermal_Stability Increased_Activity Increased GCase Activity? GCase_Activity->Increased_Activity Increased_Protein Increased GCase Protein? Western_Blot->Increased_Protein Increased_Stability Increased Thermal Stability? Thermal_Stability->Increased_Stability

Caption: Workflow for assessing Ambroxol's chaperone activity.

References

Application Note: Quantification of Ambroxol Hydrochloride in Cell Lysates by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of Ambroxol hydrochloride in cell lysate samples. The protocol employs a straightforward protein precipitation step for sample clean-up, followed by reversed-phase chromatographic separation and UV detection. This method is suitable for cellular uptake studies, pharmacokinetic assessments, and efficacy evaluations of this compound in in vitro cell culture models. All quantitative data and experimental protocols are presented to facilitate seamless adoption and implementation in a laboratory setting.

Introduction

This compound is a mucolytic agent widely used in the treatment of respiratory diseases. Understanding its cellular uptake and intracellular concentration is crucial for elucidating its mechanism of action and for the development of new therapeutic strategies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the precise quantification of small molecules like Ambroxol in complex biological matrices.[1] This document provides a detailed protocol for the determination of this compound in cell lysates using an HPLC-UV system, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Orthophosphoric acid

  • Ultrapure water

  • Cell lysis buffer (e.g., RIPA buffer)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Instrumentation

An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software is required.

Preparation of Solutions
  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer. For example, a mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) in a 60:40 (v/v) ratio can be used. The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation: Protein Precipitation
  • Cell Lysis: After treating cultured cells with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable cell lysis buffer.

  • Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile (a 1:3 ratio) to precipitate the proteins.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully collect the supernatant containing this compound and transfer it to a clean microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Method

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M KH2PO4 (pH 4.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 248 nm
Column Temperature Ambient
Run Time Approximately 10 minutes

Data Presentation: Method Validation Summary

The developed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines. The following tables summarize the quantitative data for the key validation parameters.

Table 1: Linearity and Range

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
599.51.8
25101.21.2
4598.91.5

Table 4: Precision

Concentration (µg/mL)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6)
5< 2.0< 3.0
25< 1.5< 2.5
45< 1.0< 2.0

Visualization of Experimental Workflow

The following diagram illustrates the complete experimental workflow from cell culture to the final quantification of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Seeding and Growth drug_treatment 2. Treatment with this compound cell_culture->drug_treatment cell_harvesting 3. Cell Harvesting and Lysis drug_treatment->cell_harvesting protein_precipitation 4. Protein Precipitation with Acetonitrile cell_harvesting->protein_precipitation centrifugation 5. Centrifugation protein_precipitation->centrifugation supernatant_collection 6. Supernatant Collection centrifugation->supernatant_collection filtration 7. Filtration supernatant_collection->filtration hplc_injection 8. Injection into HPLC System filtration->hplc_injection chromatographic_separation 9. Chromatographic Separation hplc_injection->chromatographic_separation uv_detection 10. UV Detection at 248 nm chromatographic_separation->uv_detection data_acquisition 11. Data Acquisition uv_detection->data_acquisition peak_integration 12. Peak Integration data_acquisition->peak_integration quantification 13. Quantification using Calibration Curve peak_integration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, accurate, and precise technique for the quantification of this compound in cell lysates. The protein precipitation sample preparation protocol is effective in removing interfering matrix components, ensuring reliable chromatographic analysis. This method can be readily implemented in research and drug development laboratories for various in vitro studies involving this compound.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Ambroxol Hydrochloride in an In Vitro Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has garnered significant interest for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). Emerging evidence suggests that ambroxol may exert its effects through multiple mechanisms, including the enhancement of glucocerebrosidase (GCase) activity, modulation of α-synuclein aggregation, and attenuation of oxidative stress and apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for establishing an in vitro model to study the neuroprotective effects of ambroxol hydrochloride using the human neuroblastoma SH-SY5Y cell line, a well-established model for neuronal studies.

The protocols outlined below describe the induction of neurotoxicity using rotenone, a potent mitochondrial complex I inhibitor that mimics key pathological features of PD, and subsequent assessment of ambroxol's protective effects through cell viability, oxidative stress, and apoptosis assays.

Key Signaling Pathways

Ambroxol's neuroprotective effects are believed to be mediated through several key signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.

  • GCase/α-Synuclein Pathway: Ambroxol acts as a chaperone for the lysosomal enzyme GCase, enhancing its activity. Deficiencies in GCase are a significant genetic risk factor for Parkinson's disease, leading to the accumulation of its substrate, glucosylceramide, and promoting the aggregation of α-synuclein, a hallmark of PD. By restoring GCase function, ambroxol can facilitate the clearance of α-synuclein aggregates.[1][2][4][5]

  • Nrf2/ARE Signaling Pathway: Ambroxol has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][7][8] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This pathway is critical in combating the oxidative stress induced by neurotoxins like rotenone.

  • Akt/GSK-3β Signaling Pathway: The Akt/Glycogen synthase kinase-3β (GSK-3β) signaling pathway is a key regulator of neuronal survival and apoptosis. Ambroxol has been observed to modulate this pathway, promoting pro-survival signals and inhibiting apoptotic cascades.[6][9]

GCase_alpha_synuclein_pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm GCase GCase (Glucocerebrosidase) Ceramide_Glucose Ceramide + Glucose GCase->Ceramide_Glucose Hydrolysis alpha_synuclein_agg α-Synuclein Aggregates GCase->alpha_synuclein_agg Promotes Clearance Glucosylceramide Glucosylceramide Glucosylceramide->GCase Substrate Ambroxol Ambroxol Ambroxol->GCase alpha_synuclein_mono α-Synuclein (monomers) alpha_synuclein_mono->alpha_synuclein_agg Aggregation

GCase/α-Synuclein Pathway Modulation by Ambroxol.

Nrf2_ARE_Pathway Ambroxol Ambroxol Nrf2 Nrf2 Ambroxol->Nrf2 Promotes Dissociation ROS Rotenone-induced Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Keap1->Nrf2 Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Initiates Transcription

Nrf2/ARE Antioxidant Response Pathway.

Experimental Protocols

Cell Culture and Maintenance of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research due to its human origin and catecholaminergic properties.

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

In Vitro Model of Rotenone-Induced Neurotoxicity

This protocol describes the establishment of a Parkinson's-like cellular model by inducing neurotoxicity with rotenone.

Experimental_Workflow start Seed SH-SY5Y Cells in 96-well plates incubation1 Incubate for 24h (Cell Adherence) start->incubation1 pretreatment Pre-treat with Ambroxol (Various Concentrations) incubation1->pretreatment incubation2 Incubate for 2h pretreatment->incubation2 rotenone Induce Neurotoxicity with Rotenone incubation2->rotenone incubation3 Incubate for 24h rotenone->incubation3 assays Perform Endpoint Assays: - Cell Viability (MTT) - Oxidative Stress (ROS) - Apoptosis (Caspase-3) incubation3->assays

References

Application Notes and Protocols for the Synthesis and Purification of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ambroxol (B1667023) hydrochloride, chemically known as trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, is a potent mucolytic agent used in the treatment of respiratory diseases associated with excessive or viscous mucus. It enhances mucociliary clearance, stimulates surfactant production, and exhibits anti-inflammatory and antioxidant properties. For research and development purposes, a reliable and well-documented method for its synthesis and purification is essential to ensure high purity and consistent results. This document provides detailed protocols for a common and efficient synthesis route, subsequent purification, and analytical methods for quality control.

Section 1: Synthesis of Ambroxol Hydrochloride

The synthesis is efficiently performed via a "one-pot" reaction, which involves the condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) with trans-4-aminocyclohexanol (B47343) to form a Schiff base intermediate, followed by in-situ reduction and subsequent salification with hydrochloric acid. This method avoids the isolation of the unstable intermediate, simplifying the procedure and improving overall yield.[1]

Synthesis Workflow Diagram

The overall synthetic pathway can be visualized as a three-step process within a single reaction vessel.

Synthesis_Workflow Synthesis Workflow for Ambroxol HCl Start Starting Materials (2-Amino-3,5-dibromobenzaldehyde & trans-4-Aminocyclohexanol) Step1 Step 1: Condensation (Schiff Base Formation) Start->Step1 Intermediate Schiff Base Intermediate (in situ) Step1->Intermediate Methanol (B129727), Reflux (60-65°C) Step2 Step 2: Reduction Intermediate->Step2 AmbroxolBase Ambroxol Base (in situ) Step2->AmbroxolBase NaBH4 Step3 Step 3: Salification (with HCl) AmbroxolBase->Step3 End This compound (Crude Product) Step3->End Adjust pH to 1-2

Caption: One-pot synthesis of Ambroxol HCl from starting materials.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PurityNotes
2-Amino-3,5-dibromobenzaldehyde278.94>98%Starting material
trans-4-Aminocyclohexanol115.17>98%Starting material
Methanol (MeOH)32.04AnhydrousReaction solvent
Sodium borohydride (B1222165) (NaBH₄)37.83>98%Reducing agent
Hydrochloric acid (HCl)36.4637% (conc.)For salification
Activated Carbon-Decolorizing gradeFor purification
Deionized Water18.02High purityFor purification
Experimental Protocol: One-Pot Synthesis

This protocol is based on a molar ratio of approximately 1:1.2 for 2-amino-3,5-dibromobenzaldehyde to trans-4-aminocyclohexanol.[1]

  • Step 1: Condensation (Schiff Base Formation)

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3,5-dibromobenzaldehyde (e.g., 10.0 g, 35.9 mmol) and methanol (100 mL).

    • Add trans-4-aminocyclohexanol (e.g., 5.0 g, 43.4 mmol) to the flask.

    • Heat the mixture to reflux (approximately 60-65°C) with continuous stirring.

    • Maintain the reflux for 6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1]

  • Step 2: Reduction

    • After 6 hours, cool the reaction mixture to 30-40°C.[1]

    • Slowly add sodium borohydride (e.g., 2.1 g, 55.5 mmol) in portions to the stirred solution. An exothermic reaction may occur; maintain the temperature below 40°C.

    • Once the addition is complete, continue stirring at this temperature for another 6 hours. Monitor the reaction by TLC until the Schiff base intermediate is consumed.[1]

  • Step 3: Salification and Isolation

    • Cool the reaction mixture to 10-20°C in an ice bath.[1]

    • Slowly add concentrated hydrochloric acid dropwise while stirring to adjust the pH of the solution to 1-2. A precipitate will form.

    • After adjusting the pH, cool the suspension to 0-5°C and continue stirring for an additional 3-6 hours to ensure complete crystallization.[1]

    • Collect the crude this compound product by vacuum filtration.

    • Wash the filter cake with a small amount of cold methanol and then with diethyl ether.

    • Dry the solid under vacuum at 50-60°C to a constant weight.

Quantitative Data: Synthesis

The following table summarizes typical reaction parameters and expected outcomes.

ParameterValueReference
Molar Ratio (Aldehyde:Amine)1 : 1.2[1]
Reaction Time (Condensation)6 hours[1]
Reaction Time (Reduction)6 hours[1]
Crude Product Yield79 - 86%[1]
Crude Product Purity (HPLC)~99.3%[1]

Section 2: Purification of this compound

The primary method for purifying the crude product is recrystallization, which removes residual starting materials, by-products, and other impurities. The choice of solvent is critical for obtaining high-purity crystals.

Purification and Analysis Workflow

Purification_Workflow Purification and Quality Control Workflow Crude Crude Ambroxol HCl Recrystal Recrystallization (e.g., from Water or Methanol/Water) Crude->Recrystal Dissolve in hot solvent FilterDry Filtration & Drying Recrystal->FilterDry Cool to crystallize Pure Purified Ambroxol HCl FilterDry->Pure QC Quality Control Analysis Pure->QC HPLC HPLC QC->HPLC TLC TLC QC->TLC UV UV-Vis QC->UV Final Final Product for Research (Purity > 99.9%) QC->Final

Caption: Workflow from crude product to purified and analyzed final compound.

Experimental Protocol: Recrystallization
  • Place the crude this compound (e.g., 10 g) into an Erlenmeyer flask.

  • Add a suitable solvent or solvent mixture, such as water or an ethanol/water mixture.[2][3] For 10g of crude product, start with approximately 70-80 mL of 30% aqueous methanol.[1]

  • Heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • Add a small amount of activated carbon (e.g., 0.5 g) to the hot solution to decolorize it.[4]

  • Maintain the heat for 5-10 minutes, then perform a hot filtration using fluted filter paper to remove the activated carbon.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath (0-5°C) for at least 2 hours to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.

  • A single recrystallization can increase the purity to over 99.9%.[1][5]

Section 3: Quality Control and Analysis

To ensure the identity and purity of the synthesized this compound, several analytical techniques should be employed.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining purity and quantifying impurities.

  • Methodology :

    • Column : Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

    • Mobile Phase : A common mobile phase is a mixture of acetonitrile (B52724) and an aqueous buffer. For example, a mixture of equal volumes of acetonitrile and an ammonium (B1175870) phosphate (B84403) buffer (1.32 g/L in water, adjusted to pH 7.0 with phosphoric acid).[6] Another option is acetonitrile and water (pH 3.5 adjusted with orthophosphoric acid, 60:40 v/v).[7]

    • Flow Rate : Set to 1.0 mL/min.[6][7]

    • Detection : Use a UV detector set at 245 nm, 248 nm, or 250 nm.[6][7][8]

    • Sample Preparation : Dissolve an accurately weighed amount of the synthesized product in the mobile phase to a known concentration (e.g., 10-50 µg/mL).

    • Injection : Inject 20 µL of the sample solution.

    • Analysis : The purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Protocol: Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method to qualitatively assess purity and monitor reaction progress.

  • Methodology :

    • Plate : Use TLC plates pre-coated with silica (B1680970) gel F254.[6]

    • Mobile Phase : A suitable solvent system is a mixture of hexane, ethyl acetate, propanol, and concentrated ammonia (B1221849) (70:20:10:1 V/V/V/V).[6]

    • Sample Preparation : Dissolve a small amount of the product in methanol (e.g., 10 mg/mL).

    • Application : Spot 10 µL of the solution onto the TLC plate.

    • Development : Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches about two-thirds of the way up the plate.[6]

    • Detection : Dry the plate and visualize the spots under UV light at 254 nm.[6] A single spot corresponding to a standard reference indicates high purity. The Rf value should be compared with a standard.

Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for identification and quantitative analysis based on Beer's Law.

  • Methodology :

    • Solvent : Prepare solutions using 0.05 M sulfuric acid or methanol.[6][9]

    • Sample Preparation : Prepare a dilute solution of this compound (e.g., 2-10 µg/mL).[9]

    • Analysis : Scan the solution from 200-400 nm. This compound typically exhibits two absorption maxima, one around 244-250 nm and a second, less intense peak around 306-310 nm.[6][9][10][11]

    • Identification : The ratio of absorbance at the two maxima (A245/A310) should be between 3.2 and 3.4, which is a key identification characteristic.[6]

Summary of Analytical Parameters
TechniqueParameterTypical ValueReference(s)
HPLC ColumnC18 (Reversed-Phase)[6][7]
Mobile PhaseAcetonitrile / Ammonium Phosphate Buffer (pH 7.0)[6]
Detection Wavelength248 nm[6]
TLC Stationary PhaseSilica Gel F254[6]
Mobile PhaseHexane:EtOAc:Propanol:NH₃ (70:20:10:1)[6]
DetectionUV light at 254 nm[6]
UV-Vis Solvent0.05 M H₂SO₄[6]
λmax 1~245 nm[6][10]
λmax 2~310 nm[6]
Absorbance RatioA245/A310 = 3.2 - 3.4[6]

Section 4: Brief Overview of Mechanism of Action

For researchers, understanding the biological context is crucial. Ambroxol's primary therapeutic effect is its mucokinetic and secretolytic action. It stimulates the serous cells of the bronchial glands, leading to the production of a less viscous mucus. It also breaks down the network of acidic mucopolysaccharide fibers in the sputum, further reducing viscosity.

Mechanism_of_Action Simplified Mucolytic Mechanism of Ambroxol Ambroxol Ambroxol Surfactant Increased Surfactant Production Ambroxol->Surfactant Depolymerization Depolymerization of Fibers Ambroxol->Depolymerization Clearance Enhanced Mucociliary Clearance Surfactant->Clearance Mucus Viscous Mucus (Acidic Mucopolysaccharide Fibers) Mucus->Depolymerization acts on Result Reduced Mucus Viscosity Depolymerization->Result Result->Clearance

Caption: Ambroxol reduces mucus viscosity and improves clearance.

References

Application of Ambroxol Hydrochloride in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol hydrochloride, a widely used mucolytic agent, has garnered significant attention for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.[1] This document provides detailed application notes and protocols for the use of this compound in primary neuronal cell cultures. It is designed to assist researchers in investigating its mechanisms of action and effects on neuronal health. Ambroxol has been shown to act as a chaperone for the lysosomal enzyme glucocerebrosidase (GCase), enhancing its activity and promoting the clearance of protein aggregates, such as α-synuclein, which are hallmarks of synucleinopathies like Parkinson's disease.[2][3] Furthermore, it exhibits anti-inflammatory and antioxidant effects, contributing to its neuroprotective profile.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on primary neuronal cell cultures as reported in the literature.

Table 1: Effect of this compound on Neuronal Viability

ConcentrationTreatment DurationEffect on Cell ViabilityReference
10 µM5 daysNo significant effect on cell death[6]
30 µM5 daysNo significant effect on cell death[6]
60 µM5 days63% decrease in the number of live cells[6]

Table 2: Effect of this compound on α-Synuclein Metabolism in Primary Cortical Neurons

Parameter10 µM Ambroxol30 µM AmbroxolReference
Total α-synuclein proteinIncreasedIncreased[7][8]
α-synuclein mRNA levelsIncreasedIncreased[7][8]
Extracellular α-synucleinIncreasedIncreased[7][8]
Phosphorylated (S129) α-synucleinDecreasedDecreased[7][8]

Table 3: Effect of this compound on Lysosomal and Autophagy-Related Markers in Primary Cortical Neurons

Parameter10 µM Ambroxol30 µM AmbroxolReference
TFEB levels in cytosolic lysates~10% decrease (NS)~38% decrease (p < 0.05)[6]
TFEB translocation to the nucleusIncreasedIncreased[8]
Cathepsin D mRNAIncreasedIncreased[8]
LC3B-II basal levelsIncreasedIncreased[8]

Table 4: Effect of this compound on Mitochondrial Markers in Primary Cortical Neurons

Parameter10 µM Ambroxol30 µM AmbroxolReference
Pgc1α mRNAIncreasedIncreased[8]
Cox3 mRNANo significant changeIncreased[8]
mt-Nd6 mRNANo significant changeIncreased[8]
COX IV proteinNo significant changeIncreased[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Ambroxol and a typical experimental workflow for its application in primary neuronal cultures.

Ambroxol_Signaling_Pathway Ambroxol Ambroxol hydrochloride GCase_chaperone GCase Chaperone Activity Ambroxol->GCase_chaperone TFEB TFEB Ambroxol->TFEB Anti_inflammatory Anti-inflammatory Effects Ambroxol->Anti_inflammatory Antioxidant Antioxidant Effects Ambroxol->Antioxidant GCase_activity ↑ GCase Activity in Lysosome GCase_chaperone->GCase_activity Autophagy_lysosome Autophagy-Lysosome Pathway Modulation GCase_activity->Autophagy_lysosome Lysosomal_biogenesis ↑ Lysosomal Biogenesis Lysosomal_biogenesis->Autophagy_lysosome TFEB_activation TFEB Activation (Nuclear Translocation) TFEB->TFEB_activation TFEB_activation->Lysosomal_biogenesis Alpha_synuclein ↓ α-synuclein Aggregates Autophagy_lysosome->Alpha_synuclein Neuroprotection Neuroprotection Alpha_synuclein->Neuroprotection Anti_inflammatory->Neuroprotection Antioxidant->Neuroprotection

Caption: Ambroxol Signaling Pathway in Neurons.

Experimental_Workflow start Start culture Primary Neuronal Cell Culture start->culture treatment This compound Treatment (10-30 µM) culture->treatment assays Perform Cellular and Molecular Assays treatment->assays viability Cell Viability (Live/Dead Assay) assays->viability western Western Blot (α-synuclein, LC3B) assays->western icc Immunocytochemistry (TFEB Translocation) assays->icc gcase GCase Activity Assay assays->gcase analysis Data Analysis and Interpretation viability->analysis western->analysis icc->analysis gcase->analysis end End analysis->end

References

Application Notes and Protocols for the Determination of Ambroxol Hydrochloride in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ambroxol (B1667023), a mucolytic agent, is currently being investigated for its neuroprotective effects and potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease.[1] Its ability to cross the blood-brain barrier and modulate cerebral glucocerebrosidase (GCase) activity makes the accurate quantification of its concentration in cerebrospinal fluid (CSF) a critical aspect of clinical and preclinical research.[1][2][3] This document provides a detailed protocol for the determination of Ambroxol hydrochloride in CSF using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4]

Principle

The method described herein utilizes online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of Ambroxol in CSF.[4] A stable isotope-labeled internal standard (IS), Ambroxol-d5, is used to ensure accuracy and precision.[2] Sample preparation involves a rapid protein precipitation step.[4] Chromatographic separation is achieved on a monolithic column, followed by detection using a tandem mass spectrometer in the positive electrospray ionization mode.[2][4]

Experimental Protocols

Materials and Reagents
  • This compound (Merck)[2]

  • Ambroxol-d5 (Internal Standard, Cayman Chemical)[2]

  • Acetonitrile (B52724) (ACN), LC-MS grade (VWR)[2]

  • Formic acid, 99% (VWR)[2]

  • Ammonium formate, 99% (VWR)[2]

  • Dimethyl sulfoxide (B87167) (DMSO), ≥99.5% (Sigma Aldrich)[2]

  • Ultrapure water (Milli-Q Plus purification system)[2]

  • Drug-free human CSF (obtained from healthy donors)[2]

Instrumentation
  • Liquid Chromatography system coupled with a 3200 QTRAP tandem mass spectrometer[4]

  • Online Solid-Phase Extraction (SPE) system[4]

  • Monolithic column for chromatographic separation[4]

Standard Solution Preparation
  • Primary Stock Solutions : Prepare primary stock solutions of Ambroxol and Ambroxol-d5 in DMSO.[2]

  • Working Standard Solutions : Prepare working standard solutions by diluting the primary stock solutions with a mixture of ACN/water (1:1, v/v).[2]

  • Internal Standard Working Solution : Prepare the IS working solution at a concentration of 250 ng/mL.[2]

Sample Preparation
  • CSF Sample Collection : Obtain CSF samples and centrifuge at 2200 × g for 10 minutes at 4 °C.[2]

  • Protein Precipitation : To a 200 µL aliquot of CSF, add the internal standard.[4]

  • Precipitate proteins by adding 1 mL of acetonitrile (ACN).[4]

LC-MS/MS Analysis
  • Online SPE-LC-MS/MS : Inject the prepared sample into the online SPE-LC-MS/MS system.[4]

  • Chromatography : Perform gradient elution on a monolithic column.[4]

  • Mass Spectrometry : Detect Ambroxol and the internal standard using a tandem mass spectrometer in positive electrospray ionization mode.[4]

Data Presentation

The performance of the LC-MS/MS method for the determination of Ambroxol in CSF is summarized in the tables below.[4]

Table 1: Calibration Curve and Limit of Detection/Quantification [4]

ParameterValue
Linearity Range10–300 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)10 ng/mL
Limit of Detection (LOD)0.5 ng/mL

Table 2: Accuracy and Precision [4]

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low< 11.8< 11.396.3 - 107.896.3 - 107.8
Medium< 11.8< 11.396.3 - 107.896.3 - 107.8
High< 11.8< 11.396.3 - 107.896.3 - 107.8

Table 3: Recovery [4]

Quality Control SampleMean Recovery (%)
Low99.0
Medium103.0
High100.6

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CSF_Sample CSF Sample (200 µL) Add_IS Add Internal Standard (Ambroxol-d5) CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation (1 mL Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Online_SPE Online SPE Injection->Online_SPE LC_Separation LC Separation (Monolithic Column) Online_SPE->LC_Separation MS_Detection MS/MS Detection (Positive ESI) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for this compound determination in CSF.

Ambroxol's Potential Neuroprotective Signaling Pathways

G cluster_GCase Lysosomal Function cluster_Inflammation Neuroinflammation cluster_ER_Stress Endoplasmic Reticulum Stress Ambroxol Ambroxol GCase ↑ GCase Activity Ambroxol->GCase M1_Microglia ↓ M1-like Microglia Ambroxol->M1_Microglia ER_Stress ↓ ER Stress Ambroxol->ER_Stress Alpha_Synuclein ↓ α-synuclein Levels GCase->Alpha_Synuclein Proinflammatory_Cytokines ↓ Proinflammatory Cytokines (TNF-α, IL-1β) M1_Microglia->Proinflammatory_Cytokines Protein_Folding Stabilize Protein Folding ER_Stress->Protein_Folding

Caption: Potential neuroprotective pathways of Ambroxol.

Conclusion

The described LC-MS/MS method is a robust, sensitive, and reliable approach for the quantitative determination of this compound in cerebrospinal fluid.[2][4] The successful validation of this method according to European Medicine Agency (EMA) guidelines ensures its suitability for pharmacokinetic studies and therapeutic drug monitoring in clinical trials investigating the role of Ambroxol in neurodegenerative diseases.[2][4]

References

Application Notes and Protocols: Utilizing Ambroxol Hydrochloride in GBA Mutant Fibroblast Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ambroxol hydrochloride in laboratory studies involving fibroblasts with mutations in the GBA gene, a key area of research for Gaucher disease and Parkinson's disease.

This compound, a commonly used mucolytic agent, has been identified as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in individuals with GBA mutations.[1][2][3] In the endoplasmic reticulum (ER), Ambroxol binds to misfolded mutant GCase, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can perform its function of breaking down glucosylceramide.[1][4][5] This chaperone activity is pH-dependent, with Ambroxol binding in the neutral pH of the ER and releasing in the acidic environment of the lysosome.[4][5] Studies have demonstrated that treatment of GBA mutant fibroblasts with Ambroxol leads to a significant increase in GCase activity and protein levels, highlighting its therapeutic potential.[1][6][7]

Mechanism of Action of Ambroxol as a Pharmacological Chaperone

Mutations in the GBA1 gene can lead to the misfolding of the GCase enzyme.[1][2] These misfolded proteins are often retained in the endoplasmic reticulum (ER) and targeted for degradation through the ER-associated degradation (ERAD) pathway.[1] Ambroxol acts as a pharmacological chaperone by binding to the mutant GCase in the ER.[4][5] This binding helps to stabilize the protein, promoting its correct folding and subsequent trafficking to the lysosome.[1][4] The interaction is pH-sensitive; Ambroxol binds to GCase at the neutral pH of the ER and dissociates at the acidic pH of the lysosome, allowing the rescued enzyme to function.[4][5] This leads to an overall increase in the amount of functional GCase in the lysosome, which can help to clear the accumulation of its substrate, glucosylceramide.[4]

cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) mutant_GCase Mutant GCase (misfolded) chaperoned_GCase Ambroxol-GCase Complex mutant_GCase->chaperoned_GCase Binding & Folding ERAD ER-Associated Degradation mutant_GCase->ERAD Degradation ambroxol Ambroxol ambroxol->chaperoned_GCase functional_GCase Functional GCase chaperoned_GCase->functional_GCase Trafficking & Release hydrolysis Hydrolysis functional_GCase->hydrolysis Catalyzes glucosylceramide Glucosylceramide glucosylceramide->hydrolysis cluster_assays Assays start Start culture Culture GBA Mutant Fibroblasts start->culture treat Treat with this compound (various concentrations and durations) culture->treat harvest Harvest Cells treat->harvest lyse Prepare Cell Lysates harvest->lyse assay Perform Assays lyse->assay gcase_activity GCase Activity Assay western_blot Western Blot (GCase, LIMP-2, etc.) immuno Immunofluorescence (Lysosomal Localization) data Data Analysis end End data->end gcase_activity->data western_blot->data immuno->data

References

Application Notes and Protocols: Investigating the Effect of Ambroxol Hydrochloride on Lysosomal pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has garnered significant interest for its potential therapeutic applications in lysosomal storage disorders and neurodegenerative diseases.[1][2] Its mechanism of action is multifaceted, involving the enhancement of lysosomal enzyme activity and the modulation of lysosomal function.[3][4][5] A key aspect of its activity appears to be its ability to alter the pH of acidic organelles, such as lysosomes.[1][6] As a weak base, Ambroxol can accumulate in these acidic compartments and cause a neutralization of their internal pH.[1] This application note provides detailed protocols for testing the effect of Ambroxol hydrochloride on lysosomal pH, methods for quantifying changes in lysosomal acidity, and an overview of the associated signaling pathways.

Introduction

Lysosomes are acidic organelles crucial for cellular homeostasis, playing a central role in degradation, recycling, and signaling. The acidic luminal pH, typically maintained between 4.5 and 5.0, is essential for the optimal activity of lysosomal hydrolases. Dysregulation of lysosomal pH is implicated in various pathologies, including lysosomal storage diseases and neurodegenerative conditions like Parkinson's disease.[2]

This compound has been shown to act as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), the deficiency of which causes Gaucher disease.[3][5] Beyond its chaperone activity, studies have indicated that Ambroxol can influence lysosomal biogenesis and function.[2][4] Notably, Ambroxol has been observed to neutralize the pH of lamellar bodies, which are secretory lysosomes in type II pneumocytes, leading to calcium release and exocytosis.[1][6] Understanding and quantifying the effect of Ambroxol on lysosomal pH is therefore critical for elucidating its therapeutic mechanism and for the development of novel treatment strategies.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on lysosomal parameters from published studies.

Table 1: Effect of this compound on the Quantity of Acidic Vesicles

Cell TypeAmbroxol Concentration (µM)Duration of TreatmentChange in Acidic Vesicles (%)Reference
Primary Cortical Neurons105 days+20%[Magalhaes et al., 2018][2]
Primary Cortical Neurons305 days+102%[Magalhaes et al., 2018][2]

Table 2: Effect of this compound on Glucocerebrosidase (GCase) Activity

Cell TypeAmbroxol Concentration (µM)Duration of TreatmentChange in GCase Activity (%)Reference
Patient-derived Skin Fibroblasts104 daysPlateau at +57% of wild-type[Kaya et al., 2022][5]
Primary Cortical Neurons105 days+39%[Magalhaes et al., 2018][2]
Primary Cortical Neurons305 days+47%[Magalhaes et al., 2018][2]
Control Fibroblasts605 daysSignificant Increase[McNeill et al., 2014][3]

Experimental Protocols

Protocol 1: Ratiometric Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes a ratiometric fluorescence-based assay to quantitatively measure the luminal pH of lysosomes in live cells treated with this compound.

Materials:

  • Cells of interest (e.g., neuronal cell line, fibroblasts)

  • Cell culture medium and supplements

  • This compound (Sigma-Aldrich)

  • LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

  • DMSO (anhydrous)

  • pH calibration buffers (ranging from pH 4.0 to 7.5)

  • Nigericin (B1684572) and Monensin (B1676710) (ionophores for pH calibration)

  • Fluorescence microplate reader or confocal microscope with dual-emission detection capabilities

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled, clear-bottom plates for plate reader analysis or on coverslips for microscopy).

    • Allow cells to adhere and grow to the desired confluency.

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 µM, 30 µM, 60 µM).[3] A vehicle control (DMSO only) should be included.

    • Treat the cells with the this compound solutions or vehicle for the desired duration (e.g., 24-120 hours).

  • LysoSensor™ Staining:

    • Prepare a 1 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium.

    • Remove the Ambroxol-containing medium from the cells and wash once with pre-warmed PBS.

    • Add the LysoSensor™ working solution to the cells and incubate for 5 minutes at 37°C, protected from light.[7]

    • Wash the cells twice with pre-warmed PBS to remove excess dye.

  • Generation of a pH Standard Curve:

    • To a separate set of untreated cells stained with LysoSensor™ as described above, add pH calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) containing the ionophores nigericin (10 µM) and monensin (10 µM). These ionophores will equilibrate the lysosomal pH with the external buffer pH.

    • Incubate for 5-10 minutes at 37°C.

    • Measure the fluorescence intensity at two emission wavelengths (e.g., ~450 nm for blue fluorescence and ~510 nm for yellow-green fluorescence) with excitation at ~365 nm.[8]

    • Calculate the ratio of the fluorescence intensities (e.g., 510 nm / 450 nm) for each pH value.

    • Plot the fluorescence ratio against the pH values to generate a standard curve.

  • Measurement of Lysosomal pH in Ambroxol-Treated Cells:

    • For the Ambroxol-treated and vehicle-treated cells, measure the fluorescence intensity at the same two emission wavelengths used for the standard curve.

    • Calculate the fluorescence ratio for each condition.

    • Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the generated standard curve.

Protocol 2: Quantification of Acidic Vesicles using Lyso-ID Green Staining

This protocol provides a method to quantify the volume of acidic organelles, which can be an indirect measure of changes in the lysosomal compartment in response to this compound treatment.

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • This compound (Sigma-Aldrich)

  • Lyso-ID® Green Detection Kit (or similar lysosomotropic green fluorescent dye)

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on coverslips in a multi-well plate.

    • Treat cells with this compound at various concentrations (e.g., 10 µM and 30 µM) for the desired duration (e.g., 5 days), including a vehicle control.[2]

  • Staining with Lyso-ID Green:

    • Follow the manufacturer's instructions for the Lyso-ID® Green Detection Kit. Typically, this involves incubating the live cells with the dye for a specified period (e.g., 30 minutes) at 37°C.

    • Counterstain with Hoechst 33342 to visualize the nuclei.

    • Wash the cells with PBS and mount the coverslips on microscope slides.

  • Image Acquisition:

    • Acquire fluorescence images using a fluorescence microscope. Capture images of both the Lyso-ID Green signal (acidic vesicles) and the Hoechst signal (nuclei) from multiple random fields for each experimental condition.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the total fluorescence intensity of the Lyso-ID Green signal per cell.

    • Steps for Quantification in ImageJ/Fiji:

      • Open the images for both channels (Lyso-ID Green and Hoechst).

      • Use the Hoechst channel to identify and count the number of cells in each field of view. The "Analyze Particles" function can be used after appropriate thresholding to automate cell counting.

      • On the corresponding Lyso-ID Green image, set a consistent threshold to identify the fluorescent puncta representing acidic vesicles.

      • Use the "Measure" function to determine the total integrated density of the Lyso-ID Green fluorescence in the entire field.

      • Calculate the average fluorescence intensity per cell by dividing the total integrated density by the number of cells in that field.

      • Repeat this for multiple fields and calculate the average and standard deviation for each treatment condition.

      • Express the change in acidic vesicles as a percentage increase relative to the vehicle-treated control cells.[2]

Mandatory Visualizations

Signaling Pathway of Ambroxol-Induced Lysosomal pH Change and Calcium Release

Ambroxol_Signaling Ambroxol This compound Lysosome Lysosome (Acidic pH) Ambroxol->Lysosome Accumulates as a weak base pH_Neutralization Lysosomal pH Neutralization Lysosome->pH_Neutralization Ca_Release Ca²⁺ Release from Lysosome pH_Neutralization->Ca_Release Triggers Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Exocytosis Lysosomal Exocytosis Cytosolic_Ca->Exocytosis Promotes

Caption: Ambroxol's effect on lysosomal pH and calcium signaling.

Experimental Workflow for Lysosomal pH Measurement

Experimental_Workflow start Start: Plate Cells treat Treat with Ambroxol HCl (and Vehicle Control) start->treat stain Stain with LysoSensor™ Yellow/Blue DND-160 treat->stain measure Measure Fluorescence (Dual Emission) stain->measure calibrate Generate pH Standard Curve (using ionophores) calculate Calculate Fluorescence Ratio calibrate->calculate measure->calculate determine_pH Determine Lysosomal pH from Standard Curve calculate->determine_pH end End: Analyze Data determine_pH->end

Caption: Workflow for ratiometric lysosomal pH measurement.

Discussion and Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on lysosomal pH and the quantity of acidic vesicles. The ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue DND-160 offers a quantitative and reliable method to assess changes in the acidity of this organelle. The quantification of acidic vesicles using Lyso-ID Green provides complementary information on the overall state of the lysosomal compartment.

The available data indicate that this compound can lead to a neutralization of lysosomal pH, which is linked to the release of lysosomal calcium stores and the subsequent induction of exocytosis.[1][6] This mechanism may be crucial for its therapeutic effects, particularly in diseases characterized by lysosomal dysfunction and the accumulation of undegraded substrates. The increase in acidic vesicles observed with Ambroxol treatment could be a compensatory response to the initial pH change or a result of Ambroxol's known effects on lysosomal biogenesis.[2]

Further research is warranted to establish a more precise dose-response relationship between Ambroxol concentration and the magnitude of lysosomal pH change. Additionally, exploring the downstream consequences of Ambroxol-induced calcium release will provide a more complete understanding of its cellular effects. The methodologies described herein are valuable tools for researchers and drug development professionals working to unravel the complex biology of lysosomes and to evaluate the therapeutic potential of compounds like this compound.

References

Application Notes and Protocols for In Vivo Dosing of Ambroxol Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dosing strategies for Ambroxol (B1667023) hydrochloride in various mouse models, based on published research. The following protocols and data are intended to serve as a guide for designing and conducting preclinical studies investigating the therapeutic potential of Ambroxol hydrochloride.

Summary of Quantitative Dosing Data

The following tables summarize the reported in vivo dosing parameters for this compound in different mouse models. These values can be used as a starting point for dose-range finding studies and for the development of specific experimental protocols.

Table 1: Dosing Strategies for Neurodegenerative Disease Models

Mouse ModelTherapeutic Target/DiseaseRoute of AdministrationDosageTreatment DurationKey Findings
SOD1G86RAmyotrophic Lateral Sclerosis (ALS)Oral (in drinking water)Not specified in mg/kg, administered in drinking waterPre-symptomatic (75 to 95 days of age) or at disease onsetDelayed disease onset, improved motor function, extended survival[1][2][3]
L444P/+ Gba1 transgenic miceGaucher Disease/Parkinson's DiseaseOral (in drinking water)4mM12 consecutive daysIncreased Glucocerebrosidase (GCase) activity in the brain[4]
Wild-typeGaucher Disease (optimization study)Oral (in drinking water)1, 3, 4, and 5mM12 consecutive days4mM identified as the optimal dose to increase GCase activity[4]
N370S or L444P human transgeneGaucher DiseaseSubcutaneous injection100mg/kg14 daysNo significant increase in cerebral GCase activity[4]
LPS-induced neuroinflammationNeuroinflammation, Oxidative Stress, Cognitive DysfunctionIntraperitoneal (i.p.) injection30 mg/kg/day14 daysReduced neuroinflammation and oxidative stress[5][6]

Table 2: Dosing Strategies for Respiratory Disease Models

Mouse ModelTherapeutic Target/DiseaseRoute of AdministrationDosageTreatment DurationKey Findings
Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI)Acute Lung InjuryIntraperitoneal (i.p.) injection30 or 90 mg/kg per day7 daysReduced lung inflammation and proinflammatory cytokines[7][8][9]
Influenza A/Aichi/68 (H3N2) virus infectionInfluenzaIntraperitoneal (i.p.) injection10 mg/kg/day (peak effect)5-7 days (twice daily)Suppressed virus multiplication and improved survival rate[10]
Cigarette smoke-induced lung injuryChronic Obstructive Pulmonary Disease (COPD)Inhalation3.75 or 7.5 mg/ml4 days (20 min/day)Suppressed inflammation and mucus production[11]
TISMO-induced pleural thickeningLung InflammationOral (in diet)120 ppm16 weeksRecovery of body weight and white blood cell counts[12]
NNK-induced lung neoplasiaLung CancerOral (in diet)12 and 120 ppm16 weeksNo significant effect on lung tumorigenesis[12]

Table 3: Dosing Strategies for Other Models

Mouse ModelTherapeutic Target/DiseaseRoute of AdministrationDosageTreatment DurationKey Findings
Chronic constriction injury (CCI), partial nerve ligation (PNL)Neuropathic PainOral (p.o.)30 to 1000 mg/kgNot specifiedEffective in suppressing pain symptoms[13]
Normal miceToxicity/Chaperone Activity StudyOral (in drinking water)0.3, 1, 3, and 10 mM1 weekIncreased β-Glu activity in spleen, heart, and cerebellum with no serious adverse effects[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols can be adapted to specific research needs.

Protocol 1: Oral Administration of this compound in Drinking Water for Neurodegenerative Disease Models

Objective: To investigate the therapeutic effects of this compound in mouse models of neurodegenerative diseases such as ALS or Parkinson's disease.

Materials:

  • This compound powder

  • Distilled water

  • Mouse model of neurodegeneration (e.g., SOD1G86R or L444P/+ Gba1 transgenic mice)[1][2][3][4]

  • Standard mouse cages and bedding

  • Water bottles with sipper tubes

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Ambroxol Solution:

    • Calculate the required amount of this compound to achieve the desired concentration (e.g., 4mM).[4]

    • Dissolve the this compound powder in distilled water by vigorous shaking.[4]

    • Adjust the pH of the solution to neutral (pH 7.0-7.4) if necessary.

    • Prepare fresh Ambroxol solution daily to ensure stability.[4]

  • Animal Housing and Acclimation:

    • House mice in standard cages with ad libitum access to food.

    • Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

  • Administration:

    • Replace the regular drinking water with the prepared this compound solution.[4]

    • Ensure mice have access to the Ambroxol solution 24 hours a day.[4]

    • For control groups, provide distilled water that is changed daily.[4]

  • Monitoring:

    • Monitor the daily fluid intake of the mice to estimate the actual dose of Ambroxol consumed.

    • Monitor the body weight of the mice regularly (e.g., every other day).[1]

    • Observe the mice for any signs of toxicity or adverse effects.

  • Duration of Treatment:

    • The duration of treatment will depend on the specific mouse model and experimental goals. For example, in the SOD1G86R ALS model, treatment can be initiated pre-symptomatically (e.g., from 75 to 95 days of age) or at the onset of symptoms.[1][2][3] For assessing GCase activity, a 12-day treatment period has been used.[4]

Protocol 2: Intraperitoneal (i.p.) Injection of this compound for Acute Disease Models

Objective: To evaluate the efficacy of this compound in acute models of disease, such as LPS-induced acute lung injury or neuroinflammation.

Materials:

  • This compound

  • Sterile normal saline (0.9% NaCl)

  • Mouse model of acute disease (e.g., C57BL/6 mice)

  • Syringes (e.g., 1 ml) and needles (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Preparation of Ambroxol Solution:

    • Dissolve this compound in sterile normal saline to the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse with an injection volume of 0.1 ml, the concentration would be 7.5 mg/ml).

    • Ensure the solution is fully dissolved and sterile.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the precise volume of the Ambroxol solution to be injected.

    • Gently restrain the mouse.

    • Lift the mouse's hindquarters and locate the lower abdominal quadrants.

    • Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the Ambroxol solution.

  • Dosing Regimen:

    • The frequency and duration of injections will depend on the experimental design. For example, in an LPS-induced neuroinflammation model, Ambroxol can be administered daily for 14 days.[5][6] In an acute lung injury model, it can be given daily for 7 days.[7] For influenza models, twice-daily injections for 5-7 days have been reported.[10]

  • Control Group:

    • Administer an equivalent volume of sterile normal saline to the control group of mice.

  • Post-Injection Monitoring:

    • Observe the mice for any immediate adverse reactions.

    • Monitor for signs of distress or pain at the injection site.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.

Ambroxol_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Effects Ambroxol Ambroxol Hydrochloride GBA2 GBA2 (Glucocerebrosidase 2) Ambroxol->GBA2 Inhibits GCase GCase (Glucocerebrosidase) Activity Ambroxol->GCase Increases Inflammation Neuroinflammation / Lung Inflammation Ambroxol->Inflammation Reduces Erk Erk Pathway Ambroxol->Erk Inhibits Virus Influenza Virus Replication Ambroxol->Virus Suppresses Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation->Cytokines Involves

Caption: Signaling pathways modulated by this compound.

InVivo_Dosing_Workflow start Start: Experimental Design animal_model Select Mouse Model (e.g., SOD1G86R, LPS-induced) start->animal_model dosing_strategy Determine Dosing Strategy (Route, Dose, Frequency, Duration) animal_model->dosing_strategy preparation Prepare this compound Solution dosing_strategy->preparation administration Administer Ambroxol to Treatment Group Administer Vehicle to Control Group preparation->administration monitoring Monitor Animals (Body Weight, Clinical Signs, etc.) administration->monitoring endpoint Endpoint Analysis (Behavioral, Histological, Biochemical) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for in vivo dosing studies.

References

Application Note: Cell-Based Assays to Measure the Impact of Ambroxol Hydrochloride on Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ambroxol (B1667023) hydrochloride is a widely used mucolytic agent that has been identified as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[1][2] Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, and the resulting GCase deficiency is linked to lysosomal dysfunction.[3] The lysosome is the terminal degradation site of the autophagy pathway, a critical cellular process for clearing damaged organelles and protein aggregates.[4]

The effect of Ambroxol on autophagy is multifaceted and appears to be context-dependent. Some studies indicate that Ambroxol inhibits the late stage of autophagy, leading to an accumulation of autophagosomes.[5][6][7][8] Conversely, other research suggests Ambroxol can enhance lysosomal biogenesis and induce autophagy, primarily through the activation of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[3][9]

This application note provides detailed protocols for key cell-based assays to dissect the precise impact of Ambroxol hydrochloride on the autophagy pathway, enabling researchers to distinguish between autophagy induction and late-stage inhibition.

Proposed Signaling Pathway of Ambroxol in Autophagy

Ambroxol's influence on autophagy is primarily linked to its effect on lysosomal function. As a chaperone for GCase, it can enhance lysosomal enzymatic activity.[10][11] This may lead to the activation of TFEB, which translocates to the nucleus and promotes the expression of genes involved in lysosomal biogenesis and autophagy.[3][9] However, some reports also suggest that Ambroxol can impair the fusion of autophagosomes with lysosomes, blocking the final degradation step of autophagic flux.[5][8]

cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Nucleus cluster_3 Autophagic Pathway cluster_4 Lysosome Ambroxol Ambroxol Hydrochloride GCase Misfolded GCase Ambroxol->GCase Acts as Chaperone Autolysosome Autolysosome (Degradation) Ambroxol->Autolysosome Potential Inhibition of Fusion [1, 25] GCase_F Functional GCase GCase->GCase_F Correct Folding & Trafficking TFEB_I Inactive TFEB (Cytoplasmic) TFEB_A Active TFEB (Nuclear) TFEB_I->TFEB_A Translocation LC3 LC3-I Phagophore Phagophore Formation LC3->Phagophore Lipidation to LC3-II p62 p62/SQSTM1 & Ub-Proteins p62->Phagophore Cargo Recruitment Genes Autophagy & Lysosomal Genes TFEB_A->Genes Promotes Transcription Genes->Phagophore Autophagy Initiation Lysosome Lysosome Genes->Lysosome Lysosomal Biogenesis Autophagosome Autophagosome (LC3-II Coated) Phagophore->Autophagosome Autophagosome->Autolysosome Fusion Lysosome->TFEB_I Activates via mTORC1 signaling Lysosome->Autolysosome Fusion GCase_F->Lysosome Increases Activity

Figure 1: Proposed dual mechanism of Ambroxol in the autophagy pathway.

Assay: Monitoring Autophagic Flux by Western Blot for LC3-II and p62/SQSTM1

Principle

This assay quantitatively measures two key autophagy markers. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is converted from its cytosolic form (LC3-I) to a lipidated form (LC3-II) upon autophagy induction, which is recruited to the autophagosome membrane. Sequestosome 1 (p62/SQSTM1) is an autophagy receptor that binds ubiquitinated cargo and is itself degraded in the autolysosome.[12]

An increase in LC3-II can indicate either autophagy induction or a blockage in downstream degradation. To resolve this, a lysosomal inhibitor like Bafilomycin A1 (Baf A1) or Chloroquine (CQ) is used. These agents block the degradation of autolysosomes. If Ambroxol induces autophagy, a significant accumulation of LC3-II will be observed in the presence of the inhibitor compared to Ambroxol alone. If Ambroxol inhibits the late stage, LC3-II levels will be high and will not significantly increase further upon co-treatment with a lysosomal inhibitor.[9] Concurrently, p62 levels are monitored; a decrease suggests successful autophagic degradation, while an accumulation indicates either induction or blockage.[12][13]

Experimental Workflow

start Seed Cells & Allow Adherence (e.g., HeLa, SH-SY5Y) treatment Treat Cells (e.g., 24h) 1. Vehicle Control 2. Ambroxol (e.g., 10, 30 µM) 3. Baf A1 (e.g., 100 nM, last 4h) 4. Ambroxol + Baf A1 start->treatment harvest Wash with PBS & Harvest Cells treatment->harvest lysis Lyse Cells in RIPA Buffer with Protease Inhibitors harvest->lysis quantify Determine Protein Concentration (e.g., BCA Assay) lysis->quantify sds_page Perform SDS-PAGE (15% Gel for LC3, 10% for p62) quantify->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane (5% Non-fat Milk in TBST) transfer->block primary_ab Incubate with Primary Antibodies (anti-LC3, anti-p62, anti-Actin) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect analyze Image and Perform Densitometry detect->analyze

Figure 2: Western blot workflow for analyzing LC3-II and p62 levels.

Detailed Protocol
  • Cell Culture: Seed cells (e.g., HeLa or SH-SY5Y) in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Treatment:

    • Prepare stock solutions of this compound (in water or DMSO) and Bafilomycin A1 (in DMSO).

    • Treat cells with the desired concentrations of Ambroxol for a specified time (e.g., 24 hours).

    • For autophagic flux analysis, add a lysosomal inhibitor such as Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the Ambroxol treatment.[9]

    • Include the following experimental groups: Vehicle Control, Ambroxol alone, Bafilomycin A1 alone, and Ambroxol + Bafilomycin A1.

  • Cell Lysis:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer containing a protease inhibitor cocktail to each well.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load 20-40 µg of protein per lane on a 15% SDS-PAGE gel for LC3 detection and a separate 10% gel for p62 and a loading control (e.g., β-actin or GAPDH).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3, mouse anti-p62, mouse anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

    • Add ECL substrate and image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the LC3-II and p62 band intensities to the loading control.

    • Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.

Data Interpretation and Sample Data

Table 1: Expected Western Blot Results for LC3-II and p62

Treatment Group Relative LC3-II Level Relative p62 Level Interpretation
Scenario A: Ambroxol Induces Autophagic Flux
Vehicle Control 1.0 1.0 Basal Autophagy
Ambroxol 1.5 0.6 Increased Autophagy Induction & Degradation
Bafilomycin A1 3.0 1.8 Blocked Basal Flux
Ambroxol + Baf A1 6.5 2.5 Potentiation of LC3-II/p62 Accumulation
Scenario B: Ambroxol Inhibits Late-Stage Autophagy
Vehicle Control 1.0 1.0 Basal Autophagy
Ambroxol 2.8 1.7 Accumulation due to Blockage
Bafilomycin A1 3.0 1.8 Blocked Basal Flux

| Ambroxol + Baf A1 | 3.2 | 1.9 | No Significant Additive Effect |

Assay: Tandem mCherry-GFP-LC3 Fluorescence Microscopy

Principle

This powerful assay uses a fusion protein of LC3 with a pH-sensitive GFP and a pH-stable mCherry to visualize and quantify autophagic flux.[14][15] In neutral-pH autophagosomes, both fluorophores are active, appearing as yellow puncta in a merged image.[16] When an autophagosome fuses with an acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.[16] Therefore, an increase in red puncta relative to yellow puncta signifies efficient autophagic flux. Conversely, an accumulation of yellow puncta suggests an inhibition of autophagosome-lysosome fusion.[15][16]

Experimental Workflow

start Seed cells stably expressing mCherry-GFP-LC3 on coverslips treatment Treat cells with Ambroxol (e.g., 24h) and controls start->treatment fix Fix cells with 4% Paraformaldehyde (PFA) treatment->fix wash_pbs Wash 3x with PBS fix->wash_pbs permeabilize Optional: Permeabilize with 0.1% Triton X-100 for co-staining wash_pbs->permeabilize mount Mount coverslips onto slides with DAPI-containing mounting medium permeabilize->mount image Acquire images using a confocal or fluorescence microscope mount->image analyze Quantify yellow (mCherry+GFP+) and red (mCherry+GFP-) puncta per cell image->analyze

Figure 3: Workflow for the tandem mCherry-GFP-LC3 fluorescence assay.

Detailed Protocol
  • Cell Culture: Seed cells stably expressing the mCherry-GFP-LC3 construct onto glass coverslips in a 24-well plate.

  • Transfection (if needed): If a stable cell line is not available, transiently transfect cells with the mCherry-GFP-LC3 plasmid or use a viral vector according to the manufacturer's instructions.[17] Allow 24-48 hours for protein expression.

  • Treatment: Treat cells with Ambroxol and controls (e.g., vehicle, rapamycin (B549165) as a positive inducer, Bafilomycin A1 as a positive inhibitor) for the desired duration.

  • Fixation and Mounting:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging:

    • Acquire images using a confocal or high-resolution fluorescence microscope.

    • Capture images in the DAPI, GFP, and mCherry channels for each field of view.

  • Data Analysis:

    • For at least 50 cells per condition, count the number of yellow (co-localized GFP and mCherry) and red-only (mCherry) puncta.

    • An increase in the ratio of red to yellow puncta indicates an induction of autophagic flux.

    • An increase in the total number of yellow puncta, with no corresponding increase in red puncta, indicates a blockage of flux.

Data Interpretation and Sample Data

Table 2: Expected mCherry-GFP-LC3 Puncta Quantification

Treatment Group Avg. Yellow Puncta/Cell (Autophagosomes) Avg. Red Puncta/Cell (Autolysosomes) Interpretation
Scenario A: Ambroxol Induces Autophagic Flux
Vehicle Control 5 8 Basal Flux
Ambroxol 7 20 Increased formation and fusion
Scenario B: Ambroxol Inhibits Late-Stage Autophagy
Vehicle Control 5 8 Basal Flux

| Ambroxol | 25 | 7 | Accumulation of autophagosomes |

Assay: Analysis of Lysosomal State via LAMP1 and TFEB Staining

Principle

Given Ambroxol's role as a GCase chaperone and its potential to activate TFEB, assessing lysosomal health and biogenesis is crucial.[3][18] Lysosomal-associated membrane protein 1 (LAMP1) is an abundant protein on the lysosomal membrane and is a common marker for identifying and quantifying lysosomes.[19][20] An increase in LAMP1 staining can suggest an increase in lysosomal number or volume.[20]

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis.[3] Under basal conditions, it is phosphorylated and remains in the cytoplasm. Upon activation (e.g., by lysosomal stress or starvation), it dephosphorylates and translocates to the nucleus, where it activates the transcription of target genes.[9] Immunofluorescence can be used to visualize and quantify the nuclear translocation of TFEB as a direct measure of its activation.

Experimental Workflow

start Seed cells on coverslips treatment Treat cells with Ambroxol (e.g., 24h) and controls start->treatment fix Fix with 4% PFA treatment->fix wash_pbs Wash 3x with PBS fix->wash_pbs permeabilize Permeabilize with 0.25% Triton X-100 wash_pbs->permeabilize block Block with 1% BSA in PBST permeabilize->block primary_ab Incubate with Primary Antibodies (e.g., anti-LAMP1, anti-TFEB) block->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibodies primary_ab->secondary_ab mount Mount with DAPI-containing medium secondary_ab->mount image Acquire images using a confocal microscope mount->image analyze Analyze Images: 1. Quantify LAMP1 fluorescence intensity. 2. Measure nuclear vs. cytoplasmic TFEB intensity. image->analyze

Figure 4: Immunofluorescence workflow for LAMP1 and TFEB analysis.

Detailed Protocol
  • Cell Culture and Treatment: Seed cells on glass coverslips and treat with Ambroxol as described in the previous protocols.

  • Immunofluorescence Staining:

    • Fix cells with 4% PFA for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS with 0.1% Tween-20 (PBST) for 1 hour.

    • Incubate with primary antibodies (e.g., mouse anti-LAMP1 and rabbit anti-TFEB) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., anti-mouse Alexa Fluor 594 and anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging: Mount coverslips with DAPI-containing medium and acquire images on a confocal microscope.

  • Data Analysis:

    • LAMP1: Using image analysis software, measure the total integrated fluorescence intensity of LAMP1 per cell.

    • TFEB Translocation: Define nuclear (using DAPI) and cytoplasmic regions of interest. Measure the mean fluorescence intensity of TFEB in both compartments. Calculate the nuclear-to-cytoplasmic intensity ratio. An increased ratio indicates TFEB activation.[9]

Data Interpretation and Sample Data

Table 3: Expected Immunofluorescence Results for LAMP1 and TFEB

Treatment Group Relative LAMP1 Intensity TFEB Nuclear/Cytoplasmic Ratio Interpretation
Vehicle Control 1.0 0.8 Basal State
Ambroxol (10 µM) 1.4 1.5 Moderate increase in lysosomes & TFEB activation

| Ambroxol (30 µM) | 1.9 | 2.6 | Strong increase in lysosomes & TFEB activation |

Conclusion The impact of this compound on autophagy is complex and may differ between cell types and conditions. A single assay is insufficient to draw a firm conclusion. By combining Western blotting for LC3-II and p62 to measure autophagic flux, tandem mCherry-GFP-LC3 microscopy to visualize autophagosome maturation, and immunofluorescence for LAMP1 and TFEB to assess the lysosomal system, researchers can build a comprehensive picture of Ambroxol's mechanism of action. This multi-assay approach is essential for accurately characterizing the therapeutic potential of Ambroxol in diseases linked to autophagy and lysosomal dysfunction.

References

Application Notes and Protocols for the Identification of Ambroxol Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to identify and quantify the metabolites of Ambroxol hydrochloride. Detailed protocols for sample preparation and analysis using state-of-the-art methodologies are presented to aid in drug metabolism and pharmacokinetic studies.

Introduction

This compound, a widely used mucolytic agent, undergoes biotransformation in the body, leading to the formation of various metabolites. The identification and quantification of these metabolites are crucial for understanding the drug's efficacy, safety profile, and pharmacokinetic properties. The primary metabolites of Ambroxol are 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline and 3,5-dibromoanthranilic acid.[1] The formation of dibromoanthranilic acid is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4 through N-dealkylation and oxidative deamination.[2] This document outlines detailed protocols for the analysis of these metabolites in biological matrices.

Metabolic Pathway of Ambroxol

The metabolic conversion of Ambroxol primarily occurs in the liver. The key biotransformation reactions involve oxidation and conjugation.

Ambroxol_Metabolism Ambroxol Ambroxol Metabolite1 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)- 1,2,3,4-tetrahydroquinazoline Ambroxol->Metabolite1 Non-enzymatic Metabolite2 Dibromoanthranilic acid Ambroxol->Metabolite2 CYP3A4 (N-dealkylation, Oxidative deamination) Conjugates Glucuronide Conjugates Metabolite1->Conjugates Conjugation Metabolite2->Conjugates Conjugation

Caption: Metabolic pathway of this compound.

Analytical Techniques

A variety of analytical techniques can be employed for the identification and quantification of Ambroxol and its metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity and selectivity, making it ideal for pharmacokinetic studies.[3][4] Other techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are also valuable for structural elucidation.[3][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying Ambroxol and its metabolites in biological fluids like plasma, serum, and cerebrospinal fluid.[4][6][7]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Biological Sample (Plasma, Urine, etc.) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample Collection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation HPLC/UHPLC Separation Evaporation->LC_Separation Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Identification Metabolite Identification (Fragmentation Pattern) Quantification->Identification

Caption: General workflow for LC-MS/MS analysis.

Protocol: Quantification of Ambroxol Metabolites in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of Ambroxol and can be modified for its metabolites.[3][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 100 µL of a basifying agent (e.g., 1 M sodium hydroxide) and vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and diethyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

ParameterSetting
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Start with 95% A, decrease to 5% A over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ambroxol: m/z 379.0 → 263.9Metabolite 1: To be determined based on standardMetabolite 2: To be determined based on standard
Collision Energy Optimized for each analyte

Quantitative Data Summary for Ambroxol Analysis

The following table summarizes typical performance characteristics for the quantification of Ambroxol in human plasma using LC-MS/MS, which can serve as a benchmark when developing methods for its metabolites.

ParameterValueReference
Linearity Range1.0 - 100.0 ng/mL[9]
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL[4][9]
Intra-day Precision (%CV)< 15%[9]
Inter-day Precision (%CV)< 15%[9]
Accuracy/Recovery85 - 115%[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of metabolites.[10][11] While less sensitive than MS, it provides detailed structural information. For metabolite identification, techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are employed on isolated and purified metabolite samples.[5][12]

Protocol: Structural Elucidation of an Ambroxol Metabolite by NMR

1. Sample Preparation

  • Isolate the metabolite of interest from a biological matrix (e.g., urine from subjects administered a high dose of Ambroxol) using preparative HPLC.

  • Purify the isolated fraction to obtain a sufficient amount of the metabolite (typically >1 mg).

  • Lyophilize or evaporate the solvent to obtain the pure metabolite.

  • Dissolve the purified metabolite in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) suitable for NMR analysis.

2. NMR Instrumentation and Experiments

  • Spectrometer: 500 MHz or higher NMR spectrometer.

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for piecing together the molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

The interpretation of the resulting spectra, by comparing chemical shifts, coupling constants, and correlation peaks with those of the parent drug and known metabolic transformations, allows for the definitive identification of the metabolite's structure.[5]

References

Application Notes and Protocols: Formulation of Ambroxol Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Ambroxol (B1667023) hydrochloride for preclinical research. This document outlines the physicochemical properties, formulation strategies, and detailed experimental protocols relevant to the development and evaluation of preclinical dosage forms.

Physicochemical Properties of Ambroxol Hydrochloride

This compound is a mucolytic agent used in the treatment of respiratory disorders.[1] For successful preclinical development, a thorough understanding of its physicochemical properties is essential.

Solubility

This compound is characterized as sparingly soluble in water and slightly soluble in ethanol.[2][3] Its solubility is a critical factor in formulation design, particularly for oral and parenteral routes of administration.

Table 1: Solubility of this compound in Various Solvents

Solvent/MediumSolubilityRemarks
WaterSparingly soluble, ~5 mg/mLSolubility is pH-dependent.
0.1 N HCl3.66 µg/mL[4]
Phosphate (B84403) Buffer pH 6.822.098 µg/mL[4]
Phosphate Buffer pH 7.457.37 µg/mL[4]
MethanolSoluble[5]
EthanolSlightly soluble, ~5 mg/mL[2]
Methylene ChloridePractically insoluble[5]
DMSO~20 mg/mL[6]
Dimethylformamide (DMF)~20 mg/mL[6]
Stability

This compound is a stable molecule, but it can undergo degradation under stress conditions such as strong acid, base, and oxidation.[2] For preclinical formulations, it is crucial to establish a stability-indicating analytical method to monitor the drug's integrity over time and under various storage conditions.

Preclinical Formulation Strategies

The choice of formulation for preclinical studies depends on the intended route of administration, the dose level, and the desired pharmacokinetic profile.

Oral Solutions for Pharmacokinetic and Efficacy Studies

For initial preclinical screening in rodents, a simple oral solution is often preferred for ease of administration and rapid absorption.

Table 2: Example of an Oral Solution Formulation for Rodent Studies

IngredientConcentration (per 10 mL)Purpose
This compound30 mgActive Pharmaceutical Ingredient
Propylene (B89431) Glycol80 - 120 mgCo-solvent, solubilizer
Glycerin30 - 70 mgWetting agent, co-solvent
Sorbitol750 - 850 mgSweetening agent, vehicle
Citric Acid/Sodium Hydroxideq.s. to pH 4.8 - 5.2pH buffer
Purified Waterq.s. to 10 mLVehicle

This formulation is based on a patented oral solution and may require optimization for specific preclinical needs.

Sustained-Release Formulations

For studies requiring prolonged drug exposure, sustained-release (SR) formulations such as pellets or matrix tablets can be developed.

Table 3: Example of a Sustained-Release Pellet Formulation

ComponentMaterialPurpose
CoreSugar spheresInert core
Drug LayerThis compound, PVP K-90API and binder
SR CoatingEthylcellulose, Diethyl phthalate (B1215562)Release-controlling polymer and plasticizer

The thickness and composition of the SR coating can be adjusted to achieve the desired release profile.

Experimental Protocols

Preparation of an Oral Solution for Rodent Gavage

Objective: To prepare a 3 mg/mL this compound solution for oral administration in rats.

Materials:

  • This compound powder

  • Propylene Glycol

  • Glycerin

  • Purified Water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • pH meter

Protocol:

  • Weigh the required amount of this compound.

  • In a suitable beaker, mix the required volumes of propylene glycol and glycerin.

  • Slowly add the this compound powder to the propylene glycol and glycerin mixture while stirring continuously with a magnetic stirrer until the drug is fully dissolved.

  • Add a portion of the purified water to the mixture and continue stirring.

  • Adjust the pH of the solution to approximately 5.0 using a suitable buffer if necessary.

  • Transfer the solution to a volumetric flask and add purified water to the final volume.

  • Stir until a homogenous solution is obtained.

  • Filter the solution through a suitable filter to remove any undissolved particles.

Workflow for Oral Solution Preparation

G cluster_start cluster_mixing Mixing cluster_adjustment Adjustment & Finalization cluster_end start Weigh Ambroxol HCl mix_solvents Mix Propylene Glycol and Glycerin start->mix_solvents dissolve_drug Dissolve Ambroxol HCl in solvent mixture mix_solvents->dissolve_drug add_water Add Purified Water dissolve_drug->add_water adjust_ph Adjust pH to ~5.0 add_water->adjust_ph qs_volume q.s. to final volume with Purified Water adjust_ph->qs_volume homogenize Homogenize solution qs_volume->homogenize filter Filter solution homogenize->filter end Oral Solution Ready filter->end

Caption: Workflow for preparing an oral solution of this compound.

Preparation of Sustained-Release Pellets

Objective: To prepare sustained-release pellets of this compound using a fluid bed coater.

Materials:

  • Sugar spheres (non-pareils)

  • This compound powder

  • Polyvinylpyrrolidone (PVP K-30 or K-90) as a binder

  • Ethylcellulose as a release-controlling polymer

  • Diethyl phthalate or Triethyl citrate (B86180) as a plasticizer

  • Isopropyl alcohol and Dichloromethane as solvents

  • Fluid bed coater with a Wurster insert

Protocol:

  • Drug Layering: a. Dissolve PVP in isopropyl alcohol to prepare the binder solution. b. Disperse this compound in the binder solution to form a suspension. c. Load the sugar spheres into the fluid bed coater. d. Spray the drug suspension onto the sugar spheres under controlled temperature and spray rate. e. Dry the drug-loaded pellets in the fluid bed coater.

  • Sustained-Release Coating: a. Dissolve ethylcellulose and the plasticizer in a mixture of isopropyl alcohol and dichloromethane. b. Spray the SR coating solution onto the drug-loaded pellets in the fluid bed coater. c. The thickness of the coating will determine the release rate and can be controlled by the amount of coating solution applied. d. Dry the coated pellets thoroughly.

  • Curing: a. Cure the coated pellets at an elevated temperature (e.g., 40-60°C) for a specified period to ensure a stable and uniform film.

Workflow for Sustained-Release Pellet Preparation

G cluster_drug_layering Drug Layering cluster_sr_coating Sustained-Release Coating cluster_final Finalization cluster_end prep_binder Prepare Binder Solution (PVP in IPA) prep_suspension Prepare Drug Suspension (Ambroxol in Binder) prep_binder->prep_suspension spray_drug Spray Drug Suspension prep_suspension->spray_drug load_cores Load Sugar Spheres in Fluid Bed Coater load_cores->spray_drug dry_drug_pellets Dry Drug-Loaded Pellets spray_drug->dry_drug_pellets spray_sr Spray SR Coating dry_drug_pellets->spray_sr prep_sr_solution Prepare SR Coating Solution (Ethylcellulose + Plasticizer) prep_sr_solution->spray_sr dry_sr_pellets Dry Coated Pellets spray_sr->dry_sr_pellets cure_pellets Cure Pellets dry_sr_pellets->cure_pellets end SR Pellets Ready cure_pellets->end

Caption: Workflow for the preparation of sustained-release this compound pellets.

In Vitro Drug Release Study

Objective: To evaluate the in vitro release of this compound from a sustained-release formulation.

Materials:

  • USP Type II Dissolution Apparatus (Paddle)

  • Dissolution vessels

  • 0.1 N HCl

  • Phosphate buffer pH 6.8

  • UV-Vis Spectrophotometer or HPLC system

Protocol:

  • Place 900 mL of 0.1 N HCl in each dissolution vessel and equilibrate the temperature to 37 ± 0.5°C.

  • Place the this compound formulation (e.g., capsule filled with pellets or a matrix tablet) in each vessel.

  • Rotate the paddles at a specified speed (e.g., 50 or 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours) and replace with fresh, pre-warmed medium.

  • After 2 hours, change the dissolution medium to 900 mL of phosphate buffer pH 6.8 and continue the dissolution study for up to 12 or 24 hours.

  • Withdraw samples at subsequent time points and replace with fresh buffer.

  • Analyze the samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at ~245 nm or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Stability-Indicating HPLC Method

Objective: To quantify this compound and its potential degradation products in a formulation.

Table 4: Example of a Stability-Indicating HPLC Method

ParameterCondition
Column C8 or C18 (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of a buffer (e.g., 0.1% Trifluoroacetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile).[7][8]
Flow Rate 1.0 mL/min[7][8]
Detection Wavelength 245 nm[7]
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

This method is a general guideline and requires validation according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects through multiple mechanisms. Its primary mucolytic action involves the stimulation of serous cell secretion in the respiratory tract, leading to a less viscous mucus. More recently, its role as a chaperone for the enzyme glucocerebrosidase (GCase) has been highlighted, with implications for neurodegenerative diseases.

Signaling Pathway of this compound

G cluster_ambroxol cluster_mucolytic Mucolytic & Secretolytic Effects cluster_neuroprotective Neuroprotective Effects cluster_anti_inflammatory Anti-inflammatory & Other Effects ambroxol Ambroxol HCl serous_cells Stimulates Serous Cells ambroxol->serous_cells surfactant Increases Surfactant Production ambroxol->surfactant ciliary_beat Increases Ciliary Beat Frequency ambroxol->ciliary_beat gba1 Acts as Chaperone for GBA1/GCase ambroxol->gba1 cytokines Inhibits Pro-inflammatory Cytokines (IL-1β, TNF-α) ambroxol->cytokines na_channels Blocks Voltage-gated Sodium Channels ambroxol->na_channels antioxidant Antioxidant Activity ambroxol->antioxidant mucus_viscosity Decreases Mucus Viscosity serous_cells->mucus_viscosity surfactant->mucus_viscosity mucociliary_clearance Enhanced Mucociliary Clearance mucus_viscosity->mucociliary_clearance ciliary_beat->mucociliary_clearance er_folding Stabilizes GCase Folding in ER gba1->er_folding lysosomal_transport Enhances GCase Transport to Lysosome er_folding->lysosomal_transport lysosomal_function Improves Lysosomal Function lysosomal_transport->lysosomal_function alpha_synuclein Reduces α-synuclein Accumulation lysosomal_function->alpha_synuclein anti_inflammatory_effect Anti-inflammatory Effect cytokines->anti_inflammatory_effect local_anesthetic Local Anesthetic Effect na_channels->local_anesthetic

Caption: Key signaling pathways and mechanisms of action of this compound.

In Vivo Pharmacokinetic Protocol Outline

Objective: To determine the pharmacokinetic profile of an oral this compound formulation in rats.

Animals: Male Sprague-Dawley or Wistar rats (n=3-5 per time point or in a serial sampling design).

Protocol:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Table 5: Pharmacokinetic Parameters of this compound in Rats (Literature Values)

ParameterValueRouteDoseReference
Tmax~2 hoursOral30 mg (single dose)[9]
Elimination Half-life (beta)8.8 hoursOral-[10]
Bioavailability~70-80%Oral-[10]
Brain Penetration (AUCbrain/AUCblood)~30-34%IV10 mg/kg

These values are approximate and can vary depending on the formulation, dose, and animal strain.

These application notes and protocols are intended to serve as a starting point for the preclinical development of this compound formulations. Researchers should adapt and validate these methods for their specific experimental needs.

References

High-Performance Liquid Chromatography Methods for the Analysis of Ambroxol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ambroxol hydrochloride in various matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for routine quality control of pharmaceutical formulations, bioanalytical studies, and stability testing.

I. Introduction

This compound, a potent mucolytic agent, is widely used in the treatment of respiratory disorders associated with excessive mucus production.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. HPLC is a powerful and versatile technique for the separation, identification, and quantification of this compound in both bulk drug substances and various dosage forms.[1] This document outlines several validated HPLC methods, providing comprehensive protocols and comparative data to assist researchers and analysts in selecting and implementing the most appropriate method for their specific needs.

II. Application Notes

This section details various HPLC methods for the analysis of this compound, categorized by their primary application.

Method 1: Isocratic RP-HPLC for Quantification in Pharmaceutical Dosage Forms (Tablets)

This method is a simple, rapid, and reliable isocratic reverse-phase HPLC technique suitable for the routine quality control of this compound in tablet formulations.

  • Principle: The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of organic solvent and an acidic aqueous solution to achieve optimal separation of this compound from tablet excipients. Quantification is performed using UV detection.

  • Key Advantages: Simplicity, speed, and cost-effectiveness make it ideal for high-throughput analysis in a quality control environment. The short run time of approximately 6 minutes allows for the analysis of a large number of samples in a short period.[2]

Method 2: Gradient RP-HPLC for Simultaneous Determination with Preservatives in Oral Liquid Formulations

This gradient reverse-phase HPLC method is designed for the simultaneous quantification of this compound and antimicrobial preservatives (e.g., methylparaben and propylparaben) in oral liquid formulations.[3]

  • Principle: A gradient elution is employed to effectively separate the active pharmaceutical ingredient (API) from the preservatives, which may have different polarities. The use of a C8 column and a mobile phase gradient of trifluoroacetic acid and acetonitrile (B52724) ensures good resolution and peak shape.[3]

  • Key Advantages: This method allows for the simultaneous assay of both the API and preservatives in a single chromatographic run, improving efficiency. It has been validated according to ICH guidelines and demonstrated to be accurate and precise.[3]

Method 3: Stability-Indicating RP-HPLC Method for Bulk Drug and Formulations

This method is crucial for drug development professionals as it can distinguish this compound from its degradation products formed under various stress conditions.

  • Principle: The method employs a robust chromatographic system that can resolve the parent drug peak from any potential degradants. Forced degradation studies are performed under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the method's specificity.[4][5]

  • Key Advantages: Provides confidence in the stability data generated during drug development and for regulatory submissions. The ability to separate and quantify degradation products is essential for understanding the degradation pathways and establishing appropriate storage conditions.[4][5]

Method 4: HPLC-MS/MS for Quantification in Human Plasma

This highly sensitive and specific method is designed for the determination of this compound in human plasma, making it suitable for pharmacokinetic and bioequivalence studies.[6][7]

  • Principle: This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). After extraction from the plasma matrix, this compound is ionized and fragmented, and specific precursor-product ion transitions are monitored for quantification.[6][7]

  • Key Advantages: Offers very low limits of detection and quantification, allowing for the measurement of low concentrations of the drug in biological fluids. The high specificity of MS/MS detection minimizes interference from endogenous plasma components.[6][7]

III. Comparative Data of HPLC Methods

The following table summarizes the key chromatographic conditions and validation parameters for the described HPLC methods, allowing for easy comparison.

ParameterMethod 1: Isocratic RP-HPLC (Tablets)[2]Method 2: Gradient RP-HPLC (Oral Solution)[3]Method 3: Stability-Indicating RP-HPLC[4][5]Method 4: HPLC-MS/MS (Human Plasma)[6][7]
Stationary Phase RP-18 ColumnInertsil C8 (250 x 4.6 mm, 5 µm)Grace C18 (250 x 4.6 mm)Platisil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (pH 3.5 with H₃PO₄) (60:40, v/v)A: 0.1% Trifluoroacetic acid, B: ACN:A (24:76, v/v)Phosphate buffer (pH 3.0):Acetonitrile (50:50, v/v)Methanol:0.01% Formic acid (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.6 mL/min
Detection UV at 250 nmPDA at 245 nmUV at 224 nmMS/MS (APCI)
Retention Time ~6.0 minNot specified~6.2 minNot specified
Linearity Range 2 - 12 ng/mL300 - 900 µg/mLNot specified2.5 - 180.0 ng/mL
Accuracy (% Recovery) Not specified99.55 - 101.1%Good recovery values obtainedNot specified
Precision (%RSD) Not specified< 2%< 3%Intra-day: 2.7-9.1%, Inter-day: 7.2-12.4%
LOD 1 ng/mL0.024 µg/mLNot specifiedNot specified
LOQ 5 ng/mLNot specifiedNot specified0.26 µg/L

IV. Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures.

Protocol 1: Sample Preparation for Tablet Analysis (Method 1)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.

Protocol 2: Sample Preparation for Oral Solution Analysis (Method 2)
  • Accurately measure a volume of the oral syrup equivalent to a known amount of this compound.

  • Transfer the sample to a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of water and methanol) and shake for approximately 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Forced Degradation Study Protocol (for Method 3)

1. Acid Degradation:

  • Dissolve a known amount of this compound in 0.1 N HCl.
  • Reflux the solution for a specified period (e.g., 2 hours).
  • Neutralize the solution with 0.1 N NaOH.
  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

2. Base Degradation:

  • Dissolve a known amount of this compound in 0.1 N NaOH.
  • Reflux the solution for a specified period (e.g., 2 hours).
  • Neutralize the solution with 0.1 N HCl.
  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for a specified period (e.g., 24 hours).
  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
  • Dissolve the heat-treated sample in the mobile phase to a suitable concentration and analyze by HPLC.

5. Photolytic Degradation:

  • Expose the solid drug powder to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
  • Dissolve the exposed sample in the mobile phase to a suitable concentration and analyze by HPLC.

Protocol 4: Plasma Sample Preparation by Protein Precipitation (for Method 4)
  • Pipette 200 µL of human plasma into a microcentrifuge tube.[7]

  • Add the internal standard solution.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex for 1 minute.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot of the reconstituted solution into the HPLC-MS/MS system.

V. Visualizations

The following diagrams illustrate the key workflows described in this document.

Experimental_Workflow_for_Tablet_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh and Powder Tablets weigh_powder Weigh Powder Equivalent to Single Dose start->weigh_powder dissolve Dissolve in Mobile Phase with Sonication weigh_powder->dissolve volumetric Make up to Volume dissolve->volumetric filter Filter through 0.45 µm Syringe Filter volumetric->filter dilute Dilute to Final Concentration filter->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify end Report Results quantify->end

Caption: Workflow for HPLC Analysis of this compound in Tablets.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Ambroxol HCl Bulk Drug acid Acid Hydrolysis (0.1 N HCl, Reflux) start->acid base Base Hydrolysis (0.1 N NaOH, Reflux) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (105°C, Solid) start->thermal photo Photolytic Degradation (UV Light, Solid) start->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dissolve Dissolve/Dilute in Mobile Phase oxidation->dissolve thermal->dissolve photo->dissolve neutralize->dissolve hplc_analysis Inject into HPLC System dissolve->hplc_analysis evaluate Evaluate Peak Purity and Degradation hplc_analysis->evaluate

Caption: Workflow for Forced Degradation Studies of this compound.

Bioanalytical_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis start Human Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect quantify Quantification detect->quantify end Pharmacokinetic Analysis quantify->end

Caption: Bioanalytical Workflow for Ambroxol HCl in Human Plasma.

References

Spectrophotometric Methods for the Determination of Ambroxol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Ambroxol hydrochloride (AMB) in bulk and pharmaceutical formulations using various spectrophotometric methods. This compound, chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, is a mucolytic agent used to treat respiratory disorders.[1][2][3][4] Accurate and reliable analytical methods are crucial for its quality control.

Spectrophotometry offers a simple, cost-effective, and rapid approach for the analysis of this compound.[1][3] This document covers several methods, including direct UV spectrophotometry and various colorimetric techniques based on diazotization and coupling, charge-transfer complexation, and ion-pair formation.

I. Overview of Spectrophotometric Methods

A variety of spectrophotometric methods have been developed for the determination of this compound. These methods are based on different chemical reactions that produce a chromophore, which can be quantified by measuring its absorbance at a specific wavelength.

  • Direct UV Spectrophotometry: This method involves the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent. It is a simple and rapid method but may be susceptible to interference from excipients in the formulation.[5][6]

  • Colorimetric Methods: These methods are generally more selective than direct UV spectrophotometry and involve a chemical reaction to produce a colored product.

    • Diazotization and Coupling Reactions: The primary aromatic amine group of this compound can be diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable coupling agent (e.g., catechol, resorcinol, β-naphthol) to form a colored azo dye.[1][3]

    • Charge-Transfer Complex Formation: this compound, as an n-electron donor, can react with a π-acceptor like chloranilic acid to form a colored charge-transfer complex.[2][7]

    • Ion-Pair Complex Formation: The protonated amine group of this compound can form an ion-pair complex with a suitable counter-ion, such as the complex formed between iron(III) and thiocyanate. This complex can be extracted into an organic solvent and measured.[8]

    • Reaction with Dithiocarbamic Acid: The secondary amine group in this compound reacts with carbon disulphide to form dithiocarbamic acid, which in turn forms a colored chelate with cupric ions.[9][10][11]

    • Oxidation-Reduction Reactions: The drug can be oxidized by an excess of an oxidizing agent like potassium permanganate. The unreacted oxidant is then determined by reacting it with a colored species.[12][13]

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for various spectrophotometric methods for this compound determination, allowing for easy comparison.

MethodReagent(s)λmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
UV Spectrophotometry 0.1 M HCl or Water250 - 3062 - 1014
Diazotization & Coupling
- with CatecholSodium nitrite, Acetic acid, Catechol, Sodium hydroxide (B78521)4251.0 - 16--
- with ResorcinolSodium nitrite, Acetic acid, Resorcinol42510 - 60--
- with β-naphtholSodium nitrite, Acetic acid, β-naphthol, Sodium hydroxide4251.0 - 20--
- with NEDDSodium nitrite, HCl, Ammonium sulphamate, NEDD50010 - 50--
Charge-Transfer Complex Chloranilic acid (CAA)4305 - 40--
Ion-Pair Complex Ferric nitrate, Nitric acid40040 - 240--
Dithiocarbamic Acid Formation Carbon disulphide, Pyridine, Isopropyl alcohol, Cupric chloride44810 - 100--
Oxidation-Reduction Potassium permanganate, Chromotropic acid azo dyes500 - 5200.82 - 8.29--
Complexation with Palladium(II) Palladium(II)410---

LOD: Limit of Detection, LOQ: Limit of Quantitation, NEDD: N-(1-naphthyl)ethylenediamine dihydrochloride. Data compiled from multiple sources.[1][2][4][5][6][9][10][12][13]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the key spectrophotometric methods.

A. General Preparation of Standard and Sample Solutions

1. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of pure this compound.[1][3]

  • Dissolve in 20 mL of ethanol (B145695) (or methanol) in a 100 mL volumetric flask.[1][3][10]

  • Dilute to the mark with distilled water (or methanol).[1][3][10]

2. Preparation of Working Standard Solution (e.g., 100 µg/mL):

  • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.[1][3]

  • Dilute to the mark with distilled water (or the specified solvent).[1][3]

3. Preparation of Sample Solution from Tablets:

  • Weigh and finely powder 20 tablets.[1][12]

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound.[1][12]

  • Transfer to a 100 mL volumetric flask and add about 50 mL of methanol.[12]

  • Sonicate for 15 minutes and then dilute to the mark with methanol.[14]

  • Filter the solution through a Whatman No. 41 filter paper.[1][12]

  • Further dilutions can be made as required for the specific method.

B. Protocol 1: Diazotization and Coupling with Catechol

This method is based on the diazotization of the primary amine group of this compound followed by coupling with catechol in an alkaline medium to form a colored chromogen.[1]

Reagents:

  • 10% (v/v) Acetic acid

  • 0.5% (w/v) Sodium nitrite

  • 0.1% (w/v) Catechol

  • 4% (w/v) Sodium hydroxide

Procedure:

  • Pipette aliquots of the working standard solution of this compound (ranging from 0.1 to 1.6 mL of 100 µg/mL solution) into a series of 10 mL volumetric flasks.

  • Add 0.5 mL of 10% acetic acid to each flask.

  • Add 2.0 mL of 0.5% sodium nitrite solution.

  • Add 2.0 mL of 0.1% catechol solution.

  • Add 0.3 mL of 4% sodium hydroxide solution.

  • Make up the volume to 10 mL with distilled water.

  • Allow the solutions to stand for 5 minutes for the reaction to complete.[1]

  • Measure the absorbance at 425 nm against a reagent blank prepared in the same manner without the drug.[1]

Diagram of Experimental Workflow:

experimental_workflow_diazotization cluster_prep Solution Preparation cluster_reaction Reaction Steps cluster_measurement Measurement Ambroxol Ambroxol Solution (1-16 µg/mL) Add_Acetic_Acid Add 0.5 mL 10% Acetic Acid Ambroxol->Add_Acetic_Acid Add_NaNO2 Add 2.0 mL 0.5% Sodium Nitrite Add_Acetic_Acid->Add_NaNO2 Add_Catechol Add 2.0 mL 0.1% Catechol Add_NaNO2->Add_Catechol Add_NaOH Add 0.3 mL 4% NaOH Add_Catechol->Add_NaOH Dilute Dilute to 10 mL with Distilled Water Add_NaOH->Dilute Incubate Incubate for 5 min Dilute->Incubate Measure_Abs Measure Absorbance at 425 nm Incubate->Measure_Abs

Caption: Workflow for Ambroxol determination by diazotization and coupling with catechol.

C. Protocol 2: Charge-Transfer Complex Formation with Chloranilic Acid

This method involves the formation of a colored charge-transfer complex between this compound (electron donor) and chloranilic acid (π-acceptor).[2]

Reagents:

  • 1.0% (w/v) Chloranilic acid (CAA) solution

Procedure:

  • Pipette different aliquots of the standard drug solution into a series of volumetric flasks to obtain concentrations in the range of 5-40 µg/mL.[2]

  • To each flask, add 5 mL of 1.0% CAA solution.[2]

  • Mix the solutions and allow them to stand for a few minutes.

  • Measure the absorbance of the pale yellow colored complex at 430 nm against a reagent blank.[2]

Diagram of Experimental Workflow:

experimental_workflow_charge_transfer cluster_prep Solution Preparation cluster_reaction Reaction Steps cluster_measurement Measurement Ambroxol Ambroxol Solution (5-40 µg/mL) Add_CAA Add 5 mL 1.0% Chloranilic Acid Ambroxol->Add_CAA Mix Mix and Stand Add_CAA->Mix Measure_Abs Measure Absorbance at 430 nm Mix->Measure_Abs

Caption: Workflow for Ambroxol determination by charge-transfer complexation.

D. Protocol 3: Dithiocarbamic Acid Formation

This colorimetric method is based on the reaction of the amine group in this compound with carbon disulphide to form dithiocarbamic acid, which then forms a colored chelate with cupric chloride.[9][10]

Reagents:

  • Carbon disulphide-pyridine-isopropyl alcohol (CPI) reagent (35 mL CS₂, 25 mL pyridine, 65 mL isopropyl alcohol)[9][10]

  • Cupric chloride reagent (0.12 g CuCl₂ in 250 mL water, diluted to 500 mL with pyridine)[10]

  • 10% (v/v) Aqueous acetic acid

  • Benzene

  • Isopropyl alcohol

Procedure:

  • Take 1 mL of the standard this compound solution (1 mg/mL) in a separating funnel.[9]

  • Add 4 mL of CPI reagent and 2 mL of cupric chloride reagent.[9]

  • Allow the mixture to stand for 10 minutes and then shake vigorously.[10]

  • Add 3 mL of aqueous acetic acid solution and 3 mL of benzene.[9]

  • Agitate the mixture for 5 minutes and allow the two phases to separate.[9]

  • Collect the upper organic layer in a 10 mL volumetric flask.[9]

  • Make up the volume with isopropyl alcohol and let it stand for 20 minutes.[9]

  • Measure the absorbance of the yellowish-orange chromophore at 448 nm against a reagent blank.[9][10]

Diagram of Experimental Workflow:

experimental_workflow_dithiocarbamic_acid Start 1 mL Ambroxol Solution (1 mg/mL) in Separating Funnel Add_Reagents Add 4 mL CPI Reagent and 2 mL Cupric Chloride Start->Add_Reagents Stand_Shake Stand for 10 min, then Shake Vigorously Add_Reagents->Stand_Shake Add_Acid_Benzene Add 3 mL Acetic Acid and 3 mL Benzene Stand_Shake->Add_Acid_Benzene Agitate_Separate Agitate for 5 min, Allow Phases to Separate Add_Acid_Benzene->Agitate_Separate Collect_Organic Collect Upper Organic Layer in 10 mL Volumetric Flask Agitate_Separate->Collect_Organic Dilute_Stand Dilute with Isopropyl Alcohol, Stand for 20 min Collect_Organic->Dilute_Stand Measure_Abs Measure Absorbance at 448 nm Dilute_Stand->Measure_Abs

Caption: Workflow for Ambroxol determination via dithiocarbamic acid formation.

IV. Conclusion

The spectrophotometric methods described provide simple, accurate, and precise means for the determination of this compound in bulk and pharmaceutical dosage forms. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The colorimetric methods, in particular, offer enhanced selectivity over direct UV spectrophotometry. The provided protocols and comparative data will aid researchers and quality control analysts in selecting and implementing the most suitable method for their specific needs.

References

Application Notes and Protocols: The Use of Ambroxol Hydrochloride in Patient-Derived Induced Pluripotent Stem Cells (iPSCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol hydrochloride, a commonly used mucolytic agent, has emerged as a promising therapeutic candidate for lysosomal storage disorders, particularly Gaucher disease and GBA1-associated Parkinson's disease.[1][2] Its mechanism of action is primarily attributed to its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is deficient in these conditions due to mutations in the GBA1 gene.[2][3] Ambroxol has been shown to enhance GCase activity and protein levels, facilitate its proper folding and trafficking to the lysosome, and modulate cellular pathways such as autophagy and the endoplasmic reticulum-associated degradation (ERAD) pathway.[1] Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful in vitro model to study the cellular pathology of these diseases and to evaluate the efficacy of potential therapeutics like Ambroxol. This document provides detailed application notes and protocols for the use of this compound in patient-derived iPSC models.

Data Presentation: Efficacy of Ambroxol in Cellular Models

The following tables summarize the quantitative effects of this compound treatment on GCase activity and protein levels in various patient-derived cellular models.

Table 1: Effect of Ambroxol on GCase Protein Levels

Cell TypePatient GroupAmbroxol ConcentrationDuration of TreatmentMedian Increase in GCase Protein (% of untreated)Reference
FibroblastsHealthy ControlsNot SpecifiedNot Specified30%[4][5]
FibroblastsGaucher Disease (GD)Not SpecifiedNot Specified100%[4][5]
FibroblastsParkinson's Disease with GBA1 mutations (PD-GBA)Not SpecifiedNot Specified50%[4][5]
FibroblastsNon-manifesting GBA1 carriers (NMC)Not SpecifiedNot Specified35%[4][5]
Cholinergic Neurons (N370S/WT GBA1)Parkinson's DiseaseNot Specified6 days50%[6]

Table 2: Effect of Ambroxol on GCase Enzyme Activity

Cell TypePatient GroupAmbroxol ConcentrationDuration of TreatmentIncrease in GCase ActivityReference
FibroblastsHealthy ControlsNot SpecifiedNot SpecifiedSignificant Increase[4]
FibroblastsGaucher Disease (GD)Not SpecifiedNot SpecifiedSignificant Increase[4]
FibroblastsParkinson's Disease with GBA1 mutations (PD-GBA)Not SpecifiedNot SpecifiedSignificant Increase[4]
MacrophagesGaucher Disease (GD)Not Specified4 days3.3-fold increase[7]
MacrophagesGBA1-associated Parkinson's Disease (GBA-PD)Not Specified4 days3.5-fold increase[7]
Cholinergic Neurons (N370S/WT GBA1)Parkinson's DiseaseNot Specified6 days55% increase[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Ambroxol and a typical experimental workflow for its evaluation in patient-derived iPSCs.

cluster_ER Endoplasmic Reticulum cluster_Ambroxol cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome GBA1 Mutant GBA1 mRNA Ribosome Ribosome GBA1->Ribosome Translation Misfolded_GCase Misfolded GCase Ribosome->Misfolded_GCase ERAD ER-Associated Degradation (ERAD) Misfolded_GCase->ERAD Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Facilitates proper folding Proteasome Proteasome ERAD->Proteasome Degradation Ambroxol Ambroxol Ambroxol->Misfolded_GCase Acts as a pharmacological chaperone Functional_GCase Functional GCase Correctly_Folded_GCase->Functional_GCase Trafficking Glucosylceramide Glucosylceramide Functional_GCase->Glucosylceramide Hydrolysis Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose

Proposed mechanism of Ambroxol as a pharmacological chaperone for GCase.

Patient_Biopsy Patient Skin Biopsy (e.g., from GD or GBA-PD patient) Fibroblast_Culture Fibroblast Culture Patient_Biopsy->Fibroblast_Culture iPSC_Reprogramming iPSC Reprogramming Fibroblast_Culture->iPSC_Reprogramming iPSC_Line Patient-Derived iPSC Line iPSC_Reprogramming->iPSC_Line Differentiation Differentiation into Dopaminergic Neurons iPSC_Line->Differentiation Neuronal_Culture Mature Dopaminergic Neuron Culture Differentiation->Neuronal_Culture Ambroxol_Treatment This compound Treatment Neuronal_Culture->Ambroxol_Treatment Analysis Functional and Molecular Analysis Ambroxol_Treatment->Analysis GCase_Assay GCase_Assay Analysis->GCase_Assay GCase Activity Assay Western_Blot Western_Blot Analysis->Western_Blot Western Blot (GCase, α-synuclein) Immunofluorescence Immunofluorescence Analysis->Immunofluorescence Immunofluorescence (Lysosomal markers)

Experimental workflow for evaluating Ambroxol in patient-derived iPSCs.

GBA1_Mutation GBA1 Mutation Reduced_GCase Reduced GCase Activity GBA1_Mutation->Reduced_GCase Lysosomal_Dysfunction Lysosomal Dysfunction Reduced_GCase->Lysosomal_Dysfunction Substrate_Accumulation Glucosylceramide Accumulation Lysosomal_Dysfunction->Substrate_Accumulation Alpha_Synuclein α-synuclein Aggregation Lysosomal_Dysfunction->Alpha_Synuclein Cellular_Stress Cellular Stress (ER stress, Oxidative stress) Substrate_Accumulation->Cellular_Stress Alpha_Synuclein->Cellular_Stress Neurodegeneration Neurodegeneration Cellular_Stress->Neurodegeneration Ambroxol Ambroxol Treatment Increased_GCase Increased GCase Activity Ambroxol->Increased_GCase Restored_Lysosomal Restored Lysosomal Function Increased_GCase->Restored_Lysosomal Reduced_Substrate Reduced Substrate Accumulation Restored_Lysosomal->Reduced_Substrate Reduced_Alpha_Synuclein Reduced α-synuclein Restored_Lysosomal->Reduced_Alpha_Synuclein Reduced_Stress Reduced Cellular Stress Reduced_Substrate->Reduced_Stress Reduced_Alpha_Synuclein->Reduced_Stress Neuroprotection Neuroprotection Reduced_Stress->Neuroprotection

Logical relationship between GBA1 mutation, pathology, and Ambroxol's effects.

Experimental Protocols

Differentiation of iPSCs into Dopaminergic Neurons

This protocol is adapted from previously published methods and outlines the generation of midbrain dopaminergic neurons from iPSCs.[2][4][8]

Materials:

  • Patient-derived iPSCs

  • Matrigel-coated plates

  • Essential 8 Flex complete medium

  • NB/B27 medium

  • Small molecules and growth factors: LDN193189, SB431542, SHH, Purmorphamine, CHIR99021, FGF8b, BDNF, GDNF, L-ascorbic acid, DAPT, TGFβ3, Db-cAMP

  • Y-27632 ROCK inhibitor

Procedure:

  • iPSC Culture: Culture patient-derived iPSCs on Matrigel-coated plates in Essential 8 Flex complete medium. Ensure colonies are densely packed with a high nuclear-to-cytoplasm ratio before starting differentiation.[2]

  • Neural Induction (Day 0-11):

    • On Day 0, dissociate iPSCs and plate them as a monolayer.

    • Culture in NB/B27 medium supplemented with LDN193189 and SB431542 for dual SMAD inhibition to induce neural fate.[4]

  • Midbrain Floor Plate Patterning (Day 11-25):

    • Passage the neural progenitor cells (NPCs).

    • Culture in NB/B27 medium supplemented with SHH, Purmorphamine, CHIR99021, and FGF8b to pattern the NPCs towards a midbrain floor plate identity.[8]

  • Dopaminergic Neuron Differentiation and Maturation (Day 25-65+):

    • Withdraw the patterning factors.

    • Culture the cells in NB/B27 medium supplemented with BDNF, GDNF, L-ascorbic acid, DAPT, TGFβ3, and Db-cAMP to promote differentiation and maturation of dopaminergic neurons.[2]

    • Mature neurons, characterized by the expression of MAP2 and TH, are typically observed after 65 days of differentiation.[2]

This compound Treatment

Materials:

  • Mature iPSC-derived dopaminergic neuron cultures

  • This compound stock solution (e.g., 10 mM in DMSO or water)

  • Culture medium

Procedure:

  • Prepare a stock solution of this compound.

  • On the day of treatment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 30 µM, 60 µM).[7]

  • Replace the existing medium in the neuronal cultures with the Ambroxol-containing medium.

  • Incubate the cells for the desired duration (e.g., 4-6 days), replacing the medium with freshly prepared Ambroxol-containing medium every 2-3 days.[6][7]

Live-Cell Imaging of GCase Activity

This protocol utilizes a fluorescent substrate to measure GCase activity in live iPSC-derived neurons.[1][9]

Materials:

  • iPSC-derived dopaminergic neurons cultured in 96-well imaging plates

  • PFB-FDGlu GCase substrate

  • LysoTracker Deep Red

  • FluoroBrite DMEM

  • High-content imaging system (e.g., Opera Phenix)

Procedure:

  • Incubate neurons with 50 nM LysoTracker Deep Red for 30 minutes at 37°C to label lysosomes.[1]

  • Prepare a working solution of the GCase substrate PFB-FDGlu.

  • Remove the LysoTracker solution and add the PFB-FDGlu working solution to each well.[1]

  • Immediately begin live-cell imaging using a high-content imaging system equipped with an environmental chamber (37°C, 5% CO₂).[10]

  • Acquire images at regular intervals to monitor the increase in fluorescence as GCase cleaves the substrate.

  • Analyze the images to quantify the fluorescence intensity per cell over time, which is proportional to GCase activity.[10]

Western Blot for GCase and α-synuclein

This protocol describes the detection of GCase and α-synuclein protein levels in iPSC-derived neuron lysates.[11][12]

Materials:

  • Treated and untreated iPSC-derived dopaminergic neuron cultures

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GCase, anti-α-synuclein, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.[11]

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[12]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Immunofluorescence for Lysosomal Markers

This protocol allows for the visualization of lysosomes and other cellular compartments in iPSC-derived neurons.[13]

Materials:

  • Treated and untreated iPSC-derived dopaminergic neurons on coverslips or in imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-LAMP1 for lysosomes)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[14]

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.[13]

  • Block the cells with blocking buffer for 1 hour.[13]

  • Incubate with primary antibodies overnight at 4°C.[13]

  • Wash the cells and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips or image the plates using a fluorescence microscope.

Conclusion

The use of this compound in patient-derived iPSC models provides a valuable platform for investigating the pathophysiology of Gaucher disease and GBA1-associated Parkinson's disease, as well as for screening and validating potential therapeutic compounds. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this model system in their drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ambroxol Hydrochloride Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ambroxol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with this compound in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the common reasons for this?

A1: this compound is known to be sparingly soluble in water.[1][2][3] Several factors can contribute to dissolution difficulties:

  • pH of the Buffer: The solubility of this compound is highly dependent on the pH of the solution. It is more soluble in acidic conditions and its solubility increases as the pH becomes more alkaline.[4]

  • Temperature: While heating can sometimes aid dissolution, the effect of temperature on this compound's solubility in aqueous buffers is not extensively documented in readily available literature. However, for many compounds, increased temperature enhances solubility. It is important to consider the thermal stability of this compound, which has a melting point between 233-240°C.[3][5]

  • Buffer Composition: The specific components of your buffer system can influence the solubility of the compound.

  • Purity of the Compound: Impurities in the this compound powder can affect its dissolution characteristics.

Q2: What is the recommended pH for dissolving this compound in an aqueous buffer?

A2: The optimal pH for dissolving this compound depends on the desired final concentration and the specific buffer system being used. Generally, a slightly acidic to neutral pH is a good starting point. For instance, in one study, the solubility was significantly higher in a phosphate (B84403) buffer at pH 7.4 compared to a more acidic environment or distilled water.[4] A patent for an injectable solution of this compound describes a final pH between 4.0 and 4.5.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, the use of co-solvents is a highly effective method for enhancing the solubility of this compound. Commonly used co-solvents include:

  • Propylene Glycol and Glycerol: These are often used in pharmaceutical formulations to increase the solubility of this compound.[2]

  • Ethanol and Methanol (B129727): this compound is soluble in methanol and slightly soluble in ethanol.[3][6] However, the compatibility of these organic solvents with your experimental system (e.g., cell culture) must be considered.

  • Citric Acid, Disodium Hydrogen Phosphate, and Sodium Sulfite: A patented method utilizes a combination of these substances to act as co-solvents and antioxidants, effectively dissolving this compound in water for injection.

Q4: Are there any specific buffer systems that are recommended for this compound?

A4: Phosphate-buffered saline (PBS) and citrate (B86180) buffers are commonly used in biological research and can be suitable for preparing this compound solutions. The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH and ionic strength.

Q5: My this compound solution appears cloudy or forms a precipitate over time. What should I do?

A5: Cloudiness or precipitation can indicate that the compound is not fully dissolved or is coming out of solution. Here are some troubleshooting steps:

  • Verify the pH: Check and adjust the pH of your solution to ensure it is within the optimal range for this compound solubility.

  • Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) while stirring to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Using a bath sonicator for a short period can help to break up aggregates and promote dissolution.

  • Filter Sterilization: If you need a sterile solution for cell culture, use a 0.22 µm syringe filter after the compound is fully dissolved. This will also remove any undissolved particulates.

  • Fresh Preparation: It is often best to prepare this compound solutions fresh before each experiment to minimize the risk of precipitation.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various aqueous solutions. This data can help you select the appropriate solvent and conditions for your experiments.

Solvent/BufferpHTemperature (°C)Solubility
Distilled Water-AmbientSparingly soluble[1][2][3]
0.1 N Hydrochloric Acid1.2Ambient3.66 µg/mL[4]
Phosphate Buffer6.8Ambient22.098 µg/mL[4]
Phosphate Buffer7.4Ambient57.37 µg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in PBS (pH 7.4)

This protocol provides a general method for preparing a stock solution of this compound in a common laboratory buffer.

Materials:

  • This compound powder (Molecular Weight: 414.56 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the this compound: Accurately weigh out 4.15 mg of this compound powder for every 1 mL of PBS to achieve a final concentration of 10 mM.

  • Add the buffer: Transfer the weighed powder to a sterile conical tube. Add the desired volume of PBS (pH 7.4).

  • Dissolve the compound: Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer. Stir the solution at a moderate speed at room temperature.

  • Aid dissolution (if necessary): If the compound does not dissolve completely, you can try the following:

    • Gentle Warming: Place the tube in a 37°C water bath for 15-30 minutes while continuing to stir.

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

  • Verify the pH: Once the solution appears clear, check the pH using a calibrated pH meter. If necessary, adjust the pH back to 7.4 using small volumes of sterile 1 N HCl or 1 N NaOH.

  • Filter sterilize: For use in cell culture or other sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: It is recommended to prepare fresh solutions. If short-term storage is necessary, store the solution at 2-8°C and use it within a few days. For longer-term storage, aliquoting and freezing at -20°C may be possible, but stability under these conditions should be verified.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Involvement

This compound has been shown to modulate several key signaling pathways, which may be relevant to its therapeutic effects. The diagrams below illustrate the logical relationships within these pathways.

G Experimental Workflow for this compound Solution Preparation start Start weigh Weigh Ambroxol HCl start->weigh add_buffer Add Aqueous Buffer weigh->add_buffer dissolve Stir to Dissolve add_buffer->dissolve check_solubility Is it fully dissolved? dissolve->check_solubility adjust_ph Adjust pH check_solubility->adjust_ph No filter Filter Sterilize (0.22 µm) check_solubility->filter Yes warm_sonicate Gently Warm / Sonicate adjust_ph->warm_sonicate warm_sonicate->dissolve end Ready for Use filter->end

A simplified workflow for preparing this compound solutions.

Wnt_Pathway Ambroxol's Influence on the Wnt/β-catenin Pathway Ambroxol Ambroxol Wnt Wnt Ligand Ambroxol->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin Part of degradation complex TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Ambroxol can activate the Wnt/β-catenin signaling pathway.

Erk_Pathway Ambroxol's Modulation of the Erk 1/2 Pathway Ambroxol Ambroxol Erk Erk1/2 Ambroxol->Erk Inhibits (in some contexts) Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MEK->Erk Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Erk->Transcription_Factors Phosphorylates and activates

Ambroxol can inhibit the Erk 1/2 signaling pathway.

IRE1a_TRAF2_Pathway Ambroxol's Effect on the IRE1α/TRAF2 Pathway Ambroxol Ambroxol IRE1a IRE1α Ambroxol->IRE1a Suppresses ER_Stress Endoplasmic Reticulum Stress ER_Stress->IRE1a TRAF2 TRAF2 IRE1a->TRAF2 Recruits ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis Promotes

Ambroxol can suppress the IRE1α/TRAF2 signaling pathway.

References

Optimizing Ambroxol Hydrochloride Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ambroxol (B1667023) hydrochloride in in vitro experiments. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for Ambroxol hydrochloride in in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the specific cell type and the biological process being investigated. Based on published studies, a general starting range for exploring its effects on lysosomal function and neuroprotection is between 10 µM and 60 µM.[1][2] For anti-inflammatory and antioxidant effects, concentrations can vary, with some studies using up to 100 µM.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is sparingly soluble in water but soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[3][4] For cell culture applications, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[2] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: Is this compound toxic to cells in vitro?

A3: this compound can exhibit cytotoxicity at high concentrations. For instance, in A549 lung cancer cells, the IC50 value was determined to be 3.74 µg/mL.[5][6] It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line and experimental duration. One study indicated that ambroxol showed no toxicity up to 50 μM in Vero-E6 cells, with some toxicity appearing at 75 μM.[7]

Q4: What are the known signaling pathways affected by this compound in vitro?

A4: this compound has been shown to modulate several key signaling pathways. It is known to act as a chaperone for the enzyme glucocerebrosidase (GCase), enhancing its activity and promoting lysosomal function.[2][8] This can, in turn, influence autophagy and the clearance of protein aggregates.[8][9] Additionally, Ambroxol has been reported to have anti-inflammatory properties by reducing pro-inflammatory cytokines and may influence pathways like NF-κB.[8][10] It has also been shown to promote neural stem cell differentiation into neurons through the Wnt/β-Catenin pathway.[11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound - Sub-optimal concentration.- Insufficient incubation time.- Cell line is not responsive.- Degradation of the compound.- Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM).- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify the expression of the target protein (e.g., GCase) in your cell line.- Prepare fresh stock solutions and store them properly (protected from light at -20°C).
High cell death or cytotoxicity - Ambroxol concentration is too high.- High concentration of the solvent (e.g., DMSO).- Contamination of the cell culture.- Determine the IC50 value using a cytotoxicity assay and use concentrations well below this value.- Ensure the final solvent concentration is minimal and include a vehicle control in your experiments.- Check for mycoplasma or bacterial contamination.
Precipitation of this compound in culture medium - Poor solubility at the working concentration.- Interaction with components in the serum or medium.- Ensure the stock solution is fully dissolved before diluting in the medium.- Prepare the final dilution immediately before adding to the cells.- Consider reducing the serum concentration if permissible for your cell line.
Inconsistent or variable results - Inconsistent cell passage number or density.- Variability in drug preparation.- Pipetting errors.- Use cells within a consistent passage number range and seed them at a uniform density.- Prepare a large batch of stock solution for the entire experiment to minimize variability.- Calibrate pipettes and ensure accurate dilutions.

Data Summary: Effective Concentrations of this compound in Vitro

Application Cell Type Concentration Range Observed Effect Reference
Lysosomal Function / GCase Chaperoning Human Fibroblasts10 µM - 60 µMIncreased GCase activity and protein levels.[2]
Primary Cortical Neurons10 µM - 30 µMIncreased GCase activity and mRNA levels.[1][12]
Neuroprotection HT-22 Hippocampal Neuronal Cells20 µM (optimal)Mitigated Aβ and α-synuclein-induced apoptosis and protein aggregation.[9][13]
Neural Stem Cell Differentiation Neural Stem Cells30 µM - 90 µM (60 µM optimal)Promoted differentiation into neurons.[11]
Anti-inflammatory Human NeutrophilsIC50: 146.7 µMInhibition of O2- production.[14]
Murine Macrophages30 - 90 mg/kg (in vivo)Reduced pro-inflammatory cytokines.[15]
Antibacterial Staphylococcus aureus0.75 - 1.5 mg/mL (MIC)Inhibition of bacterial growth and biofilm formation.[10]
Cytotoxicity A549 Lung Cancer CellsIC50: 3.74 µg/mLCytotoxic effect.[5][6]

Experimental Protocols

Protocol 1: Determination of Glucocerebrosidase (GCase) Activity in Fibroblasts
  • Cell Seeding: Plate human fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Ambroxol Treatment: Prepare working solutions of this compound in cell culture medium at final concentrations of 10 µM, 30 µM, and 60 µM.[2] Aspirate the old medium from the cells and add 100 µL of the Ambroxol-containing medium or vehicle control (medium with the same concentration of DMSO) to the respective wells.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and incubating on ice for 30 minutes.

  • GCase Activity Assay: Use a commercially available GCase activity assay kit that utilizes a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Normalize the GCase activity to the total protein concentration in each sample, determined by a BCA or Bradford assay. Express the results as a percentage of the control.

Protocol 2: Assessment of Neuroprotection in HT-22 Cells
  • Cell Seeding: Seed HT-22 hippocampal neuronal cells in a 24-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to amyloid-β (Aβ) and α-synuclein (αSyn) oligomers to induce neurotoxicity.[9]

  • Ambroxol Treatment: Concurrently with the neurotoxins, treat the cells with this compound at various concentrations (e.g., 5, 10, 20, 40 µM) for 24 hours. A 20 µM concentration has been shown to be effective.[9][13]

  • Cell Viability Assay (MTT):

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan (B1609692) crystals in 200 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis Assay (Western Blot for Cleaved Caspase-3):

    • Lyse the cells and collect the protein lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved caspase-3 and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: For the MTT assay, express cell viability as a percentage of the untreated control. For Western blotting, quantify the band intensities and normalize the cleaved caspase-3 levels to the loading control.

Visualizations

GCase_Signaling_Pathway Ambroxol Ambroxol hydrochloride GCase_misfolded Misfolded GCase (in ER) Ambroxol->GCase_misfolded Acts as a chaperone GCase_folded Correctly Folded GCase GCase_misfolded->GCase_folded Promotes folding Lysosome Lysosome GCase_folded->Lysosome Trafficking Glucosylceramide Glucosylceramide Autophagy Autophagy Lysosome->Autophagy Enhanced function Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose Hydrolysis by GCase Protein_Aggregates Protein Aggregates (e.g., α-synuclein) Autophagy->Protein_Aggregates Engulfs Clearance Aggregate Clearance Autophagy->Clearance Degrades into

Caption: this compound's mechanism of action on GCase and autophagy.

Experimental_Workflow_Neuroprotection start Start seed_cells Seed HT-22 Cells start->seed_cells induce_toxicity Induce Neurotoxicity (Aβ + α-synuclein) seed_cells->induce_toxicity treat_ambroxol Treat with Ambroxol (Dose-Response) induce_toxicity->treat_ambroxol incubate Incubate for 24h treat_ambroxol->incubate endpoint_assays Endpoint Assays incubate->endpoint_assays mtt_assay MTT Assay (Cell Viability) endpoint_assays->mtt_assay wb_assay Western Blot (Cleaved Caspase-3) endpoint_assays->wb_assay end End mtt_assay->end wb_assay->end

Caption: Workflow for assessing Ambroxol's neuroprotective effects.

References

Identifying and characterizing Ambroxol hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and characterization of Ambroxol (B1667023) hydrochloride degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for the forced degradation of Ambroxol hydrochloride?

A1: Forced degradation studies for this compound are typically conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3]

Q2: What is the primary degradation pathway for this compound?

A2: this compound is known to be susceptible to degradation, particularly through hydrolysis and oxidation.[1][2][3] One identified degradation pathway involves the formation of trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol under conditions of heat and humidity.[2]

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying this compound and its degradation products. For structural elucidation and characterization of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[2]

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: Studies have shown that certain excipients can affect the thermal stability of this compound. For instance, polyvinylpyrrolidone (B124986) and magnesium stearate (B1226849) can impact its stability, while lactose (B1674315) monohydrate may contribute to faster degradation.[1][4]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 1N Hydrochloric acid.
  • Store the solution at room temperature for specified time intervals (e.g., 30, 60, 90 minutes, and 3 days).[3][5]
  • At each interval, withdraw an aliquot, neutralize with an appropriate amount of 1N Sodium hydroxide, and dilute with a suitable solvent (e.g., methanol (B129727) or mobile phase) to a known concentration for analysis.

2. Alkaline Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1M Sodium hydroxide.
  • Store the solution at room temperature for specified time intervals.[3]
  • At each interval, withdraw an aliquot, neutralize with 0.1M Hydrochloric acid, and dilute as described for acid hydrolysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of 3% (v/v) hydrogen peroxide solution in methanol.
  • Store the solution at room temperature in the dark for 8 hours to prevent photolytic degradation.[6]
  • At the end of the period, withdraw an aliquot and dilute for analysis.

4. Thermal Degradation:

  • Place the powdered drug in a petri dish and expose it to dry heat at a specified temperature (e.g., 55°C) for a defined period (e.g., 3 hours).[6]
  • After exposure, allow the sample to cool to room temperature, weigh accurately, dissolve in a suitable solvent, and dilute for analysis.

5. Photolytic Degradation:

  • Expose the drug substance to UV light (e.g., 254 nm) for a specified duration.
  • Prepare a solution of the exposed sample for analysis.

Protocol 2: HPLC Method for Analysis

This is a general-purpose stability-indicating HPLC method. Method validation and optimization are crucial for specific applications.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 50:50 v/v) with pH adjusted to 3.0.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 246 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Approx.)Reference
Acid Hydrolysis1N HCl90 minutesRoom Temp41.58%[3][5]
Acid Hydrolysis1N HCl3 daysRoom Temp49.47%[3][5]
Alkaline Hydrolysis0.1M NaOH90 minutesRoom Temp29.15%[3]
Alkaline Hydrolysis0.1M NaOH3 daysRoom Temp22.94%[3]
Oxidative Degradation3% H₂O₂90 minutesRoom Temp41.58%[3]
Oxidative Degradation3% H₂O₂3 daysRoom Temp56.58%[3]
Thermal DegradationDry Heat3 hours55°CSignificant[6]

Note: The percentage of degradation can vary depending on the exact experimental conditions and the formulation.

Table 2: Identified Degradation Products and Impurities of this compound

Impurity/Degradation Product NameStructureNotes
trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanolAvailable in literature[2]A known degradation product formed under heat and humidity.
Ambroxol EP Impurity A (Bromhexine)Available from pharmacopeial standardsA related substance and potential impurity.
Ambroxol EP Impurity BAvailable from pharmacopeial standardsA known impurity.
Ambroxol EP Impurity CAvailable from pharmacopeial standardsA known impurity.
2-chloro-4, 6-dibromoanilineNot providedIdentified as a disinfection by-product during chlorination.[7]
2, 4, 6-tribromoanilineNot providedIdentified as a disinfection by-product during chlorination.[7]

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Sample Analysis Alkali Alkaline Hydrolysis Alkali->HPLC Sample Analysis Oxidation Oxidative Degradation Oxidation->HPLC Sample Analysis Thermal Thermal Degradation Thermal->HPLC Sample Analysis Photo Photolytic Degradation Photo->HPLC Sample Analysis LCMS LC-MS/MS for Identification HPLC->LCMS For Unknown Peaks Quantification Quantification of Degradants HPLC->Quantification NMR NMR for Structure Elucidation LCMS->NMR For Detailed Structure Characterization Characterization of Degradants LCMS->Characterization NMR->Characterization Pathway Degradation Pathway Elucidation Characterization->Pathway Ambroxol This compound Sample Ambroxol->Acid Stress Application Ambroxol->Alkali Stress Application Ambroxol->Oxidation Stress Application Ambroxol->Thermal Stress Application Ambroxol->Photo Stress Application

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway Ambroxol This compound Degradant1 trans-4-(6,8-dibromoquinazolin- 3(4H)-yl)cyclohexanol Ambroxol->Degradant1 Heat, Humidity Other Other Degradation Products Ambroxol->Other Acid/Alkali Hydrolysis, Oxidation, Photolysis

Caption: Simplified degradation pathway of this compound.

Troubleshooting Guide

Problem: Peak Tailing for Ambroxol or its Degradation Products

Possible Cause Suggested Solution
Secondary interactions with residual silanols on the HPLC column. 1. Ensure the mobile phase pH is appropriately controlled (e.g., pH 3.0) to suppress silanol (B1196071) activity. 2. Consider using a column with end-capping or a base-deactivated stationary phase. 3. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations.
Column Overload. 1. Reduce the concentration of the injected sample. 2. Decrease the injection volume.
Extra-column band broadening. 1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected and have no dead volume.

Problem: Poor Resolution Between Ambroxol and a Degradation Product

Possible Cause Suggested Solution
Inadequate mobile phase composition. 1. Optimize the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A slight decrease in the organic content can increase retention and improve resolution. 2. Adjust the pH of the mobile phase, as the ionization state of the analytes can significantly affect their retention.
Suboptimal column chemistry. 1. Try a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) that may offer different selectivity.
High flow rate. 1. Reduce the flow rate to increase the efficiency of the separation.

Problem: Variability in Retention Times

Possible Cause Suggested Solution
Inconsistent mobile phase preparation. 1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and solvent ratios. 2. Degas the mobile phase thoroughly before and during use to prevent bubble formation.
Fluctuations in column temperature. 1. Use a column oven to maintain a constant and uniform temperature.
Pump issues. 1. Check for leaks in the pump and ensure the pump seals are in good condition. 2. Prime the pump to remove any trapped air bubbles.

Problem: Presence of Ghost Peaks in the Chromatogram

Possible Cause Suggested Solution
Contaminated mobile phase or glassware. 1. Use high-purity solvents and reagents. 2. Thoroughly clean all glassware used for mobile phase preparation.
Carryover from previous injections. 1. Implement a robust needle wash protocol in the autosampler. 2. Inject a blank solvent after a high-concentration sample to check for carryover.
Late eluting compounds from a previous run. 1. Increase the run time to ensure all components have eluted. 2. Incorporate a gradient elution or a column wash step at the end of each run.

References

Troubleshooting inconsistent results in Ambroxol hydrochloride GCase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ambroxol (B1667023) hydrochloride in Glucocerebrosidase (GCase) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ambroxol hydrochloride in GCase assays?

This compound acts as a pharmacological chaperone for the GCase enzyme.[1] Many mutations in the GBA1 gene, which encodes GCase, lead to misfolding of the enzyme in the endoplasmic reticulum (ER).[2] This misfolded protein is often targeted for degradation. Ambroxol binds to and stabilizes the GCase enzyme, particularly at the neutral pH of the ER, facilitating its correct folding and trafficking to the lysosome.[2][3] Once in the acidic environment of the lysosome, Ambroxol's binding affinity for GCase is significantly reduced, allowing the now correctly folded enzyme to be active and catabolize its substrate, glucosylceramide.[2][3]

Q2: What is the expected outcome of a successful this compound treatment in a GCase assay?

A successful experiment will demonstrate a dose-dependent increase in GCase enzyme activity in cells treated with Ambroxol compared to untreated control cells. This increase can range from 1.5 to 3.5-fold, depending on the specific GCase mutation and cell type being studied.[4] This increased activity is a direct result of higher levels of correctly folded and localized GCase protein in the lysosomes.

Q3: At what concentration should I use this compound in my cell culture?

The optimal concentration of this compound can vary between cell lines and specific mutations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Generally, concentrations ranging from 10 µM to 100 µM are reported to be effective.[2][5] It is important to note that at higher concentrations, Ambroxol can exhibit inhibitory effects on GCase activity.[6]

Q4: How long should I incubate the cells with this compound?

Incubation times can vary, but a common starting point is 24 to 48 hours. Some protocols extend the incubation up to 96 hours. The optimal incubation time should be determined empirically for your specific experimental setup.

Troubleshooting Guide

Issue 1: High Variability in GCase Activity Readings Between Replicates

Q: My GCase activity measurements are highly variable between my technical replicates. What could be the cause?

A: High variability can stem from several factors throughout the experimental workflow. Here are some common causes and solutions:

  • Inaccurate Pipetting: Small volumes of viscous solutions, like the assay buffer containing detergents, can be difficult to pipette accurately.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting techniques for viscous liquids to improve accuracy. When preparing serial dilutions, ensure thorough mixing at each step.

  • Incomplete Mixing in Wells: Failure to properly mix the enzyme, substrate, and buffer in each well of a microplate can lead to inconsistent reaction rates.

    • Solution: After adding all components to the wells, gently pipette up and down a few times or use a plate shaker at a low speed to ensure a homogenous reaction mixture.[7]

  • Edge Effects on Microplates: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can significantly impact enzyme activity.[7]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with a blank solution like water or assay buffer to create a humidity barrier.[7]

  • Inconsistent Incubation Times: If there is a delay in stopping the reaction across different wells, it can lead to variability in the amount of product formed.

    • Solution: Use a multichannel pipette to add the stop solution to all wells as simultaneously as possible.[7]

Issue 2: Low or No Detectable GCase Activity

Q: I am not observing any significant GCase activity, even in my control cells. What should I check?

A: A lack of GCase activity can be due to issues with the enzyme itself, the assay components, or the measurement conditions.

  • Degraded Enzyme: GCase, like most enzymes, is sensitive to degradation.

    • Solution: Prepare fresh cell or tissue lysates for each experiment. Avoid repeated freeze-thaw cycles of your samples. Ensure proper long-term storage at -80°C.[7]

  • Sub-optimal Assay Buffer pH: GCase activity is highly pH-dependent, with an optimal pH range of 5.2-5.9 to mimic the lysosomal environment.[7]

    • Solution: Verify the pH of your assay buffer before each experiment. Operating outside the optimal range can drastically reduce enzyme activity.[7]

  • Issues with 4-MUG Substrate: The fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), can degrade over time.

    • Solution: Prepare fresh 4-MUG solution before each assay.[8] Protect the solution from light, as it is light-sensitive.[8] A sonicator water bath can aid in its dissolution.[9]

  • Incorrect Instrument Settings: Incorrect wavelength settings on the fluorometer will lead to no or low signal detection.

    • Solution: Ensure the excitation and emission wavelengths are set correctly for the detection of 4-methylumbelliferone (B1674119) (4-MU), the fluorescent product of the GCase reaction (typically Ex: 355-365 nm, Em: 445-460 nm).[9][10]

Issue 3: Inconsistent or Unexpected Results with Ambroxol Treatment

Q: My results with Ambroxol treatment are not consistent, or I am seeing an inhibitory effect. What could be wrong?

A: Inconsistent effects of Ambroxol can be related to its concentration, the stability of the compound, or the specific characteristics of the cell line being used.

  • Ambroxol Concentration is Too High: At high concentrations, Ambroxol can act as an inhibitor of GCase activity.[6]

    • Solution: Perform a dose-response curve to identify the optimal concentration range that enhances GCase activity without causing inhibition in your specific cell model.[2]

  • Ambroxol Stability: The stability of this compound in solution can be affected by storage conditions.

    • Solution: Prepare fresh Ambroxol solutions for your experiments. If using a stock solution, ensure it is stored properly and has not undergone multiple freeze-thaw cycles. Studies have shown that the stability of Ambroxol can be influenced by pH and temperature.[11]

  • Cell-Specific Responses: The response to Ambroxol can vary significantly between different GCase mutations and cell types.[3]

    • Solution: Be aware that not all GCase mutations are responsive to Ambroxol chaperoning. For example, some mutations may lead to a protein that is too severely misfolded to be rescued. It is important to research the specific mutation you are working with.

Data Presentation

Table 1: Typical GCase Activity Assay Parameters

ParameterRecommended Value/RangeNotes
Assay Buffer pH 5.2 - 5.9Mimics the acidic environment of the lysosome, crucial for optimal GCase activity.[7]
4-MUG Substrate Concentration 2.5 mM - 5 mMA fresh solution should be prepared for each experiment and protected from light.[7][8]
Sodium Taurocholate Concentration ~15 mMActs as a detergent to solubilize the lipid substrate; essential for in vitro activity.[7]
Incubation Temperature 37°CStandard temperature for enzymatic assays.
Incubation Time 30 - 60 minutesShould be within the linear range of the reaction.
Stop Solution High pH buffer (e.g., 1M Glycine, pH 10.5)Stops the enzymatic reaction and allows for the fluorescence of 4-MU.[7][10]
Excitation Wavelength 355 - 365 nmFor detection of the 4-MU product.
Emission Wavelength 445 - 460 nmFor detection of the 4-MU product.

Table 2: Expected Fold Increase in GCase Activity with Ambroxol Treatment

GCase MutationCell TypeAmbroxol ConcentrationFold Increase in GCase Activity
N370S/N370SPatient Fibroblasts60 µM~1.5 - 2.0
F213IPatient Fibroblasts60 µM~1.5 - 2.0
Various GD mutationsPatient-derived MacrophagesNot specified~3.3
GBA-PD mutationsPatient-derived MacrophagesNot specified~3.5

Experimental Protocols

Key Experiment: In Vitro GCase Activity Assay in Cultured Cells

This protocol outlines the measurement of GCase activity in cell lysates using the fluorescent substrate 4-MUG.

Materials:

  • Cultured cells (e.g., patient-derived fibroblasts)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Phosphate Buffered Saline (PBS)

  • Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.4, containing sodium taurocholate and a detergent like Triton X-100)

  • 4-MUG Substrate Solution (in assay buffer)

  • Stop Solution (e.g., 1 M Glycine, pH 10.5)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for the desired incubation period (e.g., 24-48 hours).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a 96-well black plate, add a standardized amount of protein from each cell lysate to duplicate or triplicate wells.

    • Add the assay buffer to each well to bring the volume to the desired level.

    • Include a blank control (assay buffer only) and a positive control (recombinant GCase, if available).

    • To determine background fluorescence, include samples treated with a GCase inhibitor like Conduritol B Epoxide (CBE).[6]

    • Initiate the reaction by adding the 4-MUG substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Stop the reaction by adding the stop solution to all wells.

    • Measure the fluorescence in a fluorometer at the appropriate excitation and emission wavelengths for 4-MU.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Normalize the fluorescence readings to the protein concentration of each lysate.

    • Calculate the fold change in GCase activity for Ambroxol-treated samples compared to the vehicle-treated control.

Visualizations

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) misfolded_gcase Misfolded GCase Mutant chaperoned_gcase Ambroxol-GCase Complex misfolded_gcase->chaperoned_gcase Binding & Stabilization degradation ER-Associated Degradation misfolded_gcase->degradation Default Pathway ambroxol_er Ambroxol ambroxol_er->chaperoned_gcase folded_gcase Correctly Folded GCase chaperoned_gcase->folded_gcase Trafficking ambroxol_lyso Ambroxol folded_gcase->ambroxol_lyso Dissociation product Glucose + Ceramide folded_gcase->product Catalysis substrate Glucosylceramide substrate->folded_gcase

Caption: this compound signaling pathway.

Assay_Workflow start Start cell_culture 1. Cell Culture & Ambroxol Treatment start->cell_culture cell_lysis 2. Cell Lysis & Protein Quantification cell_culture->cell_lysis reaction_setup 3. Set up Reaction in 96-well Plate cell_lysis->reaction_setup incubation 4. Incubate at 37°C reaction_setup->incubation stop_reaction 5. Add Stop Solution incubation->stop_reaction read_fluorescence 6. Measure Fluorescence stop_reaction->read_fluorescence data_analysis 7. Data Analysis read_fluorescence->data_analysis end End data_analysis->end

Caption: GCase activity assay experimental workflow.

Troubleshooting_Logic inconsistent_results Inconsistent Results? high_variability High Variability? inconsistent_results->high_variability Yes low_activity Low/No Activity? inconsistent_results->low_activity No check_pipetting Check Pipetting & Mixing high_variability->check_pipetting Yes check_plate_layout Avoid Edge Effects high_variability->check_plate_layout Yes ambroxol_issue Ambroxol Issues? low_activity->ambroxol_issue No check_enzyme Check Enzyme Integrity low_activity->check_enzyme Yes check_reagents Check Reagent (pH, Substrate) low_activity->check_reagents Yes check_instrument Verify Instrument Settings low_activity->check_instrument Yes optimize_ambroxol Optimize Ambroxol Concentration ambroxol_issue->optimize_ambroxol Yes check_ambroxol_stability Check Ambroxol Stability ambroxol_issue->check_ambroxol_stability Yes

Caption: Troubleshooting logical relationships.

References

Improving the stability of Ambroxol hydrochloride solutions for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Ambroxol (B1667023) hydrochloride solutions for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of Ambroxol hydrochloride solutions?

A1: this compound in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents.[1][2][3][4] It is known to be sensitive to moisture and can degrade under acidic, alkaline, and oxidative conditions.[1][2][5]

Q2: What are the typical degradation products of this compound?

A2: Under stress conditions such as heat and humidity, one identified degradation product is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[6] Other degradation pathways can be triggered by acidic, alkaline, or oxidative environments.[1][2]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure stability, it is recommended to store this compound solutions in a tightly closed container, protected from light, in a dry and well-ventilated place.[7][8] Refrigeration is also recommended as a storage condition.[9] For long-term studies, it is crucial to minimize exposure to high temperatures and humidity.[3]

Q4: Can excipients be used to improve the stability of this compound solutions?

A4: Yes, certain excipients can enhance stability. Propylene (B89431) glycol has been shown to significantly improve the stability of this compound in aqueous solutions.[10][11] Other co-solvents and buffering agents can also be employed to maintain an optimal pH and reduce degradation.

Q5: What is the solubility of this compound in common solvents?

A5: this compound is sparingly soluble in water, slightly soluble in methylene (B1212753) chloride, and soluble in ethanol (B145695).[12] Its poor water solubility can be a factor to consider when preparing solutions for long-term studies.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation observed in the solution upon storage. - The concentration of this compound exceeds its solubility in the chosen solvent system.- Temperature fluctuations affecting solubility.- Prepare a more dilute solution.- Incorporate a co-solvent such as propylene glycol or ethanol to increase solubility.[10][12]- Store the solution at a constant, controlled temperature.[7]
Discoloration of the solution (e.g., turning brownish). - Degradation of this compound due to exposure to light or high temperatures.- Oxidative degradation.- Store the solution in amber-colored vials or protect it from light.[7]- Store at recommended refrigerated temperatures.[9]- Consider adding an antioxidant to the formulation, as Ambroxol itself has some antioxidant properties that may be overwhelmed.[14]
A significant decrease in the concentration of this compound over time, as determined by analytical methods. - Chemical degradation due to inappropriate pH.- Hydrolysis or oxidation.- Buffer the solution to a stable pH range. Studies have shown significant degradation in acidic (1N HCl) and alkaline (0.1M NaOH) conditions.[1][2]- De-gas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen) during preparation.
Formation of unknown peaks in chromatograms during stability analysis. - Degradation of this compound into one or more new chemical entities.- Characterize the degradation products using techniques like HPLC-MS/MS to understand the degradation pathway.[6]- Re-evaluate the storage conditions and formulation to prevent the formation of these impurities. Consider adjusting pH, protecting from light, or adding stabilizers.

Quantitative Data Summary

Table 1: Forced Degradation of this compound under Various Conditions

Condition Duration Assay Value (%) Reference
Acid Degradation (1N HCl)90 minutes58.42%[2]
Acid Degradation (1N HCl)3 days50.53%[2]
Alkali Degradation (0.1M NaOH)90 minutes70.85%[2]
Alkali Degradation (0.1M NaOH)3 days77.06%[2]
Oxidative Degradation90 minutes58.42%[2]
Oxidative Degradation3 days43.42%[2]
Thermal Degradation (Heat)-Drug undergoes degradation[4]
Oxidative Degradation-Drug undergoes degradation[4]

Note: The data indicates that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a stock solution with improved stability for use in long-term studies.

Materials:

  • This compound powder

  • Propylene glycol

  • Purified water (e.g., Milli-Q or equivalent)

  • Citric acid

  • Sodium citrate (B86180)

  • pH meter

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Co-solvent Mixture: In a volumetric flask, prepare a mixture of propylene glycol and purified water. A common starting point is a 20-40% propylene glycol solution.[10]

  • Dissolve this compound: Accurately weigh the desired amount of this compound powder and add it to the co-solvent mixture. Stir using a magnetic stirrer until the powder is completely dissolved.

  • Prepare Buffer: Prepare a citrate buffer solution to the desired pH. The pH should be adjusted to be close to neutral to avoid acid or base-catalyzed degradation.

  • Combine and Adjust pH: Add the buffer to the this compound solution. Check the final pH and adjust if necessary using small amounts of citric acid or sodium citrate solution.

  • Final Volume: Add purified water to reach the final desired volume.

  • Storage: Store the solution in a tightly sealed, light-protected container at a controlled temperature (refrigeration is recommended).[7][9]

Protocol 2: Stability Indicating HPTLC Method for this compound

This protocol outlines a High-Performance Thin-Layer Chromatography (HPTLC) method to assess the stability of this compound solutions.

Materials and Equipment:

  • HPTLC system (applicator, developing chamber, scanner)

  • Silica gel 60 F254 HPTLC plates

  • Toluene, ethyl acetate, methanol, and ammonia (B1221849) solution (for mobile phase)

  • This compound reference standard

  • Test solution of this compound

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of toluene: ethyl acetate: methanol: ammonia (e.g., in a ratio of 5:4:1:0.5 v/v/v/v).

  • Sample Application: Apply known concentrations of the this compound reference standard and the test solution as bands on the HPTLC plate.

  • Chromatographic Development: Develop the plate in a saturated developing chamber with the mobile phase until the solvent front has migrated a sufficient distance.

  • Drying: Dry the plate in an oven to evaporate the solvents.

  • Densitometric Analysis: Scan the dried plate using a densitometer at a wavelength of 254 nm.

  • Data Analysis: Compare the Rf value and peak area of the test solution to the reference standard. The appearance of additional peaks at different Rf values in the test sample indicates degradation.[4] The system should give a compact spot for pure this compound with an Rf value of approximately 0.53.[4]

Visualizations

Ambroxol_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products Ambroxol This compound Solution Degradation Degradation Ambroxol->Degradation Product1 trans-4-(6,8-dibromoquinazolin- 3(4H)-yl)cyclohexanol Degradation->Product1 Other Other Degradants Degradation->Other Acid Acidic pH Acid->Degradation Alkali Alkaline pH Alkali->Degradation Oxidation Oxidizing Agents Oxidation->Degradation Heat High Temperature Heat->Degradation Light UV/Visible Light Light->Degradation

Caption: Factors leading to the degradation of this compound solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis cluster_evaluation Evaluation Prep Prepare Stabilized Solution (e.g., with Propylene Glycol) Store Store under Controlled Conditions (Light-protected, Refrigerated) Prep->Store Sample Withdraw Samples at Time Points (T0, T1, T2...) Store->Sample Analyze Analyze using Stability- Indicating Method (e.g., HPTLC) Sample->Analyze Evaluate Assess Degradation (Compare to T0) Analyze->Evaluate

Caption: Workflow for a long-term stability study of this compound.

References

Addressing cytotoxicity of high concentrations of Ambroxol hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cytotoxicity of high concentrations of Ambroxol (B1667023) hydrochloride in cell culture experiments.

Troubleshooting Guide

Issue: Unexpectedly High Cell Death After Ambroxol Hydrochloride Treatment

Question: I am observing a significant decrease in cell viability at concentrations I expected to be non-toxic. What could be the cause?

Answer:

Several factors can contribute to higher-than-expected cytotoxicity with this compound. Consider the following possibilities:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, cancer cell lines like A549 have shown significant cytotoxicity, while other cell types, such as fibroblasts, have been reported to have low cytotoxicity at similar concentrations.[1][2][3] It is crucial to determine the specific IC50 for your cell line.

  • Concentration and Exposure Time: Cytotoxicity is dose- and time-dependent. High concentrations or prolonged exposure will invariably lead to increased cell death. Review your experimental design to see if either of these factors can be adjusted.

  • Solvent Effects: this compound is often dissolved in a solvent like DMSO before being diluted in cell culture media.[4] High concentrations of the solvent itself can be toxic to cells. Ensure your vehicle control (media with the same concentration of solvent) shows no toxicity.

  • Formulation: The formulation of Ambroxol can influence its cytotoxic effects. For example, nanosuspensions of Ambroxol have been shown to have a significantly higher cytotoxic effect on cells compared to the pure drug solution.[1]

Question: How can I mitigate the cytotoxic effects of this compound while still studying its other properties?

Answer:

Mitigating cytotoxicity can be approached in several ways:

  • Dose-Response Curve: Perform a thorough dose-response experiment to identify a concentration that allows you to study the desired effect (e.g., chaperone activity) without causing excessive cell death.

  • Time-Course Experiment: Reduce the duration of exposure to this compound. It's possible that a shorter treatment time is sufficient to observe the intended biological effect with minimal cytotoxicity.

  • Co-treatment with Protective Agents: Depending on the mechanism of cytotoxicity in your specific cell model, you could consider co-treatment with agents that counteract these effects. For example, if oxidative stress is a contributing factor, the use of an antioxidant might be beneficial.[5][6][7]

  • Serum Concentration in Media: The concentration of serum in your cell culture media can sometimes influence the effective concentration and cytotoxicity of a compound. Ensure you are using a consistent and appropriate serum concentration for your cell line.

Frequently Asked Questions (FAQs)

1. What is the known mechanism of this compound-induced cytotoxicity?

This compound can induce cytotoxicity through several mechanisms, including:

  • Induction of Apoptosis: This is a primary mechanism of cell death. Studies have shown that Ambroxol can lead to a loss of mitochondrial membrane potential and an increase in the levels of pro-apoptotic proteins like caspase-3, PARP, Bax, and p53.[1][8][9]

  • Cell Cycle Arrest: In some cell lines, Ambroxol has been observed to cause cell cycle arrest in the S phase.[10]

  • Inhibition of Autophagy: Ambroxol has been found to inhibit the late stage of autophagy, leading to the accumulation of autophagic vacuoles.[11][12] This can contribute to cell death in some contexts.

  • Modulation of Signaling Pathways: Ambroxol can influence various signaling pathways. For instance, it has been shown to decrease the levels of NF-κB, a key regulator of inflammation and cell survival.[1] In other contexts, it can suppress TLR-4/NF-κB signaling.[7]

2. What are the typical IC50 values for this compound?

The IC50 (half-maximal inhibitory concentration) values for this compound can vary significantly depending on the cell line and the formulation used. For example, in A549 human lung cancer cells, the IC50 of free Ambroxol was reported to be 3.74 µg/mL, while an Ambroxol nanosuspension had a much lower IC50 of 0.69 µg/mL.[1]

3. Is this compound always cytotoxic?

No, this compound is not always cytotoxic, especially at lower concentrations. In fact, it has shown protective effects in some models. For example, it can protect against Aβ and α-synuclein-induced neurotoxicity.[8] Studies on fibroblasts have also reported low cytotoxicity even at high concentrations.[2][3] Its cytotoxic effects are generally observed at higher concentrations and are cell-type dependent.

4. How should I prepare this compound for cell culture experiments?

This compound is typically dissolved in a suitable solvent, such as DMSO, to create a stock solution.[4] This stock solution is then further diluted in cell culture media to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture media is low enough to not cause any cytotoxic effects on its own.

Data Presentation

Table 1: Cytotoxicity of this compound in A549 Cells

FormulationIC50 (µg/mL)Reference
Ambroxol (ABX)3.74[1]
Ambroxol Nanosuspension (ABX-NS)0.69[1]

Table 2: Effect of this compound on Apoptotic and Signaling Markers in A549 Cells

MarkerEffect of Ambroxol TreatmentReference
Caspase-3Increased[1][9]
BaxIncreased[1][9]
p53Increased[1][9]
Bcl-2Decreased[10]
NF-κBDecreased[1][9]
IL-6Decreased[1][9]
IL-1βDecreased[1][9]
TNF-αDecreased[1][9]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve Ambroxol) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

cluster_workflow Experimental Workflow for Assessing Ambroxol Cytotoxicity A 1. Cell Seeding (e.g., 96-well plate) B 2. Ambroxol Treatment (Varying concentrations and exposure times) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cytotoxicity Assay (e.g., MTT, LDH) C->D E 5. Data Analysis (Calculate IC50, compare viability) D->E

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

cluster_pathway Potential Signaling Pathways of Ambroxol-Induced Cytotoxicity Ambroxol High Concentration This compound Mito Mitochondrial Dysfunction Ambroxol->Mito NFkB NF-κB Inhibition Ambroxol->NFkB Autophagy Autophagy Inhibition (Late Stage) Ambroxol->Autophagy Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellDeath Cell Death Apoptosis->CellDeath NFkB->CellDeath contributes to Autophagy->CellDeath contributes to

Caption: Simplified diagram of signaling pathways potentially involved in this compound-induced cytotoxicity.

cluster_troubleshooting Troubleshooting High Cytotoxicity Start High Cell Death Observed Q1 Is your cell line known to be sensitive? Start->Q1 A1_Yes Consider using a less sensitive cell line or adjusting expectations. Q1->A1_Yes Yes Q2 Is the Ambroxol concentration too high? Q1->Q2 No End Optimized Experiment A1_Yes->End A2_Yes Perform a dose-response curve to find a lower effective concentration. Q2->A2_Yes Yes Q3 Is the exposure time too long? Q2->Q3 No A2_Yes->End A3_Yes Conduct a time-course experiment to find a shorter effective duration. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision-making flowchart for troubleshooting unexpected cytotoxicity with this compound.

References

Technical Support Center: Optimization of Ambroxol Hydrochloride Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Ambroxol (B1667023) hydrochloride to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: Does Ambroxol hydrochloride cross the blood-brain barrier (BBB)?

A1: The literature presents conflicting information on this topic. Some studies conclude that at standard clinical doses, this compound does not penetrate the BBB in significant amounts, or its brain concentrations are too low to produce considerable direct effects on the CNS[1]. However, other preclinical and clinical studies suggest that Ambroxol can cross the BBB and accumulate at therapeutic concentrations in the brain, where it may exert neuroprotective effects[2][3]. One study in rats reported a brain-to-plasma area under the curve (AUC) ratio of approximately 30-34%, indicating a notable level of brain penetration[4]. The dose of Ambroxol administered appears to be a critical factor, with higher doses more likely to achieve significant CNS concentrations[4].

Q2: What are the primary challenges in delivering this compound to the brain?

A2: The main challenges include:

  • The Blood-Brain Barrier: This highly selective barrier limits the passage of many molecules from the bloodstream into the brain. The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB[5][6].

  • Efflux Pumps: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump certain substances back into the bloodstream, limiting their brain accumulation. It is currently not definitively established in the literature whether Ambroxol is a substrate for P-gp or other major efflux pumps at the BBB.

  • Systemic Clearance: Like any drug administered systemically, Ambroxol is subject to metabolism and clearance, which can reduce the concentration available to cross the BBB.

Q3: What strategies can be employed to enhance the delivery of this compound across the BBB?

A3: Several strategies are being explored to improve CNS delivery of drugs like Ambroxol:

  • Nanoparticle Encapsulation: Encapsulating Ambroxol in nanoparticles, such as those made from poly(n-butylcyanoacrylate) (PBCA), can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.

  • Liposomal Formulations: Liposomes, which are lipid-based vesicles, can carry both hydrophilic and lipophilic drugs and can be engineered to improve brain delivery[7][8].

  • Receptor-Mediated Transcytosis (RMT): Nanoparticles and liposomes can be decorated with ligands (e.g., antibodies against the transferrin receptor) that bind to specific receptors on the surface of brain endothelial cells, triggering their transport across the BBB[2][9][10][11].

  • Inhibition of Efflux Pumps: If Ambroxol is found to be a substrate of efflux pumps like P-gp, co-administration with a P-gp inhibitor could increase its brain concentration. However, this approach requires caution due to the potential for drug-drug interactions[12].

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in Preclinical Models
Possible Cause Troubleshooting Step Expected Outcome
Poor Passive Permeability 1. Physicochemical Characterization: Confirm the lipophilicity (LogP), molecular weight, and polar surface area of your this compound formulation. 2. Formulation into Nanocarriers: Encapsulate Ambroxol in nanoparticles or liposomes to alter its physicochemical properties and facilitate transport.An optimized formulation with enhanced lipophilicity and a suitable size for BBB penetration.
Efflux Pump Activity 1. In Vitro P-gp Substrate Assay: Perform a bidirectional transport assay using a cell line expressing P-glycoprotein (e.g., MDCK-MDR1) to determine if Ambroxol is a substrate. 2. Co-administration with P-gp Inhibitor: In your in vivo model, co-administer Ambroxol with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) and measure brain concentrations.A higher intracellular accumulation of Ambroxol in the in vitro assay or increased brain concentrations in vivo would suggest it is a P-gp substrate.
Suboptimal Formulation of Nanocarriers 1. Particle Size and Zeta Potential Optimization: Characterize your nanoparticles or liposomes. Aim for a particle size generally under 200 nm for better BBB penetration. A slightly positive or neutral zeta potential may be beneficial. 2. Surface Modification: Functionalize your nanocarriers with targeting ligands such as anti-transferrin receptor antibodies to promote receptor-mediated transcytosis.Improved pharmacokinetic profile of the nanocarriers and enhanced brain uptake.
Issue 2: High Variability in Experimental Results for Ambroxol Brain Uptake
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Formulation Properties 1. Standardize Formulation Protocol: Ensure strict adherence to the formulation protocol for nanoparticles or liposomes. 2. Characterize Each Batch: Measure particle size, polydispersity index (PDI), and zeta potential for every new batch to ensure consistency.Reduced batch-to-batch variability in the physicochemical properties of the formulation.
Animal Model Variability 1. Control for Physiological Factors: Use animals of the same age, sex, and strain. Ensure consistent housing and diet. 2. Standardize Dosing and Sampling: Administer the drug at the same time of day and follow a strict timeline for blood and brain tissue collection.Reduced inter-animal variability in pharmacokinetic and biodistribution data.
Analytical Method Inaccuracy 1. Validate Analytical Method: Ensure your method for quantifying Ambroxol in plasma and brain homogenates (e.g., HPLC, LC-MS/MS) is validated for linearity, accuracy, and precision. 2. Use Internal Standards: Incorporate an internal standard in your analytical runs to account for variations in sample processing and instrument response.More reliable and reproducible quantification of Ambroxol concentrations.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Brain Penetration (Rodent Models)

Parameter Unformulated this compound This compound Nanoparticles/Liposomes
Brain/Plasma AUC Ratio ~30-34%[4]Data not yet available in published literature. Expected to be higher than unformulated drug.
Time to Max Concentration (Tmax) in Brain ~60 minutes[4]Data not yet available in published literature. May be altered depending on the release kinetics of the formulation.
Maximum Concentration (Cmax) in Brain Dose-dependent[4]Data not yet available in published literature. Expected to be higher with targeted formulations.

Note: While quantitative data for this compound nanoformulations in the brain is still emerging, the goal of these strategies is to significantly increase the brain-to-plasma concentration ratio compared to the unformulated drug.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Poly(n-butylcyanoacrylate) (PBCA) Nanoparticles

This protocol is adapted from the principles of emulsion polymerization.

Materials:

  • This compound

  • n-butylcyanoacrylate (BCA) monomer

  • Dextran 70

  • Polysorbate 80 (Tween 80) or Pluronic F-68

  • Hydrochloric acid (0.1 N)

  • Purified water

Procedure:

  • Aqueous Phase Preparation: Dissolve this compound and Dextran 70 in 0.1 N HCl. Add Polysorbate 80 or Pluronic F-68 as a surfactant and stir until a clear solution is obtained.

  • Polymerization: While stirring the aqueous phase vigorously (e.g., at 500-700 rpm), add the BCA monomer dropwise. The acidic pH initiates the polymerization of the monomer.

  • Nanoparticle Formation: Continue stirring for 3-4 hours at room temperature to allow for the complete polymerization and formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Resuspend the pellet in purified water and repeat the centrifugation step twice to remove unreacted monomer and excess surfactant.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading by quantifying the amount of Ambroxol in the nanoparticles versus the supernatant.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assay

This protocol is based on a bidirectional transport assay using a P-gp overexpressing cell line.

Materials:

  • MDCK-MDR1 (P-gp expressing) and MDCK-WT (parental) cell lines

  • Transwell inserts (e.g., 24-well format)

  • This compound

  • Known P-gp substrate (e.g., digoxin) as a positive control

  • Known P-gp inhibitor (e.g., verapamil)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture MDCK-MDR1 and MDCK-WT cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and sample from the apical chamber at the same time points.

  • Inhibition Control: Repeat the B-A transport experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) to confirm that any observed efflux is P-gp mediated.

  • Quantification: Analyze the concentration of Ambroxol in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An efflux ratio significantly greater than 2 suggests that Ambroxol is a substrate for P-gp. This ratio should be significantly reduced in the presence of the P-gp inhibitor.

Visualizations

Experimental_Workflow_Nanoparticle_Formulation Experimental Workflow for Ambroxol Nanoparticle Formulation and Evaluation cluster_formulation Nanoparticle Formulation cluster_purification Purification cluster_characterization Characterization cluster_evaluation In Vitro / In Vivo Evaluation A Prepare Aqueous Phase (Ambroxol, Surfactant, Stabilizer) B Add BCA Monomer A->B C Polymerization B->C D Centrifugation C->D E Resuspension D->E Repeat 2x F Lyophilization (Optional) E->F G Particle Size & Zeta Potential (DLS) F->G H Encapsulation Efficiency & Drug Loading F->H I In Vitro BBB Model Permeability F->I J In Vivo Pharmacokinetics & Brain Distribution F->J

Caption: Workflow for Ambroxol Nanoparticle Formulation and Evaluation.

Signaling_Pathway_RMT Receptor-Mediated Transcytosis of Targeted Nanoparticles cluster_blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain NP Targeted Nanoparticle (Ambroxol-Loaded) Receptor Transferrin Receptor NP->Receptor Binding Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis Endosome Early Endosome Endocytosis->Endosome Transcytosis Transcytosis Endosome->Transcytosis Exocytosis Exocytosis Transcytosis->Exocytosis Released_NP Released Nanoparticle Exocytosis->Released_NP Release

Caption: Receptor-Mediated Transcytosis of Targeted Nanoparticles across the BBB.

Pgp_Efflux_Mechanism Troubleshooting Logic for P-glycoprotein Efflux Start Low Brain Uptake of Ambroxol Question Is Ambroxol a P-gp Substrate? Start->Question Assay Perform In Vitro P-gp Substrate Assay Question->Assay Result Efflux Ratio > 2? Assay->Result Yes Yes Result->Yes Yes No No Result->No No Strategy1 Co-administer with P-gp Inhibitor Yes->Strategy1 Strategy2 Modify Formulation to Bypass P-gp Yes->Strategy2 Strategy3 Explore Other Causes (e.g., Poor Permeability) No->Strategy3

Caption: Troubleshooting Logic for P-glycoprotein (P-gp) Efflux of Ambroxol.

References

Strategies to minimize off-target effects of Ambroxol hydrochloride in research

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for experiments involving Ambroxol hydrochloride, with a specific focus on minimizing and identifying its off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during research with this compound.

Q1: What are the primary intended effects and known off-target effects of this compound?

Ambroxol is a multifaceted compound with several known biological activities. Its primary intended use in a clinical setting is as a mucolytic agent to clear mucus from the respiratory tract. In a research context, particularly for neurodegenerative diseases, it is widely studied as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).

However, researchers must be aware of its significant off-target effects, which can confound experimental results if not properly controlled for. These include:

  • Sodium Channel Blockade: Ambroxol is a potent inhibitor of neuronal sodium channels, which explains its local anesthetic properties. It inhibits tetrodotoxin (B1210768) (TTX)-resistant channels more effectively than TTX-sensitive subtypes.

  • Alteration of Lysosomal Homeostasis: As a weak base, Ambroxol accumulates in acidic organelles like lysosomes. This accumulation can neutralize the acidic pH of the lysosome, leading to a subsequent release of calcium from these acidic stores. This can trigger downstream events such as lysosomal exocytosis.

  • Anti-Inflammatory and Antioxidant Properties: Ambroxol can inhibit the release of inflammatory mediators like histamine, leukotrienes, and cytokines from various immune cells.

Q2: My experimental results with Ambroxol are unexpected. How can I determine if they are due to an off-target effect?

When faced with unexpected results, a systematic approach is crucial to distinguish between on-target and off-target effects. Consider the following troubleshooting steps:

  • Review the Known Off-Targets: Compare your unexpected phenotype with the known off-target activities of Ambroxol (sodium channel blockade, lysosomal pH/calcium changes). For example, if you observe changes in cellular excitability, consider the sodium channel blocking effect.

  • Use Positive and Negative Controls:

    • Positive Controls for Off-Targets: Use a well-characterized compound that specifically induces the suspected off-target effect. For instance, to test for effects of lysosomal pH neutralization, use another lysosomotropic agent like ammonium (B1175870) chloride (NH₄Cl) and compare its effect to that of Ambroxol.

    • Negative Controls: Ensure your experiment includes vehicle-only controls to account for any effects of the solvent (e.g., DMSO).

  • Perform a "Rescue" Experiment: If you hypothesize an on-target effect (e.g., enhancement of a mutant GCase), a rescue experiment can provide strong evidence. This involves restoring the function of the target protein through an independent method (e.g., overexpression of wild-type GCase) and observing if it phenocopies the effect of Ambroxol.

  • Vary the Ambroxol Concentration: Perform dose-response experiments. Off-target effects may only appear at higher concentrations. Correlate the effective concentration in your assay with the known IC50 values for on- and off-target activities.

Q3: How can I specifically test for sodium channel blockade as an off-target effect in my model?

If your experimental system involves electrically excitable cells (e.g., neurons, muscle cells) and you suspect interference from sodium channel blockade, consider these approaches:

  • Use a Specific Antagonist/Agonist: Use a well-known sodium channel blocker, such as tetrodotoxin (TTX) for sensitive channels, as a positive control. Compare the effects of this specific blocker to those observed with Ambroxol.

  • Employ Electrophysiology: Techniques like patch-clamp can directly measure sodium currents and quantify the inhibitory effect of Ambroxol on your specific cell type.

  • Utilize Genetically Encoded Voltage Indicators: These tools can monitor changes in membrane potential in response to stimuli, allowing you to see if Ambroxol dampens depolarization events.

Q4: How can I investigate if Ambroxol is altering lysosomal function independently of its effect on GCase?

Since Ambroxol can alter the fundamental properties of lysosomes, it's important to dissect these effects from its GCase chaperoning activity.

  • Measure Lysosomal pH: Use a ratiometric fluorescent pH indicator dye (e.g., LysoSensor™ DND-160) to quantify changes in lysosomal pH in response to Ambroxol treatment. A neutralization of pH would suggest a direct lysosomotropic effect.

  • Monitor Lysosomal Calcium: Employ fluorescent calcium indicators that can be targeted to lysosomes to measure the release of calcium from these stores upon Ambroxol application.

  • Assess Other Lysosomal Enzymes: Measure the activity of other lysosomal hydrolases that are not targets of Ambroxol. An increase in the activity of multiple lysosomal enzymes could suggest a broader effect on lysosomal biogenesis, potentially mediated by transcription factors like TFEB.

Quantitative Data Summary

The following table summarizes the known pharmacological activities and potencies of this compound to help researchers select appropriate concentrations and anticipate potential off-target effects.

Target/EffectActionPotency (IC₅₀) / ConcentrationCell/System TypeReference(s)
On-Target
Glucocerebrosidase (GCase)Chaperone/Enzyme Enhancement10 - 100 µMGaucher Disease Patient Fibroblasts
Off-Target
TTX-resistant Sodium ChannelsInhibition (Tonic Block)35.2 µMNeuronal Cells
TTX-resistant Sodium ChannelsInhibition (Phasic Block)22.5 µMNeuronal Cells
TTX-sensitive Sodium ChannelsInhibition~100 - 111.5 µMNeuronal Cells
Lysosomal FunctionpH Neutralization & Ca²⁺ Release>1 µMType II Pneumocytes
Inflammatory Mediator ReleaseInhibition100 - 1000 µMMast Cells, Basophils, Monocytes

Experimental Protocols

Protocol 1: In Vitro Glucocerebrosidase (GCase) Activity Assay

This protocol describes a fluorometric assay to measure GCase activity in cell lysates, a common method to validate the on-target effect of Ambroxol.

Materials:

  • Cells of interest (e.g., patient-derived fibroblasts) treated with Ambroxol or vehicle.

  • Lysis Buffer: 0.25% Sodium Taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.4.

  • Substrate: 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).

  • GCase Inhibitor (for control wells): Conduritol B epoxide (CBE).

  • Stop Solution: 0.1 M Glycine, pH 10.7.

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 445 nm).

Methodology:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse the cell pellet in Lysis Buffer on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.

    • Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup (in a 96-well black plate):

    • For each sample, prepare two wells: one for total activity and one for non-GCase activity.

    • To the "non-GCase" wells, add the inhibitor CBE to a final concentration of 250 µM and incubate for 20 minutes at room temperature.

    • Add 10-20 µg of protein lysate to each well.

  • Enzymatic Reaction:

    • Prepare the substrate solution (4-MUG) in citrate/phosphate buffer.

    • Initiate the reaction by adding the 4-MUG substrate to all wells.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Measurement:

    • Stop the reaction by adding the Stop Solution to each well.

    • Read the fluorescence on a microplate reader.

  • Calculation:

    • Subtract the fluorescence of the "non-GCase" (CBE-inhibited) wells from the "total activity" wells to determine the specific GCase activity.

    • Normalize the activity to the protein concentration (nmol/mg/h).

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

CETSA is a powerful method to confirm that Ambroxol directly binds to its target protein (GCase) within the complex cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Materials:

  • Intact cells treated with Ambroxol (e.g., 100 µM) or vehicle for 1-2 hours.

  • PBS supplemented with a protease inhibitor cocktail.

  • PCR tubes or strips.

  • Thermocycler.

  • Equipment for protein analysis (e.g., SDS-PAGE and Western Blotting).

  • Primary antibody against GCase.

Methodology:

  • Cell Treatment: Treat cultured cells with the desired concentration of Ambroxol or vehicle control.

  • Heating:

    • Harvest cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into different PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Quantification and Analysis:

    • Collect the supernatant from each sample.

    • Quantify the amount of soluble GCase remaining at each temperature point using Western Blotting.

    • Run equal amounts of total protein from each supernatant on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-GCase antibody.

  • Data Interpretation:

    • In the vehicle-treated samples, the amount of soluble GCase should decrease as the temperature increases.

    • In the Ambroxol-treated samples, if Ambroxol binds and stabilizes GCase, the protein will remain soluble at higher temperatures compared to the vehicle control. This "shift" in the melting curve confirms target engagement.

Visual Guides: Workflows and Pathways

The following diagrams illustrate key workflows and pathways to aid in experimental design and data interpretation.

G_1 cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Interpretation cluster_3 Phase 4: Conclusion start Start: Unexpected Experimental Result with Ambroxol hypo Hypothesize: On-Target Effect (e.g., GCase Chaperoning) vs. Off-Target Effect (e.g., Na+ Channel Block) start->hypo on_target_test On-Target Validation - GCase Activity Assay - Rescue with WT GCase - CETSA for target binding hypo->on_target_test Test On-Target off_target_test Off-Target Validation - Use specific inhibitor (e.g., TTX) - Measure lysosomal pH/Ca2+ - Use GCase knockout/knockdown cells hypo->off_target_test Test Off-Target on_target_confirm Result Phenocopies WT GCase Rescue & Activity is Increased on_target_test->on_target_confirm off_target_confirm Result Phenocopies Specific Inhibitor & Occurs in GCase KO off_target_test->off_target_confirm conclusion_on Conclusion: Effect is likely ON-TARGET on_target_confirm->conclusion_on conclusion_off Conclusion: Effect is likely OFF-TARGET off_target_confirm->conclusion_off

Caption: Workflow for Differentiating On-Target vs. Off-Target Effects.

G_2 cluster_lysosome Lysosome (Acidic pH) cluster_cell Cytosol ambroxol_accum Ambroxol Accumulation (Weak Base Trapping) ph_change Neutralization of Lysosomal pH (pH ↑) ambroxol_accum->ph_change ca_release Ca²⁺ Release from Acidic Ca²⁺ Store ph_change->ca_release exocytosis Lysosomal Exocytosis ca_release->exocytosis Triggers downstream Other Downstream Signaling Events ca_release->downstream Modulates ambroxol_ext Ambroxol (Extracellular) ambroxol_ext->ambroxol_accum Diffusion

Caption: Ambroxol's Off-Target Effect on Lysosomal Homeostasis.

G_3 start GCase activity results with Ambroxol are inconsistent or low q1 Are your controls working? (Vehicle, No-Enzyme, Positive Control) start->q1 q1_no No q1->q1_no No q1_yes Yes q1->q1_yes Yes fix_controls Troubleshoot basic assay components: - Check substrate integrity (4-MUG) - Validate protein concentration - Remake buffers q1_no->fix_controls q2 Is the Ambroxol concentration optimal for your cell type/mutant? q1_yes->q2 q2_no No/Unsure q2->q2_no No/Unsure q2_yes Yes q2->q2_yes Yes fix_conc Perform a dose-response curve (e.g., 1 µM to 200 µM) to find the optimal concentration q2_no->fix_conc q3 Could Ambroxol be affecting cell health or other pathways at the tested dose? q2_yes->q3 q3_yes Yes/Possible q3->q3_yes Yes/Possible q3_no Unlikely q3->q3_no No fix_health Perform a cell viability assay (e.g., MTT) concurrently with treatment. Consider testing for off-target lysosomal pH changes. q3_yes->fix_health end_node Inconsistency may be due to the specific GCase mutation's responsiveness to chaperoning. Consider CETSA to confirm binding. q3_no->end_node

Enhancing the yield and purity of synthesized Ambroxol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of synthesized Ambroxol (B1667023) hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of Ambroxol hydrochloride.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors throughout the process. A systematic approach to troubleshooting is recommended.

  • Incomplete Condensation Reaction: The initial formation of the Schiff base between 2-amino-3,5-dibromobenzaldehyde (B195418) and trans-4-aminocyclohexanol (B47343) is critical.

    • Solution: Ensure the molar ratio of trans-4-aminocyclohexanol to the benzaldehyde (B42025) is appropriate, often a slight excess of the amine (e.g., 1.2:1) can drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[1] The reaction is typically carried out at reflux temperature in a suitable solvent like methanol (B129727) or ethanol (B145695) for 3-8 hours.[1]

  • Inefficient Reduction: The reduction of the Schiff base to Ambroxol is a key step.

    • Solution: Sodium borohydride (B1222165) is a common reducing agent.[1] Ensure it is added portion-wise to control the reaction temperature, which should be maintained between 10-40°C.[1] The reaction time can be around 6 hours.[1] Inadequate stirring can also lead to poor mixing and incomplete reduction.

  • Side Reactions: The presence of unprotected active nitrogen atoms can lead to side reactions, reducing the yield of the desired product.[2][3][4]

    • Solution: One approach is to use a starting material with a diacetylamido protecting group on the active nitrogen to prevent secondary reactions.[2][3][4] This has been shown to increase yields to over 67% and in some cases, over 70%.[2][4]

  • Product Loss During Work-up and Purification: this compound can be lost during extraction, filtration, and recrystallization steps.

    • Solution: Optimize the pH during the salification step. A pH of around 1-3 is typically used to precipitate the hydrochloride salt.[1] During recrystallization, ensure the cooling process is gradual to allow for maximum crystal growth and minimize loss in the mother liquor. Seeding the solution with a small crystal of pure this compound can aid in crystallization.[5]

Below is a workflow to troubleshoot low yield:

Caption: Troubleshooting workflow for low this compound yield.

Question: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer:

Impurity profiling is crucial for pharmaceutical synthesis. The European Pharmacopoeia lists several known impurities for this compound.[3][]

  • Common Impurities:

    • Impurity A: (2-amino-3,5-dibromo-benzyl) methyl alcohol

    • Impurity B: trans-4-[6,8-dibromo-quinazolin-3(4H)-yl]cyclohexanol hydrochloride

    • Impurity C: trans-4-{[(E)-2-amino-3,5-dibromo-benzylidene]amino}cyclohexanol (unreacted Schiff base)

    • Impurity D: cis-4-[(2-amino-3,5-dibromo-benzyl) amino] cyclohexanol (B46403) hydrochloride (cis-isomer)

    • Impurity E: 2-amino-3,5-dibromobenzaldehyde (starting material)

  • Minimization Strategies:

    • Incomplete Reaction: The presence of Impurity C and E indicates an incomplete reaction. Ensure sufficient reaction time and optimal temperature for both the condensation and reduction steps.[1]

    • Side Reactions: The formation of Impurity B can occur under certain conditions. Using protecting groups on the starting material can prevent such side reactions.[2][3][4]

    • Isomeric Impurities: The presence of the cis-isomer (Impurity D) can be minimized by using trans-4-aminocyclohexanol as the starting material. The purity of this raw material is critical.

    • Degradation: Ambroxol can degrade under stress conditions like heat and oxidation.[7][8] Proper storage and handling are important.

  • Purification:

    • Recrystallization: This is the most effective method for removing impurities. A mixed solvent system, such as ethanol and water or methanol and water, is often used.[1][5] The crude product is dissolved in the solvent at an elevated temperature, treated with activated carbon for decolorization, filtered while hot, and then cooled slowly to allow for the formation of pure crystals.[1][5] A final wash with a cold solvent can remove residual impurities.

Below is a diagram illustrating the purification workflow:

Purification_Workflow Start Crude Ambroxol HCl Dissolution Dissolve in Mixed Solvent (e.g., Ethanol/Water) at Reflux Start->Dissolution Decolorization Add Activated Carbon and Stir at Elevated Temperature Dissolution->Decolorization Hot_Filtration Hot Filtration to Remove Activated Carbon Decolorization->Hot_Filtration Crystallization Slowly Cool Filtrate to Induce Crystallization Hot_Filtration->Crystallization Isolation Filter Crystals Crystallization->Isolation Washing Wash Crystals with Cold Solvent Isolation->Washing Drying Dry Purified Product Washing->Drying End Pure Ambroxol HCl (>99.9%) Drying->End

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical industrial synthesis route for this compound?

A1: The standard industrial-scale synthesis involves a "one-pot" method that includes the formation of a Schiff's base followed by reduction.[9] This process typically starts with the condensation of 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol to form a Schiff base. This intermediate is then reduced in the same pot, often using sodium borohydride, to yield Ambroxol base. Finally, the base is treated with hydrochloric acid to form this compound.[1] This method is favored for its efficiency and cost-effectiveness.[9]

Below is a diagram of the common synthesis pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 2-amino-3,5-dibromobenzaldehyde 2-amino-3,5-dibromobenzaldehyde Condensation Condensation (Schiff Base Formation) 2-amino-3,5-dibromobenzaldehyde->Condensation trans-4-aminocyclohexanol trans-4-aminocyclohexanol trans-4-aminocyclohexanol->Condensation Schiff_Base Schiff Base Intermediate Condensation->Schiff_Base Reduction Reduction (e.g., NaBH4) Ambroxol_Base Ambroxol Base Reduction->Ambroxol_Base Salification Salification (HCl) Ambroxol_HCl This compound Salification->Ambroxol_HCl Schiff_Base->Reduction Ambroxol_Base->Salification

References

Technical Support Center: Forced Degradation Studies of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Ambroxol hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the forced degradation studies of this compound.

Question Possible Cause(s) Suggested Solution(s)
Why am I seeing minimal or no degradation of this compound under stress conditions? Insufficient stressor concentration or temperature. Short exposure time. High stability of the drug under the applied conditions.Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature, for example, to 60°C or higher (thermal degradation may require up to 105°C). Extend the duration of the stress study.[1] Ensure the chosen stress conditions are appropriate for this compound's known stability profile; it is relatively stable under milder hydrolytic conditions.
My chromatogram shows poor separation between the this compound peak and its degradation products. Inappropriate mobile phase composition or pH. Unsuitable column chemistry. Suboptimal gradient elution program.Optimize the mobile phase by adjusting the solvent ratio and pH. A phosphate (B84403) buffer with acetonitrile (B52724) is often a good starting point. Experiment with different column types (e.g., C8 or C18) to find the best selectivity for the parent drug and its degradants. If using a gradient method, adjust the slope and duration to improve the resolution of closely eluting peaks.
I am not achieving mass balance in my forced degradation study. What could be the reason? Formation of non-chromophoric or volatile degradation products. Degradation products are not eluting from the column. Inaccurate response factors for degradation products.Use a mass-sensitive detector (e.g., LC-MS) in parallel with a UV detector to identify non-chromophoric compounds. Employ a stronger solvent in the mobile phase or a flushing step at the end of the run to elute highly retained compounds. If possible, isolate and quantify the major degradation products to determine their individual response factors.
I am observing extraneous peaks in my chromatograms, even in the unstressed sample. Contamination from glassware, solvents, or reagents. Degradation of excipients in the formulation. Carryover from previous injections.Ensure all glassware is scrupulously clean. Use high-purity (HPLC grade) solvents and fresh reagents. Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify peaks originating from excipients. Implement a robust needle and column washing procedure between injections.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the forced degradation of this compound.

1. What are the typical stress conditions for the forced degradation of this compound?

Forced degradation studies for this compound typically involve the following conditions:

  • Acidic Hydrolysis: 1N Hydrochloric Acid (HCl) at room temperature or elevated temperatures (e.g., 60°C).[2][3]

  • Alkaline Hydrolysis: 0.1M Sodium Hydroxide (NaOH) at room temperature or elevated temperatures (e.g., 60°C).[2][3]

  • Oxidative Degradation: 3% to 10% Hydrogen Peroxide (H₂O₂) at room temperature or elevated temperatures.[1][3]

  • Thermal Degradation: Dry heat exposure at temperatures ranging from 50°C to 105°C.[1][4]

  • Photolytic Degradation: Exposure to UV and visible light, as per ICH Q1B guidelines.

2. How stable is this compound under different stress conditions?

This compound shows varying stability under different stress conditions. It is found to be extensively degraded under acidic, alkaline, and oxidative conditions.[2][5] Some studies have shown it to be relatively stable under milder hydrolytic and oxidative conditions for short durations.[1]

3. What are the known degradation products of this compound?

One identified degradation product formed under accelerated conditions (heat and humidity) is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[6] Other degradation products are formed under various stress conditions, and their separation is crucial for a stability-indicating method.

4. What analytical techniques are suitable for analyzing the degradation of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for quantifying this compound and its degradation products.[7] High-performance thin-layer chromatography (HPTLC) has also been used.[8] For the identification and characterization of unknown degradation products, hyphenated techniques like LC-MS/MS and NMR are employed.[6]

5. How much degradation is considered sufficient in a forced degradation study?

The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%. This ensures that the analytical method is challenged to separate the degradation products from the parent drug without the degradation profile becoming overly complex.

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments on this compound.

Acidic Degradation
  • Objective: To assess the degradation of this compound in an acidic medium.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add 1N Hydrochloric Acid (HCl) to achieve the desired final concentration of the drug (e.g., 100 µg/mL).[3]

    • Keep the solution at room temperature or in a water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 30, 60, 90 minutes).[2][3]

    • At each time point, withdraw a sample and neutralize it with an equivalent concentration of NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample by a validated stability-indicating HPLC method.

Alkaline Degradation
  • Objective: To evaluate the degradation of this compound in an alkaline medium.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add 0.1M Sodium Hydroxide (NaOH) to achieve the desired final concentration of the drug (e.g., 100 µg/mL).[3]

    • Maintain the solution at room temperature or a specific temperature for a set duration.[2][3]

    • At specified intervals, take an aliquot and neutralize it with an equivalent concentration of HCl.

    • Further dilute the sample with the mobile phase for analysis.

    • Inject the sample into the HPLC system.

Oxidative Degradation
  • Objective: To investigate the degradation of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).[3]

    • In a volumetric flask, mix a known volume of the stock solution with a solution of Hydrogen Peroxide (H₂O₂), typically 3% to 10%, to get the desired final drug concentration.[1][3]

    • Store the solution at room temperature, protected from light, for a specified time.

    • Withdraw samples at different time points.

    • Dilute the samples with the mobile phase before analysis.

    • Analyze by HPLC.

Thermal Degradation
  • Objective: To assess the stability of this compound in the solid state when exposed to dry heat.

  • Procedure:

    • Place a known amount of this compound powder in a suitable container (e.g., a petri dish or a vial).

    • Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for a specific duration (e.g., 24 hours).[1]

    • After the exposure period, allow the sample to cool to room temperature.

    • Accurately weigh the sample and dissolve it in a suitable solvent to prepare a solution of known concentration.

    • Analyze the solution using an HPLC method.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of this compound.

Table 1: Degradation of this compound Standard

Stress ConditionReagentTimeTemperatureAssay Value (%)
Acid Degradation1N HCl90 minsRoom Temp58.42[2]
Alkali Degradation0.1M NaOH90 minsRoom Temp70.85[2]
Oxidative DegradationH₂O₂90 minsRoom Temp58.42[2]
Acid Degradation1N HCl3 daysRoom Temp50.53[2]
Alkali Degradation0.1M NaOH3 daysRoom Temp77.06[2]
Oxidative DegradationH₂O₂3 daysRoom Temp43.42[2]

Table 2: Degradation of this compound Formulation

Stress ConditionReagentTimeTemperatureAssay Value (%)
Acid Degradation1N HCl90 minsRoom Temp58.42[2]
Alkali Degradation0.1M NaOH90 minsRoom Temp70.85[2]
Oxidative DegradationH₂O₂90 minsRoom Temp58.42[2]
Acid Degradation1N HCl3 daysRoom Temp50.53[2]
Alkali Degradation0.1M NaOH3 daysRoom Temp77.06[2]
Oxidative DegradationH₂O₂3 daysRoom Temp43.42[2]

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_post_stress Post-Stress Processing cluster_analysis Analysis Ambroxol_Stock Prepare Ambroxol HCl Stock Solution (e.g., 1 mg/mL) Acid Acidic (e.g., 1N HCl, RT/60°C) Ambroxol_Stock->Acid Expose to stress Alkali Alkaline (e.g., 0.1M NaOH, RT/60°C) Ambroxol_Stock->Alkali Expose to stress Oxidative Oxidative (e.g., 3% H₂O₂, RT) Ambroxol_Stock->Oxidative Expose to stress Thermal Thermal (e.g., 105°C, solid) Ambroxol_Stock->Thermal Expose to stress Neutralize Neutralize (for acidic/alkaline samples) Acid->Neutralize Alkali->Neutralize Dilute Dilute to appropriate concentration Oxidative->Dilute Thermal->Dilute Neutralize->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathway cluster_degradation_products Degradation Products Ambroxol This compound DP1 trans-4-(6,8-dibromoquinazolin- 3(4H)-yl)cyclohexanol (Heat/Humidity) Ambroxol->DP1 Heat/Humidity DP_Acid Acid Degradants Ambroxol->DP_Acid Acidic Hydrolysis DP_Alkali Alkali Degradants Ambroxol->DP_Alkali Alkaline Hydrolysis DP_Oxidative Oxidative Degradants Ambroxol->DP_Oxidative Oxidation

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Navigating the Nuances of Ambroxol Hydrochloride Salt Forms: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with various salt forms of Ambroxol hydrochloride. Inconsistencies in experimental results can often be traced back to the specific salt form being used. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental evaluation of different this compound salt forms.

Question/Issue Possible Cause Recommended Solution
Unexpectedly low or variable solubility results. Disproportionation: The salt may be converting to the less soluble free base in the dissolution medium, especially if the pH of the medium is close to or above the pKa of the free base.- Ensure the pH of the dissolution medium is sufficiently low to maintain the ionized form of the drug. A general rule of thumb is to maintain a pH at least 2 units below the pKa of the basic drug.[1] - Analyze the solid phase after the experiment using techniques like XRPD or DSC to check for any phase changes.[2]
Polymorphism: Different crystalline forms (polymorphs) of the same salt can exhibit different solubilities. The manufacturing process or storage conditions might have induced a polymorphic transformation.- Characterize the crystal form of your starting material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). - Ensure consistent storage conditions (temperature and humidity) to prevent polymorphic changes.[3]
Inconsistent dissolution profiles between batches. Particle Size and Surface Area: Variations in the particle size distribution of the this compound powder can significantly impact the dissolution rate.- Characterize the particle size distribution of each batch using techniques like laser diffraction. - If necessary, implement a particle size reduction step (e.g., milling) and ensure its consistency across batches.
Hygroscopicity: The salt form may be hygroscopic, leading to changes in its physical properties upon exposure to moisture, which can affect dissolution.- Store the API in a desiccator or a controlled humidity environment. - Perform hygroscopicity studies to understand the material's behavior at different relative humidities.
Difficulty in developing a reproducible analytical method (e.g., HPLC, UV-Vis). Different Salt Forms, Different Properties: Different salt forms can have varying solubilities in the mobile phase or diluent, affecting peak shape and retention time in HPLC. They may also have different UV absorbance characteristics.- Optimize the mobile phase composition and pH for each salt form to ensure complete dissolution and good chromatographic performance. - Validate the analytical method for each specific salt form, including specificity, linearity, accuracy, and precision, as per ICH guidelines.[4][5]
Excipient Interference: In formulated products, excipients can interfere with the analytical measurement of the active pharmaceutical ingredient (API).- Develop a sample preparation method that effectively separates the API from interfering excipients. This may involve extraction or filtration steps. - Perform forced degradation studies to ensure that the analytical method is stability-indicating and can separate the API from its degradation products.[4]
Observed color change or degradation of the API during stability studies. Chemical Instability: The salt form may be susceptible to degradation under certain conditions (e.g., heat, light, humidity, or interaction with excipients).- Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways.[3] - Ensure compatibility with excipients by performing drug-excipient compatibility studies.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data for different forms of Ambroxol, providing a basis for comparison in your experiments.

Table 1: Solubility of Ambroxol Forms

Compound/FormSolvent/MediumTemperature (°C)SolubilityReference
This compoundWaterNot SpecifiedSparingly soluble[7]
This compoundMethanolNot SpecifiedSoluble[7]
This compoundMethylene ChlorideNot SpecifiedPractically insoluble[7]
Ambroxol Phosphate (B84403) MonohydrateWater253.2 - 3.6 ml to dissolve 0.1g[1]
This compoundWater2595 - 100 ml to dissolve 0.1g[1]

Table 2: Dissolution of this compound Tablets

Dissolution MediumTime (minutes)% Drug ReleasedReference
pH 1.2 (0.1 M HCl)30> 80%[8]
pH 4.5 (Acetate Buffer)30> 80%[8]
pH 6.8 (Phosphate Buffer)30> 80%[8]
pH 6.8 (Phosphate Buffer)45~80% (for an optimized formulation)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and compare different this compound salt forms.

Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of an Ambroxol salt form in a specific medium.

Methodology:

  • Add an excess amount of the Ambroxol salt to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

  • Dilute the filtrate with the solvent as necessary.

  • Analyze the concentration of Ambroxol in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility in mg/mL or mol/L.

In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of an this compound formulation under standardized conditions.

Methodology (USP Apparatus 2 - Paddle Method):

  • Dissolution Medium: Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8) and place it in the dissolution vessel.

  • Temperature: Maintain the temperature of the medium at 37 ± 0.5°C.

  • Apparatus Setup: Place the tablet or capsule in the dissolution vessel.

  • Agitation: Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium.

  • Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved Ambroxol using a validated analytical method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Stability Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating Ambroxol from its degradation products.

Methodology:

  • Forced Degradation: Subject this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Chromatographic Conditions Development:

    • Column: Select a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Develop a mobile phase (e.g., a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol) that provides good separation between the parent drug and its degradants. Gradient elution may be necessary.

    • Detection: Use a UV detector at a wavelength where Ambroxol and its degradation products have adequate absorbance.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters including:

    • Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing Ambroxol's Mechanism and Experimental Processes

The following diagrams illustrate key signaling pathways influenced by Ambroxol and a typical workflow for comparing different salt forms.

Ambroxol_Signaling_Pathways cluster_inflammation Anti-inflammatory & Antioxidant Effects cluster_secretolytic Secretolytic & Mucokinetic Effects cluster_neuroprotective Neuroprotective & Other Effects Ambroxol Ambroxol NFkB NF-κB Signaling Ambroxol->NFkB Inhibits Nrf2 Nrf2 Pathway Ambroxol->Nrf2 Activates Surfactant Surfactant Production Ambroxol->Surfactant Stimulates Mucociliary_Clearance Mucociliary Clearance Ambroxol->Mucociliary_Clearance Enhances Ion_Channels Na+ & Ca2+ Ion Channels Ambroxol->Ion_Channels Blocks GBA1 GBA1 (Glucocerebrosidase) Upregulation Ambroxol->GBA1 Promotes ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Promotes HO1 HO-1 & Catalase (Antioxidant Enzymes) Nrf2->HO1 Upregulates Mucus_Viscosity Mucus Viscosity Surfactant->Mucus_Viscosity Decreases Neuronal_Excitability Neuronal Excitability Ion_Channels->Neuronal_Excitability Regulates Lysosomal_Function Lysosomal Function GBA1->Lysosomal_Function Enhances

Caption: Overview of Ambroxol's multifaceted signaling pathways.

Salt_Form_Comparison_Workflow Start Start: Obtain Different Ambroxol Salt Forms Physicochemical_Characterization Physicochemical Characterization (XRPD, DSC, TGA, Particle Size) Start->Physicochemical_Characterization Solubility_Studies Equilibrium Solubility Studies (in various media) Physicochemical_Characterization->Solubility_Studies Dissolution_Studies In Vitro Dissolution Testing Solubility_Studies->Dissolution_Studies Stability_Studies Stability Studies (Forced Degradation, ICH conditions) Dissolution_Studies->Stability_Studies Data_Analysis Data Analysis and Comparison Stability_Studies->Data_Analysis Conclusion Conclusion: Select Optimal Salt Form for Further Development Data_Analysis->Conclusion

Caption: Experimental workflow for comparing Ambroxol salt forms.

Ambroxol_ERK_Pathway_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Ras Ras Inflammatory_Stimulus->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB) ERK->Transcription_Factors Activates Ambroxol Ambroxol Ambroxol->ERK Inhibits Phosphorylation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., MUC5AC, TNF-α) Transcription_Factors->Proinflammatory_Genes Upregulates

Caption: Ambroxol's inhibition of the ERK signaling pathway.

References

Technical Support Center: Ambroxol Hydrochloride Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ambroxol (B1667023) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative determination of Ambroxol hydrochloride in complex biological matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for analyzing this compound in biological samples?

A1: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of this compound in biological matrices.[1][2][3][4] This method offers high sensitivity, selectivity, and specificity, allowing for accurate measurement even at low concentrations. HPLC with UV detection is also a viable, more accessible option, though it may have limitations in terms of sensitivity and selectivity compared to LC-MS/MS.[5][6]

Q2: What are the most common sample preparation techniques for extracting this compound from plasma or serum?

A2: The most frequently employed sample preparation methods are:

  • Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma or serum sample to precipitate proteins.[1][7] It is often used for its convenience, though it may result in a less clean extract and potential for matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE involves extracting this compound from the aqueous biological sample into an immiscible organic solvent. This method generally provides a cleaner sample extract than PPT.[8]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique that provides a very clean sample extract, minimizing matrix effects.[1][3][9] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Q3: How can I minimize the matrix effect in my LC-MS/MS analysis?

A3: The matrix effect, which is the suppression or enhancement of ionization of the analyte due to co-eluting endogenous components from the biological matrix, is a common challenge. To minimize it, you can:

  • Optimize Sample Preparation: Employ more rigorous extraction techniques like SPE to remove interfering substances.[1][3][9]

  • Improve Chromatographic Separation: Adjust the mobile phase composition, gradient, or use a different analytical column to separate this compound from matrix components.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Ambroxol-d5) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7]

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the typical stability concerns for this compound in biological samples?

A4: this compound is generally stable, but its stability should be evaluated under various conditions as per regulatory guidelines. Key stability assessments include:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing of the biological samples.

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.

  • Long-Term Stability: Determine the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

  • Post-Preparative Stability: Assess the stability of the processed samples (e.g., in the autosampler) before analysis.

Studies have shown that this compound can be susceptible to degradation under acidic, alkaline, and oxidative conditions.[10][11][12] Therefore, proper storage and handling are crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Co-elution with interfering substances.- Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Use a guard column and/or wash the analytical column. - Optimize the chromatographic method to improve separation.
Low Recovery - Inefficient extraction during sample preparation. - Analyte degradation during processing. - Suboptimal pH for extraction.- Optimize the extraction solvent, pH, and mixing time for LLE or the sorbent and elution solvent for SPE. - Ensure samples are processed on ice or at reduced temperatures if degradation is suspected. - Adjust the pH of the sample to ensure Ambroxol is in a neutral form for efficient extraction into an organic solvent.
High Variability in Results (Poor Precision) - Inconsistent sample preparation technique. - Instrument instability (e.g., fluctuating pump pressure, unstable spray in MS). - Presence of carry-over from previous injections.- Ensure consistent and precise pipetting and mixing during sample preparation. - Perform instrument maintenance and check for leaks or blockages. - Optimize the autosampler wash procedure and inject a blank sample after a high-concentration sample to check for carry-over.
Signal Suppression or Enhancement (Matrix Effect) - Co-eluting endogenous components from the biological matrix. - Inadequate sample clean-up.- Use a stable isotope-labeled internal standard.[7] - Improve sample preparation using SPE or a more selective LLE.[1][3][9] - Modify the chromatographic conditions to separate the analyte from the interfering peaks.
No Peak or Very Low Signal - Incorrect mass transitions (for MS/MS). - Analyte degradation. - Instrument malfunction.- Verify the precursor and product ion m/z values for this compound. A common transition is m/z 379 → 264.[13][14] - Check sample stability and storage conditions. - Perform an instrument performance qualification and check for sensitivity issues.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Human Plasma

This protocol is a representative example based on commonly cited methods.[1][4][7][9]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (e.g., Ambroxol-d5).[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Analytical Column: A reversed-phase C18 column (e.g., Waters XBridge BEH C18, 50 mm × 2.1 mm, 2.5 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in methanol.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 2 minutes.

    • Hold at 95% B for 1 minute.

    • Return to initial conditions and equilibrate for 1 minute.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[9]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ambroxol: Precursor ion m/z 379 → Product ion m/z 264.[13][14]

    • Ambroxol-d5 (IS): Adjust for the mass difference.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of this compound in biological matrices based on published methods.

Table 1: Linearity and Sensitivity

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
UPLC-MS/MSHuman Plasma2 - 4002[7]
LC-MS/MSRabbit Serum0.5 - 2000.5[15]
HPLC-APCI-MS/MSHuman Plasma2.5 - 1802.5[14]
LC-MS/MSHuman Plasma & CSFVaries-[9]

Table 2: Accuracy and Precision

Analytical MethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
UPLC-MS/MSHuman Plasma1.0 - 5.61.0 - 5.697.1 - 108.7[7]
LC-MS/MSHuman Plasma< 11.8< 11.889.9 - 103.1[9]
LC-MS/MSHuman CSF< 11.8< 11.896.3 - 107.8[9]

Table 3: Recovery and Matrix Effect

Analytical MethodMatrixExtraction Recovery (%)Matrix Effect (%)Reference
LC-MS/MSHuman Plasma106.7 - 113.5Not significant[9]
LC-MS/MSHuman CSF99.0 - 103.0Not significant[9]
HPLC-APCI-MS/MSHuman Plasma-104.6 - 112.7[14]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma, Serum, Urine) AddIS Add Internal Standard (e.g., Ambroxol-d5) BiologicalMatrix->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant/ Eluate Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Ambroxol Concentration Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis.

Troubleshooting_Logic cluster_peak Peak-Related Issues cluster_quant Quantitative Issues cluster_solutions1 Solutions for Peak Shape cluster_solutions2 Solutions for Signal cluster_solutions3 Solutions for Precision cluster_solutions4 Solutions for Recovery start Problem Encountered PoorPeakShape Poor Peak Shape? start->PoorPeakShape LowSignal Low/No Signal? start->LowSignal PoorPrecision Poor Precision? start->PoorPrecision LowRecovery Low Recovery? start->LowRecovery Sol1 Adjust Mobile Phase pH PoorPeakShape->Sol1 Yes Sol2 Check Column Health PoorPeakShape->Sol2 Yes Sol3 Optimize Separation PoorPeakShape->Sol3 Yes Sol4 Verify MS Transitions LowSignal->Sol4 Yes Sol5 Check Sample Stability LowSignal->Sol5 Yes Sol6 Instrument Check LowSignal->Sol6 Yes Sol7 Standardize Pipetting PoorPrecision->Sol7 Yes Sol8 Instrument Maintenance PoorPrecision->Sol8 Yes Sol9 Check for Carry-over PoorPrecision->Sol9 Yes Sol10 Optimize Extraction Method LowRecovery->Sol10 Yes Sol11 Control Temperature LowRecovery->Sol11 Yes Sol12 Adjust Sample pH LowRecovery->Sol12 Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Enhancing Ambroxol Hydrochloride Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at improving the bioavailability of Ambroxol (B1667023) hydrochloride in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for seeking to improve the oral bioavailability of Ambroxol hydrochloride?

This compound is a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1] Generally, such drugs are well-absorbed after oral administration. However, ambroxol undergoes significant first-pass metabolism in the liver, which can reduce its systemic bioavailability to approximately 70-80% in rats and humans.[2][3] Furthermore, its relatively short biological half-life necessitates frequent dosing to maintain therapeutic concentrations.[4] Therefore, advanced formulation strategies are being explored to bypass hepatic first-pass metabolism, sustain drug release, and ultimately enhance its therapeutic efficacy and patient compliance.

Q2: What are the most promising formulation strategies for enhancing the bioavailability of this compound?

Several advanced drug delivery systems have shown potential in improving the bioavailability of this compound in animal models. These include:

  • Transdermal Delivery Systems: Bypassing the gastrointestinal tract and first-pass metabolism, transdermal patches can provide sustained and enhanced drug absorption.[5]

  • Microspheres: Mucoadhesive microspheres can prolong the residence time of the drug at the absorption site, leading to increased absorption and bioavailability.[1][6]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.[2][7]

  • In-situ Gelling Formulations: These liquid formulations transform into a gel in the stomach, providing a sustained release of the drug.[4]

  • Lipid-Based Formulations (e.g., Solid Lipid Nanoparticles - SLNs and Self-Nanoemulsifying Drug Delivery Systems - SNEDDS): These formulations can enhance lymphatic transport, thus avoiding hepatic first-pass metabolism and improving oral bioavailability.[8][9]

Q3: Which animal models are most commonly used for pharmacokinetic studies of this compound?

Rats and rabbits are the most frequently used animal models for pharmacokinetic studies of this compound.[2][5][10][11] The choice of animal model often depends on the specific objectives of the study, handling practicalities, and cost considerations.

Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of a new this compound formulation?

The primary pharmacokinetic parameters to assess are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Reach Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.

  • Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half.

  • Relative Bioavailability (F%): The bioavailability of a test formulation compared to a reference formulation (usually an oral solution).

Troubleshooting Guides

Low Oral Bioavailability in Preclinical Studies
Potential Issue Possible Causes Troubleshooting Steps
Incomplete Drug Dissolution Poor formulation design; inappropriate excipients.- Optimize the formulation by using solubilizing agents or particle size reduction techniques (e.g., nanosuspension).- Conduct in vitro dissolution studies under different pH conditions to ensure complete drug release.
Extensive First-Pass Metabolism High hepatic extraction of Ambroxol.- Explore alternative routes of administration that bypass the liver, such as transdermal delivery.- Investigate the use of lipid-based formulations (SLNs, SNEDDS) that can promote lymphatic absorption.
Rapid Gastrointestinal Transit Insufficient time for drug absorption.- Develop mucoadhesive formulations (e.g., microspheres) to increase the residence time of the drug in the gastrointestinal tract.
Issues with Oral Gavage Technique Improper administration leading to drug loss or animal stress.- Ensure proper training on oral gavage techniques.[5][10][11][12][13] - Use appropriate gavage needle size and length for the animal model.[10] - Administer the formulation slowly to avoid regurgitation.[10]
High Variability in Pharmacokinetic Data
Potential Issue Possible Causes Troubleshooting Steps
Inconsistent Formulation Properties Lack of uniformity in particle size, encapsulation efficiency, etc.- Implement stringent quality control measures during formulation preparation.- Characterize each batch of the formulation for key physicochemical properties.
Physiological Variability in Animals Differences in age, weight, and health status of the animals.- Use a sufficient number of animals per group to achieve statistical power.- Randomize animals into different treatment groups.
Inaccurate Blood Sampling or Sample Handling Hemolysis of blood samples; improper storage of plasma.- Follow a standardized protocol for blood collection and processing.- Store plasma samples at -20°C or lower until analysis.
Analytical Method Issues Poor precision and accuracy of the HPLC method.- Validate the analytical method according to ICH guidelines for linearity, precision, accuracy, and stability.[14]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Administration of Different Formulations in Rats
FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₈ (ng·hr/mL)Absolute Bioavailability (%)Reference
Ambroxol SolutionIV15--662 ± 165.5100[5]
Ambroxol SuspensionOral5--359 ± 89.818.1[5]
Transdermal Matrix (Control)Transdermal1559.0 ± 14.84.01112 ± 27913.9[5]
Transdermal Matrix (with Enhancer)Transdermal1586.0 ± 21.55.01678 ± 413.321.1[5]

Data presented as mean ± standard deviation.

Experimental Protocols

Oral Gavage Administration in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.[5][10][11][12][13]

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needle (e.g., 18-gauge, 2-3 inches long with a ball tip for adult rats)

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation: Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Dose Calculation: Weigh each rat to determine the precise volume of the formulation to be administered based on the target dose.

  • Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Administration: Once the needle is in the esophagus (no resistance should be felt), slowly administer the formulation.

  • Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress.

Preparation of this compound Nanosuspension

This protocol describes a high-pressure homogenization method for preparing a nanosuspension.[2]

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188)

  • Methanol (B129727)

  • Deionized water

  • High-pressure homogenizer

  • Ultrasonic bath

Procedure:

  • Drug Solution Preparation: Dissolve a specific amount of this compound in methanol.

  • Stabilizer Solution Preparation: Dissolve the stabilizer in deionized water.

  • Precipitation: Add the drug solution to the stabilizer solution under constant stirring.

  • Homogenization: Subject the resulting suspension to high-pressure homogenization for a specified number of cycles at a set pressure to reduce the particle size.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

HPLC Analysis of this compound in Rat Plasma

This is a representative HPLC method for the quantification of Ambroxol in plasma.[2][14]

Materials:

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma, add a precipitating agent like acetonitrile or methanol.

    • Vortex the mixture to precipitate the plasma proteins.

    • Centrifuge the sample at high speed.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio.

    • Flow Rate: Typically 1.0 mL/min.

    • Column: A C18 reversed-phase column.

    • Detection: UV detection at a specific wavelength (e.g., 243 nm) or electrochemical detection.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Ambroxol in drug-free plasma.

    • Inject the prepared samples and standards into the HPLC system.

    • Determine the concentration of Ambroxol in the plasma samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_analysis Bioanalysis & Data Processing F1 Ambroxol HCl Formulation Preparation (e.g., Nanosuspension) F2 Physicochemical Characterization (Particle Size, EE%) F1->F2 A2 Oral Administration (Gavage) F2->A2 Optimized Formulation A1 Animal Acclimatization & Fasting A1->A2 A3 Serial Blood Sampling A2->A3 B1 Plasma Separation A3->B1 B2 HPLC Analysis B1->B2 B3 Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) B2->B3 Conclusion Conclusion B3->Conclusion Bioavailability Assessment Troubleshooting_Logic Start Low Bioavailability Observed Q1 Was in vitro dissolution complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is first-pass metabolism high? A1_Yes->Q2 Sol1 Optimize Formulation: - Change excipients - Reduce particle size - Use solubilizers A1_No->Sol1 End Re-evaluate in vivo Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Bypass First-Pass: - Transdermal delivery - Lymphatic targeting (SLNs/SNEDDS) A2_Yes->Sol2 Q3 Is GI transit too rapid? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Increase Residence Time: - Mucoadhesive formulations - In-situ gelling systems A3_Yes->Sol3 A3_No->End Sol3->End

References

Refinement of Ambroxol hydrochloride treatment duration in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of Ambroxol hydrochloride treatment duration and related experimental parameters in cell culture.

Frequently Asked Questions (FAQs)

???+ question "What is the primary mechanism of this compound in cell culture models of genetic diseases?"

???+ question "What are the typical concentrations and treatment durations for Ambroxol in cell culture?"

???+ question "Which cell lines are commonly used to study the effects of Ambroxol?"

Experimental Data Summary

The following tables summarize quantitative data from various studies on this compound treatment in cell culture.

Table 1: Effect of Ambroxol on GCase Activity and Protein Levels

Cell LineAmbroxol Conc.Treatment DurationObserved EffectReference
Gaucher Disease Fibroblasts (N370S/F213I)Varies20 hours15-50% increase in GCase activity[1]
Gaucher Disease Fibroblasts60 µMNot SpecifiedSignificant increase in GCase protein levels[2]
Parkinson's Disease Fibroblasts (GBA mutation)10-60 µM5 daysMedian 50% increase in GCase protein[3]
Control Fibroblasts10-60 µM5 daysMedian 30% increase in GCase protein[3]
Patient-Derived Macrophages (GD)Not Specified4 days3.3-fold increase in GCase activity[4]
Patient-Derived Macrophages (GBA-PD)Not Specified4 days3.5-fold increase in GCase activity[4]

Table 2: Effect of Ambroxol on α-Synuclein and Cell Viability

Cell LineAmbroxol Conc.Treatment DurationObserved EffectReference
SH-SY5Y Neuroblastoma (α-synuclein overexpressing)60 µM5 daysMedian 15% decrease in α-synuclein levels[3]
HT-22 Hippocampal Neurons20 µMNot SpecifiedIncreased cell viability to ~72% (from 51% after Aβ/αSyn insult)[5][6]
HT-22 Hippocampal NeuronsVariesNot SpecifiedReduction in insoluble α-synuclein levels[6]

Troubleshooting Guide

???+ question "Issue: I am not observing a significant increase in GCase activity after Ambroxol treatment."

???+ question "Issue: My cells show signs of toxicity or reduced viability after treatment."

Key Experimental Protocols

Cytotoxicity Assay (MTT-based)

This protocol determines the concentration at which Ambroxol becomes toxic to the cells, which is essential for designing subsequent experiments.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the Ambroxol dilutions. Include a vehicle-only control and an untreated control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.[5]

Glucocerebrosidase (GCase) Activity Assay

This assay measures the enzymatic activity of GCase in cell lysates.

Methodology:

  • Cell Lysis: After treating cells with Ambroxol for the desired duration, wash them with ice-cold PBS and collect them. Lyse the cells in sterile water or a specific lysis buffer.[1]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 40 µg) to a reaction buffer. The buffer should be acidic (e.g., 100 mM potassium phosphate (B84403) buffer, pH 4.5) and contain detergents like Triton X-100 and taurocholate.[1]

  • Substrate Addition: Start the reaction by adding an artificial substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

  • Incubation: Incubate the reaction at 37°C for 1 hour.[1]

  • Stopping the Reaction: Terminate the reaction by adding a high-pH stop solution (e.g., 0.1 M glycine, pH 10).[1]

  • Measurement: Read the fluorescence of the product (4-methylumbelliferone) on a plate reader.

  • Analysis: Calculate GCase activity relative to the total protein concentration and express the results as a fold increase compared to untreated cells.

Visualized Workflows and Pathways

Ambroxol Experimental Optimization Workflow

G cluster_0 Phase 1: Determine Optimal Concentration cluster_1 Phase 2: Determine Optimal Duration cluster_2 Phase 3: Definitive Experiment A 1. Seed Cells in 96-well Plate B 2. Treat with Ambroxol (Dose-Response: 0-200 µM) A->B C 3. Incubate for 24-48h B->C D 4. Perform Cytotoxicity Assay (e.g., MTT) C->D E 5. Identify Max Non-Toxic Dose D->E G 2. Treat with Optimal Conc. E->G Use Max Non-Toxic Dose F 1. Seed Cells F->G H 3. Incubate for Time-Course (e.g., 24, 48, 72, 96h) G->H I 4. Harvest Cells & Lyse H->I J 5. Measure Endpoint (e.g., GCase Activity) I->J K 6. Identify Timepoint of Max Effect J->K L Run Experiment with Optimized Dose & Duration K->L Use Optimal Timepoint G cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) ER Misfolded Mutant GCase Complex GCase-Ambroxol Complex (Stabilized) Degradation Proteasomal Degradation ER->Degradation Incorrect Folding Ambroxol_ER Ambroxol Ambroxol_ER->Complex Binds & Stabilizes Lysosome_GCase Active GCase Complex->Lysosome_GCase Correct Trafficking Ambroxol_Lyso Ambroxol Lysosome_GCase->Ambroxol_Lyso Releases Substrate Glucosylceramide (Substrate) Lysosome_GCase->Substrate Degrades Clearance Substrate Clearance (Reduced Storage) Substrate->Clearance G Start Start: No Effect Observed Conc Is Conc. Optimal? Start->Conc Dur Is Duration Sufficient? Conc->Dur No Sol_Conc Action: Perform Dose-Response Study Conc->Sol_Conc Yes Tox Is there Cell Toxicity? Dur->Tox No Sol_Dur Action: Perform Time-Course Study Dur->Sol_Dur Yes Assay Is Assay Validated? Tox->Assay Yes Sol_Tox Action: Lower Conc. & Check Vehicle Control Tox->Sol_Tox No Sol_Assay Action: Check Assay pH, Controls & Reagents Assay->Sol_Assay Yes Success Problem Solved Assay->Success No Sol_Conc->Success Sol_Dur->Success Sol_Tox->Success Sol_Assay->Success

References

Validation & Comparative

Validating the Efficacy of Ambroxol Hydrochloride in GBA Mutant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the GBA gene, encoding the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease. The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of alpha-synuclein (B15492655), a hallmark of Parkinson's disease. Ambroxol (B1667023) hydrochloride, a commonly used mucolytic agent, has emerged as a promising pharmacological chaperone to rescue GCase function. This guide provides a comparative analysis of Ambroxol's efficacy in preclinical GBA mutant cell line models, supported by experimental data and protocols.

Performance Comparison: Ambroxol vs. Alternatives

Ambroxol has been shown to effectively increase GCase activity and protein levels while reducing pathological alpha-synuclein. Its performance has been evaluated against other potential therapeutic agents, such as iminosugars (e.g., isofagomine), which also act as pharmacological chaperones.

Glucocerebrosidase (GCase) Activity and Protein Levels

Ambroxol treatment has consistently demonstrated the ability to enhance GCase activity and protein levels in various GBA mutant cell lines. This effect is crucial for restoring lysosomal function and clearing accumulated substrates.

Cell Line/ModelGBA MutationTreatmentGCase Activity Increase (%)GCase Protein Increase (%)Reference
Human FibroblastsGaucher Disease (various mutations)Ambroxol100 (median)-[1]
Human FibroblastsParkinson's Disease with GBA mutationsAmbroxol50 (median)-[1]
Human Cholinergic NeuronsN370S/WTAmbroxol5550[2]
Human Dopaminergic NeuronsN370S/WTAmbroxol-149[3]
Human FibroblastsN370S/wtAmbroxol (60 µM)206Increased[4]
Human FibroblastsL444P/wtAmbroxol (60 µM)199Increased[4]
Human FibroblastsN370S/wtIsofagomine (50 µM)172Increased[4]
Human FibroblastsL444P/wtIsofagomine (50 µM)158Increased[4]
Primary MacrophagesGaucher DiseaseAmbroxol230 (3.3-fold)-[5][6]
Primary MacrophagesGBA-Parkinson's DiseaseAmbroxol250 (3.5-fold)-[5][6]
Alpha-Synuclein Levels

A key pathological feature of GBA-associated neurodegeneration is the accumulation of alpha-synuclein. Ambroxol has been shown to effectively reduce levels of this protein in neuronal models.

Cell Line/ModelGBA MutationTreatmentAlpha-Synuclein Reduction (%)Reference
Human Cholinergic NeuronsN370S/WTAmbroxol41[2]
Human Dopaminergic NeuronsN370S/WTAmbroxol32[3]
Mice Overexpressing Human α-synuclein-Ambroxol~20[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.

Glucocerebrosidase (GCase) Activity Assay

This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysate

  • Assay buffer (e.g., citrate-phosphate buffer, pH 5.4)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Stop solution (e.g., glycine-NaOH buffer, pH 10.7)

  • Fluorometer

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • Determine the protein concentration of the lysates.

  • Dilute the lysates in the assay buffer.

  • Add the 4-MUG substrate to the diluted lysates.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.

  • Calculate GCase activity relative to the protein concentration and compare treated versus untreated samples.[8][9][10][11][12]

Western Blot for Alpha-Synuclein

This technique is used to detect and quantify the levels of alpha-synuclein protein in cell lysates.

Materials:

  • Cell lysate

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against alpha-synuclein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against alpha-synuclein.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with the HRP-conjugated secondary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[13][14][15][16][17]

Signaling Pathways and Mechanisms of Action

Ambroxol is believed to exert its therapeutic effects through multiple mechanisms, primarily by acting as a pharmacological chaperone and by activating key cellular pathways involved in lysosomal biogenesis.

Ambroxol's Chaperone and Lysosomal Enhancement Activity

Ambroxol_Mechanism cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Ambroxol Ambroxol Misfolded_GCase Misfolded GCase (GBA Mutant) Ambroxol->Misfolded_GCase Binds & Stabilizes Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Promotes Correct Folding Lysosomal_GCase Functional GCase Correctly_Folded_GCase->Lysosomal_GCase Traffics to Lysosome Glucosylceramide Glucosylceramide Lysosomal_GCase->Glucosylceramide Degrades Alpha_Synuclein Alpha-Synuclein Aggregates Lysosomal_GCase->Alpha_Synuclein Promotes Clearance Ceramide Ceramide Glucosylceramide->Ceramide Cleared_Alpha_Synuclein Cleared Alpha-Synuclein Alpha_Synuclein->Cleared_Alpha_Synuclein

Caption: Ambroxol acts as a chaperone to promote proper folding of mutant GCase in the ER, enabling its trafficking to the lysosome to degrade substrates.

Ambroxol and the TFEB-CLEAR Signaling Pathway

Ambroxol has been shown to activate the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][18][19][20] TFEB activation leads to the coordinated expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network, enhancing overall lysosomal function.

TFEB_Pathway cluster_Lysosome Increased Lysosomal Function Ambroxol Ambroxol TFEB_Activation TFEB Activation Ambroxol->TFEB_Activation TFEB_Nucleus TFEB Translocation to Nucleus TFEB_Activation->TFEB_Nucleus CLEAR_Network CLEAR Gene Network Transcription TFEB_Nucleus->CLEAR_Network Lysosomal_Biogenesis Lysosomal Biogenesis CLEAR_Network->Lysosomal_Biogenesis Autophagy Autophagy CLEAR_Network->Autophagy GCase_Expression GCase Expression CLEAR_Network->GCase_Expression

Caption: Ambroxol activates TFEB, which promotes the expression of genes involved in lysosomal biogenesis and function, enhancing cellular clearance pathways.

Experimental Workflow for Ambroxol Efficacy Testing

Experimental_Workflow cluster_Assays Downstream Assays Cell_Culture Culture GBA Mutant and Control Cell Lines Treatment Treat cells with Ambroxol (and/or alternatives) Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis GCase_Assay GCase Activity Assay Cell_Lysis->GCase_Assay Western_Blot Western Blot for GCase & α-Synuclein Cell_Lysis->Western_Blot qPCR qPCR for GBA and TFEB targets Cell_Lysis->qPCR Data_Analysis Data Analysis and Comparison GCase_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A typical workflow for assessing the efficacy of Ambroxol in GBA mutant cell lines involves treatment followed by various biochemical and molecular assays.

References

A Comparative Analysis of Ambroxol Hydrochloride and Other GCase Chaperones for Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gaucher disease (GD) is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. Pharmacological chaperones (PCs) represent a promising therapeutic strategy by binding to and stabilizing misfolded GCase, facilitating its proper trafficking to the lysosome and increasing its residual enzymatic activity. This guide provides a comparative analysis of Ambroxol hydrochloride and other notable GCase chaperones, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

Overview of GCase Chaperones

Pharmacological chaperones for GCase can be broadly categorized into two main classes: active-site competitive inhibitors and non-competitive allosteric modulators. This compound, a repurposed mucolytic agent, has emerged as a key player in this field, exhibiting a unique pH-dependent binding mechanism. This guide will compare Ambroxol with other significant chaperones, including the iminosugar Isofagomine and novel non-inhibitory compounds.

Quantitative Comparison of GCase Chaperone Efficacy

The following tables summarize the quantitative data on the efficacy of various GCase chaperones in increasing GCase activity in different experimental models.

Table 1: In Vitro Efficacy of GCase Chaperones in Patient-Derived Fibroblasts

ChaperoneGBA1 MutationCell TypeConcentrationFold Increase in GCase ActivityReference
Ambroxol N370S/N370SFibroblasts30 µM~2-fold[1]
F213I/L444PFibroblastsNot SpecifiedSignificant Increase[1]
L444P/L444PFibroblasts60 µMNo significant increase[2]
N370S/N370SFibroblasts100 µM1.15 to 1.5-fold[3]
N370S/V394LFibroblasts100 µM~1.3-fold[3]
R120W/L444PFibroblasts100 µM~1.4-fold[3]
Isofagomine N370S/N370SFibroblasts50 µM~1.7-fold[4]
L444P/wtFibroblasts50 µM~1.6-fold[4]
L444P/L444PFibroblastsNot Specified~1.3-fold[5][6]
F213I/L444PFibroblastsNot SpecifiedEnhanced Activity[7]
NCGC607 GD1 (various)iPSC-derived MacrophagesNot SpecifiedIncreased Activity[8][9]
GD2 (various)iPSC-derived MacrophagesNot SpecifiedIncreased Activity[8][9]
GD1 (various)iPSC-derived Dopaminergic NeuronsNot Specified~2-fold[9]
GD2 (various)iPSC-derived Dopaminergic NeuronsNot Specified~40-fold[9]
NCGC758 GD (various)iPSC-derived MacrophagesNot SpecifiedIncreased Activity[8]

Table 2: In Vivo and Cellular Efficacy of GCase Chaperones

ChaperoneModel SystemGBA1 MutationFold Increase in GCase ActivityReference
Ambroxol Patient-derived Macrophages (GD)Various~3.3-fold[10]
Patient-derived Macrophages (GBA-PD)Various~3.5-fold[10]
Gaucher Disease Patients (Lymphocytes)NeuronopathicSignificant Increase[11]
Isofagomine Gaucher Patient LymphoblastsL444P~3.5-fold[5][6]
L444P Mouse Model (Brain)L444P2 to 5-fold[5][6]
NCGC607 GBA-PD Patient MacrophagesN370S~1.5-fold[12]

Mechanism of Action and Signaling Pathways

This compound acts as a pharmacological chaperone by binding to GCase in the neutral pH environment of the endoplasmic reticulum (ER), promoting its correct folding and subsequent trafficking to the lysosome.[1][13] A key feature of Ambroxol is its pH-dependent binding; it dissociates from GCase in the acidic environment of the lysosome, allowing the enzyme to function.[1][13] This mechanism helps to alleviate ER stress caused by the accumulation of misfolded GCase, a common pathological feature in Gaucher disease.[3][14]

Iminosugars, such as Isofagomine, are active-site competitive inhibitors that also bind to and stabilize GCase in the ER.[5] However, their competitive nature can lead to inhibition of GCase activity in the lysosome if the chaperone concentration is too high.[15]

Non-inhibitory chaperones, like NCGC607 and NCGC758, represent a newer class of molecules that bind to allosteric sites on GCase.[8][9] This non-competitive mechanism allows them to stabilize the enzyme without interfering with its catalytic activity, potentially offering a wider therapeutic window.[8]

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded_GCase Misfolded GCase UPR Unfolded Protein Response (UPR) ER Stress Misfolded_GCase->UPR Accumulation Proteasomal_Degradation Proteasomal Degradation Misfolded_GCase->Proteasomal_Degradation Correctly_Folded_GCase Correctly Folded GCase Complex UPR->Proteasomal_Degradation Ambroxol Ambroxol Ambroxol->Misfolded_GCase Binds & Stabilizes Isofagomine Isofagomine Isofagomine->Misfolded_GCase Binds & Stabilizes (Active Site) Non_Inhibitory_Chaperone Non-Inhibitory Chaperone Non_Inhibitory_Chaperone->Misfolded_GCase Binds & Stabilizes (Allosteric Site) Correctly_Folded_GCase->Trafficking Trafficking to Lysosome Functional_GCase Functional GCase Correctly_Folded_GCase->Functional_GCase Dissociation (pH-dependent for Ambroxol) Trafficking->Functional_GCase Glucosylceramide Glucosylceramide Functional_GCase->Glucosylceramide Hydrolyzes Ceramide_Glucose Ceramide + Glucose

Caption: Mechanism of GCase Chaperone Action.

Experimental Protocols

GCase Enzyme Activity Assay (using 4-Methylumbelliferyl-β-D-glucopyranoside)

This protocol is a widely used method to determine the enzymatic activity of GCase in cell lysates.[16][17][18]

Materials:

  • Cell lysate (from patient-derived fibroblasts or other relevant cells)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (e.g., 5 mM)

  • Citrate-phosphate buffer (pH 5.4)

  • Assay buffer: Citrate-phosphate buffer containing sodium taurocholate (e.g., 0.25% w/v), EDTA (e.g., 1 mM), and BSA (e.g., 1% w/v)

  • Stop buffer (e.g., 1M Glycine, pH 12.5)

  • 4-methylumbelliferone (4-MU) standard for calibration curve

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~350-360 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare cell lysates from cultured cells treated with or without the chaperone compound.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well black microplate, add a specific amount of protein from the cell lysate to each well (e.g., 5-10 µg).

  • Bring the total volume in each well to a fixed amount (e.g., 80 µL) with assay buffer.

  • To initiate the enzymatic reaction, add the 4-MUG substrate solution to each well (e.g., 20 µL of 5 mM 4-MUG).

  • Incubate the plate at 37°C for a defined period (e.g., 1 hour), protected from light.

  • Stop the reaction by adding the stop buffer to each well (e.g., 100 µL).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Generate a standard curve using known concentrations of 4-MU to quantify the amount of product formed.

  • Calculate GCase activity, typically expressed as pmol of 4-MU released per milligram of protein per minute.

Caption: GCase Activity Assay Workflow.
Thermal Denaturation Assay (Differential Scanning Fluorimetry - DSF)

This assay is used to assess the ability of a compound to stabilize the GCase protein by measuring changes in its melting temperature (Tm).[19]

Materials:

  • Purified recombinant human GCase (rhGCase)

  • SYPRO™ Orange fluorescent dye

  • Phosphate (B84403) buffer (e.g., 10 mM Na3PO4, 164 mM NaCl, pH 7.2)

  • Chaperone compound of interest

  • 96-well PCR plate

  • Real-time PCR instrument capable of performing a thermal melt curve

Procedure:

  • Prepare a reaction mixture containing rhGCase (e.g., 1 µM final concentration) and SYPRO™ Orange dye (e.g., 10x final concentration) in the phosphate buffer.

  • Add the chaperone compound at various concentrations to the reaction mixture in a 96-well PCR plate. Include a control with no compound.

  • Seal the plate and place it in the real-time PCR instrument.

  • Set up a thermal melt protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate, while continuously monitoring fluorescence.

  • As the protein unfolds, the SYPRO™ Orange dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.

  • An increase in the Tm in the presence of the chaperone compound indicates stabilization of the GCase protein.

Caption: Thermal Denaturation Assay Workflow.
Quantification of Glucosylceramide in Cells

This protocol describes a method for extracting and quantifying the levels of glucosylceramide (GlcCer) in cells, often using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[20][21][22]

Materials:

  • Cell pellets from cultured cells

  • Internal standard (e.g., C6-NBD-GlcCer)

  • Chloroform (B151607)/methanol (B129727) solvent mixtures

  • Water

  • Centrifuge

  • Speed Vac or nitrogen evaporator

  • HPLC or LC-MS/MS system

Procedure:

  • Lipid Extraction:

    • Homogenize cell pellets in water.

    • Add a known amount of internal standard.

    • Perform a Bligh-Dyer or similar lipid extraction using chloroform and methanol to separate the lipid-containing organic phase from the aqueous phase.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Dry the extracted lipids under a stream of nitrogen or using a Speed Vac.

    • Reconstitute the dried lipids in a suitable solvent for HPLC or LC-MS/MS analysis.

  • Quantification:

    • Inject the sample into the HPLC or LC-MS/MS system.

    • Separate GlcCer from other lipids using an appropriate column and mobile phase gradient.

    • Detect and quantify GlcCer and the internal standard based on their retention times and mass-to-charge ratios (for LC-MS/MS) or fluorescence (if using a fluorescently labeled standard).

    • Calculate the amount of GlcCer in the sample relative to the internal standard and normalize to the initial amount of protein or cell number.

Conclusion

This compound stands out as a promising GCase chaperone due to its established safety profile, oral availability, and unique pH-dependent mechanism of action that minimizes the risk of lysosomal inhibition.[1][13][23] Comparative data suggests that its efficacy is mutation-dependent, showing significant GCase activity enhancement in cells with certain mutations like N370S, but less effect on others such as homozygous L444P.[2][3]

Iminosugars like Isofagomine have also demonstrated efficacy in increasing GCase activity, including in the L444P mutation, and have the advantage of crossing the blood-brain barrier.[5][6] However, their competitive inhibitory nature requires careful dose optimization to balance chaperoning and inhibitory effects.[15]

The development of non-inhibitory, allosteric chaperones such as NCGC607 and NCGC758 offers an exciting new therapeutic avenue.[8][9] These molecules have shown remarkable efficacy in preclinical models, particularly in neuronopathic forms of Gaucher disease, by enhancing GCase activity without direct competition at the active site.[9]

The choice of the most suitable GCase chaperone for therapeutic development will likely depend on the specific GBA1 mutation, the desired tissue targeting (with or without CNS involvement), and the long-term safety and efficacy profile. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers and drug developers working to advance novel therapies for Gaucher disease.

References

A Comparative Analysis of the Antioxidant Properties of Ambroxol Hydrochloride and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant effects of two commonly used mucolytic agents, Ambroxol (B1667023) hydrochloride and N-acetylcysteine (NAC). This analysis is supported by experimental data to delineate their respective mechanisms and efficacy in combating oxidative stress.

Ambroxol hydrochloride and N-acetylcysteine are both widely recognized for their mucolytic properties in the treatment of respiratory diseases. However, their utility extends beyond expectoration, with both compounds exhibiting significant antioxidant and anti-inflammatory capabilities. These ancillary properties are of increasing interest in the context of diseases characterized by oxidative stress. This guide delves into a head-to-head comparison of their antioxidant effects, supported by in vitro experimental data, and elucidates their distinct mechanisms of action through signaling pathway diagrams.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and N-acetylcysteine have been evaluated against various reactive oxygen species (ROS). The following tables summarize the quantitative data from comparative in vitro studies.

Reactive Oxygen SpeciesThis compoundN-acetylcysteine (NAC)Glutathione (B108866) (GSH)Reference
Hydroxyl Radical (•OH) Scavenged significantly at 10⁻³ mol/lScavenged significantly at 10⁻³ mol/lScavenged significantly at 10⁻³ mol/l[1]
Hypochlorous Acid (HOCl) Inhibited completely at ≥ 10⁻⁴ mol/lInhibited completely at ≥ 10⁻⁴ mol/lInhibited completely at ≥ 10⁻⁴ mol/l[1]
Superoxide (B77818) Anion (O₂⁻) Reduced by 14.3 ± 6.7% at 10⁻⁴ mol/lNo anti-O₂⁻ functionNo anti-O₂⁻ function[1]
Hydrogen Peroxide (H₂O₂) No anti-H₂O₂ effectScavenged at > 10⁻⁶ mol/lScavenged at > 10⁻⁶ mol/l[1]

Table 1: In Vitro Scavenging of Reactive Oxygen Species. This table provides a direct comparison of the abilities of Ambroxol, NAC, and the endogenous antioxidant Glutathione to scavenge key reactive oxygen species.

Mechanisms of Antioxidant Action

This compound and N-acetylcysteine employ different strategies to mitigate oxidative stress. NAC primarily acts as a precursor for glutathione (GSH) synthesis, a cornerstone of the cellular antioxidant defense system. Ambroxol, on the other hand, appears to exert its effects through direct scavenging of certain ROS and by modulating endogenous antioxidant pathways.

N-acetylcysteine: A Precursor to Glutathione

N-acetylcysteine's principal antioxidant mechanism is its role in replenishing intracellular glutathione levels.[2] Cysteine, derived from the deacetylation of NAC, is the rate-limiting amino acid in the synthesis of GSH.[3] Glutathione is a critical intracellular antioxidant that directly neutralizes ROS and is a cofactor for several antioxidant enzymes, including glutathione peroxidase and glutathione S-transferases.

NAC_Pathway NAC N-acetylcysteine Cysteine Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis Detox Detoxification GSH->Detox Enzymes Antioxidant Enzymes (GPx, GSTs) GSH->Enzymes Cofactor ROS Reactive Oxygen Species (ROS) ROS->Detox Enzymes->Detox

N-acetylcysteine's role in glutathione synthesis.
This compound: A Direct Scavenger and Pathway Modulator

This compound demonstrates a more direct antioxidant effect by scavenging specific ROS, notably the hydroxyl radical and superoxide anion.[1] Furthermore, emerging evidence suggests that Ambroxol can upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[4]

Ambroxol_Pathway Ambroxol This compound ROS Reactive Oxygen Species (ROS) Ambroxol->ROS Direct Scavenging (•OH, O₂⁻) Nrf2 Nrf2 Ambroxol->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding HO1 Heme Oxygenase-1 (HO-1) & other antioxidant enzymes ARE->HO1 Gene Expression CellProtection Cellular Protection HO1->CellProtection

Ambroxol's antioxidant mechanisms.

Experimental Protocols

The following are summaries of the methodologies used in the in vitro studies cited in this guide.

Deoxyribose Assay for Hydroxyl Radical (•OH) Scavenging

This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction. The extent of deoxyribose degradation by the hydroxyl radicals is measured.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing FeCl₃, EDTA, H₂O₂, and 2-deoxy-D-ribose in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: The test compound (Ambroxol or NAC) at various concentrations is added to the reaction mixture and incubated at 37°C for a specified time (e.g., 1 hour).

  • Color Development: Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added to the mixture, which is then heated at 100°C for 15 minutes. This leads to the formation of a pink chromogen from the degradation products of deoxyribose.

  • Measurement: The absorbance of the resulting solution is measured spectrophotometrically at 532 nm.

  • Calculation: The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the test compound.

Deoxyribose_Assay cluster_fenton Fenton Reaction Fe_EDTA Fe-EDTA complex OH_radical •OH (Hydroxyl Radical) Fe_EDTA->OH_radical H2O2 H₂O₂ H2O2->OH_radical Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->OH_radical Deoxyribose Deoxyribose OH_radical->Deoxyribose Attacks Degradation_Products Degradation Products Deoxyribose->Degradation_Products Pink_Chromogen Pink Chromogen (Absorbance at 532 nm) Degradation_Products->Pink_Chromogen TBA Thiobarbituric Acid (TBA) TBA->Pink_Chromogen Reacts with Test_Compound Test Compound (Ambroxol or NAC) Test_Compound->OH_radical Scavenges

Workflow for the Deoxyribose Assay.
Chemiluminescence Assay for Superoxide (O₂⁻) and Hydrogen Peroxide (H₂O₂)

This method utilizes chemiluminescent probes to detect the presence of specific ROS.

  • Cell/Enzyme System Preparation: A system to generate the ROS of interest is prepared. For superoxide, a xanthine/xanthine oxidase system is often used. For studies involving cells, inflammatory cells like polymorphonuclear cells (PMNs) can be stimulated to produce ROS.

  • Incubation with Test Compound: The ROS-generating system is incubated with various concentrations of the test compound (Ambroxol or NAC).

  • Addition of Chemiluminescent Probe: A probe specific to the ROS being measured is added. Luminol is commonly used for superoxide, and its signal can be enhanced with horseradish peroxidase (HRP) for hydrogen peroxide detection.

  • Measurement: The light emission (chemiluminescence) is measured using a luminometer.

  • Calculation: The reduction in chemiluminescence in the presence of the test compound compared to a control indicates its scavenging activity.

Hypochlorous Acid (HOCl) Scavenging Assay

This assay measures the ability of a compound to scavenge the potent oxidant hypochlorous acid.

  • Reagent Preparation: A solution of HOCl is prepared and its concentration is determined spectrophotometrically. A target molecule that is readily oxidized by HOCl, such as 5-thio-2-nitrobenzoic acid (TNB), is also prepared.

  • Reaction: The test compound (Ambroxol or NAC) is incubated with HOCl.

  • Addition of Target Molecule: After a set incubation period, the target molecule (TNB) is added to the solution.

  • Measurement: The amount of remaining, unoxidized TNB is measured spectrophotometrically.

  • Calculation: The HOCl scavenging activity of the test compound is determined by its ability to prevent the oxidation of TNB.

Conclusion

Both this compound and N-acetylcysteine exhibit valuable antioxidant properties, but through distinct mechanisms. N-acetylcysteine's strength lies in its ability to replenish the fundamental intracellular antioxidant, glutathione, making it a robust systemic antioxidant. This compound, in contrast, demonstrates a more targeted approach by directly scavenging specific and highly reactive oxygen species like the hydroxyl radical and superoxide anion, and by potentially activating endogenous antioxidant defense pathways.

The choice between these agents for therapeutic applications targeting oxidative stress may depend on the specific pathological context. For conditions characterized by depleted glutathione levels, N-acetylcysteine offers a clear advantage. In situations where the primary insult involves superoxide or hydroxyl radicals, Ambroxol may provide a more direct line of defense. A combination of both agents could also be a beneficial strategy to leverage their complementary antioxidant actions.[1] Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential of these agents in diseases driven by oxidative stress.

References

The Neuroprotective Efficacy of Ambroxol Hydrochloride in Animal Models of Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Ambroxol (B1667023) hydrochloride in established animal models of Parkinson's disease (PD). It synthesizes key experimental data, details methodologies for critical experiments, and visualizes the proposed mechanisms of action.

Ambroxol, a widely used mucolytic agent, has garnered significant attention as a potential disease-modifying therapy for Parkinson's disease. Its neuroprotective properties are primarily attributed to its role as a chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for PD. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is thought to contribute to the aggregation of α-synuclein, a pathological hallmark of PD. Ambroxol has been shown to increase GCase activity, enhance the clearance of α-synuclein, and exert anti-inflammatory effects in various preclinical models.[1][2][3]

Comparative Efficacy of Ambroxol in Rodent Models of Parkinson's Disease

The following tables summarize the quantitative data from key studies investigating the effects of Ambroxol in mouse and rat models of Parkinson's disease. These models include those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and those based on genetic modifications, such as the overexpression of human α-synuclein or the presence of GBA1 mutations.

Table 1: Effect of Ambroxol on Glucocerebrosidase (GCase) Activity
Animal ModelAmbroxol Treatment RegimenBrain Region(s)% Increase in GCase Activity (Compared to Untreated Model)Reference(s)
Wild-type Mice4mM in drinking water for 12 daysBrainstem, Midbrain, Cortex, Striatum~9-14%[4]
L444P/+ GBA1 Mutant Mice4mM in drinking water for 12 daysBrainstem, Midbrain, Cortex, StriatumSignificant increase, restoring activity to near wild-type levels[4]
α-Synuclein Overexpressing Mice4mM in drinking water for 12 daysBrainstem, Midbrain, Cortex, Striatum~9-14%[4]
6-OHDA-induced Hemiparkinsonian Rats400 mg/kg, oral, twice daily for 24 daysStriatum, Substantia NigraAttenuated 6-OHDA-induced GCase deficiency[5]
Healthy Non-human Primates100 mg/day for 28 daysMidbrain, Cortex, Striatum~20%[6]
Table 2: Effect of Ambroxol on α-Synuclein Pathology
Animal ModelAmbroxol Treatment RegimenBrain Region(s)Outcome Measure% Change (Compared to Untreated Model)Reference(s)
α-Synuclein Overexpressing Mice4mM in drinking water for 12 daysBrainstem, StriatumTotal α-synuclein protein levels~17-19% decrease[7]
α-Synuclein Overexpressing Mice4mM in drinking water for 12 daysBrainstemPhosphorylated α-synuclein (S129)~41% decrease[2]
6-OHDA-induced Hemiparkinsonian Rats400 mg/kg, oral, twice daily from D-28 to D-70Substantia Nigraα-synuclein pathologyDecreased[8]
Table 3: Effect of Ambroxol on Motor Function
Animal ModelAmbroxol Treatment RegimenBehavioral TestKey FindingsReference(s)
6-OHDA-induced Hemiparkinsonian Rats400 mg/kg, oral, twice daily from D-4 to D-27Apomorphine-induced rotationsAttenuated rotational behavior[5]
6-OHDA-induced Hemiparkinsonian Rats400 mg/kg, oral, twice daily from D-28 to D-70Rotarod, Grip strengthProgressive recovery of motor functions[8][9]
Thy1-αSyn Mice50, 100, 200 mg/kg/day in chow for several monthsMotor skills (balance and coordination)Improvements in Parkinson's-like deficits[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.

Ambroxol Administration in Animal Models
  • 6-OHDA Rat Model: Ambroxol was administered orally by gavage at a dose of 400 mg/kg twice daily.[5][8] In some studies, treatment was initiated 4 days after the 6-OHDA lesion and continued for 24 days to assess neuroprotective effects.[5] In other protocols, administration began 28 days post-lesion and continued up to day 70 to evaluate neurorestorative potential.[8]

  • α-Synuclein Overexpressing Mouse Model: Ambroxol was provided in the drinking water at a concentration of 4mM for 12 consecutive days.[3][4] Alternatively, it has been administered in the chow at doses of 50, 100, and 200 mg/kg/day for long-term studies.[10]

Behavioral Assessments of Motor Function
  • Rotarod Test: This test assesses motor coordination and balance.

    • Apparatus: A rotating rod with individual lanes for each mouse.

    • Acclimation: Mice are trained for 2-3 days prior to testing by placing them on the rod at a constant low speed (e.g., 4 RPM) for a set duration (e.g., 60 seconds).

    • Testing: The rod accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds.

    • Measurement: The latency to fall from the rod is recorded. Each mouse typically undergoes three trials with an inter-trial interval of at least 15-30 minutes.[11][12][13]

  • Cylinder Test: This test evaluates forelimb use asymmetry, a common deficit in unilateral Parkinson's models.

    • Apparatus: A transparent glass cylinder.

    • Procedure: The mouse is placed in the cylinder, and its spontaneous forelimb movements during rearing and exploration are recorded for a set period (e.g., 3-5 minutes).

    • Scoring: The number of times the mouse touches the cylinder wall with its left, right, or both forelimbs is counted.

    • Analysis: The data is expressed as the percentage of contralateral (impaired) forelimb use relative to the total number of touches.[14][15][16]

Measurement of GCase Activity in Brain Tissue

This protocol is for determining the enzymatic activity of GCase in brain tissue homogenates.

  • Tissue Homogenization: Fresh or frozen brain tissue is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 750 mM NaCl, 5 mM EDTA, and 10% Triton X-100).[17]

  • Protein Quantification: The total protein concentration of the homogenate is determined using a standard assay such as the Bicinchoninic acid (BCA) assay.[18]

  • Enzymatic Reaction: The homogenate is incubated with a fluorescent substrate for GCase, typically 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in a buffer at an acidic pH (e.g., pH 5.2) to favor lysosomal enzyme activity.[19][20] The reaction is carried out with and without the GCase inhibitor conduritol-B-epoxide (CBE) to determine GCase-specific activity.[19]

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a microplate reader (excitation: ~365 nm; emission: ~445 nm).[18]

  • Calculation: GCase activity is calculated as the difference in fluorescence between the samples with and without CBE, normalized to the protein concentration.[18]

Immunohistochemistry for Tyrosine Hydroxylase (TH) and α-Synuclein

This protocol outlines the steps for the immunodetection of TH (a marker for dopaminergic neurons) and α-synuclein in brain sections.

  • Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). The brains are then removed, post-fixed in PFA, and cryoprotected in a sucrose (B13894) solution. Brains are sectioned using a cryostat or vibratome.

  • Antigen Retrieval (if necessary): For some antibodies, especially for α-synuclein aggregates, an antigen retrieval step (e.g., heating in citrate (B86180) buffer) may be required.

  • Blocking: Sections are incubated in a blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for at least 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Sections are incubated with the primary antibodies (e.g., rabbit anti-TH and mouse anti-α-synuclein) diluted in a blocking buffer overnight at 4°C.

  • Washing: Sections are washed several times with PBS to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Sections are incubated with fluorescently-labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488 and donkey anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a confocal or fluorescence microscope.

Proposed Mechanisms of Action and Signaling Pathways

The neuroprotective effects of Ambroxol in Parkinson's disease models are believed to be mediated through multiple pathways. The primary mechanism involves its function as a pharmacological chaperone for GCase.

Ambroxol_Mechanism cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome cluster_downstream Downstream Neuroprotective Effects Ambroxol Ambroxol Mutant_GCase_ER Misfolded Mutant GCase Ambroxol->Mutant_GCase_ER Binds and stabilizes Correctly_Folded_GCase Correctly Folded GCase Mutant_GCase_ER->Correctly_Folded_GCase Promotes correct folding ERAD ER-Associated Degradation Mutant_GCase_ER->ERAD Targeted for degradation Lysosomal_GCase Functional Lysosomal GCase Correctly_Folded_GCase->Lysosomal_GCase Trafficking Glucosylceramide Glucosylceramide Lysosomal_GCase->Glucosylceramide Hydrolyzes Alpha_Synuclein_Aggregates α-Synuclein Aggregates Lysosomal_GCase->Alpha_Synuclein_Aggregates Enhances clearance via autophagy Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose Cleared_Alpha_Synuclein Cleared α-Synuclein Alpha_Synuclein_Aggregates->Cleared_Alpha_Synuclein Reduced_Neuroinflammation Reduced Neuroinflammation Cleared_Alpha_Synuclein->Reduced_Neuroinflammation Improved_Mitochondrial_Function Improved Mitochondrial Function Cleared_Alpha_Synuclein->Improved_Mitochondrial_Function Neuronal_Survival Increased Neuronal Survival Reduced_Neuroinflammation->Neuronal_Survival Improved_Mitochondrial_Function->Neuronal_Survival

Caption: Proposed mechanism of Ambroxol's neuroprotective action.

Ambroxol is thought to bind to misfolded GCase in the endoplasmic reticulum, stabilizing its conformation and promoting its proper trafficking to the lysosome. This increases the levels of functional GCase in the lysosome, which in turn enhances the breakdown of glucosylceramide and facilitates the clearance of α-synuclein aggregates through the autophagy-lysosome pathway. These actions are believed to reduce cellular stress, mitigate neuroinflammation, improve mitochondrial function, and ultimately promote neuronal survival.

Experimental Workflow

A typical preclinical study evaluating the neuroprotective effects of Ambroxol in a Parkinson's disease animal model follows a structured workflow.

Experimental_Workflow Model_Induction Parkinson's Model Induction (e.g., 6-OHDA lesion or genetic model) Baseline_Assessment Baseline Behavioral Assessment (e.g., Rotarod, Cylinder Test) Model_Induction->Baseline_Assessment Treatment_Groups Randomization into Treatment Groups (Vehicle vs. Ambroxol) Baseline_Assessment->Treatment_Groups Drug_Administration Chronic Ambroxol Administration Treatment_Groups->Drug_Administration Behavioral_Testing Post-Treatment Behavioral Testing Drug_Administration->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (GCase activity, α-synuclein levels) Tissue_Collection->Biochemical_Analysis Histological_Analysis Immunohistochemistry (TH, α-synuclein) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: A standard experimental workflow for testing Ambroxol in PD animal models.

This workflow begins with the induction of the Parkinson's disease model, followed by baseline behavioral assessments to confirm motor deficits. Animals are then randomized into control (vehicle) and Ambroxol treatment groups. Following a period of chronic drug administration, behavioral tests are repeated. Finally, animals are euthanized, and brain tissue is collected for biochemical and histological analyses to determine the effects of Ambroxol on the underlying pathology.

References

A Head-to-Head Analysis of Ambroxol and Bromhexine on Mucociliary Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Mucoactive Agents

Ambroxol and its parent compound, Bromhexine (B1221334), are widely utilized mucoactive agents in the management of respiratory diseases characterized by impaired mucus clearance. While both molecules aim to improve the efficiency of the mucociliary escalator, their mechanisms and clinical effects present nuances that are critical for targeted drug development and clinical application. This guide provides a detailed comparison of their performance based on available experimental data, with a focus on their direct impact on mucociliary clearance.

Executive Summary

Ambroxol, the active metabolite of Bromhexine, generally exhibits a more potent and multifaceted effect on mucociliary clearance. Preclinical studies suggest its superiority in bronchosecretolytic properties. While direct, recent head-to-head clinical trials with quantitative mucociliary clearance data are limited, in vitro studies provide significant insights into Ambroxol's mechanism, showing a marked increase in ciliary beat frequency and amplitude. Bromhexine's effects are well-established but often described in more general terms without the same level of quantitative detail in recent literature.

Comparative Data on Performance

Due to a scarcity of recent, direct head-to-head clinical trials with identical methodologies, this section presents a combination of direct comparative clinical data from a foundational study and more recent in vitro data on individual drug performance.

Clinical Efficacy in Chronic Obstructive Bronchitis

An early double-blind study provided a direct clinical comparison of Ambroxol and Bromhexine in patients with chronic obstructive bronchitis.

ParameterAmbroxol (45 mg/day)Bromhexine (36 mg/day)
Mean Bronchial Flow Resistance 25% reductionNo significant change
Forced Expiratory Volume (FEV1) 14% improvementNo significant change
Patient-Reported Ease of Expectoration FacilitatedFacilitated
Data from a 1978 clinical trial involving 30 patients over a 4-week period.[1]
In Vitro Effects on Ciliary Activity

Recent in vitro studies have provided detailed quantitative data on the effects of Ambroxol on the motor components of mucociliary clearance.

ParameterAmbroxol (10 µM)Bromhexine
Ciliary Beat Frequency (CBF) ~30% increase[2][3][4]Data not available in comparable recent studies
Ciliary Bend Angle (CBA) / Amplitude ~30% increase[3][4][5]Data not available in comparable recent studies
Data from in vitro studies on isolated mouse airway ciliated cells.

Mechanisms of Action and Signaling Pathways

Ambroxol and Bromhexine share a fundamental mechanism of action by altering the properties of respiratory mucus and enhancing its transport. However, the downstream signaling pathways, particularly for Ambroxol, have been more extensively elucidated.

Bromhexine: A Prodrug with Secretolytic Effects

Bromhexine is a prodrug that is metabolized in the liver to its active form, Ambroxol.[1] Its primary mechanism involves increasing the production of serous mucus in the respiratory tract, which makes phlegm thinner and less viscous.[6] This secretolytic action is complemented by a secretomotor effect, enabling the cilia to transport the less viscous phlegm more effectively out of the lungs.[6] Histochemical studies have shown that Bromhexine can dissolve acid glycoprotein (B1211001) in the granules of secretory cells, contributing to its mucolytic effect.[7]

Ambroxol: A Multifaceted Approach to Enhancing Mucociliary Clearance

Ambroxol's mechanism is more complex and involves direct effects on both mucus properties and ciliary function.

  • Secretolytic and Mucokinetic Effects: Like Bromhexine, Ambroxol alters the structure of bronchial secretions, reducing their viscosity.

  • Surfactant Stimulation: A key differentiator is Ambroxol's ability to stimulate the synthesis and release of pulmonary surfactant from type II pneumocytes. Surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial wall and facilitating its transport.

  • Direct Ciliostimulatory Effects: Recent research has demonstrated that Ambroxol directly enhances both the frequency and amplitude of ciliary beating.[2][3][4][5]

The signaling pathway for Ambroxol's ciliostimulatory effect has been a subject of detailed investigation.

Ambroxol_Signaling_Pathway Ambroxol Ambroxol CaV12 L-type Voltage-gated Ca2+ Channel (CaV1.2) Ambroxol->CaV12 activates Internal_stores Internal Ca2+ Stores Ambroxol->Internal_stores stimulates Ca_entry Ca2+ Entry CaV12->Ca_entry Ca_i Increased Intracellular Ca2+ Ca_entry->Ca_i Ca_release Ca2+ Release Internal_stores->Ca_release Ca_release->Ca_i pH_pathway pH Pathway Ca_i->pH_pathway Cl_pathway Cl- Pathway Ca_i->Cl_pathway CBF Increased Ciliary Beat Frequency (CBF) pH_pathway->CBF CBA Increased Ciliary Bend Angle (CBA) pH_pathway->CBA Cl_pathway->CBA MCC Enhanced Mucociliary Clearance CBF->MCC CBA->MCC

Ambroxol's Ciliostimulatory Signaling Pathway

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of mucociliary clearance. The following are detailed protocols for two commonly used in vivo techniques.

Saccharin (B28170) Test for Nasal Mucociliary Clearance Time (NMC)

This test provides an in vivo measurement of the effectiveness of the interaction between cilia and mucus.

Procedure:

  • Subject Preparation: The subject should be in a resting state for at least one hour in an environment with stable temperature and humidity, free from dust and drafts.

  • Particle Placement: A saccharin particle, approximately 1 mm in diameter, is placed on the medial surface of the inferior nasal turbinate, about 1 cm behind its anterior end, under direct vision. The subject's head should be slightly flexed forward (approximately 10 degrees).[2][8]

  • Instructions to Subject: The subject is instructed to remain seated, breathe normally without sniffing, sneezing, or coughing, and to avoid eating or drinking during the test.

  • Endpoint Measurement: The time from the placement of the saccharin particle to the subject's first perception of a sweet taste is recorded as the mucociliary clearance time.[2]

  • Termination: The test is concluded if the sweet taste is not perceived within 60 minutes. In such cases, the subject's ability to taste saccharin placed directly on the tongue should be verified.[2]

Interpretation:

  • Normal: Up to 20 minutes[2][8]

  • Impaired: Greater than 30 minutes[2][8]

Saccharin_Test_Workflow start Start prep Subject Acclimatization (1 hour) start->prep place_saccharin Place 1mm Saccharin Particle on Inferior Turbinate prep->place_saccharin instruct Instruct Subject: - No sniffing, coughing, etc. - Report sweet taste place_saccharin->instruct timer Start Timer instruct->timer taste_perceived Sweet Taste Perceived? timer->taste_perceived record_time Record Time (NMC) taste_perceived->record_time Yes time_limit Time > 60 mins? taste_perceived->time_limit No end End record_time->end time_limit->taste_perceived No stop_test Terminate Test (Impaired Clearance) time_limit->stop_test Yes stop_test->end

References

A Comparative Guide to In Vivo Target Engagement of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ambroxol hydrochloride, a widely used mucolytic agent, has garnered significant attention for its multifaceted therapeutic effects. Beyond its established role in respiratory diseases, emerging research has illuminated its engagement with novel molecular targets, opening avenues for drug repurposing and development. This guide provides an objective comparison of in vivo target engagement validation for this compound against key alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound's in vivo efficacy is attributed to its engagement with multiple targets. Primarily known for its secretolytic and mucokinetic properties that enhance mucus clearance, recent studies have validated its in vivo interaction with Glucocerebrosidase (GCase) and voltage-gated sodium channels (Nav1.8) . This positions Ambroxol as a potential therapeutic for lysosomal storage disorders like Gaucher disease and for pain management, respectively.

This guide compares Ambroxol's in vivo target engagement with that of other mucolytics: N-acetylcysteine (NAC) , Bromhexine , Carbocysteine , and Erdosteine . While all these agents demonstrate efficacy in managing respiratory conditions, the direct in vivo validation of their molecular targets is varied. Ambroxol stands out for the growing body of evidence confirming its engagement with specific protein targets in living organisms.

Comparison of In Vivo Target Engagement

DrugPrimary Therapeutic UseValidated In Vivo Target(s)Key In Vivo Effects
This compound Mucolytic, SecretolyticGlucocerebrosidase (GCase)[1][2][3], Voltage-gated sodium channel Nav1.8[4][5]Increased GCase activity in the central nervous system[6], reduction of pain-related behavior[4]
N-acetylcysteine (NAC) Mucolytic, AntioxidantGlutamate (B1630785) system modulation, replenishment of glutathione (B108866) (GSH)[7]Altered brain glutamate levels, increased intracellular GSH[7]
Bromhexine MucolyticProdrug of AmbroxolSimilar to Ambroxol, though direct in vivo target engagement studies are less common.
Carbocysteine MucolyticSialyltransferase (inferred)Modulation of mucus composition and viscosity[8][9][10][11]
Erdosteine Mucolytic, Antioxidant-Reduction of oxidative stress and inflammation in vivo[12][13]

Signaling Pathways and Experimental Workflows

Ambroxol's Dual Mechanism of Action

Ambroxol Ambroxol GCase Glucocerebrosidase (GCase) Ambroxol->GCase Chaperone activity Nav1_8 Voltage-gated Sodium Channel Nav1.8 Ambroxol->Nav1_8 Blocks Lysosome Lysosome GCase->Lysosome Trafficking Neuron Neuron Nav1_8->Neuron AlphaSynuclein α-synuclein clearance Lysosome->AlphaSynuclein Enhances PainSignal Pain Signal Transmission Neuron->PainSignal Reduces ER Endoplasmic Reticulum ER->GCase Folding

Caption: Ambroxol's validated in vivo mechanisms.

General Workflow for In Vivo Target Engagement Validation

AnimalModel Disease Animal Model Selection DrugAdmin Drug Administration (e.g., Ambroxol) AnimalModel->DrugAdmin TissueHarvest Tissue/Blood Sample Collection DrugAdmin->TissueHarvest TargetAssay Target Engagement Assay TissueHarvest->TargetAssay DataAnalysis Data Analysis and Interpretation TargetAssay->DataAnalysis Outcome Validation of Target Engagement DataAnalysis->Outcome

Caption: A generalized workflow for validating drug-target engagement in vivo.

Detailed Experimental Protocols

In Vivo Validation of Ambroxol Engagement with GCase

Objective: To determine if Ambroxol administration increases GCase activity in a living organism.

Experimental Model: Transgenic mice expressing a mutant human GBA1 gene or wild-type mice.[14]

Methodology:

  • Drug Administration: this compound is administered to the mice, typically through drinking water or oral gavage, for a specified period (e.g., 12 consecutive days).[14]

  • Tissue Collection: Following the treatment period, mice are euthanized, and brain tissue is rapidly dissected and frozen.

  • Homogenate Preparation: Brain tissue is homogenized in a suitable buffer (e.g., citrate-phosphate buffer) to release cellular contents.

  • GCase Activity Assay: The enzymatic activity of GCase in the brain homogenates is measured using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside.[15] The fluorescence generated is proportional to the GCase activity.

  • Protein Quantification: The total protein concentration in the homogenates is determined using a standard method (e.g., Bradford assay) to normalize the GCase activity.

  • Data Analysis: GCase activity is expressed as nmol/hour/mg of protein and compared between the Ambroxol-treated group and a vehicle-treated control group. A statistically significant increase in GCase activity in the treated group indicates in vivo target engagement.

In Vivo Validation of Ambroxol Engagement with Nav1.8

Objective: To assess the engagement of Ambroxol with Nav1.8 channels by measuring its effect on pain perception in an animal model.

Experimental Model: Rat models of chronic, neuropathic, and inflammatory pain (e.g., formalin paw model, mononeuropathy models).[4]

Methodology:

  • Induction of Pain Model: A validated pain model is induced in the rats. For example, in the formalin paw model, a dilute formalin solution is injected into the paw to induce a biphasic pain response.

  • Drug Administration: Ambroxol is administered to the rats, typically via oral gavage, at a predetermined dose.[4]

  • Behavioral Assessment: Pain-related behaviors are quantified at specific time points after drug administration. In the formalin test, this involves recording the time the animal spends licking, flinching, or favoring the injected paw.

  • Data Analysis: The pain scores or duration of pain behaviors are compared between the Ambroxol-treated group and a control group. A significant reduction in pain-related behaviors in the Ambroxol-treated group provides evidence of in vivo engagement with pain-mediating targets like Nav1.8.

In Vivo Target Engagement of N-acetylcysteine (NAC)

Objective: To determine if NAC administration modulates its intended targets in vivo, such as the glutamate system and glutathione levels.

Experimental Model: Human subjects or animal models.

Methodology:

  • Drug Administration: NAC is administered orally at various doses.

  • Target Measurement:

    • Glutamate System: Magnetic resonance spectroscopy (MRS) can be used to non-invasively measure brain glutamate levels before and after NAC administration.[7]

    • Glutathione Levels: Blood samples are collected, and red blood cells are isolated. Glutathione (GSH) and its oxidized form (GSSG) are measured using high-performance liquid chromatography coupled to a tandem mass spectrometer (HPLC-MS/MS).[7]

  • Data Analysis: Changes in brain glutamate concentrations or red blood cell GSH/GSSG ratios are compared between baseline and post-treatment time points, or between a NAC-treated group and a placebo group. Significant changes indicate target engagement.

Conclusion

The validation of in vivo target engagement is a critical step in drug development, providing crucial evidence of a drug's mechanism of action in a complex biological system. This compound has demonstrated verifiable in vivo engagement with GCase and Nav1.8, supporting its potential for therapeutic applications beyond its traditional use as a mucolytic. While alternatives like N-acetylcysteine also have evidence of in vivo target engagement, the data for other mucolytics such as Bromhexine, Carbocysteine, and Erdosteine is more reliant on indirect pharmacodynamic effects. For researchers and drug developers, the robust in vivo target validation of Ambroxol makes it a compelling candidate for further investigation and clinical exploration in new therapeutic areas.

References

A Comparative Guide to Analytical Methods for the Quantification of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Ambroxol (B1667023) hydrochloride, a potent mucolytic agent, is a critical component in various pharmaceutical formulations for treating respiratory disorders.[1][2] Its accurate and precise quantification is paramount for ensuring dosage uniformity, therapeutic efficacy, and overall product quality.[1] This guide provides a comparative analysis of various analytical techniques used for the determination of Ambroxol hydrochloride, supported by experimental data and detailed protocols. The methods discussed include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Electrochemical methods.[3][4]

Quantitative Performance Data Comparison

The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes key performance parameters of different validated methods for this compound analysis, allowing for an objective comparison.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Wavelength (λmax) / TechniqueReference
HPLC 2 - 12 ng/mL1 ng/mL5 ng/mL250 nm[5]
90 - 120 µg/mL--247 nm[6]
300 - 900 µg/mL0.024 µg/mL (ppm)-245 nm[7][8]
HPTLC 100 - 1000 ng/spot10 ng/spot30 ng/spot254 nm[9][10]
2.5 - 12.5 µg/mL--310 nm[11]
UV-Vis Spectrophotometry 5 - 40 µg/mL--308 nm[12]
1 - 16 µg/mL--425 nm (Colorimetric)[2][13]
4 - 65 µg/mL--410 nm (Colorimetric)[14]
-1 µg/mL4 µg/mL250 nm[5]
Electrochemical 1 - 120 µM0.02 µM-DPV on modified GCE[15]
Capillary Electrophoresis 0.008 - 42 µg/mL--Laser-Induced Fluorescence[16]

Experimental Workflow Visualization

The general process for analyzing this compound in a solid dosage form involves sample preparation, chromatographic or spectroscopic analysis, and data processing. The following diagram illustrates this logical workflow.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Method cluster_data 3. Data Analysis start Weigh 20 Tablets & Calculate Average Weight powder Crush Tablets to a Fine Powder start->powder weigh_powder Weigh Powder Equivalent to a Single Dose powder->weigh_powder dissolve Dissolve in Solvent (e.g., Methanol (B129727)/Water) weigh_powder->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter Solution (e.g., 0.45 µm filter) sonicate->filter dilute Perform Serial Dilutions to Working Concentration filter->dilute hplc_inject Inject into HPLC System dilute->hplc_inject hptlc_spot Apply Sample to HPTLC Plate dilute->hptlc_spot uv_scan Measure Absorbance with UV-Vis Spectrophotometer dilute->uv_scan hplc_run Isocratic/Gradient Elution (e.g., C18 column) hplc_inject->hplc_run hplc_detect UV/PDA Detection hplc_run->hplc_detect quantify Quantify Ambroxol HCl Concentration hplc_detect->quantify hptlc_dev Develop Plate in Mobile Phase Chamber hptlc_spot->hptlc_dev hptlc_scan Densitometric Scanning hptlc_dev->hptlc_scan hptlc_scan->quantify uv_scan->quantify calibrate Generate Calibration Curve (Standard Solutions) calibrate->quantify validate Perform Method Validation (Accuracy, Precision, etc.) quantify->validate

Caption: General workflow for the analysis of Ambroxol HCl in tablets.

Detailed Experimental Protocols

Below are representative methodologies for three common analytical techniques. These protocols are based on validated methods reported in the literature and serve as a practical guide for implementation.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated isocratic reverse-phase HPLC technique, valued for its high specificity and sensitivity.[1][5]

  • Instrumentation:

    • HPLC system with UV or PDA detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade).

    • Orthophosphoric acid.

    • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v), with the pH of the water adjusted to 3.5 using orthophosphoric acid.[5] The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[17]

    • Injection Volume: 20 µL.[17]

    • Detection Wavelength: 250 nm.[5]

    • Column Temperature: Ambient.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase. Perform serial dilutions to create calibration standards within the linear range (e.g., 2, 4, 6, 8, 10, 12 ng/mL).[5]

    • Sample Preparation: Weigh and powder twenty tablets. Transfer an amount of powder equivalent to 30 mg of Ambroxol HCl to a 100 mL volumetric flask. Add approximately 70 mL of a methanol-water mixture (1:1 v/v), sonicate for 15 minutes, and then dilute to volume with the same mixture. Filter the solution through a 0.45 µm filter. Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.[5]

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Ambroxol HCl in the sample solution from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This HPTLC method offers high sample throughput and is suitable for routine quality control.[9][10]

  • Instrumentation:

    • HPTLC system with a sample applicator, developing chamber, and densitometric scanner.

    • HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Reagents and Mobile Phase:

    • Methanol (AR grade).

    • Triethylamine (B128534) (AR grade).

    • Mobile Phase: A mixture of methanol and triethylamine (4:6 v/v).[9][10]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • Sample Preparation: Prepare the tablet sample as described in the HPLC method, using methanol as the final solvent to achieve a concentration of approximately 100 µg/mL.

    • Chromatography:

      • Apply the standard and sample solutions as bands (e.g., 6 mm width) on the HPTLC plate using the applicator. The application volume will depend on the desired concentration per spot (e.g., apply 1-10 µL of a 100 µg/mL solution to get 100-1000 ng/spot).

      • Develop the plate in a pre-saturated developing chamber with the mobile phase until the solvent front has migrated approximately 80 mm.

      • Dry the plate in an oven.

    • Densitometric Analysis: Scan the dried plate at 254 nm.[9][10] The Rf value for Ambroxol HCl is expected to be approximately 0.53.[9]

    • Quantification: Plot the peak area against the concentration of the applied standards to create a calibration curve. Calculate the amount of Ambroxol HCl in the sample spot.

UV-Visible Spectrophotometric Method (Colorimetric)

This method is simple, rapid, and cost-effective, based on the formation of a colored chromogen.[2][13]

  • Instrumentation:

    • UV-Visible double beam spectrophotometer with 10 mm matched quartz cells.

  • Reagents:

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) by dissolving 100 mg in 20 mL of alcohol and diluting to 100 mL with distilled water. Prepare a working standard of 100 µg/mL by further dilution.[13]

    • Sample Preparation: Prepare the tablet sample as described in the HPLC protocol, but use distilled water as the final diluent to achieve a concentration of 1000 µg/mL.

    • Color Development:

      • Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard solution to obtain final concentrations in the range of 1.0-16 µg/mL.

      • To each flask, successively add 0.5 mL of acetic acid, 2.0 mL of sodium nitrite solution, 2.0 mL of catechol solution, and 0.3 mL of sodium hydroxide solution.[2]

      • Make up the volume to 10 mL with distilled water.

      • Allow the solutions to stand for 5 minutes for the reaction to complete.

    • Measurement: Measure the absorbance of the resulting colored solutions at 425 nm against a reagent blank prepared in the same manner without the drug.[2]

    • Quantification: Create a calibration curve of absorbance versus concentration for the standards and determine the concentration in the sample.

Method Comparison and Conclusion

  • HPLC stands out as the most powerful technique, offering high sensitivity (LOD in the ng/mL range), specificity, and the ability to separate Ambroxol from degradation products and other active ingredients.[1][5] It is the method of choice for stability studies and analysis in complex biological matrices.[1][18]

  • HPTLC provides a significant advantage in terms of sample throughput, making it highly efficient for routine quality control of multiple samples simultaneously.[9][11] Its sensitivity is also excellent, with detection limits in the nanogram range per spot.[10]

  • UV-Visible Spectrophotometry is the simplest, most rapid, and most economical method.[2][12] While direct UV spectrophotometry is straightforward, colorimetric methods involving derivatization can enhance specificity.[2] However, this method is generally less sensitive than chromatographic techniques and more susceptible to interference from excipients that absorb at the same wavelength.[4][5]

  • Electrochemical and Capillary Electrophoresis methods are highly sensitive but require specialized instrumentation and expertise.[15][16] They are powerful tools for specific research applications, particularly for analysis in biological fluids.[16]

Ultimately, the choice of analytical method depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample, the number of samples, and the available instrumentation and resources. For regulatory submissions and stability-indicating assays, HPLC is generally preferred, while HPTLC and UV-Vis spectrophotometry are excellent tools for routine quality control in a manufacturing environment.

References

Ambroxol Hydrochloride: A Comparative Analysis of its Neuroprotective Mechanisms Across Diverse Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals.

This publication provides a detailed comparison of the mechanisms of action of Ambroxol hydrochloride across various neuronal cell models. The following sections present quantitative data from key experimental findings, detailed experimental protocols, and visual representations of the signaling pathways involved.

This compound, a widely used mucolytic agent, has garnered significant attention for its neuroprotective properties, positioning it as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's and Gaucher disease.[1][2] Its ability to cross the blood-brain barrier allows it to exert multiple effects within the central nervous system.[3] This guide cross-validates its primary mechanisms of action in different neuronal cell types, providing a comparative overview for researchers.

Core Mechanisms of Action

Ambroxol's neuroprotective effects are multifaceted, primarily revolving around its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[4] This chaperone activity enhances GCase function, leading to a cascade of beneficial downstream effects. Additionally, Ambroxol exhibits anti-inflammatory, antioxidant, and ion channel modulating properties.[5][6]

Glucocerebrosidase (GCase) Chaperoning and Lysosomal Enhancement

Ambroxol binds to and stabilizes the GCase enzyme, encoded by the GBA1 gene, facilitating its proper folding and trafficking to the lysosome.[4] This is particularly crucial in the context of GBA1 mutations, a major genetic risk factor for Parkinson's disease, which lead to GCase misfolding and dysfunction.[4] By rescuing GCase activity, Ambroxol enhances the lysosomal degradation of substrates, including glucosylceramide and the pathological protein α-synuclein.[4][7]

Clearance of Pathological Protein Aggregates

A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. Ambroxol's enhancement of lysosomal function directly contributes to the clearance of α-synuclein and tau proteins, which are central to the pathology of Parkinson's disease and other tauopathies.[7]

Induction of Lysosomal Biogenesis via TFEB

Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] This leads to an increased number of lysosomes and enhanced cellular clearance capacity.[8]

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key contributors to neuronal damage. Ambroxol mitigates these processes by inhibiting the activation of microglia, the resident immune cells of the brain, and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9][10] It also exhibits direct antioxidant effects, protecting neurons from oxidative damage.[5]

Comparative Efficacy Across Neuronal Cell Types

The neuroprotective effects of Ambroxol have been validated in a variety of neuronal cell models, demonstrating both conserved and potentially cell-type-specific responses.

Cell TypeAmbroxol Concentration(s)Key FindingsReference(s)
Primary Mouse Cortical Neurons 10 µM, 30 µM- Increased GCase mRNA, protein levels, and activity. - Increased levels of other lysosomal enzymes (e.g., Cathepsin D) and LIMP2 (GCase transporter). - Increased nuclear translocation of TFEB. - Increased total α-synuclein but decreased phosphorylated (S129) α-synuclein.[8]
Human SH-SY5Y Neuroblastoma Cells 50 µM- Significantly increased GCase activity. - Reduced levels of α-synuclein. - Reduced Ser129-phosphorylated α-synuclein.[1][3]
Human HT-22 Hippocampal Neurons 20 µM- Restored GCase activity in a model of amyloid-β and α-synuclein toxicity. - Promoted autophagy and reduced oxidative stress. - Mitigated α-synuclein aggregation and phosphorylation.[11]
Human iPSC-derived Dopaminergic Neurons (with GBA1 mutations) Not specified- Increased GCase protein levels and activity.[3]
Human iPSC-derived Cholinergic Neurons (with N370S GBA1 mutation) Not specified- Significantly enhanced GCase activity. - Decreased both tau and α-synuclein levels.[7]
Microglia (in co-culture or in vivo) 35 mg/kg, 70 mg/kg (in vivo)- Mitigated M1-like microglial activation. - Reduced accumulation of pro-inflammatory cytokines (TNF-α, IL-1β). - Suppressed endoplasmic reticulum stress in microglia.[9]

Experimental Protocols

GCase Activity Assay

This protocol is adapted from studies measuring GCase activity in neuronal cell lysates.[2]

  • Cell Lysis: Neuronal cells are harvested and lysed in a suitable buffer (e.g., 10 mM NaH₂PO₄, pH 6.0, containing 0.2% w/v taurodeoxycholate (B1243834) and 0.1% v/v Triton X-100) on ice for 30 minutes.

  • Lysate Preparation: The lysate is centrifuged, and the supernatant is diluted in a citrate-phosphate buffer (20 mM, pH 5.5) containing 0.4% w/v taurodeoxycholate, 0.2% v/v Triton X-100, and 0.5% w/v human serum albumin.

  • Enzymatic Reaction: The reaction is initiated by adding the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to a final concentration of 1.5-20 mM. The mixture is incubated at 37°C for 1 hour.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine, 0.1 M NaOH, pH 10).

  • Fluorescence Measurement: The amount of the fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), is quantified using a fluorescence spectrophotometer with an excitation wavelength of approximately 340-360 nm and an emission wavelength of around 445-448 nm.

  • Normalization: GCase activity is typically normalized to the total protein concentration of the cell lysate.

Western Blotting for GCase, α-Synuclein, and TFEB

This protocol is a generalized procedure based on methodologies from cited research.[12][13]

  • Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For α-synuclein aggregation studies, sequential extraction with buffers containing 1% Triton X-100 followed by 2% SDS may be used.[14]

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Examples of antibodies and dilutions include:

    • Anti-GCase (e.g., Abcam ab128879, 1:1000)[13]

    • Anti-α-synuclein (e.g., BD Biosciences 610787, 1:200)[15]

    • Anti-phospho-α-synuclein (S129)

    • Anti-TFEB

    • Anti-β-actin (loading control)

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for TFEB Nuclear Translocation

This protocol is based on methods for assessing TFEB localization.[16]

  • Cell Culture and Treatment: Neuronal cells are grown on coverslips and treated with Ambroxol.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.3% Triton X-100.

  • Blocking: Non-specific binding is blocked using a solution containing BSA or normal serum.

  • Primary Antibody Incubation: Cells are incubated with an anti-TFEB antibody overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

  • Imaging: The subcellular localization of TFEB is visualized using a fluorescence or confocal microscope. Nuclear translocation is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Quantitative PCR (qPCR) for GBA1 and TFEB

This is a general protocol for measuring gene expression changes.[17][18][19][20]

  • RNA Extraction: Total RNA is extracted from neuronal cells using a commercial kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, the cDNA template, and gene-specific primers.

    • Human TFEB Forward Primer: CCTGGAGATGACCAACAAGCAG[18]

    • Human TFEB Reverse Primer: TAGGCAGCTCCTGCTTCACCAC[18]

    • GBA1 and housekeeping gene (e.g., ACTB, GAPDH) primers should be designed or obtained from published literature.[19][20]

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to a housekeeping gene.

Signaling Pathways and Experimental Workflows

Ambroxol_Mechanism cluster_Ambroxol Ambroxol cluster_Cellular_Processes Cellular Processes cluster_Downstream_Effects Neuroprotective Outcomes Ambroxol Ambroxol GCase GCase (Glucocerebrosidase) Ambroxol->GCase Acts as chaperone, increases activity TFEB TFEB (Transcription Factor EB) Ambroxol->TFEB Activates Microglia Microglia Ambroxol->Microglia Inhibits activation Ion_Channels Na+/Ca2+ Channels Ambroxol->Ion_Channels Blocks Lysosome Lysosome GCase->Lysosome Enhances function AlphaSyn_Clearance α-Synuclein & Tau Clearance Lysosome->AlphaSyn_Clearance Promotes Lysosomal_Biogenesis Lysosomal Biogenesis TFEB->Lysosomal_Biogenesis Induces Inflammation_Reduction Reduced Neuroinflammation Microglia->Inflammation_Reduction Leads to Oxidative_Stress_Reduction Reduced Oxidative Stress Microglia->Oxidative_Stress_Reduction Leads to Neuronal_Excitability Modulated Neuronal Excitability Ion_Channels->Neuronal_Excitability Results in

Caption: Ambroxol's multifaceted neuroprotective signaling pathways.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Biochemical_Assays Biochemical & Molecular Analyses cluster_Imaging Cellular Imaging Cell_Models Neuronal Cell Models (e.g., Primary Neurons, SH-SY5Y, iPSC-derived) Ambroxol_Treatment Ambroxol Treatment (Dose & Time-course) Cell_Models->Ambroxol_Treatment Cell_Harvesting Cell Harvesting & Lysate Preparation Ambroxol_Treatment->Cell_Harvesting Cytokine_Assay Cytokine Assay (ELISA) (TNF-α, IL-1β) Ambroxol_Treatment->Cytokine_Assay Immunofluorescence Immunofluorescence (TFEB Nuclear Translocation) Ambroxol_Treatment->Immunofluorescence GCase_Assay GCase Activity Assay Cell_Harvesting->GCase_Assay Western_Blot Western Blot (GCase, α-Syn, TFEB) Cell_Harvesting->Western_Blot qPCR qPCR (GBA1, TFEB) Cell_Harvesting->qPCR

Caption: General experimental workflow for assessing Ambroxol's effects in neuronal cells.

Conclusion

The evidence strongly supports the role of this compound as a multi-target agent with significant neuroprotective potential. Its primary mechanism as a GCase chaperone is consistently observed across different neuronal cell types, leading to enhanced lysosomal function and clearance of pathogenic proteins. Furthermore, its anti-inflammatory and antioxidant properties contribute to its overall beneficial effects. This comparative guide provides a valuable resource for the scientific community to further explore and validate the therapeutic applications of Ambroxol in neurodegenerative disorders.

References

Ambroxol Hydrochloride: A Comparative Guide to its Efficacy in GBA-Mutant Patient-Derived Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ambroxol (B1667023) hydrochloride in restoring lysosomal function in patient-derived cells carrying various mutations in the GBA gene. Mutations in GBA, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease.[1][2] Ambroxol, a pharmacological chaperone, has emerged as a promising therapeutic agent by assisting in the proper folding and trafficking of mutant GCase to the lysosome.[3][4][5] This document synthesizes experimental data from multiple studies to objectively evaluate Ambroxol's performance and compare it with alternative therapeutic strategies.

Mechanism of Action: Ambroxol as a Pharmacological Chaperone

Ambroxol functions by binding to misfolded GCase protein in the endoplasmic reticulum (ER).[6] This binding stabilizes the enzyme, allowing it to pass the ER's quality control system and be trafficked to the lysosome.[3][4] Once in the acidic environment of the lysosome, Ambroxol dissociates, leaving a functional GCase enzyme to catabolize its substrate, glucosylceramide.[6] This process helps to clear accumulated substrates, reduce cellular stress, and potentially mitigate downstream pathological effects, such as the accumulation of α-synuclein.[7][8]

GBA_Ambroxol_Pathway cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) mutant_gcase Misfolded GCase complex GCase-Ambroxol Complex mutant_gcase->complex er_quality_control ER Quality Control mutant_gcase->er_quality_control Fails folding ambroxol_er Ambroxol ambroxol_er->complex complex->er_quality_control Passes folding erad ER-Associated Degradation (ERAD) er_quality_control->erad golgi Trafficking er_quality_control->golgi Successful Trafficking lysosomal_gcase Functional GCase golgi->lysosomal_gcase ambroxol_lyso Ambroxol golgi->ambroxol_lyso lysosomal_gcase->ambroxol_lyso Dissociation glucosylceramide Glucosylceramide (Substrate) lysosomal_gcase->glucosylceramide Catabolizes ceramide_glucose Ceramide + Glucose (Products) glucosylceramide->ceramide_glucose

Figure 1: Mechanism of Ambroxol as a pharmacological chaperone for mutant GCase.

Efficacy of Ambroxol in Patient-Derived Cells: A Quantitative Overview

The effectiveness of Ambroxol in enhancing GCase activity varies depending on the specific GBA mutation. The following tables summarize the quantitative data from studies on patient-derived fibroblasts and macrophages.

Table 1: Effect of Ambroxol on GCase Activity in Patient-Derived Fibroblasts

GBA MutationCell TypeAmbroxol ConcentrationIncrease in GCase ActivityReference
N370SFibroblasts10 µM~1.5-fold[3]
L444PFibroblasts10 µM~1.2 to 2-fold[6][9]
G202RFibroblasts10 µM~1.4-fold[3]
84GGFibroblasts10 µM~1.3-fold[3]
IVS2+1G>AFibroblasts10 µM~1.15-fold[3]
RecNciIFibroblasts10 µM~1.25-fold[3]

Table 2: Effect of Ambroxol on GCase Activity and Protein Levels in Patient-Derived Macrophages and Fibroblasts

GBA MutationCell TypeAmbroxol ConcentrationIncrease in GCase ActivityIncrease in GCase ProteinReference
N370SMacrophages50 µM~2.9-foldNot Reported[10]
L444PMacrophages50 µM~2.9-foldNot Reported[10]
Various GDMacrophagesNot Specified3.3-foldNot Reported[7][11]
Various GBA-PDMacrophagesNot Specified3.5-foldNot Reported[7][11]
Gaucher DiseaseFibroblastsNot SpecifiedSignificant Increase100% Median Increase[12]
GBA-PDFibroblastsNot SpecifiedSignificant Increase50% Median Increase[12]

Comparison with Alternative Therapeutic Strategies

While Ambroxol shows significant promise, it is important to consider it within the broader landscape of treatments for GBA-associated conditions.

Table 3: Comparison of Therapeutic Approaches for GBA-Associated Disorders

Therapeutic StrategyMechanism of ActionAdvantagesLimitations
Ambroxol (Pharmacological Chaperone) Binds and stabilizes misfolded GCase, facilitating its transport to the lysosome.Orally available, crosses the blood-brain barrier, generally well-tolerated.[13][14]Efficacy is mutation-dependent; may not be effective for all GBA variants.[6]
Enzyme Replacement Therapy (ERT) Intravenous infusion of a recombinant GCase enzyme.Effective for systemic symptoms of Gaucher disease.Does not cross the blood-brain barrier, making it ineffective for neurological symptoms.[7] Requires frequent infusions.
Substrate Reduction Therapy (SRT) Inhibits the synthesis of glucosylceramide, the substrate of GCase.Orally available.Does not address the underlying enzyme deficiency; potential for off-target effects.
Gene Therapy Delivers a functional copy of the GBA gene to target cells using a viral vector.Potential for a one-time, long-lasting treatment.Still in early stages of clinical development; potential for immunogenicity and off-target gene insertion.[8]
Other Small Molecule Chaperones Similar to Ambroxol, these molecules aim to stabilize mutant GCase. Examples include iminosugars and non-inhibitory chaperones.Potential for improved efficacy or broader applicability across different mutations.Many are still in preclinical or early clinical development.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in this guide.

Patient-Derived Cell Culture and Ambroxol Treatment
  • Cell Isolation and Culture:

    • Fibroblasts are typically obtained from skin biopsies of patients and healthy controls.

    • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and differentiated into macrophages.[10]

    • Cells are cultured in appropriate media (e.g., DMEM for fibroblasts, RPMI for macrophages) supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO2.[15]

  • Ambroxol Treatment:

    • Ambroxol hydrochloride is dissolved in a suitable solvent (e.g., DMSO or water) to create a stock solution.

    • Cultured cells are treated with varying concentrations of Ambroxol (e.g., 10 µM to 50 µM) for a specified duration, typically 4 to 5 days.[12][14]

    • Control cells are treated with the vehicle alone.

Glucocerebrosidase (GCase) Activity Assay
  • Cell Lysis:

    • After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested.

    • Cells are lysed using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100 or sodium taurocholate) to release cellular proteins.

  • Enzymatic Reaction:

    • Cell lysates are incubated with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a buffer at the optimal pH for GCase activity (typically acidic).[16]

    • The reaction is stopped after a defined period by adding a high pH buffer.

  • Detection:

    • The fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), is measured using a fluorometer.

    • GCase activity is calculated based on the amount of 4-MU produced per unit of time per amount of total protein in the lysate.

Western Blotting for GCase Protein Levels
  • Protein Extraction and Quantification:

    • Total protein is extracted from cell lysates.

    • Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for GCase.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • Detection:

    • A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

    • The intensity of the bands corresponding to GCase is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[12]

Experimental_Workflow cluster_Patient Patient Recruitment cluster_CellCulture Cell Culture & Treatment cluster_Analysis Biochemical Analysis cluster_Data Data Interpretation patient Patient with GBA Mutation biopsy Skin Biopsy or Blood Sample patient->biopsy fibroblasts Isolate & Culture Fibroblasts/Macrophages biopsy->fibroblasts treatment Ambroxol Treatment (Varying Concentrations) fibroblasts->treatment control Vehicle Control fibroblasts->control harvest Harvest Cells treatment->harvest control->harvest gcase_assay GCase Activity Assay harvest->gcase_assay western_blot Western Blot for GCase Protein harvest->western_blot other_assays Other Assays (e.g., α-synuclein levels, oxidative stress) harvest->other_assays data_analysis Quantitative Data Analysis gcase_assay->data_analysis western_blot->data_analysis other_assays->data_analysis comparison Comparison of Efficacy across Mutations data_analysis->comparison

Figure 2: Experimental workflow for assessing Ambroxol efficacy in patient-derived cells.

Conclusion

This compound demonstrates significant potential as a personalized therapeutic for individuals with GBA-associated neurodegenerative diseases. Its efficacy as a pharmacological chaperone has been validated in numerous studies using patient-derived cells, showing a clear ability to increase GCase activity and protein levels for several, though not all, pathogenic mutations. The oral availability and blood-brain barrier permeability of Ambroxol make it an attractive candidate for treating the neurological manifestations of these disorders. Further research and ongoing clinical trials will be crucial to fully elucidate its therapeutic benefits and to identify the specific patient populations most likely to respond to this treatment.[17][18] This guide serves as a foundational resource for researchers and clinicians working to advance therapies for these challenging conditions.

References

Ambroxol Hydrochloride vs. Other Mucolytics: A Comparative Analysis of their Impact on Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beyond their established roles as mucolytic agents, certain molecules have demonstrated profound effects on lysosomal function. This guide provides a comparative analysis of ambroxol (B1667023) hydrochloride against other mucolytics, namely bromhexine (B1221334) and N-acetylcysteine (NAC), with a specific focus on their impact on lysosomal physiology. The information presented herein is supported by experimental data to aid researchers and drug development professionals in understanding the nuanced mechanisms of these compounds.

Comparative Analysis of Lysosomal Function Modulation

The effects of ambroxol hydrochloride, bromhexine, and N-acetylcysteine on key aspects of lysosomal function are summarized below. The data presented is collated from various independent studies and should be interpreted within the context of the specific experimental systems used.

Quantitative Data Summary
Parameter This compound N-Acetylcysteine (NAC) Bromhexine
Lysosomal Enzyme Activity Glucocerebrosidase (GCase): - 3.3-fold increase in Gaucher disease (GD) patient-derived macrophages[1].- 3.5-fold increase in GBA-Parkinson's disease (GBA-PD) patient-derived macrophages[1][2].- ~2-fold increase in N370S/N370S GD-1 lymphoblasts[3].- 55% increase in N370S/WT GBA1 variant cholinergic neurons[4].α-Glucosidase (GAA): - 3.7 to 8.7-fold higher activity in Pompe disease (PD) fibroblasts when co-incubated with rhGAA compared to rhGAA alone[5][6].- Enhanced residual activity in 2 out of 5 PD fibroblast cell lines[6][7].- Decreased number of stained lysosomes in canine tracheal submucosal glands, suggesting enzyme release[8][9].- Quantitative data on specific enzyme activity increase is limited.
Lysosomal pH - Induces neutralization of lysosomal pH in type II pneumocytes, which is a prerequisite for Ca2+ release[10].- Reduces total lysosomal volume in retinal pigment epithelium (RPE) cells[11][12].- Quantitative data on direct pH change is not specified in the provided results.- Data not available in the provided search results.
Lysosomal Exocytosis - Triggers lysosomal exocytosis in a dose-dependent manner in type II pneumocytes[10].- Data not available in the provided search results.- Data not available in the provided search results.
Substrate Accumulation Glucosylceramide: - 2.1-fold reduction in GD macrophages[1].- 1.6-fold reduction in GBA-PD macrophages[1].Autofluorescent Material: - Decreased intracellular accumulation in RPE cells[11].- Data not available in the provided search results.

Signaling Pathways and Mechanisms of Action

This compound's Chaperone and Exocytosis-Inducing Activity

Ambroxol acts as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase). It binds to misfolded GCase in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its transport to the lysosome. Within the acidic environment of the lysosome, ambroxol dissociates, allowing the correctly folded GCase to become active. Additionally, ambroxol can trigger lysosomal exocytosis through a mechanism involving the neutralization of lysosomal pH and subsequent release of calcium from acidic stores.

cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) Ambroxol Ambroxol Misfolded_GCase Misfolded GCase Ambroxol->Misfolded_GCase Binds & Stabilizes Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Facilitates Folding Active_GCase Active GCase Correctly_Folded_GCase->Active_GCase Transport to Lysosome Ambroxol_dissociates Ambroxol Dissociates Active_GCase->Ambroxol_dissociates Lysosomal_pH_neutralization pH Neutralization Ambroxol_dissociates->Lysosomal_pH_neutralization Ca_release Ca²⁺ Release Lysosomal_pH_neutralization->Ca_release Lysosomal_Exocytosis Lysosomal Exocytosis Ca_release->Lysosomal_Exocytosis cluster_Lysosome Lysosome cluster_Cellular Cellular Environment Mutated_GAA Mutated α-Glucosidase (GAA) Stabilized_GAA Stabilized & Active GAA Mutated_GAA->Stabilized_GAA Enhanced Stability & Activity NAC NAC NAC->Mutated_GAA Allosteric Binding Oxidative_Stress Oxidative Stress Improved_Lysosomal_Health Improved Lysosomal Health NAC_antioxidant NAC (Antioxidant) NAC_antioxidant->Oxidative_Stress Reduces Reduced_Oxidative_Stress Reduced Oxidative Stress Reduced_Oxidative_Stress->Improved_Lysosomal_Health start Start: Cell Culture with/without Mucolytic cell_lysis Cell Lysis & Protein Quantification start->cell_lysis enzyme_reaction Incubate Lysate with 4-MUG Substrate cell_lysis->enzyme_reaction stop_reaction Add Stop Buffer enzyme_reaction->stop_reaction fluorescence_measurement Measure Fluorescence (Ex: 365nm, Em: 445nm) stop_reaction->fluorescence_measurement data_analysis Calculate GCase Activity using 4-MU Standard Curve fluorescence_measurement->data_analysis end End: GCase Activity (nmol/hr/mg protein) data_analysis->end start Start: Live Cells on Glass-Bottom Dish drug_treatment Treat with Mucolytic start->drug_treatment dye_loading Load with LysoTracker Dye drug_treatment->dye_loading wash Wash to Remove Excess Dye dye_loading->wash imaging Confocal Microscopy of Live Cells wash->imaging analysis Quantify Lysosomal Fluorescence Intensity imaging->analysis end End: Assessment of Lysosomal pH Change analysis->end start Start: Live Cell Suspension treatment Induce Exocytosis with Mucolytic start->treatment primary_ab Incubate with anti-LAMP1 Antibody (on ice) treatment->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab flow_cytometry Analyze by Flow Cytometry secondary_ab->flow_cytometry analysis Quantify Mean Fluorescence Intensity flow_cytometry->analysis end End: Measure of Lysosomal Exocytosis analysis->end

References

Independent Validation of Ambroxol Hydrochloride's Neuroprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ambroxol (B1667023) Hydrochloride with Alternative Neuroprotective Agents, Supported by Experimental Data.

Ambroxol hydrochloride, a long-established mucolytic agent, is gaining significant attention for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Gaucher disease. This guide provides an independent validation of the published findings on Ambroxol's neuroprotective mechanisms and compares its performance with other neuroprotective alternatives, supported by preclinical and clinical experimental data.

This compound: Core Neuroprotective Mechanisms

Ambroxol's neuroprotective effects are primarily attributed to its role as a chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2][3] Mutations in the GBA1 gene, which encodes GCase, are a significant risk factor for Parkinson's disease. Ambroxol has been shown to increase GCase activity, enhance the clearance of misfolded α-synuclein, a key pathological hallmark of Parkinson's, and reduce oxidative stress and neuroinflammation.[2][4]

Preclinical Validation of Ambroxol's Neuroprotective Effects

Independent preclinical studies have validated the neuroprotective efficacy of Ambroxol in various cell and animal models.

Model SystemKey FindingsQuantitative DataReference
Primary Cortical Neurons Increased GCase mRNA, protein levels, and activity. Increased levels of other lysosomal enzymes.Not specifiedNot specified
Fibroblasts from Gaucher and Parkinson's Patients Increased GCase activity. Reduced markers of oxidative stress.~50% reduction in dihydroethidium (B1670597) oxidation rateNot specified
Transgenic Mice (human α-synuclein overexpression) Increased brain GCase activity. Decreased α-synuclein and phosphorylated α-synuclein protein levels.~20% reduction of α-synuclein protein levels in brainstem, midbrain, and cortex[5]
LPS-induced Neuroinflammation Mouse Model Reduced levels of inflammatory markers (TLR4, GFAP, Iba-1, p-NFκB, p-JNK, TNF-α, IL-1β). Upregulated antioxidant markers (Nrf-2, HO-1, SOD).Significant downregulation of inflammatory biomarkers.[6]
Scopolamine-induced Alzheimer's-like Pathology Mouse Model Attenuated oxidative stress. Reduced neuroinflammation (decreased TNF-α and IL-1β).Significant mitigation of scopolamine-induced neuroinflammation.[7]
HT-22 Hippocampal Neuronal Cells (Aβ and α-synuclein-induced toxicity) Improved cell viability and reduced apoptosis. Restored GCase activity and promoted autophagy.Cell viability increased to ~72% with 20 μM Ambroxol from 51% in the co-treated group.[8]
Nonhuman Primates (Cynomolgus monkeys) Daily oral administration increased brain GCase activity.~20% increase in GCase activity in midbrain, cortex, and striatum with 100 mg/day.[1]

Clinical Validation of Ambroxol in Parkinson's Disease

Several clinical trials have investigated the safety, tolerability, and efficacy of Ambroxol in Parkinson's disease patients.

Trial Name/PhaseKey FindingsQuantitative DataReference
AiM-PD (Phase 2) Safe and well-tolerated. Crossed the blood-brain barrier. Increased GCase levels in cerebrospinal fluid (CSF).35% overall increase in GCase enzyme levels in CSF. 6.8-point reduction (improvement) in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score.[9]
Phase 2 (Ontario) Safe and improved GCase function. Showed possible benefits for psychiatric and cognitive symptoms.Data not yet fully published.[10]
ASPro-PD (Phase 3) Ongoing trial to assess if Ambroxol can slow the progression of Parkinson's.Results expected in the coming years.[10]
AMBITIOUS (Phase 2) Aims to demonstrate a reduced progression of cognitive dysfunction in GBA-PD patients.Trial in progress.[11]
PDD Clinical Trial (NCT02914366) Ambroxol was safe and well-tolerated.Detailed efficacy data pending full publication.[12]

Comparative Analysis with Alternative Neuroprotective Agents

This section compares Ambroxol with other neuroprotective agents investigated for neurodegenerative diseases, focusing on their mechanisms and clinical trial outcomes.

AgentMechanism of ActionDisease TargetKey Clinical Trial Outcomes
Rasagiline Selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), reducing dopamine (B1211576) breakdown. Possesses neuroprotective properties independent of MAO-B inhibition.Parkinson's DiseaseTEMPO Study: Early treatment showed a smaller decline in total UPDRS score compared to delayed start. ANDANTE Study: Add-on to dopamine agonist therapy led to a mean 2.4-point reduction in total UPDRS score at 18 weeks. A meta-analysis showed significant improvement in UPDRS Part II and III scores.[13][14][15][16][17]
Edaravone Free radical scavenger, protecting neurons from oxidative stress.Amyotrophic Lateral Sclerosis (ALS)Study 19 (Pivotal Trial): Slowed the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score by 2.49 points compared to placebo over 24 weeks. Post-hoc analyses of various studies showed significant slowing of ALSFRS-R decline in specific patient subgroups.[18][19][20][21][22]
Riluzole Primarily inhibits glutamate (B1630785) release and blocks voltage-gated sodium channels, reducing excitotoxicity.Amyotrophic Lateral Sclerosis (ALS)Pivotal Trials: Extended median survival by 2-3 months. Real-world evidence suggests a more substantial survival benefit of 6-19 months. Meta-analyses show a significant survival advantage at 12 months.[23][24][25][26]

Experimental Protocols

Detailed methodologies for key experiments are crucial for independent validation and comparison.

Glucocerebrosidase (GCase) Activity Assay

GCase_Activity_Assay cluster_sample_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection Cell_Lysate Cell Lysate or Brain Homogenate Protein_Quant Protein Quantification (e.g., BCA Assay) Cell_Lysate->Protein_Quant Incubation Incubate sample with 4-MUG substrate (4-Methylumbelliferyl β-D-glucopyranoside) Protein_Quant->Incubation Normalized protein amount Stop_Reaction Stop reaction with high pH buffer (e.g., Glycine-NaOH) Incubation->Stop_Reaction Fluorometry Measure fluorescence of 4-Methylumbelliferone (4-MU) (Ex: 365 nm, Em: 445 nm) Stop_Reaction->Fluorometry Fluorescent product

Caption: Workflow for GCase activity assay.

α-Synuclein Quantification (Western Blot)

Alpha_Synuclein_Western_Blot cluster_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Homogenization Homogenize tissue/cells in lysis buffer Centrifugation Centrifuge to remove debris Homogenization->Centrifugation Supernatant Collect supernatant (protein extract) Centrifugation->Supernatant SDS_PAGE Separate proteins by SDS-PAGE Supernatant->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Primary_Ab Incubate with primary antibody (anti-α-synuclein) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate and image Secondary_Ab->Detection

Caption: Western blot protocol for α-synuclein.

Signaling Pathways Implicated in Ambroxol's Neuroprotection

Ambroxol_Signaling_Pathway cluster_lysosomal Lysosomal Pathway cluster_stress Stress Response cluster_neuroprotection Neuroprotection Ambroxol Ambroxol GCase GCase Activity Ambroxol->GCase enhances Oxidative_Stress Oxidative Stress Ambroxol->Oxidative_Stress reduces Neuroinflammation Neuroinflammation Ambroxol->Neuroinflammation reduces AlphaSyn_Clearance α-Synuclein Clearance GCase->AlphaSyn_Clearance Autophagy Autophagy GCase->Autophagy Neuronal_Survival Neuronal Survival AlphaSyn_Clearance->Neuronal_Survival promotes Autophagy->Neuronal_Survival promotes Oxidative_Stress->Neuronal_Survival inhibits Neuroinflammation->Neuronal_Survival inhibits

Caption: Ambroxol's neuroprotective signaling.

Conclusion

The available preclinical and clinical data provide a strong validation for the neuroprotective potential of this compound, particularly through its action on the GCase pathway. The ongoing Phase 3 clinical trials will be crucial in definitively establishing its efficacy in slowing the progression of Parkinson's disease. When compared to other neuroprotective agents like Rasagiline, Edaravone, and Riluzole, Ambroxol presents a distinct mechanism of action, which may offer a valuable therapeutic option, especially for patients with GBA1 mutations. Further research, including head-to-head comparative trials, will be instrumental in positioning Ambroxol within the therapeutic landscape for neurodegenerative diseases.

References

A Comparative Guide to the Synthesis of Ambroxol Hydrochloride: Assessing Reproducibility of Common Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) that is both efficient and reproducible is a cornerstone of successful pharmaceutical manufacturing. This guide provides a comparative analysis of common synthesis protocols for Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent. By presenting key performance indicators, detailed experimental procedures, and visual workflows, this document aims to assist in the selection and optimization of a synthesis strategy that ensures high yield, purity, and reproducibility.

Ambroxol hydrochloride is synthesized through various pathways, each with distinct advantages and disadvantages concerning reaction conditions, yield, purity, and scalability. This guide focuses on three prominent synthesis routes, detailing their methodologies and comparing their performance based on published data.

Comparative Analysis of Synthesis Protocols

The reproducibility and efficiency of a synthesis protocol are critical for its practical application in a laboratory or industrial setting. The following table summarizes the quantitative data for three distinct and commonly cited methods for synthesizing this compound.

ParameterProtocol 1: From 2-Amino-3,5-dibromobenzaldehyde (B195418)Protocol 2: From Isatoic Anhydride (B1165640)Protocol 3: From Methyl 2-Aminobenzoate (B8764639)
Starting Materials 2-Amino-3,5-dibromobenzaldehyde, trans-4-Aminocyclohexanol (B47343)Isatoic anhydride, trans-4-AminocyclohexanolMethyl 2-aminobenzoate
Key Intermediates Schiff basetrans-4-[(2-Aminobenzoyl)amino]cyclohexanol2-Amino-3,5-dibromobenzoic acid
Overall Yield 81-86%[1]96.26%[2]54.6%[3][4]
Purity of Final Product >99.1%[1]99.76%[2]>99.9% (impurities <0.1%)[3][4]
Reaction Time ~12-15 hours for crude product[1]Not explicitly stated, involves multiple stepsNot explicitly stated, involves multiple steps
Key Reagents Sodium borohydride (B1222165), Methanol (B129727)/EthanolBromine, Acetic acid, Sodium borohydride with LiClO4Bromine, Sodium nitrite, Sodium borohydride

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for assessing and ensuring the reproducibility of a synthesis. Below are the detailed protocols for the three compared synthesis routes.

Protocol 1: "One-Pot" Synthesis from 2-Amino-3,5-dibromobenzaldehyde

This method involves a "one-pot" reaction that simplifies the procedure by avoiding the isolation of the intermediate Schiff base.[1]

  • Condensation: In a reaction vessel, dissolve 2-amino-3,5-dibromobenzaldehyde (35.9 mmol) and trans-4-aminocyclohexanol (43.4 mmol) in methanol (100 ml). Heat the mixture to reflux (60-65°C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Reduction: After completion of the condensation, cool the reaction mixture to 10-20°C. Add sodium borohydride (55.5 mmol) portion-wise while stirring. Continue the reaction for another 6 hours at this temperature.

  • Salification and Isolation: Cool the reaction mixture to 10-20°C and adjust the pH to 1-3 with hydrochloric acid. Cool further to 0-5°C and allow the product to crystallize over 3-6 hours.

  • Purification: Filter the crude this compound, wash with a cold solvent, and dry. Recrystallize from a methanol-water mixture to obtain the final product with a purity of over 99.9%.[1]

Protocol 2: Synthesis from Isatoic Anhydride

This route begins with the reaction of isatoic anhydride and trans-4-aminocyclohexanol to form an amide intermediate, which is then brominated and reduced.

  • Amide Formation: React isatoic anhydride with trans-4-aminocyclohexanol to yield trans-4-[(2-aminobenzoyl)amino]cyclohexanol.[2][5]

  • Bromination: The intermediate is then subjected to bromine substitution to produce trans-4-[(2-amino-3,5-dibromobenzoyl)amino]cyclohexanol.[2][5]

  • Amide Reduction: The amide bond of the brominated intermediate is reduced to obtain ambroxol base.[2]

  • Salification: The ambroxol base is dissolved in a suitable solvent like acetone, and concentrated hydrochloric acid is added to precipitate this compound. The crude product is then recrystallized.[2] A final yield of 96.26% with a purity of 99.76% has been reported for this method.[2]

Protocol 3: Synthesis from Methyl 2-Aminobenzoate

This classical approach involves a multi-step synthesis starting from a readily available ester.

  • Bromination: Methyl 2-aminobenzoate undergoes bromination to introduce two bromine atoms onto the benzene (B151609) ring.[3][4]

  • Reduction: The ester group is reduced to an alcohol.[3][4]

  • Oxidation: The resulting alcohol is then oxidized to an aldehyde.[3][4]

  • Condensation: The aldehyde is condensed with trans-4-aminocyclohexanol.[3][4]

  • Salification: The final step is the formation of the hydrochloride salt.[3][4] This method reports a total yield of 54.6% and total impurities of less than 0.1%.[3][4]

Visualization of Synthesis Workflows

To further clarify the reaction sequences, the following diagrams illustrate the workflows of the described synthesis protocols.

Protocol_1 cluster_main Protocol 1: 'One-Pot' Synthesis A 2-Amino-3,5-dibromobenzaldehyde + trans-4-Aminocyclohexanol B Schiff Base Intermediate (in situ) A->B Condensation (Methanol, Reflux) C Ambroxol Base B->C Reduction (NaBH4) D This compound C->D Salification (HCl)

Protocol 1 Workflow: A streamlined 'one-pot' synthesis.

Protocol_2 cluster_main Protocol 2: From Isatoic Anhydride A Isatoic Anhydride + trans-4-Aminocyclohexanol B Amide Intermediate A->B Amide Formation C Brominated Amide B->C Bromination D Ambroxol Base C->D Amide Reduction E This compound D->E Salification (HCl)

Protocol 2 Workflow: Synthesis via an amide intermediate.

Protocol_3 cluster_main Protocol 3: From Methyl 2-Aminobenzoate A Methyl 2-Aminobenzoate B Brominated Ester A->B Bromination C Brominated Alcohol B->C Reduction D Brominated Aldehyde C->D Oxidation E Ambroxol Base D->E Condensation F This compound E->F Salification (HCl)

Protocol 3 Workflow: A multi-step classical synthesis route.

Characterization and Purity Assessment

The final product of any synthesis must be rigorously characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) spectroscopy are commonly employed for the quantitative analysis of this compound.[6]

  • HPLC: A reversed-phase HPLC method using a C18 column is a robust technique for separating this compound from impurities. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water with pH adjustment.[6]

  • UV Spectroscopy: this compound exhibits a maximum absorbance (λmax) at approximately 250 nm and 306 nm, which can be used for quantification.[6][7]

Forced degradation studies under acidic, alkaline, and oxidative conditions are also recommended to identify potential degradation products and establish the stability-indicating nature of the analytical method.[7]

Conclusion

The choice of a synthesis protocol for this compound depends on several factors, including the desired scale, available starting materials, and the required purity of the final product.

  • Protocol 1 ("One-Pot" Synthesis) offers a simplified procedure with a good yield and high purity, making it an attractive option for its operational simplicity.[1]

  • Protocol 2 (from Isatoic Anhydride) demonstrates the highest reported yield and excellent purity, suggesting it is a highly efficient, albeit multi-step, process.[2]

  • Protocol 3 (from Methyl 2-Aminobenzoate) , while being a more classical and longer route with a lower overall yield, starts from a very common and inexpensive material.[3][4]

For researchers and drug developers, a thorough evaluation of these protocols, considering the trade-offs between yield, purity, cost, and process complexity, is essential. The detailed methodologies and comparative data provided in this guide serve as a valuable resource for making an informed decision and for the successful and reproducible synthesis of this compound.

References

Comparative Proteomic Analysis of Ambroxol Hydrochloride Treatment on Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Synthesis of Targeted Protein Expression Studies

Ambroxol hydrochloride, a mucolytic agent, has demonstrated a range of cellular effects beyond its secretolytic properties, impacting pathways involved in respiratory function, neuroprotection, and cancer progression. While a comprehensive, global comparative proteomic analysis of Ambroxol-treated cells via high-throughput mass spectrometry is not yet prevalent in public-domain research, a synthesis of targeted protein expression studies provides significant insights into its mechanism of action. This guide compares the proteomic landscape of cells treated with this compound to untreated or control conditions, drawing upon experimental data from multiple key studies.

Quantitative Data Summary

The following tables summarize the observed changes in protein expression levels in response to this compound treatment across different cellular contexts.

Table 1: Modulation of Surfactant Proteins in Lung Cells
ProteinCell Type/ModelChange in ExpressionFold/Percent ChangeExperimental Method
Surfactant Protein B (SP-B) Rat Lung Tissue (Clara Cells)IncreasedSignificant IncreaseImmunohistochemistry
Surfactant Protein C (SP-C) Rat Lung (Type II Pneumocytes)IncreasedNot specifiedWestern Blot, RT-PCR
Surfactant Protein A (SP-A) Rat Bronchoalveolar Lavage FluidDecreasedSignificant DecreaseNot specified
Surfactant Protein D (SP-D) Rat Bronchoalveolar Lavage FluidDecreasedSignificant DecreaseNot specified
Table 2: Effects on Glucocerebrosidase (GCase) and Associated Proteins in Neurological Models
ProteinCell Type/ModelChange in ExpressionFold/Percent ChangeExperimental Method
Glucocerebrosidase (GCase) Fibroblasts (Control, Gaucher, Parkinson's)Increased30-100% IncreaseWestern Blot
α-Synuclein Neuroblastoma Cell LineDecreased~15% DecreaseWestern Blot
α-Synuclein Transgenic Mouse Brain (Brainstem & Striatum)Decreased17-19% DecreaseWestern Blot
LAMP1 Neuroblastoma Cell LineIncreased~40% IncreaseWestern Blot
Transcription Factor EB (TFEB) Wild-type Mouse BrainNo Significant Change-Western Blot
Table 3: Influence on Apoptosis-Related Proteins in A549 Lung Cancer Cells
ProteinTreatment ConditionChange in ExpressionFold Change (mRNA)Experimental Method
Bax Ambroxol NanosuspensionIncreased~9.5-foldRT-PCR
Bcl-2 Ambroxol NanosuspensionDecreased~0.18-foldRT-PCR
p53 Ambroxol NanosuspensionIncreasedSignificant IncreaseRT-PCR

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways influenced by Ambroxol and a typical experimental workflow for proteomic analysis.

Ambroxol Ambroxol Hydrochloride GCase_mut Mutant GCase (Misfolded) Ambroxol->GCase_mut Acts as a chaperone TFEB TFEB Ambroxol->TFEB ER Endoplasmic Reticulum (ER) GCase_mut->ER Trapped in ER GCase_corr Correctly Folded GCase GCase_mut->GCase_corr Promotes folding Lysosome Lysosome aSyn α-Synuclein Aggregates Lysosome->aSyn Degrades GCase_corr->Lysosome GCase_corr->aSyn Enhances degradation of Clearance Enhanced Clearance aSyn->Clearance CLEAR CLEAR Network Activation TFEB->CLEAR CLEAR->Lysosome Promotes biogenesis

Ambroxol's Neuroprotective Pathway

Ambroxol Ambroxol Hydrochloride TypeII Type II Pneumocytes Ambroxol->TypeII Clara Clara Cells Ambroxol->Clara SPC_mRNA SP-C mRNA TypeII->SPC_mRNA Increases transcription SPB_mRNA SP-B mRNA Clara->SPB_mRNA Increases transcription SPC_protein SP-C Protein SPC_mRNA->SPC_protein Translation SPB_protein SP-B Protein SPB_mRNA->SPB_protein Translation Surfactant Pulmonary Surfactant SPC_protein->Surfactant Component of SPB_protein->Surfactant Component of

Regulation of Surfactant Proteins

start Start: Cell Culture (e.g., A549, Fibroblasts) treatment Treatment: Ambroxol vs. Control start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (e.g., Bradford Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer to Membrane sds->transfer probing Primary & Secondary Antibody Probing transfer->probing detection Signal Detection & Analysis probing->detection end End: Quantify Protein Expression Changes detection->end

A Comparative Analysis of the Secretolytic Effects of Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the secretolytic effects of Ambroxol (B1667023) hydrochloride against two common alternatives, N-acetylcysteine (NAC) and Bromhexine (B1221334). The information presented is supported by experimental data from various clinical and preclinical studies, offering insights into the efficacy and mechanisms of action of these mucoactive agents.

Executive Summary

Ambroxol hydrochloride, a metabolite of Bromhexine, is a widely used secretolytic and mucokinetic agent for treating respiratory diseases characterized by abnormal mucus secretion. Its multifaceted mechanism of action, which includes stimulating surfactant production, reducing mucus viscosity, and enhancing mucociliary clearance, positions it as a potent option for improving airway clearance. Comparative studies suggest that Ambroxol may offer a more rapid onset of action and broader therapeutic effects, including anti-inflammatory and antioxidant properties, compared to its parent compound, Bromhexine, and the mucolytic agent N-acetylcysteine.

Comparative Data on Secretolytic Effects

The following tables summarize the quantitative data from comparative studies on the effects of this compound, N-acetylcysteine, and Bromhexine on various parameters of mucus clearance and respiratory function.

Table 1: Comparison of this compound vs. N-acetylcysteine (NAC)

ParameterThis compoundN-acetylcysteine (NAC)Study Population & Notes
Clinical Effective Rate (Bronchopneumonia in Children) 82.26%94.83%Children with bronchopneumonia. NAC showed a significantly higher effective rate.[1]
Sputum Viscosity Score (Change from Baseline) Non-inferior to NAC-0.24 (vs. placebo)Hospitalized patients with respiratory disease and abnormal mucus secretion. Both were effective, with NAC showing statistically significant superiority to placebo.[2][3]
Improvement in Dyspnea (Acute Spastic Bronchitis in Children) More rapid and significantly greater improvement by Day 5 (p<0.05)Slower improvement compared to Ambroxol28 children aged 2-13 years.[2]
Postoperative Pulmonary Complications (PPCs) 13.9% incidence11.6% incidenceRetrospective cohort study in surgical patients. NAC was associated with a significantly lower risk of PPCs.
Mucociliary Transport Rate (MTR) Modestly increased MTRBiphasic effect (increased at 30 µM, suppressed at 100 µM)In vitro study on primary differentiated human tracheal-bronchial cells.[4]
Sputum Rheology (Elasticity and Viscosity) Reduced elasticity and viscositySignificantly decreased viscosity and elasticity parametersIn vitro study. NAC is known to directly reduce disulfide bridges in mucins.[4]

Table 2: Comparison of this compound vs. Bromhexine

ParameterThis compoundBromhexineStudy Population & Notes
Bronchial Flow Resistance 25% reductionNo significant changeDouble-blind study in 30 patients with chronic obstructive bronchitis.[4]
Forced Expiratory Volume (FEV1) 14% improvement on averageNo significant changeDouble-blind study in 30 patients with chronic obstructive bronchitis.[4]
Sputum Viscosity Significant reductionSignificant reductionBoth substances were found to facilitate expectoration. Preclinical studies suggest Ambroxol is superior.[4]
Mucociliary Clearance Enhanced mucociliary clearanceIncreases mucociliary transportAmbroxol is the active metabolite of Bromhexine and is suggested to have a more potent effect.[5][6]

Mechanism of Action and Signaling Pathways

This compound exerts its secretolytic and mucokinetic effects through a multi-pronged mechanism. It stimulates the synthesis and release of pulmonary surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial epithelium.[2] Ambroxol also depolymerizes acidic polysaccharide fibers in bronchial secretions, leading to a reduction in mucus viscosity. Furthermore, it enhances mucociliary clearance by increasing the ciliary beat frequency.[2]

A key signaling pathway involved in the action of Ambroxol is the inhibition of the extracellular signal-regulated kinase (Erk) pathway. By inhibiting Erk activation, Ambroxol suppresses the expression of the MUC5AC gene, which is a major contributor to mucus hypersecretion in inflammatory airway diseases.[7][8]

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Inflammatory_Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory_Stimulus->TLR4 Erk_Pathway Erk Signaling Pathway TLR4->Erk_Pathway MUC5AC_Gene MUC5AC Gene Expression Erk_Pathway->MUC5AC_Gene Mucus_Hypersecretion Mucus Hypersecretion MUC5AC_Gene->Mucus_Hypersecretion Ambroxol Ambroxol Hydrochloride Ambroxol->Erk_Pathway Inhibits

Caption: Ambroxol's inhibition of the Erk signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Measurement of Sputum Viscoelasticity (Rheology)

Objective: To quantify the elastic (G') and viscous (G'') moduli of sputum samples.

Methodology: Oscillatory rheological shear measurements are performed using a cone-plate rheometer.

  • Sample Preparation: Collect native sputum samples and separate them from saliva and debris. Transfer the sample onto the lower static plate of the rheometer.

  • Measurement Setup: Use a cone-plate geometry (e.g., 20 mm diameter cone). Confine the sample with the upper rotating cone and trim any excess. To prevent sample dehydration, especially at physiological temperatures, a solvent trap should be used.

  • Oscillatory Measurements: Conduct dynamic oscillatory measurements to characterize the linear macrorheological properties.

    • Amplitude Sweep: Perform a strain amplitude sweep to determine the linear viscoelastic region (LVR) where G' and G'' are independent of the applied strain.

    • Frequency Sweep: Within the LVR, perform a frequency sweep (e.g., 0.1–10 Hz) to determine the viscoelastic properties as a function of frequency.

  • Data Analysis: The storage modulus (G') and the loss modulus (G'') are recorded. G' represents the elastic component (energy stored), and G'' represents the viscous component (energy dissipated).

Start Start Sputum_Collection Sputum Sample Collection Start->Sputum_Collection Sample_Loading Load Sample onto Rheometer Plate Sputum_Collection->Sample_Loading Set_Parameters Set Measurement Parameters (Temperature, Geometry) Sample_Loading->Set_Parameters Amplitude_Sweep Perform Amplitude Sweep (Determine LVR) Set_Parameters->Amplitude_Sweep Frequency_Sweep Perform Frequency Sweep (in LVR) Amplitude_Sweep->Frequency_Sweep Data_Acquisition Acquire G' and G'' Data Frequency_Sweep->Data_Acquisition Data_Analysis Analyze Viscoelastic Properties Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for sputum rheology measurement.

Measurement of Mucociliary Transport (MCT) Velocity

Objective: To measure the rate of mucus transport by ciliary action.

Methodology: This protocol involves ex vivo imaging of fluorescent microbeads on airway epithelial cell cultures.

  • Cell Culture: Culture human bronchial epithelial cells at an air-liquid interface until fully differentiated and ciliated.

  • Microbead Application: Apply fluorescent microbeads (e.g., 0.5 µm diameter) to the apical surface of the cell cultures.

  • Microscopy and Imaging:

    • Use an inverted microscope equipped with a high-speed camera and environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Acquire time-lapse video sequences of the microbead movement across the cell surface.

  • Image Analysis:

    • Use particle tracking velocimetry (PTV) software (e.g., ImageJ with appropriate plugins) to track the movement of individual microbeads over time.

    • Calculate the velocity of each tracked particle.

  • Data Reporting: The MCT velocity is typically reported as the average speed of the microbeads in µm/s or mm/min.

Start Start Cell_Culture Culture Airway Epithelial Cells Start->Cell_Culture Apply_Beads Apply Fluorescent Microbeads Cell_Culture->Apply_Beads Microscopy Live-Cell Imaging (High-Speed Microscopy) Apply_Beads->Microscopy Record_Video Record Time-Lapse Video of Bead Movement Microscopy->Record_Video Track_Particles Particle Tracking Velocimetry (PTV) Record_Video->Track_Particles Calculate_Velocity Calculate MCT Velocity Track_Particles->Calculate_Velocity End End Calculate_Velocity->End

Caption: Workflow for measuring mucociliary transport velocity.

Conclusion

This compound demonstrates robust secretolytic and mucokinetic effects, supported by a significant body of experimental evidence. While N-acetylcysteine shows strong mucolytic activity through direct chemical action on mucus, Ambroxol's broader mechanism, including surfactant stimulation and enhancement of mucociliary clearance, may offer advantages in certain clinical scenarios. Compared to its parent compound, Bromhexine, Ambroxol appears to have a more potent and faster onset of action. The choice of a mucoactive agent should be guided by the specific pathophysiology of the respiratory disease and the desired therapeutic outcome. Further head-to-head clinical trials with standardized methodologies for assessing sputum rheology and mucociliary clearance are warranted to provide a more definitive comparative assessment of these agents.

References

Safety Operating Guide

Proper Disposal Procedures for Ambroxol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential logistical and safety information for the proper disposal of Ambroxol hydrochloride, tailored for researchers, scientists, and drug development professionals. Procedures are based on current regulatory frameworks and safety data sheet (SDS) recommendations.

The primary directive for chemical disposal is adherence to local, regional, and national regulations, which may be more stringent than federal guidelines.[1][2][3] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies provide a framework for managing pharmaceutical waste, with a strong emphasis on preventing environmental contamination.[1][4][5]

Hazard Classification: A Critical First Step

The specific disposal procedure for this compound is dictated by its hazard classification. A review of various supplier Safety Data Sheets (SDS) reveals conflicting classifications. This variability underscores the critical importance of consulting the SDS for the specific product in your possession before proceeding with any disposal plan.

Hazard Classification GHS Pictogram Hazard Statement Source Example
Not a hazardous substance or mixture NoneNoneTCI, Sigma-Aldrich[6]
Skin/Eye/Respiratory Irritant GHS07 (Exclamation Mark)H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Cayman Chemical[7]
Skin Corrosion/Eye Damage GHS05 (Corrosion)H314: Causes severe skin burns and eye damage.Chemos GmbH & Co.KG[8]
Hazardous to the Aquatic Environment GHS09 (Environment)H411: Toxic to aquatic life with long lasting effects.EDQM[9]

Given the classification as an aquatic toxin by some suppliers, this compound should never be disposed of via the sanitary sewer, as this can contaminate waterways.[6][8][10] The EPA's 2019 Pharmaceutical Rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4][10]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety glasses, a lab coat, and suitable gloves.[3][11][12] If handling powders, use a dust respirator or ensure adequate ventilation to avoid dust formation.[3][6][11]

2. Waste Segregation: Segregate this compound waste from all other chemical waste streams to prevent unintended reactions.[13][14] Do not mix it with solvents or other laboratory chemicals.[13]

3. Containment and Labeling:

  • Place solid this compound waste and any materials used for spill cleanup (e.g., absorbent towels) into a clearly labeled, sealed, and chemically compatible container.[2][13][15]

  • Whenever possible, use the original container.

  • The container must be leak-proof and clearly marked as "Hazardous Waste" or with the specific chemical name and associated hazards as indicated on the SDS.[2][15]

  • Handle contaminated packaging and empty containers in the same manner as the substance itself.[8]

4. Storage: Store the sealed waste container in a designated, secure area away from heat and incompatible materials.[2] Ensure the storage area complies with all institutional and local regulations.

5. Professional Disposal: The universally recommended method for disposal is to engage a licensed hazardous waste disposal company.[6]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[3]

  • Provide the disposal company with the Safety Data Sheet to ensure they can manage and transport the waste correctly.

Experimental Protocols

Specific in-laboratory treatment or chemical neutralization protocols for this compound are not published in standard laboratory safety literature. Due to the potential for hazardous reactions and the regulatory complexity of chemical treatment, in-lab disposal is not recommended. The standard and required procedure is to dispose of the material through a licensed and qualified waste management vendor.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Ambroxol HCl Waste Generated sds Step 1: Consult Manufacturer's Safety Data Sheet (SDS) start->sds classify Step 2: Determine Hazard Classification (e.g., Irritant, Aquatic Toxin, etc.) sds->classify prohibit Prohibited Disposal Methods: - Drain / Sewer System - Regular Trash classify->prohibit segregate Step 3: Segregate Waste (Do not mix with other chemicals) classify->segregate package Step 4: Package & Label Securely (Sealed, compatible container with clear labels) segregate->package store Step 5: Store in Designated Waste Accumulation Area package->store dispose Step 6: Dispose via Licensed Waste Management Contractor store->dispose end End: Compliant Disposal Complete dispose->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ambroxol hydrochloride, including detailed operational procedures and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.

This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2][3] While some suppliers may classify it as non-hazardous under specific regulations, a cautious approach is always recommended in a laboratory setting.[4]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary if splashes are likely.[1][2][5]To prevent eye contact which can lead to serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[1][6][7]To prevent skin contact, which can cause skin irritation.[1][2][3]
Body Protection Long-sleeved lab coat or impervious clothing.[1][2]To protect skin from accidental contact.
Respiratory Protection A suitable respirator (e.g., a P1 filter for particulates) is required when dust is generated or if ventilation is inadequate.To prevent respiratory tract irritation from inhaling dust.[1][2][3][7]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Protect from light.

2. Handling and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[7][8]

  • Avoid breathing dust, fumes, or vapors.[1][2][3][6]

  • Avoid contact with skin and eyes.[1][8]

  • Do not eat, drink, or smoke in the handling area.[1][7]

  • Wash hands thoroughly after handling.[1][2][6][7]

  • Use good occupational work practices.

3. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][5][6]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][4][6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][4][6]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of waste material in accordance with local, regional, and national regulations.[5]

  • Leave the chemical in its original container; do not mix it with other waste.

  • Handle uncleaned, empty containers as you would the product itself.

  • Prevent the product from entering drains or watercourses.[2][6][7]

Spill Response Workflow

In the event of a spill, a clear and immediate response is critical. The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow This compound Spill Response cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ventilate Ensure Adequate Ventilation Alert->Ventilate Assess Assess Spill Size & Risk Ventilate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill (Prevent Spread) Don_PPE->Contain Cleanup Clean Up Spill Mechanically Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose of Waste Package->Dispose Report Report Incident Dispose->Report

Caption: Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambroxol hydrochloride
Reactant of Route 2
Reactant of Route 2
Ambroxol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.